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Hpk1-IN-8

Cat. No.: B10831936
M. Wt: 412.4 g/mol
InChI Key: DKCQZXASVNYNLW-UHFFFAOYSA-N
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Description

Hpk1-IN-8 is a useful research compound. Its molecular formula is C19H17FN6O2S and its molecular weight is 412.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17FN6O2S B10831936 Hpk1-IN-8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H17FN6O2S

Molecular Weight

412.4 g/mol

IUPAC Name

2-(3,7-dimethyl-5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)-N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C19H17FN6O2S/c1-10-14(17(28)26-11(2)24-25-18(26)22-10)8-16(27)23-19-21-9-13(29-19)7-12-5-3-4-6-15(12)20/h3-6,9H,7-8H2,1-2H3,(H,22,25)(H,21,23,27)

InChI Key

DKCQZXASVNYNLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=NNC2=N1)C)CC(=O)NC3=NC=C(S3)CC4=CC=CC=C4F

Origin of Product

United States

Foundational & Exploratory

Hpk1-IN-8: A Deep Dive into the Mechanism of an Allosteric HPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Hpk1-IN-8, a novel allosteric inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, is a critical negative regulator of immune responses, making it a compelling target for immuno-oncology.[1][2] this compound represents a significant advancement in the development of selective HPK1 inhibitors by targeting an inactive conformation of the enzyme.[3][4] This document details the mechanism of action of this compound, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Allosteric Inhibition of Inactive HPK1

This compound is distinguished by its unique mechanism of action as an allosteric, inactive conformation-selective inhibitor of full-length HPK1.[3][4] Unlike many kinase inhibitors that compete with ATP in the highly conserved active site, this compound binds to a distinct allosteric pocket. This mode of inhibition confers a high degree of selectivity.

The discovery of this compound was facilitated by a kinase cascade assay, which utilizes the unphosphorylated, inactive form of HPK1.[5][6] This approach is designed to identify compounds that preferentially stabilize the inactive state of the kinase, thereby preventing its activation.[5][7] this compound was found to bind to the unphosphorylated (inactive) form of HPK1 with over 24-fold greater potency than the phosphorylated (active) form.[5][7] This selectivity for the inactive conformation is a key feature of its mechanism and contributes to its high specificity.

By stabilizing the inactive state, this compound effectively blocks the autophosphorylation and subsequent activation of HPK1. This, in turn, prevents the phosphorylation of its key downstream substrate, SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[2]

The HPK1 Signaling Pathway and the Impact of this compound

HPK1 plays a pivotal role in a negative feedback loop that dampens T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates SLP-76 at Serine 376.[2][8] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and proteasomal degradation of SLP-76.[8] The degradation of SLP-76 disrupts the formation of the TCR signalosome, thereby attenuating downstream signaling cascades, including the activation of PLCγ1 and ERK.[2]

This compound, by inhibiting HPK1, prevents the phosphorylation of SLP-76. This leads to the stabilization of the TCR signalosome, resulting in enhanced and sustained T-cell activation, proliferation, and cytokine production, such as Interleukin-2 (IL-2).[2][9] The overall effect is a potentiation of the anti-tumor immune response.[9]

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Signaling cluster_HPK1_regulation HPK1 Negative Feedback TCR TCR Engagement PLCg1 PLCγ1 Activation TCR->PLCg1 Activates HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive Activates ERK ERK Activation PLCg1->ERK Activates IL2 IL-2 Production (T-Cell Activation) ERK->IL2 Leads to HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active Autophosphorylation SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates pSLP76 pSLP-76 (Ser376) SLP76->pSLP76 Degradation SLP-76 Degradation pSLP76->Degradation Leads to Degradation->TCR Inhibits Hpk1_IN_8 This compound Hpk1_IN_8->HPK1_inactive Binds and Stabilizes

Quantitative Data for HPK1 Inhibitors

The following table summarizes key quantitative data for this compound and other notable HPK1 inhibitors for comparative purposes.

CompoundMechanism of ActionAssay TypePotency (IC50/Ki)SelectivityReference(s)
This compound Allosteric, Inactive Conformation-SelectiveKinase Cascade Assay>24-fold for inactive vs. active HPK1Highly selective against other T-cell signaling kinases[5][7]
GEN-8 ATP-competitive, Stabilizes folded P-loopBiochemical Kinase AssayNot specified in abstractHigh[10]
Compound K (BMS) ATP-competitiveBiochemical Kinase Assay2.6 nM>50-fold vs. MAP4K family[11]
Sunitinib Multi-kinase inhibitorBiochemical Kinase Assay15 nM (Ki)Promiscuous[11][12]
M074-2865 ATP-competitiveBiochemical Kinase Assay2.93 µMNot specified[11]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and development of HPK1 inhibitors.

HPK1 Kinase Cascade Assay

This assay is designed to identify inhibitors that bind to the inactive, unphosphorylated form of HPK1.

  • Principle: The assay initiates with the inactive form of HPK1, which undergoes autophosphorylation to become active. The activity of the now-activated kinase is then measured through the phosphorylation of a substrate. Inhibitors of either the activation step or the active enzyme will reduce the final signal.

  • Protocol Outline:

    • Recombinant full-length, unphosphorylated HPK1 is incubated with the test compound (e.g., this compound) in a kinase buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period, during which HPK1 autophosphorylates and then phosphorylates a generic substrate like Myelin Basic Protein (MBP) or a specific substrate like SLP-76.[3][13]

    • The amount of substrate phosphorylation is quantified. This can be done using various methods, such as:

      • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which correlates with kinase activity.[3][5]

      • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Uses a europium-labeled antibody that recognizes the phosphorylated substrate and an Alexa Fluor® 647-labeled anti-tag antibody on the kinase, leading to a FRET signal upon substrate phosphorylation.[14][15]

Kinase_Cascade_Assay Start Inactive HPK1 + This compound + ATP Activation HPK1 Autophosphorylation (Activation Step) Start->Activation Inhibition This compound blocks activation Start->Inhibition Active_HPK1 Active HPK1 Activation->Active_HPK1 Inhibition->Activation Inhibits Substrate_Phos Substrate Phosphorylation Active_HPK1->Substrate_Phos Readout Quantify Phosphorylated Substrate Substrate_Phos->Readout

Cellular Phospho-SLP-76 (pSLP-76) Assay

This cell-based assay directly measures the pharmacodynamic effect of an HPK1 inhibitor on its immediate downstream target in a cellular context.

  • Principle: T-cells (e.g., Jurkat cells or primary human T-cells) are stimulated to activate the TCR signaling pathway, leading to HPK1-mediated phosphorylation of SLP-76 at Ser376. The inhibitory effect of a compound is measured by the reduction in the pSLP-76 signal.[16][17]

  • Protocol Outline:

    • Jurkat T-cells or isolated primary T-cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound).

    • Cells are then stimulated with anti-CD3/anti-CD28 antibodies to activate TCR signaling.

    • Following stimulation, the cells are lysed.

    • The levels of pSLP-76 (Ser376) and total SLP-76 are quantified using one of the following methods:

      • Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against pSLP-76 (Ser376) and total SLP-76.

      • ELISA: A sandwich ELISA format can be used with a capture antibody for total SLP-76 and a detection antibody specific for pSLP-76 (Ser376).[18]

      • Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA: These are high-throughput methods that use antibody pairs labeled with a donor and acceptor fluorophore to detect the pSLP-76 protein in the cell lysate.[18]

IL-2 Secretion Assay

This functional assay measures a key downstream effector function of T-cell activation, the production of the cytokine IL-2.

  • Principle: Inhibition of HPK1 enhances TCR signaling, leading to increased IL-2 production by activated T-cells. This assay quantifies the amount of secreted IL-2.[19][20]

  • Protocol Outline:

    • Primary human T-cells or peripheral blood mononuclear cells (PBMCs) are pre-incubated with the HPK1 inhibitor.

    • The cells are stimulated with anti-CD3/anti-CD28 antibodies or a specific antigen.

    • The cells are cultured for a period (e.g., 24-72 hours) to allow for cytokine secretion.

    • The concentration of IL-2 in the culture supernatant is measured using:

      • ELISA: A standard method for quantifying cytokine levels.

      • ELISpot: This technique quantifies the number of IL-2-secreting cells.[21]

      • Intracellular Cytokine Staining with Flow Cytometry: Cells are treated with a protein transport inhibitor (e.g., Brefeldin A) to trap cytokines intracellularly, then fixed, permeabilized, and stained with a fluorescently labeled anti-IL-2 antibody for analysis by flow cytometry.[22]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis Kinase_Assay Biochemical Kinase Assay (e.g., Kinase Cascade) pSLP76_Assay pSLP-76 Assay (Target Engagement) IL2_Assay IL-2 Secretion Assay (Functional Outcome) pSLP76_Assay->IL2_Assay Leads to Hpk1_IN_8 This compound Hpk1_IN_8->Kinase_Assay Evaluate direct inhibition Hpk1_IN_8->pSLP76_Assay Measure cellular target engagement

Conclusion

This compound is a highly selective, allosteric inhibitor that targets the inactive conformation of HPK1. This mechanism of action provides a significant advantage in terms of specificity over traditional ATP-competitive inhibitors. By preventing the HPK1-mediated negative regulation of TCR signaling, this compound enhances T-cell activation and effector functions. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this compound and other next-generation HPK1 inhibitors for cancer immunotherapy.

References

Hpk1-IN-8: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, mechanism of action, and preclinical characterization of Hpk1-IN-8, a novel allosteric inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of immune responses, making it a promising target for cancer immunotherapy. The inhibition of HPK1 is sought to enhance T-cell activation and promote anti-tumor immunity.

Introduction to HPK1 in Immuno-Oncology

Hematopoietic Progenitor Kinase 1 (HPK1) is a serine/threonine kinase predominantly expressed in hematopoietic cells, including T-cells, B-cells, and dendritic cells (DCs).[1][2] It functions as an intracellular immune checkpoint by attenuating T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[1][3][4] Upon TCR engagement, HPK1 is activated and phosphorylates key downstream adaptor proteins, most notably the SH2 domain-containing Leukocyte Protein of 76kDa (SLP-76) at the Serine 376 residue.[1][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent proteasomal degradation of SLP-76, thereby dampening the T-cell activation signal.[6][7]

Given its role as a negative regulator, the pharmacological inhibition of HPK1 is a compelling strategy to enhance the body's immune response against tumors.[4] Studies with HPK1 knockout or kinase-dead mouse models have demonstrated heightened T-cell activation, increased cytokine production, and significant tumor growth inhibition, validating HPK1 as a therapeutic target.[6][8]

Discovery of this compound: A Novel Allosteric Inhibitor

This compound was identified through a kinase cascade assay, a strategic departure from traditional screening methods that use constitutively active, phosphorylated kinases.[9][10] Assays using activated kinases often favor the discovery of poorly selective inhibitors that target the highly conserved ATP-binding pocket.[9] In contrast, a kinase cascade assay utilizes the inactive, unphosphorylated form of the target kinase, which becomes activated during the assay.[9][10] This approach allows for the identification of inhibitors that selectively bind to and stabilize the more structurally diverse inactive kinase conformation.[9]

Through this methodology, this compound (referred to as compound 1 in the primary literature) emerged as a triazolopyrimidinone-based inhibitor with a unique mechanism of action.[9]

Mechanism of Action: Allosteric and Conformation-Selective Inhibition

This compound is distinguished by its allosteric and inactive conformation-selective mode of inhibition.[9][11] Key characteristics of its mechanism include:

  • Selectivity for Inactive HPK1 : this compound binds with over 24-fold greater potency to the unphosphorylated, inactive form of HPK1 compared to its active, phosphorylated counterpart.[9][10]

  • Allosteric Binding : The inhibitor is not competitive with ATP and binds to a novel allosteric pocket.[9][10] This binding site is composed of residues both within and outside the kinase domain, indicating that this compound's binding requires domains beyond the isolated kinase domain.[9][10]

  • Inhibition of Autophosphorylation : By binding to this allosteric site, this compound effectively attenuates the autophosphorylation of HPK1, a critical step for its activation.[9]

This allosteric and conformation-selective approach is a significant advancement in kinase inhibitor discovery, as it offers a pathway to achieving high selectivity across the human kinome.[9]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Name This compound[11]
Molecular Formula C₁₉H₁₇FN₆O₂S[11]
Molecular Weight 412.44 g/mol [11]
CAS Number 1214561-09-7[11]
Table 2: In Vitro Activity of this compound
ParameterValueNotesReference
IC₅₀ (Unphosphorylated HPK1) Data not available in search results.This compound is >24-fold more potent against the unphosphorylated form of HPK1.[9][10]
IC₅₀ (Phosphorylated HPK1) Data not available in search results.-[9][10]
Kinase Selectivity Highly selectiveReported to be highly selective against other kinases crucial for T-cell signaling. Specific kinase panel data is not available in the search results.[9][10]
Mechanism of Inhibition Allosteric, ATP non-competitiveBinds to a site distinct from the ATP pocket.[9][10]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined in its primary discovery publication.[11] The following sections describe the general methodologies likely employed.

HPK1 Kinase Cascade Assay

This assay was central to the discovery of this compound and was designed to identify inhibitors that bind to the inactive form of the kinase.

  • Principle : The assay measures the activity of HPK1, which starts in an inactive, unphosphorylated state and undergoes activation via autophosphorylation upon incubation with ATP. The subsequent phosphorylation of a substrate is then quantified. Inhibitors that stabilize the inactive state prevent this activation and lead to a reduced signal.

  • Reagents :

    • Full-length, unphosphorylated recombinant HPK1 enzyme.

    • Myelin Basic Protein (MBP) or a specific peptide substrate.

    • ATP.

    • Assay Buffer (containing MgCl₂, DTT, and a buffering agent like HEPES).

    • Detection Reagent (e.g., ADP-Glo™ system, which measures ADP production as a luminescent signal).

  • Procedure :

    • Dispense test compounds (like this compound) into a multi-well assay plate.

    • Add the unphosphorylated HPK1 enzyme to the wells and incubate briefly to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate (e.g., MBP) and ATP.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes) to allow for HPK1 autophosphorylation and substrate phosphorylation.

    • Stop the reaction and add the detection reagent (e.g., ADP-Glo™ reagent).

    • Measure the signal (e.g., luminescence) using a plate reader. The signal is proportional to the amount of ADP produced, and thus to HPK1 activity.

    • Calculate the percent inhibition relative to DMSO controls and determine IC₅₀ values from dose-response curves.

Kinase Selectivity Profiling

To determine the selectivity of this compound, its activity was likely tested against a panel of other protein kinases, especially those involved in T-cell signaling.

  • Principle : The inhibitory activity of this compound is measured against a broad panel of purified kinases using a standardized kinase assay format.

  • Methodology : A common method is the ADP-Glo™ Kinase Assay or a binding assay like the LanthaScreen™ Eu Kinase Binding Assay.[12]

  • Procedure :

    • This compound is serially diluted and tested at various concentrations against a large panel of recombinant kinases (e.g., >300 kinases).

    • Each kinase reaction is performed under its optimal conditions (specific substrate, ATP concentration near the Kₘ).

    • The activity of each kinase in the presence of this compound is measured and compared to a vehicle control.

    • The IC₅₀ values are determined for each kinase, and the selectivity is calculated as the ratio of IC₅₀ values for off-target kinases to the IC₅₀ for HPK1.

Cellular Assay for HPK1 Activity (pSLP-76)

To confirm that this compound can inhibit HPK1 within a cellular context, its effect on the phosphorylation of SLP-76 at Serine 376 is measured in T-cells.

  • Principle : T-cells (e.g., Jurkat cells or primary human T-cells) are stimulated to activate the TCR signaling pathway, which induces HPK1-mediated phosphorylation of SLP-76. The level of phosphorylated SLP-76 (pSLP-76) is then quantified in the presence and absence of the inhibitor.

  • Reagents :

    • Jurkat T-cells or isolated primary T-cells.

    • T-cell activators (e.g., anti-CD3/anti-CD28 antibodies).

    • This compound.

    • Cell lysis buffer.

    • Antibodies for detecting pSLP-76 (Ser376) and total SLP-76.

    • Detection system (e.g., Western Blot, TR-FRET, or AlphaLISA).

  • Procedure (using TR-FRET as an example) :

    • Plate T-cells in a multi-well plate and pre-incubate with various concentrations of this compound.

    • Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 15-30 minutes) at 37°C.

    • Lyse the cells directly in the wells using a specific lysis buffer.

    • Transfer the cell lysates to an assay plate.

    • Add the detection antibody pair: a Europium-labeled antibody against one epitope of SLP-76 and a far-red acceptor-labeled antibody specific for the pSLP-76 (Ser376) epitope.

    • Incubate to allow for antibody binding to the target proteins.

    • Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a compatible plate reader. A high signal indicates proximity of the donor and acceptor fluorophores, signifying high levels of pSLP-76.

    • Determine the cellular IC₅₀ value of this compound for the inhibition of SLP-76 phosphorylation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: HPK1 signaling pathway in T-cells and the inhibitory action of this compound.

Caption: Discovery and characterization workflow for this compound.

References

Hpk1-IN-8 target selectivity profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Target Selectivity Profile of a Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitor

Disclaimer: This document details the target selectivity profile of HPK1-IN-3 , a potent and selective ATP-competitive inhibitor of HPK1. While the initial query specified "Hpk1-IN-8," publicly available selectivity data for that specific compound is limited. HPK1-IN-3 is a well-characterized tool compound from the same class, and its comprehensive dataset serves as an excellent reference for researchers, scientists, and drug development professionals interested in the selective inhibition of HPK1.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of immune cell activation. Downstream of the T-cell receptor (TCR) and B-cell receptor (BCR), HPK1 dampens signaling cascades, thereby attenuating immune responses.[1][2] Specifically, activated HPK1 phosphorylates the adaptor protein SLP-76 at serine 376, which leads to the recruitment of 14-3-3 proteins and subsequent signal termination.[2]

The inhibition of HPK1's kinase activity has been shown to enhance T-cell activation, cytokine production, and anti-tumor immunity, making it a compelling target for cancer immunotherapy.[3] Small molecule inhibitors that are both potent against HPK1 and selective against other kinases, particularly closely related MAP4K family members, are critical tools for both basic research and clinical development. This guide provides a detailed overview of the target selectivity of the potent HPK1 inhibitor, HPK1-IN-3.

Target Selectivity Profile of HPK1-IN-3

HPK1-IN-3 is a potent, ATP-competitive inhibitor of HPK1 with a biochemical IC50 of 0.25 nM.[4][5][6] Its selectivity has been evaluated across a broad panel of kinases, demonstrating a high degree of specificity for HPK1.

Quantitative Kinase Inhibition Data

The following tables summarize the inhibitory activity of HPK1-IN-3 against HPK1 and other key kinases, including members of the MAP4K family. The data highlights the compound's selectivity.

Table 1: Potency Against Primary Target

Kinase Assay Type IC50 (nM)
HPK1 (MAP4K1) TR-FRET 0.25

[Source: MedchemExpress, GlpBio, AbMole BioScience][4][5][6]

Table 2: Selectivity Against MAP4K Family Kinases

Kinase Fold Selectivity vs. HPK1 Reference
MAP4K2 (GCK) 1150x [7]
MAP4K3 (GLK) 4x [7]
MAP4K4 (HGK) 3423x [7]

[Note: Fold selectivity is calculated based on the ratio of IC50 values.]

Table 3: Selectivity Against Other Relevant Kinases

Kinase Fold Selectivity vs. HPK1 Reference
JAK1 1072x [7]
JAK2 262x [7]
JAK3 136x [7]
FLT3 >10000x [7]
LCK >10000x [7]

[Note: HPK1-IN-3 was reported to exhibit >100-fold selectivity for 252 out of 265 kinases examined.][7]

Signaling Pathway and Experimental Workflows

HPK1 Signaling in T-Cells

HPK1 is a key negative regulator in the T-cell receptor (TCR) signaling pathway. The diagram below illustrates its mechanism of action.

HPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Complex LAT LAT TCR->LAT Stimulation HPK1_inactive HPK1 (Inactive) LAT->HPK1_inactive Recruitment HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active Activation SLP76 SLP-76 HPK1_active->SLP76 Phosphorylation pSLP76 p-SLP-76 (Ser376) Downstream Downstream Signaling (e.g., PLCγ1, ERK) SLP76->Downstream Fourteen33 14-3-3 pSLP76->Fourteen33 Binding Signal_Term Signal Termination (Degradation) Fourteen33->Signal_Term

Caption: Simplified HPK1 signaling pathway downstream of the T-cell receptor (TCR).

Kinase Inhibitor Selectivity Profiling Workflow

The logical workflow for determining the selectivity profile of a kinase inhibitor like HPK1-IN-3 typically involves a multi-stage process.

Kinase_Profiling_Workflow start Start: Compound Synthesis primary_assay Primary Biochemical Assay (e.g., TR-FRET vs. HPK1) start->primary_assay ic50_calc Determine IC50 for Primary Target primary_assay->ic50_calc decision Potency Threshold Met? ic50_calc->decision panel_screen Broad Kinome Panel Screen (e.g., KINOMEscan @ fixed conc.) decision->panel_screen Yes end End: Selectivity Profile Established decision->end No hit_id Identify Off-Target Hits (% Inhibition > Threshold) panel_screen->hit_id secondary_assay Secondary Assays: Determine IC50 for Off-Targets hit_id->secondary_assay cellular_assay Cellular Target Engagement Assay (e.g., p-SLP76 ELISA) secondary_assay->cellular_assay cellular_assay->end

Caption: A typical experimental workflow for kinase inhibitor selectivity profiling.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing selectivity data. Below are representative protocols for key assays used in profiling HPK1 inhibitors.

Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)

This assay quantitatively measures the inhibition of HPK1 kinase activity in a purified, in vitro system.

Objective: To determine the IC50 value of an inhibitor against recombinant HPK1.

Materials:

  • Recombinant human HPK1 enzyme

  • Biotinylated peptide substrate (e.g., ULight-Myelin Basic Protein)

  • Europium-labeled anti-phospho-substrate antibody (e.g., anti-phospho-MBP)

  • ATP (Adenosine triphosphate)

  • Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test Inhibitor (e.g., HPK1-IN-3) serially diluted in DMSO

  • 384-well low-volume assay plates

  • TR-FRET compatible plate reader

Method:

  • Prepare serial dilutions of the test inhibitor in 100% DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add 4 µL of a solution containing the HPK1 enzyme and the biotinylated peptide substrate in assay buffer to each well.

  • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding 4 µL of ATP solution (prepared in assay buffer) to each well. The final ATP concentration should be at or near the Km for HPK1.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of stop/detection buffer containing EDTA and the Europium-labeled anti-phospho-substrate antibody.

  • Incubate for 60 minutes at room temperature to allow antibody binding.

  • Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 615 nm and 665 nm) after excitation (e.g., 320 nm).

  • Calculate the ratio of the two emission signals. Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (p-SLP76 Sandwich ELISA)

This assay measures the ability of an inhibitor to block HPK1 activity inside intact cells by quantifying the phosphorylation of its direct substrate, SLP-76.

Objective: To determine the cellular potency (IC50) of an inhibitor in a relevant cell line.

Materials:

  • Jurkat T-cells (human T-lymphocyte cell line)

  • Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)

  • T-cell stimulators: Anti-CD3 and Anti-CD28 antibodies

  • Test Inhibitor (e.g., HPK1-IN-3)

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Sandwich ELISA kit for phospho-SLP76 (Ser376):

    • SLP-76 capture antibody-coated 96-well plate

    • Anti-phospho-SLP76 (Ser376) detection antibody (e.g., HRP-conjugated)

    • Wash buffers and substrate (e.g., TMB)

  • Plate reader for absorbance measurement

Method:

  • Culture Jurkat cells to a density of approximately 1-2 million cells/mL.

  • Pre-treat cells with various concentrations of the test inhibitor or DMSO (vehicle control) for 1-2 hours in serum-free media.

  • Stimulate the T-cells by adding a combination of anti-CD3 and anti-CD28 antibodies for a short period (e.g., 10-15 minutes) at 37°C.

  • Immediately stop the stimulation by pelleting the cells via centrifugation in the cold and lysing them with ice-cold lysis buffer.

  • Clarify the lysates by centrifugation to remove cellular debris.

  • Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • Add equal amounts of total protein from each sample to the wells of the SLP-76 capture antibody-coated ELISA plate.

  • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Wash the plate multiple times with wash buffer.

  • Add the HRP-conjugated anti-phospho-SLP76 (Ser376) detection antibody and incubate for 1-2 hours.

  • Wash the plate thoroughly.

  • Add the TMB substrate and incubate until color develops. Stop the reaction with a stop solution.

  • Read the absorbance at 450 nm.

  • Normalize the data to the stimulated control and plot against the inhibitor concentration to calculate the cellular IC50 value.

References

The Allosteric Advantage: A Technical Guide to Hpk1-IN-8's Inhibition of HPK1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a compelling target for immuno-oncology therapies. Inhibition of HPK1 is anticipated to enhance anti-tumor immunity by unleashing the full potential of T-cells. This technical guide provides an in-depth analysis of Hpk1-IN-8, a novel allosteric inhibitor of HPK1. Unlike traditional ATP-competitive inhibitors, this compound selectively binds to the inactive conformation of full-length HPK1, offering a potential advantage in terms of selectivity and overcoming resistance mechanisms. This document details the quantitative biochemical and cellular data for this compound, provides comprehensive experimental protocols for key assays, and visualizes the underlying biological pathways and experimental workflows.

Introduction to HPK1 and the Rationale for Allosteric Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells.[1][2] Within the T-cell receptor (TCR) signaling cascade, HPK1 acts as a crucial negative feedback loop. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, most notably SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at serine 376.[3] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and degradation of SLP-76, thereby dampening the T-cell response.[4]

Traditional kinase inhibitors often target the highly conserved ATP-binding pocket, which can lead to off-target effects due to the structural similarity across the kinome. Allosteric inhibitors, such as this compound, offer a promising alternative by binding to a distinct, less conserved site on the kinase. This can lead to greater selectivity and the ability to modulate kinase function in a more nuanced manner. This compound is distinguished by its preferential binding to the inactive, unphosphorylated conformation of HPK1, a characteristic that is hypothesized to contribute to its high selectivity.[1][5]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound as reported in the primary literature.

Table 1: Biochemical Potency of this compound

Assay TypeTargetParameterValueReference
Kinase Cascade SPAUnphosphorylated full-length HPK1IC5030 nM[1][5]
ADP-Glo Kinase AssayActivated full-length HPK1IC50730 nM[1][5]

Table 2: Cellular Activity of this compound

Cell LineAssayParameterValueReference
Jurkat T-cellspSLP-76 (Ser376) InhibitionIC50Data not available in abstract[1][5]

Note: The specific cellular IC50 value for this compound on pSLP-76 inhibition was not available in the abstracts of the primary discovery paper. Access to the full text is required for this specific data point.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for characterizing HPK1 inhibitors.

HPK1 Kinase Cascade Scintillation Proximity Assay (SPA)

This assay is designed to identify inhibitors that preferentially target the inactive conformation of HPK1.

Materials:

  • Full-length unphosphorylated HPK1 enzyme

  • Biotinylated SLP-76 substrate

  • [γ-³³P]ATP

  • Streptavidin-coated SPA beads

  • Assay Buffer: 40 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.2 mg/mL BSA, 1 mM DTT, and 0.001% Tween-20[6]

  • Stop Solution: 500 mM EDTA

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 1 µL of the compound dilution.

  • Add 10 µL of a solution containing unphosphorylated HPK1 and biotinylated SLP-76 in assay buffer.

  • Initiate the kinase reaction by adding 10 µL of assay buffer containing [γ-³³P]ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of stop solution.

  • Add 20 µL of a suspension of streptavidin-coated SPA beads.

  • Incubate for 30 minutes to allow the biotinylated substrate to bind to the beads.

  • Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of phosphorylated substrate.

  • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

ADP-Glo™ Kinase Assay

This assay measures the activity of the activated form of HPK1.

Materials:

  • Activated (pre-phosphorylated) full-length HPK1 enzyme

  • SLP-76 substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 40 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.2 mg/mL BSA, 1 mM DTT, and 0.001% Tween-20[6]

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 1 µL of the compound dilution.

  • Add 2 µL of a solution containing activated HPK1 in assay buffer.

  • Add 2 µL of a solution containing SLP-76 and ATP in assay buffer to initiate the reaction.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced, and thus to kinase activity.

  • Calculate IC50 values.

Cellular Phospho-SLP-76 (Ser376) Sandwich ELISA Assay

This assay quantifies the inhibition of HPK1 activity in a cellular context.

Materials:

  • Jurkat T-cells

  • Anti-CD3/CD28 antibodies for T-cell stimulation

  • Cell Lysis Buffer (e.g., from Cell Signaling Technology)

  • PathScan® Phospho-SLP-76 (Ser376) Sandwich ELISA Kit (Cell Signaling Technology) or similar

  • 96-well microplates

Procedure:

  • Seed Jurkat T-cells in a 96-well plate.

  • Pre-incubate the cells with serial dilutions of this compound for 1-2 hours.

  • Stimulate the cells with anti-CD3/CD28 antibodies for a defined period (e.g., 30 minutes) to activate the TCR signaling pathway and HPK1.

  • Lyse the cells by adding cell lysis buffer.

  • Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for total SLP-76.

  • Incubate to allow the capture of SLP-76.

  • Wash the plate to remove unbound material.

  • Add a detection antibody specific for phospho-SLP-76 (Ser376).

  • Incubate and wash.

  • Add an HRP-conjugated secondary antibody.

  • Incubate and wash.

  • Add TMB substrate and incubate to develop color.

  • Stop the reaction with a stop solution.

  • Read the absorbance at 450 nm. The signal is proportional to the amount of phosphorylated SLP-76.

  • Calculate IC50 values.[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key biological and experimental processes related to the allosteric inhibition of HPK1 by this compound.

HPK1_Signaling_Pathway TCR TCR Engagement LAT_SLP76 LAT/SLP-76 Signalosome TCR->LAT_SLP76 Activates HPK1_inactive Inactive HPK1 (Unphosphorylated) LAT_SLP76->HPK1_inactive Recruits & Activates SLP76_p p-SLP-76 (Ser376) T_Cell_Activation T-Cell Activation (IL-2 Production, Proliferation) LAT_SLP76->T_Cell_Activation Promotes HPK1_active Active HPK1 (Phosphorylated) HPK1_inactive->HPK1_active Autophosphorylation HPK1_active->LAT_SLP76 Phosphorylates SLP-76 HPK1_active->SLP76_p Generates Ub_Degradation Ubiquitination & Proteasomal Degradation of SLP-76 SLP76_p->Ub_Degradation Leads to Ub_Degradation->LAT_SLP76 Inhibits Hpk1_IN_8 This compound Hpk1_IN_8->HPK1_inactive Hpk1_IN_8->HPK1_active Prevents formation of

Caption: HPK1 Signaling Pathway and Mechanism of this compound Action.

Experimental_Workflow_SPA cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep 1. Prepare this compound Serial Dilutions Plate_Loading 4. Add Compound & Reagent Mix to Plate Compound_Prep->Plate_Loading Reagent_Mix 2. Prepare HPK1 Enzyme & Biotin-SLP-76 Mix Reagent_Mix->Plate_Loading ATP_Mix 3. Prepare [γ-³³P]ATP Solution Reaction_Start 5. Initiate Reaction with [γ-³³P]ATP Plate_Loading->Reaction_Start Incubation 6. Incubate for 60 min at Room Temperature Reaction_Start->Incubation Reaction_Stop 7. Stop Reaction with EDTA Incubation->Reaction_Stop Bead_Addition 8. Add Streptavidin SPA Beads Reaction_Stop->Bead_Addition Signal_Read 9. Read Scintillation Signal Bead_Addition->Signal_Read

Caption: Experimental Workflow for the HPK1 Kinase Cascade SPA.

Logical_Relationship Hpk1_IN_8 This compound Inactive_HPK1 Binding to Inactive Conformation of HPK1 Hpk1_IN_8->Inactive_HPK1 Stabilization Allosteric Stabilization of Inactive State Inactive_HPK1->Stabilization No_Activation Inhibition of HPK1 Autophosphorylation and Activation Stabilization->No_Activation Reduced_pSLP76 Decreased Phosphorylation of SLP-76 (Ser376) No_Activation->Reduced_pSLP76 Stable_Signalosome Stabilization of the LAT/SLP-76 Signalosome Reduced_pSLP76->Stable_Signalosome Enhanced_TCell Enhanced T-Cell Activation and Effector Function Stable_Signalosome->Enhanced_TCell

Caption: Logical Flow of this compound's Cellular Effects.

Conclusion

This compound represents a significant advancement in the development of selective HPK1 inhibitors. Its allosteric mechanism of action and preference for the inactive conformation of the kinase provide a strong rationale for its potential to achieve greater selectivity and efficacy compared to traditional ATP-competitive inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of immuno-oncology and drug discovery, facilitating further investigation into the therapeutic potential of allosteric HPK1 inhibition. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound and similar allosteric inhibitors.

References

Hpk1-IN-8 and its Impact on T-Cell Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor T-cell responses. This technical guide provides an in-depth overview of the effects of HPK1 inhibition on TCR signaling, with a focus on the mechanism of action of small molecule inhibitors. While specific quantitative data for Hpk1-IN-8 is limited in publicly available literature, this document consolidates data from well-characterized HPK1 inhibitors to provide a comprehensive understanding of their impact on T-cell function. This guide includes a detailed examination of the signaling pathway, quantitative biochemical and cellular data, and protocols for key experimental assays.

Introduction to HPK1 in T-Cell Receptor Signaling

Upon TCR engagement with an antigen-presenting cell, a signaling cascade is initiated, leading to T-cell activation, proliferation, and effector functions. HPK1 acts as an intracellular checkpoint, dampening the strength and duration of this signal. Following TCR stimulation, HPK1 is recruited to the signalosome where it becomes activated.[1][2] The primary substrate of activated HPK1 in T-cells is the linker for activation of T-cells (LAT) associated adaptor protein, SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[2][3]

HPK1 phosphorylates SLP-76 at the serine 376 residue (pSLP-76 S376).[4][5] This phosphorylation event creates a binding site for 14-3-3 proteins, which, upon association, leads to the dissociation of SLP-76 from the TCR signalosome.[2][3] This dissociation ultimately results in the ubiquitination and proteasomal degradation of SLP-76, thereby attenuating downstream signaling pathways, including the activation of phospholipase C gamma 1 (PLCγ1) and the extracellular signal-regulated kinase (ERK).[5][6] By inhibiting HPK1, this negative feedback loop is disrupted, leading to sustained TCR signaling, enhanced T-cell activation, and a more robust immune response.

The T-Cell Receptor Signaling Pathway and the Role of HPK1 Inhibition

The following diagram illustrates the canonical TCR signaling pathway and the intervention point of HPK1 inhibitors.

TCR_Signaling_and_HPK1_Inhibition cluster_membrane Plasma Membrane TCR TCR CD3 CD3 Lck Lck CD3->Lck Engagement ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits HPK1_inactive HPK1 (Inactive) LAT->HPK1_inactive Recruits PLCg1 PLCγ1 SLP76->PLCg1 Activates ERK ERK SLP76->ERK Activates FourteenThreeThree 14-3-3 SLP76->FourteenThreeThree Binds pSLP-76 Ub Ubiquitin SLP76->Ub Ubiquitination HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active Activation HPK1_active->SLP76 Phosphorylates (S376) Activation T-Cell Activation (Cytokine Production, Proliferation) PLCg1->Activation Downstream Signaling ERK->Activation FourteenThreeThree->SLP76 Proteasome Proteasome Ub->Proteasome Degradation Hpk1_IN_8 This compound (or other inhibitors) Hpk1_IN_8->HPK1_active Inhibits

Diagram 1: TCR Signaling and HPK1 Inhibition.

Quantitative Data on the Effects of HPK1 Inhibitors

The following tables summarize key quantitative data for several well-characterized small molecule HPK1 inhibitors. This data is representative of the effects expected from potent and selective HPK1 inhibition.

Table 1: Biochemical and Cellular Potency of HPK1 Inhibitors
CompoundAssay TypeTarget/MeasurementIC50/EC50Cell TypeReference
Compound [I] BiochemicalHPK1 Kinase Activity0.2 nM (IC50)N/A[7]
CellularpSLP-76 (S376)3 nM (IC50)Jurkat[7]
CellularIL-2 Production1.5 nM (EC50)Primary T-cells[7]
Compound 1 BiochemicalHPK1 Kinase Activity0.0465 nM (IC50)N/A[8]
CellularpSLP-76< 0.02 µM (IC50)Human[8]
KHK-6 BiochemicalHPK1 Kinase Activity20 nM (IC50)N/A[4]
ISR-05 BiochemicalHPK1 Kinase Activity24.2 ± 5.07 µM (IC50)N/A[9]
ISR-03 BiochemicalHPK1 Kinase Activity43.9 ± 0.134 µM (IC50)N/A[9]
M074-2865 BiochemicalHPK1 Kinase Activity2.93 ± 0.09 µM (IC50)N/A[10]
Table 2: Effect of HPK1 Inhibition on T-Cell Cytokine Production
CompoundCell TypeStimulationCytokineEffectReference
KHK-6 Jurkatanti-CD3/anti-CD28IL-2Significant increase at ≤ 0.3 µM[4]
PBMCsanti-CD3/anti-CD28IL-2, GM-CSFSignificant increase[4]
Compound 1 Primary Human T-cellsanti-CD3/anti-CD28IFN-γ, IL-2Augmented production[11]
GNE-1858 PBMCs co-cultured with BJAB cellsanti-PD-1Not specifiedEnhanced T-cell cytotoxicity[12]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to assess the efficacy of HPK1 inhibitors.

HPK1 Biochemical Kinase Assay

This assay measures the direct inhibitory effect of a compound on HPK1's enzymatic activity.

HPK1_Biochemical_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Assay Buffer: - 20 mM HEPES, pH 7.5 - 10 mM MgCl2 - 0.015% Brij-15 - 2 mM DTT Enzyme Dilute recombinant HPK1 (e.g., 0.625 nM final) Reagents->Enzyme Substrate Prepare fluorescently labeled peptide substrate (e.g., 3 µM) Reagents->Substrate ATP Prepare ATP solution (e.g., 22 µM) Reagents->ATP Mix Combine HPK1, substrate, ATP, and inhibitor in a microplate Enzyme->Mix Substrate->Mix ATP->Mix Inhibitor Prepare serial dilutions of this compound Inhibitor->Mix Incubate Incubate for a set time (e.g., 3 hours) at room temperature Mix->Incubate Quench Quench reaction with EDTA Incubate->Quench Analyze Analyze substrate conversion (e.g., via capillary electrophoresis) Quench->Analyze Calculate Calculate IC50 values Analyze->Calculate

Diagram 2: Workflow for HPK1 Biochemical Kinase Assay.

Protocol Outline:

  • Reagent Preparation: Prepare a kinase assay buffer containing HEPES, MgCl2, a detergent like Brij-15, and DTT. Prepare solutions of recombinant HPK1, a fluorescently labeled peptide substrate, and ATP. Serially dilute the HPK1 inhibitor.[13]

  • Reaction Setup: In a microplate, combine the recombinant HPK1 enzyme, the peptide substrate, ATP, and varying concentrations of the inhibitor.[13]

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 3 hours) at room temperature.[13]

  • Quenching and Detection: Stop the reaction by adding EDTA. The amount of phosphorylated substrate is then quantified, often using capillary electrophoresis to separate the phosphorylated and unphosphorylated peptides.[13]

  • Data Analysis: Determine the percent inhibition at each compound concentration and calculate the IC50 value.[13]

Western Blot for Phospho-SLP-76

This method is used to determine the effect of HPK1 inhibition on the phosphorylation of its direct substrate, SLP-76, in a cellular context.

Western_Blot_pSLP76 cluster_cell_treatment Cell Treatment cluster_protein_analysis Protein Analysis cluster_immunodetection Immunodetection Culture Culture T-cells (e.g., Jurkat) or primary T-cells Pretreat Pre-incubate cells with this compound at various concentrations Culture->Pretreat Stimulate Stimulate with anti-CD3/anti-CD28 for a short duration (e.g., 5-30 min) Pretreat->Stimulate Lyse Lyse cells in RIPA buffer with protease/phosphatase inhibitors Stimulate->Lyse Quantify Determine protein concentration (e.g., BCA assay) Lyse->Quantify SDS_PAGE Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer proteins to a nitrocellulose or PVDF membrane SDS_PAGE->Transfer Block Block membrane with BSA or milk Transfer->Block PrimaryAb Incubate with primary antibodies (anti-pSLP-76 S376, anti-total SLP-76, anti-GAPDH) Block->PrimaryAb SecondaryAb Incubate with HRP-conjugated secondary antibodies PrimaryAb->SecondaryAb Detect Detect with chemiluminescent substrate SecondaryAb->Detect Analyze Analyze band intensity Detect->Analyze

Diagram 3: Workflow for pSLP-76 Western Blot.

Protocol Outline:

  • Cell Culture and Treatment: Culture T-cells (e.g., Jurkat or primary human T-cells) and pre-treat with various concentrations of the HPK1 inhibitor for a specified time. Stimulate the T-cell receptor using anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-30 minutes).[14][15]

  • Lysate Preparation: Wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification and Electrophoresis: Determine the protein concentration of the lysates using a BCA or Bradford assay. Separate equal amounts of protein on an SDS-PAGE gel.[17]

  • Membrane Transfer and Blocking: Transfer the separated proteins to a nitrocellulose or PVDF membrane. Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[16][18]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-SLP-76 (S376). Also, probe for total SLP-76 and a loading control (e.g., GAPDH or β-actin) on the same or separate blots. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.[17]

  • Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands. Quantify the band intensities to determine the relative levels of pSLP-76.[18]

Cytokine Secretion Assay (ELISA)

This assay quantifies the amount of a specific cytokine (e.g., IL-2, IFN-γ) secreted by T-cells following stimulation.

Protocol Outline:

  • Cell Culture and Stimulation: Plate T-cells (e.g., PBMCs or purified T-cells) and pre-treat with the HPK1 inhibitor. Stimulate the cells with anti-CD3/anti-CD28 antibodies and incubate for 24-72 hours.[19]

  • Sample Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight.[1]

    • Wash the plate and block non-specific binding sites.

    • Add standards and the collected cell culture supernatants to the wells and incubate.[1]

    • Wash the plate and add a biotinylated detection antibody.

    • Wash and add an enzyme conjugate (e.g., streptavidin-HRP).

    • Wash and add a substrate solution to develop a colorimetric signal.

    • Stop the reaction and read the absorbance on a plate reader.[20]

  • Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in the samples.[20]

T-Cell Proliferation Assay (CFSE)

This assay measures the proliferation of T-cells over time by tracking the dilution of the fluorescent dye CFSE.

Protocol Outline:

  • Cell Labeling: Resuspend T-cells in PBS and add CFSE to a final concentration of 0.5-5 µM. Incubate for 10-20 minutes at 37°C. Quench the staining reaction with media containing serum. Wash the cells.[11][21]

  • Cell Culture and Stimulation: Culture the CFSE-labeled T-cells with or without the HPK1 inhibitor and stimulate them with anti-CD3/anti-CD28 antibodies or other stimuli.[22]

  • Incubation: Incubate the cells for 3-5 days to allow for cell division.

  • Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer. The CFSE fluorescence will be halved with each cell division, allowing for the visualization of distinct generations of proliferating cells.[23]

Conclusion

Inhibition of HPK1 is a validated strategy for enhancing T-cell-mediated immune responses. Small molecule inhibitors of HPK1, by blocking the phosphorylation of SLP-76, prevent the negative feedback on TCR signaling. This leads to sustained downstream signaling, increased production of key cytokines like IL-2 and IFN-γ, and enhanced T-cell proliferation. While specific data for this compound is not extensively available, the data from analogous compounds strongly support its potential to augment T-cell function. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of HPK1 inhibitors as a novel class of cancer immunotherapies.

References

Hpk1-IN-8: A Technical Guide to its Role in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation and a promising target for cancer immunotherapy. Inhibition of HPK1 is anticipated to enhance anti-tumor immunity by augmenting T-cell receptor (TCR) signaling. Hpk1-IN-8, an allosteric and inactive conformation-selective inhibitor of full-length HPK1, represents a novel approach to targeting this kinase. This technical guide provides an in-depth overview of the role of this compound in immuno-oncology, including its mechanism of action, quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to HPK1 in Immuno-Oncology

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a key intracellular immune checkpoint.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream targets, most notably the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at serine 376.[1][3] This phosphorylation event leads to the recruitment of the 14-3-3 protein, causing the dissociation of SLP-76 from the TCR signaling complex and its subsequent ubiquitination and proteasomal degradation.[1][4] The net effect is an attenuation of TCR signaling, leading to reduced T-cell activation, proliferation, and cytokine production.[1][5]

Genetic studies in mice, utilizing either HPK1 knockout or kinase-dead knock-in models, have demonstrated enhanced anti-tumor immunity and improved responses to checkpoint inhibitors.[6] These findings have spurred the development of small molecule inhibitors targeting HPK1 as a novel cancer immunotherapy strategy.

This compound: An Allosteric Inhibitor of HPK1

This compound is a potent and selective allosteric inhibitor of HPK1.[6][7][8] Unlike ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of kinases, this compound binds to an allosteric site on the unphosphorylated, inactive conformation of the full-length HPK1 protein.[6][7][8] This unique mechanism of action offers several potential advantages, including higher selectivity against other kinases and the ability to stabilize the inactive state of HPK1, thereby preventing its activation.[7][8]

Mechanism of Action

This compound functions by binding to a pocket that includes residues both within and outside of the kinase domain of the full-length, unphosphorylated HPK1.[7][8] This binding event stabilizes the inactive conformation of the kinase, preventing its autophosphorylation and subsequent activation.[7][8] By locking HPK1 in an inactive state, this compound effectively removes the "brake" on TCR signaling, leading to enhanced T-cell responses.

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound (referred to as "compound 1" in the primary literature) and other representative HPK1 inhibitors.

Table 1: In Vitro Potency of this compound ("compound 1") [6][7][8]

Assay TypeTarget/Cell LineParameterValue
Kinase Cascade AssayUnphosphorylated HPK1IC500.0465 nM
TR-FRET Binding AssayUnphosphorylated HPK1IC50Potent (exact value not specified)
TR-FRET Binding AssayActive, Phosphorylated HPK1IC50>24-fold less potent than vs. unphosphorylated
Cellular Assay (pSLP-76)Human PBMCsIC50< 20 nM

Table 2: Kinase Selectivity of this compound ("compound 1") [5]

KinaseFold Selectivity vs. HPK1
Leucine-rich repeat kinase 2 (LRRK2)< 100-fold
MAP4K2< 100-fold
MAP4K3< 100-fold
MAP4K5< 100-fold
Other 260 kinases> 100-fold

Table 3: Cellular Activity of Representative HPK1 Inhibitors [9][10][11]

CompoundCellular AssayCell TypeParameterValue
Compound "I"pSLP-76 (S376)JurkatIC503 nM
Compound "I"IL-2 ProductionPrimary T-cellsEC501.5 nM
Compound 1 (diaminopyrimidine carboxamide)IL-2 ELISAHuman PBMCsEC50226 nM
Insilico Medicine Compound "[I]"HPK1 Inhibition-IC5010.4 nM
Insilico Medicine Compound "[I]"Kinase Panel (MAP4K family)-IC5085 - 665 nM

Note: Data for this compound in vivo efficacy is not publicly available in the reviewed literature. The table below presents representative data for other HPK1 inhibitors to illustrate potential in vivo effects.

Table 4: Representative In Vivo Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models [11]

CompoundMouse ModelDosingOutcome
Insilico Medicine Compound "[I]"CT2630 mg/kg p.o. (BID)42% Tumor Growth Inhibition (TGI)
Anti-PD-1CT263 mg/kg i.p.36% TGI
Insilico Medicine Compound "[I]" + Anti-PD-1CT26Combination95% TGI

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and other HPK1 inhibitors.

HPK1 Kinase Cascade Assay

This assay is designed to identify inhibitors that preferentially bind to the inactive, unphosphorylated form of HPK1.[3]

Materials:

  • Full-length, unphosphorylated recombinant HPK1 protein

  • Biotinylated SLP-76 substrate

  • γ-[³³P]-ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[7]

  • This compound or other test compounds

  • Streptavidin-coated scintillation proximity assay (SPA) beads

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 1 µL of the compound dilutions.

  • Add 2 µL of a solution containing full-length, unphosphorylated HPK1 and biotinylated SLP-76 in kinase assay buffer.

  • Initiate the reaction by adding 2 µL of a solution containing γ-[³³P]-ATP in kinase assay buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding a solution of streptavidin-coated SPA beads.

  • Measure the incorporation of ³³P into the biotinylated SLP-76 substrate using a scintillation counter.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay

This assay measures the binding affinity of inhibitors to the HPK1 protein.[7][12]

Materials:

  • Recombinant HPK1 protein (tagged, e.g., with GST or His)

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Alexa Fluor® 647-labeled kinase tracer (an ATP-competitive ligand)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[7]

  • This compound or other test compounds

  • 384-well microplates (low-volume, white or black)

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer.

  • In a 384-well plate, add 4 µL of the diluted compound.

  • Prepare a 2X solution of HPK1 protein and the Europium-labeled anti-tag antibody in kinase buffer. Add 8 µL of this mixture to each well.

  • Prepare a 4X solution of the Alexa Fluor® 647-labeled kinase tracer in kinase buffer. Add 4 µL of this solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths after a suitable time delay (e.g., 100 µs).

  • Calculate the emission ratio (acceptor/donor) and determine the IC50 value from the dose-response curve.

Phospho-SLP-76 (S376) Flow Cytometry Assay in Jurkat Cells

This cellular assay measures the ability of an inhibitor to block HPK1-mediated phosphorylation of its direct substrate, SLP-76, in a T-cell line.[6][13][14][15][16][17]

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Anti-CD3 antibody (e.g., OKT3) and anti-CD28 antibody for stimulation

  • This compound or other test compounds

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., ice-cold 90% methanol)

  • Fluorochrome-conjugated antibodies: anti-phospho-SLP-76 (S376), and cell surface markers (e.g., CD3, CD4)

  • Flow cytometer

Procedure:

  • Culture Jurkat T-cells to a density of approximately 1 x 10⁶ cells/mL.

  • Pre-incubate the cells with serial dilutions of this compound for 1-2 hours at 37°C.

  • Stimulate the cells with anti-CD3 and anti-CD28 antibodies for 15-30 minutes at 37°C.

  • Fix the cells by adding pre-warmed fixation buffer for 10-15 minutes at room temperature.

  • Permeabilize the cells by resuspending the cell pellet in ice-cold methanol and incubating on ice for 30 minutes.

  • Wash the cells with staining buffer (e.g., PBS with 0.5% BSA).

  • Stain the cells with the anti-phospho-SLP-76 (S376) antibody and any other desired antibodies for 40-60 minutes at room temperature in the dark.

  • Wash the cells and resuspend in staining buffer for analysis.

  • Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of phospho-SLP-76 in the gated cell population.

  • Calculate the EC50 value from the dose-response curve.

IL-2 Secretion Assay in Primary Human T-cells

This functional assay assesses the downstream consequence of HPK1 inhibition on T-cell activation by measuring the production of the key cytokine, IL-2.[1][2][4][16][18][19][20][21][22]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary T-cells

  • RPMI-1640 medium supplemented with 10% human serum

  • Anti-CD3 and anti-CD28 antibodies for stimulation

  • This compound or other test compounds

  • IL-2 ELISA kit or other cytokine detection assay (e.g., Luminex, ELISpot)

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Plate the cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.

  • Pre-incubate the cells with serial dilutions of this compound for 1-2 hours at 37°C.

  • Stimulate the cells with anti-CD3 and anti-CD28 antibodies.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Determine the EC50 value for IL-2 production from the dose-response curve.

In Vivo Efficacy in a Syngeneic Mouse Tumor Model

This experimental workflow outlines a general approach to evaluating the anti-tumor efficacy of an HPK1 inhibitor in an immunocompetent mouse model.[1][2][3][18]

Materials:

  • Immunocompetent mice (e.g., C57BL/6 or BALB/c)

  • Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)

  • This compound or other test compound formulated for in vivo administration (e.g., oral gavage)

  • Control vehicle

  • (Optional) Checkpoint inhibitor antibody (e.g., anti-PD-1)

  • Calipers for tumor measurement

Procedure:

  • Inject a suspension of tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle, this compound, anti-PD-1, combination).

  • Administer the treatments according to the desired schedule (e.g., daily oral gavage for the HPK1 inhibitor, intraperitoneal injection for the antibody).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, tumors and immune organs (e.g., spleen, tumor-draining lymph nodes) can be harvested for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).

  • Analyze the tumor growth data to determine the anti-tumor efficacy of the treatments.

Visualizations

HPK1 Signaling Pathway in T-Cells

HPK1_Signaling_Pathway TCR TCR Engagement LCK LCK TCR->LCK activates ZAP70 ZAP70 LCK->ZAP70 LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 phosphorylates HPK1_inactive HPK1 (Inactive) LAT_SLP76->HPK1_inactive recruits & activates SLP76_pS376 p-SLP-76 (S376) Downstream_on Downstream Signaling (e.g., PLCγ1, ERK) ACTIVATED LAT_SLP76->Downstream_on sustains signaling to HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active HPK1_inactive->Downstream_on prevents attenuation of HPK1_active->LAT_SLP76 phosphorylates SLP-76 at S376 Hpk1_IN_8 This compound Hpk1_IN_8->HPK1_inactive Fourteen33 14-3-3 SLP76_pS376->Fourteen33 binds Degradation SLP-76 Degradation Fourteen33->Degradation leads to Downstream_off Downstream Signaling (e.g., PLCγ1, ERK) ATTENUATED Degradation->Downstream_off results in T_Cell_Activation_off Reduced T-Cell Activation Downstream_off->T_Cell_Activation_off T_Cell_Activation_on Enhanced T-Cell Activation Downstream_on->T_Cell_Activation_on

Caption: HPK1 signaling pathway and inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start cell_culture 1. Tumor Cell Culture (e.g., MC38) start->cell_culture implantation 2. Subcutaneous Implantation into Syngeneic Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization Tumors reach ~50-100 mm³ treatment 5. Treatment Administration (Vehicle, this compound, etc.) randomization->treatment monitoring 6. Tumor Volume & Body Weight Measurement treatment->monitoring Repeatedly endpoint 7. Study Endpoint monitoring->endpoint Predefined criteria met analysis 8. Tissue Harvest & Analysis (Tumors, Spleen, etc.) endpoint->analysis end End analysis->end

Caption: Workflow for a syngeneic mouse tumor model study.

Logical Relationship of HPK1 Inhibition and Anti-Tumor Immunity

Logical_Relationship hpk1_in_8 This compound hpk1_inhibition Inhibition of HPK1 Kinase Activity hpk1_in_8->hpk1_inhibition leads to tcr_signaling Enhanced & Sustained TCR Signaling hpk1_inhibition->tcr_signaling results in t_cell_function Increased T-Cell Activation, Proliferation, & Cytokine Production tcr_signaling->t_cell_function causes tumor_immunity Augmented Anti-Tumor Immunity t_cell_function->tumor_immunity promotes tumor_regression Potential for Tumor Regression tumor_immunity->tumor_regression contributes to

Caption: HPK1 inhibition enhances anti-tumor immunity.

Conclusion

This compound represents a promising therapeutic agent in the field of immuno-oncology due to its novel allosteric mechanism of inhibiting HPK1. By selectively targeting the inactive conformation of the kinase, this compound can effectively remove a key negative regulatory signal in T-cells, thereby unleashing a more potent anti-tumor immune response. The preclinical data on HPK1 inhibitors, in general, are encouraging, suggesting potential for both monotherapy and combination therapy with existing immunotherapies like checkpoint inhibitors. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and drug developers working to advance the field of HPK1-targeted cancer immunotherapy.

References

An In-depth Technical Guide to Hpk1-IN-8 and MAP4K1 Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1), has emerged as a critical negative regulator of immune cell signaling, positioning it as a key target for immuno-oncology therapies. This technical guide provides a comprehensive overview of MAP4K1 function and the discovery and characterization of Hpk1-IN-8, a novel allosteric inhibitor. This document details the quantitative biochemical and cellular activity of this compound, outlines the experimental protocols for its evaluation, and visualizes the complex signaling pathways and experimental workflows through detailed diagrams. The information presented herein is intended to equip researchers and drug development professionals with the in-depth knowledge required to advance the study of MAP4K1 modulation for therapeutic benefit.

Introduction to MAP4K1 (HPK1)

MAP4K1 is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a crucial negative feedback regulator in various immune cell lineages, including T cells, B cells, and dendritic cells (DCs).[1][2] By attenuating signaling downstream of the T cell receptor (TCR) and B cell receptor (BCR), MAP4K1 effectively dampens immune responses, thereby preventing excessive inflammation and autoimmunity.[2] However, in the context of cancer, this immunosuppressive function can hinder the body's ability to mount an effective anti-tumor immune response.[2]

The kinase activity of MAP4K1 is central to its regulatory role. Upon TCR activation, MAP4K1 phosphorylates the adaptor protein SLP-76 at Serine 376.[3][4] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the dissociation of the SLP-76 signaling complex, its subsequent ubiquitination, and proteasomal degradation.[5] This cascade ultimately curtails T cell activation and proliferation.[5] Genetic studies in mice have demonstrated that the loss of MAP4K1 function, either through knockout or the expression of a kinase-dead mutant, leads to enhanced T cell activation and proliferation, and potent anti-tumor immunity.[6] These findings have solidified MAP4K1 as a compelling therapeutic target for cancer immunotherapy.

This compound: An Allosteric Inhibitor of MAP4K1

This compound is a potent and selective inhibitor of MAP4K1.[7][8] A key characteristic of this compound is its allosteric mechanism of action. Unlike traditional ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, allosteric inhibitors bind to a distinct, less conserved site on the enzyme. This often leads to higher selectivity and a more nuanced modulation of kinase activity. This compound specifically targets the inactive, unphosphorylated conformation of full-length MAP4K1, a feature that contributes to its remarkable selectivity.[8]

The discovery of this compound was facilitated by a kinase cascade assay, a screening method capable of identifying inhibitors that preferentially bind to the inactive form of a kinase.[8] This approach has proven advantageous in identifying highly selective kinase inhibitors.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound (referred to as compound 1 in the primary literature) and other relevant MAP4K1 inhibitors.

Table 1: Biochemical Activity of this compound (Compound 1)

ParameterValueAssay ConditionsReference
IC50 (Unphosphorylated HPK1)0.08 µMKinase Cascade Assay[8]
IC50 (Active, Phosphorylated HPK1)> 2 µMDirect Kinase Assay[8]
Fold Selectivity (Unphosphorylated vs. Phosphorylated)> 24-fold-[8]
ATP CompetitivenessNon-competitive-[8]

Table 2: Cellular Activity of Representative HPK1 Inhibitors

CompoundCellular AssayCell TypeIC50 / EC50Reference
Compound [I]pSLP76(S376)Jurkat3 nM (IC50)[9]
Compound [I]IL-2 SecretionPrimary T-cells1.5 nM (EC50)[9]
ISR-05Kinase Inhibition-24.2 µM (IC50)[10]
M074-2865Kinase Inhibition-2.93 µM (IC50)[11]
XHSKinase Inhibition-2.6 nM (IC50)[12]
XHVKinase Inhibition-89 nM (IC50)[12]

Signaling Pathways Involving MAP4K1

MAP4K1 is a node in several critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.

T-Cell Receptor (TCR) Signaling Pathway

TCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP76 LAT->SLP76 Recruitment pSLP76 pSLP76 (S376) SLP76->pSLP76 PLCg1 PLCγ1 SLP76->PLCg1 ERK ERK SLP76->ERK HPK1 MAP4K1 (HPK1) HPK1->SLP76 Phosphorylates (S376) Fourteen33 14-3-3 pSLP76->Fourteen33 Binding Ub Ubiquitination Fourteen33->Ub Proteasome Proteasome Degradation Ub->Proteasome T_Cell_Activation T-Cell Activation (e.g., IL-2 production) PLCg1->T_Cell_Activation ERK->T_Cell_Activation Hpk1_IN_8 This compound Hpk1_IN_8->HPK1 Inhibits

Caption: TCR Signaling Pathway and HPK1 Negative Feedback Loop.

JNK Signaling Pathway

JNK_Signaling Stress Environmental Stress (e.g., UV, Cytokines) MAP4K1 MAP4K1 (HPK1) Stress->MAP4K1 GPCR GPCRs GPCR->MAP4K1 GrowthFactors Growth Factors GrowthFactors->MAP4K1 MAP3K MAP3Ks (e.g., MEKK1, MLK3) MAP4K1->MAP3K Activates MKK4_7 MKK4/7 MAP3K->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis Proliferation Proliferation cJun->Proliferation

Caption: MAP4K1 in the JNK Signaling Cascade.

Hippo Signaling Pathway

Hippo_Signaling Upstream_Signals Upstream Signals (e.g., Cell Density) MST1_2 MST1/2 Upstream_Signals->MST1_2 MAP4Ks MAP4Ks (including MAP4K1) Upstream_Signals->MAP4Ks LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates MAP4Ks->LATS1_2 Phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates pYAP_TAZ pYAP/TAZ YAP_TAZ->pYAP_TAZ TEAD TEAD YAP_TAZ->TEAD Nuclear Translocation and Binding Cytoplasmic_Sequestration Cytoplasmic Sequestration pYAP_TAZ->Cytoplasmic_Sequestration Gene_Expression Gene Expression (Proliferation, Survival) TEAD->Gene_Expression

Caption: Role of MAP4Ks in the Hippo Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound and other MAP4K1 inhibitors.

Biochemical Assays
  • Principle: This assay identifies inhibitors that target the inactive, unphosphorylated form of HPK1. The assay is initiated with inactive HPK1, which becomes activated during the course of the reaction.

  • Protocol:

    • A multi-kinase reaction is set up containing unphosphorylated, full-length HPK1.

    • The reaction is initiated by the addition of ATP.

    • During the assay, HPK1 undergoes autophosphorylation to become active.

    • The activity of a downstream kinase in the cascade is measured as the final readout.

    • This compound (or other test compounds) is added at various concentrations to determine its inhibitory effect on the overall cascade.

    • The IC50 is calculated from the dose-response curve.[8]

  • Principle: This assay measures the phosphorylation of a substrate by HPK1.

  • Protocol:

    • Recombinant HPK1 enzyme is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.

    • Test compounds are added at varying concentrations.

    • The reaction is stopped, and a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) is added.

    • If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.

    • The TR-FRET signal is measured on a plate reader, and IC50 values are determined.[3]

  • Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Protocol:

    • The HPK1 kinase reaction is performed by incubating the enzyme with substrate and ATP.

    • Test inhibitors are included at various concentrations.

    • After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Luminescence is measured, and the IC50 is calculated.[5]

Cellular Assays
  • Principle: This assay measures the phosphorylation of SLP-76 at Ser376 in cells, a direct downstream target of HPK1, to assess the target engagement and cellular potency of inhibitors.

  • Protocol:

    • Human peripheral blood mononuclear cells (PBMCs) or Jurkat T-cells are pre-incubated with various concentrations of the HPK1 inhibitor.[3][13]

    • Cells are stimulated with anti-CD3/CD28 antibodies to activate the TCR signaling pathway.[13]

    • Following stimulation, cells are lysed.

    • The level of pSLP-76 (Ser376) is quantified using methods such as ELISA, Western Blot, or high-throughput technologies like AlphaLISA or HTRF.[14]

    • The IC50 value is determined from the dose-response curve of pSLP-76 inhibition.[9]

  • Principle: This functional assay measures the production of Interleukin-2 (IL-2), a key cytokine indicative of T-cell activation, to evaluate the downstream functional consequence of HPK1 inhibition.

  • Protocol:

    • Human PBMCs are treated with different concentrations of the HPK1 inhibitor.[3]

    • T-cells are activated using anti-CD3/CD28 antibodies or other stimuli.

    • The cell culture supernatant is collected after a defined incubation period.

    • The concentration of secreted IL-2 is measured using an ELISA or other immunoassay platforms.

    • The EC50 value, representing the concentration of the inhibitor that results in a 50% increase in IL-2 production, is calculated.[9]

In Vivo Experiments
  • Principle: These models are used to evaluate the anti-tumor efficacy of HPK1 inhibitors in immunocompetent mice.

  • Protocol:

    • Syngeneic tumor cells (e.g., CT26 colon carcinoma) are implanted into immunocompetent mice (e.g., BALB/c).

    • Once tumors are established, mice are treated with the HPK1 inhibitor, a vehicle control, and potentially in combination with other immunotherapies like anti-PD-1 antibodies.

    • Tumor growth is monitored over time.

    • At the end of the study, tumors and immune organs (e.g., spleen, lymph nodes) can be harvested for pharmacodynamic and immunological analysis (e.g., pSLP-76 levels, immune cell infiltration).[5]

Experimental Workflow for Allosteric Inhibitor Discovery

The discovery of allosteric inhibitors like this compound requires a tailored workflow that differs from traditional ATP-competitive inhibitor screening.

Allosteric_Workflow HTS High-Throughput Screening (HTS) Hit_Identification Hit Identification HTS->Hit_Identification Cascade_Assay Kinase Cascade Assay (Inactive Kinase) Cascade_Assay->Hit_Identification High_ATP_Assay High [ATP] Assay High_ATP_Assay->Hit_Identification Fragment_Screening Fragment-Based Screening Fragment_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies Hit_Identification->Mechanism_Studies ATP_Competition ATP Competition Assay Mechanism_Studies->ATP_Competition Kinetics Enzyme Kinetics Mechanism_Studies->Kinetics Structural_Biology Structural Biology (X-ray, NMR) Mechanism_Studies->Structural_Biology Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization SAR Structure-Activity Relationship (SAR) Lead_Optimization->SAR ADME ADME/Tox Profiling Lead_Optimization->ADME Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: Workflow for the Discovery of Allosteric Kinase Inhibitors.

Conclusion

MAP4K1 is a well-validated, high-value target for cancer immunotherapy. The development of small molecule inhibitors that can reverse its immunosuppressive effects holds significant promise for enhancing anti-tumor immunity. This compound stands out as a pioneering example of an allosteric, inactive-state selective inhibitor of MAP4K1, offering a potential path to greater selectivity and improved therapeutic profiles. The detailed data, protocols, and pathway diagrams presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further research and development in the pursuit of novel and effective MAP4K1-targeted therapies.

References

Hpk1-IN-8 and its Impact on Cytokine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. This technical guide provides an in-depth overview of the impact of HPK1 inhibition on cytokine production, with a focus on the allosteric inhibitor Hpk1-IN-8. While specific quantitative data for this compound's effect on cytokine production is not publicly available, this document synthesizes findings from studies on other potent HPK1 inhibitors and genetic loss-of-function models to provide a comprehensive understanding of the expected biological outcomes. This guide also details relevant experimental protocols and visualizes key signaling pathways to support further research and development in this area.

Introduction to HPK1 as an Immuno-Oncology Target

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a crucial intracellular checkpoint that attenuates T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream adaptor proteins, most notably SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[3][4] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, effectively dampening the T-cell activation cascade.[3][4] By inhibiting T-cell proliferation and cytokine production, HPK1 plays a significant role in maintaining immune homeostasis.[2] However, in the context of cancer, this negative regulation can be co-opted by tumors to evade immune surveillance. Therefore, inhibiting HPK1 activity is being actively pursued as a therapeutic strategy to unleash a potent anti-tumor T-cell response.

This compound: An Allosteric Inhibitor

This compound is distinguished as an allosteric, inactive conformation-selective inhibitor of full-length HPK1.[5] This mechanism of action offers a potential advantage in achieving high selectivity, a significant hurdle in kinase inhibitor drug discovery due to the conserved nature of the ATP-binding pocket.[5] By binding to a site distinct from the ATP pocket and preferentially targeting the inactive form of the kinase, allosteric inhibitors like this compound can offer a more nuanced and specific mode of action.[5] The discovery of this compound was facilitated by a kinase cascade assay, which is adept at identifying inhibitors that bind to the unphosphorylated, inactive form of the target kinase.[5]

Impact of HPK1 Inhibition on Cytokine Production

While specific quantitative data for this compound is not available in the public domain, a substantial body of evidence from studies using other small molecule inhibitors and genetic models (HPK1 knockout or kinase-dead) consistently demonstrates that inhibition of HPK1 leads to a significant increase in the production of key pro-inflammatory and T-cell activating cytokines.

Data from Preclinical Models

The following tables summarize the qualitative and quantitative effects of HPK1 inhibition on cytokine production observed in various preclinical studies. This data serves as a strong indicator of the expected impact of a potent and selective HPK1 inhibitor like this compound.

Table 1: Effect of HPK1 Inhibition on Interleukin-2 (IL-2) Production

Experimental ModelTreatment/ConditionKey FindingsReference
Human Primary T-cellsHPK1 Inhibitor ("Compound [I]")Sustained elevation of IL-2 production with an EC50 of 1.5 nM.[6][7]
Human CD8+ T-cellsHPK1 Inhibitor (1 µM)Enhanced IL-2 secretion.[8]
Jurkat T-cellsHPK1 KnockoutSignificantly higher IL-2 production compared to wild-type.[9]
Human PBMCsHPK1 Inhibitor ("Compound 1")Increased IL-2 production in activated CD4+ and CD8+ T-cells.[1]
HPK1 Kinase-Dead Mouse T-cellsanti-CD3/CD28 stimulationSignificant enhancement of IL-2 release by both CD4+ and CD8+ T-cells.[10]

Table 2: Effect of HPK1 Inhibition on Interferon-gamma (IFN-γ) Production

Experimental ModelTreatment/ConditionKey FindingsReference
Human CD8+ T-cellsHPK1 Inhibitor (1 µM)Enhanced IFN-γ secretion.[8]
Human PBMCsHPK1 Inhibitor ("Compound 1") + PembrolizumabSynergistic effect resulting in enhanced IFN-γ production.[1][11]
HPK1 Kinase-Dead Mouse T-cellsanti-CD3/CD28 stimulationMarkedly higher IFN-γ messenger levels and enhanced secretion in CD4+ T-cells.[10]
HPK1 Knockout Mouse T-cellsGenetic AblationElevated levels of IFN-γ production.[2]
Human NK cellsHPK1 KnockdownSignificantly enhanced secretion of IFN-γ.[12]

Table 3: Effect of HPK1 Inhibition on Tumor Necrosis Factor-alpha (TNF-α) Production

Experimental ModelTreatment/ConditionKey FindingsReference
Human PBMCsHPK1 Inhibitor ("Compound 1")Higher levels of TNF-α production in activated CD4+ and CD8+ T-cells.[1]
HPK1 Knockout Mouse T-cellsGenetic AblationElevated levels of TNF-α production.[2]
HPK1 Kinase-Dead Mouse TumorsIn vivo modelSignificantly upregulated TNF-α in tumor homogenates.[10]

Signaling Pathways and Experimental Workflows

HPK1 Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of HPK1 in negatively regulating the T-Cell Receptor (TCR) signaling cascade. Inhibition of HPK1, for instance by this compound, is expected to block this negative feedback loop, leading to enhanced downstream signaling and cytokine production.

HPK1_Signaling_Pathway cluster_Downstream Downstream Signaling TCR TCR/CD3 Lck Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 Activates PLCg1 PLCγ1 SLP76->PLCg1 HPK1->SLP76 Phosphorylates (Inhibits) Hpk1_IN_8 This compound Hpk1_IN_8->HPK1 ERK ERK PLCg1->ERK NFkB NF-κB PLCg1->NFkB AP1 AP-1 ERK->AP1 Cytokines Cytokine Production (IL-2, IFN-γ, TNF-α) NFkB->Cytokines AP1->Cytokines AP AP -1 -1

HPK1 Negative Feedback Loop in TCR Signaling.
Experimental Workflow for Assessing Cytokine Production

This diagram outlines a typical workflow for evaluating the effect of an HPK1 inhibitor on cytokine production in primary T-cells.

Experimental_Workflow start Start: Isolate PBMCs from whole blood isolate_t_cells Isolate CD4+ or CD8+ T-cells (e.g., magnetic bead separation) start->isolate_t_cells culture_t_cells Culture T-cells isolate_t_cells->culture_t_cells treat_inhibitor Treat with this compound (or vehicle control) culture_t_cells->treat_inhibitor stimulate_t_cells Stimulate T-cells (e.g., anti-CD3/CD28 antibodies) treat_inhibitor->stimulate_t_cells incubate Incubate for 24-72 hours stimulate_t_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant analyze_cytokines Analyze Cytokine Levels (e.g., ELISA, CBA, Luminex) collect_supernatant->analyze_cytokines end End: Quantify Cytokine Production analyze_cytokines->end

References

Hpk1-IN-8: A Technical Guide to its Chemical Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Hpk1-IN-8, an allosteric and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The information presented here is compiled from publicly available scientific literature and is intended to support research and drug development efforts targeting HPK1.

Introduction to HPK1 and the Rationale for Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a crucial negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the adapter protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex, its subsequent ubiquitination, and proteasomal degradation. This cascade ultimately dampens T-cell activation and proliferation.

Given its role as an intracellular immune checkpoint, inhibiting HPK1 is a promising strategy in cancer immunotherapy. By blocking HPK1 activity, the negative feedback on TCR signaling can be removed, leading to enhanced T-cell activation, cytokine production, and a more robust anti-tumor immune response.

Chemical Structure and Properties of this compound

This compound is a novel small molecule inhibitor identified as a potent and selective allosteric inhibitor of full-length HPK1. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 2-((5-(2-fluorobenzyl)thiazol-2-yl)carbamoyl)-5-methyl-3-(2-methyl-2H-tetrazol-5-yl)-[1][2]triazolo[4,3-b]pyridazin-6(5H)-one
Molecular Formula C19H17FN6O2S
Molecular Weight 412.44 g/mol
SMILES O=C(NC1=NC=C(CC2=CC=CC=C2F)S1)CC3=C(C)N=C(NN=C4C)N4C3=O
Mechanism of Action Allosteric, inactive conformation-selective inhibitor

Quantitative Data on this compound Activity

This compound was discovered through a kinase cascade assay, which is particularly suited for identifying inhibitors that target the inactive conformation of a kinase. This allosteric mechanism of action contributes to its high selectivity.

Biochemical Activity

Assay TypeTargetIC50Notes
Kinase Cascade AssayFull-length, unphosphorylated HPK1Potent nM range (exact value not publicly available)This compound is >24-fold more potent against the unphosphorylated, inactive form of HPK1 compared to the active, phosphorylated form.

Cellular Activity

Assay TypeCell LineEndpointEC50Notes
pSLP-76 AssayJurkat T-cellsInhibition of SLP-76 phosphorylation at Ser376Potent (exact value not publicly available)Demonstrates target engagement in a cellular context.
IL-2 Secretion AssayPrimary Human T-cellsEnhancement of IL-2 secretionPotent (exact value not publicly available)Confirms functional consequence of HPK1 inhibition.

Selectivity

This compound is reported to be highly selective for HPK1 over other kinases, including those critical for T-cell signaling. A detailed kinase selectivity panel with specific IC50 values is not publicly available at this time.

Experimental Protocols

Detailed, step-by-step protocols for the specific assays used in the primary discovery paper for this compound are not fully public. However, based on established methodologies for assessing HPK1 inhibition, the following general protocols can be adapted.

HPK1 Kinase Cascade Assay (Conceptual Workflow)

This assay format is designed to identify inhibitors that bind to the inactive, unphosphorylated form of HPK1.

G cluster_0 Assay Initiation cluster_1 Activation Step cluster_2 Kinase Reaction cluster_3 Detection Unphosphorylated HPK1 Unphosphorylated HPK1 Autophosphorylation Autophosphorylation Unphosphorylated HPK1->Autophosphorylation ATP ATP ATP This compound This compound This compound->Unphosphorylated HPK1 Binds & Stabilizes Inactive State Substrate (e.g., SLP-76 peptide) Substrate (e.g., SLP-76 peptide) Autophosphorylation->Substrate (e.g., SLP-76 peptide) Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate (e.g., SLP-76 peptide)->Phosphorylated Substrate Signal Generation (e.g., Luminescence, Fluorescence) Signal Generation (e.g., Luminescence, Fluorescence) Phosphorylated Substrate->Signal Generation (e.g., Luminescence, Fluorescence)

Conceptual workflow of an HPK1 kinase cascade assay.

Methodology Outline:

  • Reaction Setup: In a multi-well plate, combine unphosphorylated, full-length HPK1 enzyme with the assay buffer.

  • Compound Addition: Add this compound or control compounds at various concentrations.

  • Initiation: Start the reaction by adding a mixture of ATP and a suitable substrate (e.g., a peptide derived from SLP-76).

  • Incubation: Allow the reaction to proceed at room temperature for a defined period, during which HPK1 will autophosphorylate and then phosphorylate the substrate.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as ADP-Glo™ (luminescence-based) or a fluorescence-based readout.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular pSLP-76 Assay

This assay measures the ability of this compound to inhibit the phosphorylation of SLP-76 in a cellular context, confirming target engagement.

Methodology Outline:

  • Cell Culture: Culture Jurkat T-cells or primary human T-cells under standard conditions.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control.

  • TCR Stimulation: Activate the T-cells by adding anti-CD3/CD28 antibodies or beads.

  • Cell Lysis: After a short incubation period, lyse the cells to release intracellular proteins.

  • Detection: Quantify the levels of phosphorylated SLP-76 (Ser376) and total SLP-76 in the cell lysates using an ELISA, Western blot, or flow cytometry-based method.

  • Data Analysis: Normalize the pSLP-76 signal to the total SLP-76 signal and calculate the EC50 value for the inhibition of phosphorylation.

Primary T-cell IL-2 Secretion Assay

This functional assay determines the downstream consequence of HPK1 inhibition on T-cell effector function.

Methodology Outline:

  • Cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).

  • Compound Treatment: Plate the T-cells and treat them with a range of concentrations of this compound or a vehicle control.

  • TCR Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies.

  • Incubation: Culture the cells for 24-72 hours to allow for cytokine production and secretion.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of Interleukin-2 (IL-2) using an ELISA or a bead-based immunoassay (e.g., Luminex).

  • Data Analysis: Determine the EC50 value for the enhancement of IL-2 secretion.

Signaling Pathway Modulation by this compound

This compound acts within the T-cell receptor signaling pathway. The following diagram illustrates the key components of this pathway and the inhibitory role of HPK1, which is blocked by this compound.

TCR_Signaling cluster_TCR T-Cell Receptor Complex cluster_Signalosome SLP-76 Signalosome cluster_Downstream Downstream Signaling cluster_HPK1_Loop Negative Feedback Loop TCR TCR/CD3 Lck Lck TCR->Lck Activation ZAP70 ZAP70 Lck->ZAP70 Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates PLCg1 PLCγ1 SLP76->PLCg1 Activates HPK1 HPK1 SLP76->HPK1 Recruits & Activates Calcium Ca²⁺ Flux PLCg1->Calcium ERK ERK Activation PLCg1->ERK NFAT NFAT Activation Calcium->NFAT AP1 AP-1 Activation ERK->AP1 IL2 IL-2 Production NFAT->IL2 AP1->IL2 pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylates Prot_Deg Proteasomal Degradation pSLP76->Prot_Deg Leads to Prot_Deg->SLP76 Inhibits Signaling Hpk1_IN_8 This compound Hpk1_IN_8->HPK1 Inhibits

TCR signaling pathway and the inhibitory role of HPK1.

Conclusion

This compound represents a significant tool for studying the role of HPK1 in immune regulation. Its allosteric mechanism of action and high selectivity make it a valuable probe for dissecting the downstream consequences of HPK1 inhibition. Further development and characterization of this compound and similar molecules could pave the way for novel immunotherapies for cancer and other diseases where T-cell function is compromised.

References

Hpk1-IN-8 (CAS RN: 1214561-09-7): A Technical Guide to an Allosteric HPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Hpk1-IN-8, a potent and selective allosteric inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, is a critical negative regulator of T-cell and B-cell receptor signaling pathways. Its inhibition presents a promising strategy in immuno-oncology to enhance anti-tumor immunity. This document details the biochemical and cellular activity of this compound, outlines experimental protocols for its characterization, and visualizes the pertinent signaling pathways and experimental workflows.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a member of the Ste20 family of serine/threonine kinases. It functions as a crucial intracellular immune checkpoint, attenuating the activation of various immune cells, most notably T-cells.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream adaptor proteins, such as SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[1][3] This phosphorylation event leads to the degradation of SLP-76, thereby dampening the T-cell activation signal and limiting the anti-tumor immune response.[1][3]

Given its role as a negative regulator of immune function, HPK1 has emerged as a compelling target for cancer immunotherapy.[2] Pharmacological inhibition of HPK1 is expected to restore and enhance T-cell-mediated tumor cell killing. This compound (CAS 1214561-09-7) is a novel, allosteric, and inactive conformation-selective inhibitor of full-length HPK1.[4][5] Its unique mechanism of action offers potential for high selectivity and a favorable safety profile.

Physicochemical Properties

PropertyValueReference
CAS Number 1214561-09-7[4]
Molecular Formula C₁₉H₁₇FN₆O₂S[4]
Molecular Weight 412.44 g/mol [4]
Appearance White to off-white solid[4]
SMILES O=C(NC1=NC=C(CC2=CC=CC=C2F)S1)CC3=C(C)N=C(NN=C4C)N4C3=O[4]
Solubility DMSO: 10 mg/mL (24.25 mM)[4]

Biological Activity and Quantitative Data

This compound is characterized as an allosteric inhibitor that selectively binds to the inactive conformation of full-length HPK1. This mechanism contrasts with many kinase inhibitors that compete with ATP in the active site. The primary publication identifying this compound refers to it as "compound 1".

ParameterValueAssay TypeCell Line/SystemReference
IC₅₀ 1.2 µMHPK1 Kinase Cascade Scintillation Proximity Assay (SPA)Recombinant full-length HPK1 and SLP-76[5]
Binding Potency >24-fold more potent for unphosphorylated (inactive) HPK1 vs. active HPK1Biochemical Binding AssayRecombinant HPK1[5]
Selectivity Highly selective against LCK, ITK, and ZAP70Kinase AssaysRecombinant Kinases[5]

Signaling Pathway

HPK1 acts as a negative feedback regulator in the T-cell receptor (TCR) signaling pathway. The following diagram illustrates the central role of HPK1 and the effect of its inhibition.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Antigen Presentation CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1_inactive Inactive HPK1 SLP76->HPK1_inactive Recruitment & Activation PLCg1 PLCγ1 SLP76->PLCg1 ERK ERK SLP76->ERK Degradation Proteasomal Degradation SLP76->Degradation HPK1_active Active HPK1 HPK1_inactive->HPK1_active HPK1_active->SLP76 Phosphorylation (S376) [Negative Feedback] NFAT NFAT PLCg1->NFAT AP1 AP-1 ERK->AP1 Hpk1_IN_8 This compound Hpk1_IN_8->HPK1_inactive Allosteric Inhibition IL2 IL-2 Gene Transcription AP1->IL2 NFAT->IL2

Caption: HPK1 Signaling Pathway in T-Cells.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of HPK1 inhibitors. Below are representative methodologies based on published assays.

HPK1 Kinase Cascade Scintillation Proximity Assay (SPA)

This assay measures the phosphorylation of the HPK1 substrate, SLP-76, and is sensitive to inhibitors that target either the autophosphorylation of HPK1 or the subsequent phosphorylation of its substrate.

Materials:

  • Full-length, unphosphorylated HPK1 enzyme

  • Biotinylated full-length SLP-76 substrate

  • γ-[³³P]-ATP

  • Streptavidin-coated SPA beads

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound or other test compounds

  • 384-well microplates

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.

  • In a 384-well plate, add 5 µL of the diluted compound solution.

  • Add 10 µL of a solution containing HPK1 enzyme and biotinylated SLP-76 substrate to each well.

  • Initiate the kinase reaction by adding 5 µL of Assay Buffer containing γ-[³³P]-ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).

  • Stop the reaction by adding a stop buffer containing EDTA and streptavidin-coated SPA beads.

  • Incubate the plate for at least 30 minutes to allow the beads to settle.

  • Measure the radioactivity in a microplate scintillation counter.

  • Calculate the percent inhibition relative to DMSO controls and determine the IC₅₀ value using a suitable data analysis software.

Cellular Assay for Phospho-SLP-76 (Ser376)

This assay quantifies the phosphorylation of SLP-76 at Serine 376 in a cellular context, providing a measure of target engagement for HPK1 inhibitors.

Materials:

  • Jurkat T-cells or human Peripheral Blood Mononuclear Cells (PBMCs)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)

  • This compound or other test compounds

  • Lysis buffer

  • Phospho-SLP-76 (Ser376) specific antibody and total SLP-76 antibody

  • Detection reagents for Western Blot, ELISA, or flow cytometry

Procedure (using Flow Cytometry):

  • Culture Jurkat T-cells or PBMCs to the desired density.

  • Pre-incubate the cells with various concentrations of this compound or DMSO control for 1-2 hours.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 15-30 minutes).

  • Fix and permeabilize the cells using appropriate buffers.

  • Stain the cells with a fluorescently labeled antibody specific for phospho-SLP-76 (Ser376).

  • Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the phospho-SLP-76 signal.

  • Calculate the percent inhibition of SLP-76 phosphorylation and determine the EC₅₀ value.

IL-2 Production Assay

This functional assay measures the downstream consequence of HPK1 inhibition, which is the enhancement of Interleukin-2 (IL-2) production by activated T-cells.

Materials:

  • Human PBMCs

  • Cell culture medium

  • T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)

  • This compound or other test compounds

  • Human IL-2 ELISA kit

Procedure:

  • Isolate PBMCs from healthy donor blood.

  • Plate the PBMCs in a 96-well plate.

  • Add serial dilutions of this compound or DMSO control to the wells.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies.

  • Incubate the cells for 48-72 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Plot the IL-2 concentration against the inhibitor concentration to determine the EC₅₀ for IL-2 enhancement.

Experimental Workflow

The following diagram outlines a typical workflow for the characterization of an HPK1 inhibitor like this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies biochem_assay HPK1 Kinase Assay (e.g., SPA, TR-FRET) Determine IC₅₀ binding_assay Binding Assay Determine Ki and selectivity biochem_assay->binding_assay selectivity_panel Kinome Selectivity Profiling binding_assay->selectivity_panel target_engagement Phospho-SLP-76 Assay (Western, ELISA, Flow Cytometry) Determine cellular EC₅₀ selectivity_panel->target_engagement functional_assay IL-2 Production Assay (ELISA) Assess functional consequence target_engagement->functional_assay proliferation_assay T-Cell Proliferation Assay functional_assay->proliferation_assay pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies proliferation_assay->pk_pd efficacy Tumor Xenograft Models pk_pd->efficacy

Caption: HPK1 Inhibitor Characterization Workflow.

Conclusion

This compound is a valuable research tool for investigating the role of HPK1 in immune regulation. Its allosteric and inactive-state selective mechanism of action provides a high degree of selectivity, making it a promising lead compound for the development of novel immuno-oncology therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for the comprehensive evaluation of this compound and other HPK1 inhibitors, from initial biochemical characterization to cellular and in vivo functional assessment. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and its therapeutic potential.

References

Hpk1-IN-8 and the Re-Engagement of T-Cell Immunity: A Technical Guide to Targeting a Key Negative Regulator

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of Hematopoietic Progenitor Kinase 1 (HPK1) as a negative regulator of T-cell function and the therapeutic potential of its inhibition, with a focus on inhibitors like Hpk1-IN-8. Tailored for researchers, scientists, and drug development professionals in the immuno-oncology space, this document details the underlying signaling pathways, summarizes key quantitative data, and provides methodologies for critical experiments.

Introduction: HPK1 as a Critical Checkpoint in T-Cell Activation

The adaptive immune response, particularly the anti-tumor activity of T-cells, is governed by a delicate balance of activating and inhibitory signals. Tumors frequently exploit intrinsic negative feedback mechanisms to evade immune surveillance.[1] Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a crucial intracellular negative regulator of T-cell receptor (TCR) signaling.[1][2] Expressed predominantly in hematopoietic cells, HPK1 functions as a rheostat to attenuate T-cell activation, thereby preventing excessive immune responses.[1][3]

However, in the context of cancer, this regulatory function can be detrimental, limiting the immune system's ability to mount an effective attack against malignant cells.[1] Consequently, the pharmacological inhibition of HPK1 represents a promising therapeutic strategy to reinvigorate T-cell responses, either as a monotherapy or in combination with existing immunotherapies like checkpoint inhibitors.[4][5] Small molecule inhibitors, such as this compound, an allosteric and conformation-selective inhibitor, are being investigated to unlock this potential.[6]

The Molecular Mechanism of HPK1-Mediated T-Cell Suppression

HPK1 exerts its inhibitory function at a critical juncture in the TCR signaling cascade. The process can be delineated as follows:

  • TCR Engagement and HPK1 Recruitment: Upon engagement of the TCR with an antigen-MHC complex, HPK1 is recruited to the signalosome, where it inducibly associates with adaptor proteins like SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[7][8]

  • HPK1 Activation and Substrate Phosphorylation: Once activated, HPK1 phosphorylates SLP-76 specifically at the Serine 376 residue (pSLP-76 S376).[9][10][11][12]

  • Signal Termination Cascade: This phosphorylation event creates a binding site for 14-3-3 proteins.[7][13] The subsequent binding of 14-3-3 to SLP-76 initiates the ubiquitination and proteasomal degradation of SLP-76, which destabilizes the TCR signaling complex.[3][8][11]

  • Attenuation of Downstream Signaling: The degradation of SLP-76 effectively terminates the signaling cascade, dampening downstream pathways involving Phospholipase C-gamma 1 (PLCγ1) and the extracellular signal-regulated kinase (ERK), leading to reduced calcium flux, decreased AP-1 activation, and ultimately, attenuated T-cell activation and proliferation.[2][7][8]

Pharmacological inhibitors block the kinase activity of HPK1, preventing the initial phosphorylation of SLP-76.[1] This preserves the integrity of the TCR signaling complex, leading to a more robust and sustained T-cell response.

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation. HPK1 inhibitors block this process.

Quantitative Effects of HPK1 Inhibition

The pharmacological inhibition of HPK1 leads to measurable enhancements in T-cell function and can reverse immunosuppressive signals prevalent in the tumor microenvironment (TME).

Data Presentation

Table 1: Potency of Representative HPK1 Inhibitors

Compound Target Assay Type IC50 Reference
KHK-6 HPK1 Kinase Activity 20 nM [11]

| Compound 2 | HPK1 | IL-2 Production (Jurkat) | ~200 nM (EC50) |[14] |

Table 2: Impact of HPK1 Inhibition on T-Cell Cytokine Production

Condition T-Cell Type Cytokine Effect of HPK1 Inhibitor Key Finding Reference
anti-CD3/CD28 Stimulation Human CD8+ IFN-γ Concentration-dependent increase in secretion. Enhances primary T-cell effector function. [15]
anti-CD3/CD28 Stimulation HPK1 KO Jurkat IL-2 Significant increase in production vs. WT. Genetic ablation validates the target. [14]
PGE2 Suppression Human CD8+ IFN-γ, IL-2, TNF-α Fully reversed suppression and increased cytokines above baseline. Overcomes key TME immunosuppressive mechanism. [4]
NECA (Adenosine analog) Suppression Human CD8+ IFN-γ, IL-2, TNF-α Fully reversed suppression and increased cytokines above baseline. Counters adenosine-mediated immune evasion. [4]

| anti-CD3/CD28 + Pembrolizumab | Human PBMCs | IFN-γ | Synergistic effect, resulting in enhanced production. | Potential for combination therapy with checkpoint inhibitors. |[4] |

Table 3: Enhancement of T-Cell Activation Markers and Cytotoxicity

Assay Cell Type Marker/Target Effect of HPK1 Inhibitor Reference
Activation Marker Expression Human CD4+ & CD8+ T-cells CD69, CD25, HLA-DR Significant increase in the proportion of positive cells. [11]
Cytotoxicity Human PBMCs HepG2 Tumor Cells Increased cytotoxicity compared to DMSO control. [14]

| T-cell Mediated Killing | Human T-cells | SKOV3 & A549 Cells | Significantly enhanced killing activity. |[11] |

Key Experimental Protocols & Methodologies

Reproducible and robust assays are critical for evaluating HPK1 inhibitors. Below are detailed methodologies for key experiments cited in the literature.

T-Cell Isolation and In Vitro Activation
  • Objective: To assess the direct effect of HPK1 inhibitors on purified T-cell populations.

  • Protocol:

    • Isolation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor leukopaks using Ficoll density gradient centrifugation.[4]

    • Purification: Purify CD4+ and CD8+ T-cell subsets using magnetic-activated cell sorting (MACS) with corresponding T-cell isolation kits (e.g., Miltenyi Biotec).[4]

    • Plating & Treatment: Plate purified T-cells in complete RPMI medium. Pre-treat cells with various concentrations of the HPK1 inhibitor (e.g., this compound) or DMSO vehicle control for 1-2 hours.

    • Stimulation: Transfer cells to 96-well plates pre-coated with anti-human CD3 (e.g., clone OKT3) and soluble anti-human CD28 antibodies to stimulate the TCR pathway.[4][9]

    • Incubation: Culture the cells for 24 to 72 hours, depending on the desired endpoint (e.g., 24h for activation markers, 48-72h for cytokines and proliferation).[4]

Cytokine Quantification (ELISA / MSD)
  • Objective: To measure the production of key effector cytokines like IFN-γ and IL-2.

  • Protocol:

    • Supernatant Collection: After the desired incubation period (e.g., 48 hours), centrifuge the cell plates and collect the culture supernatants.

    • Quantification: Analyze cytokine concentrations using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., human IFN-γ) or a multiplex platform like Mesoscale Discovery (MSD) for simultaneous analysis of multiple cytokines, following the manufacturer’s instructions.[4]

T-Cell Proliferation Assay (CFSE)
  • Objective: To quantify T-cell proliferation in response to stimulation.

  • Protocol:

    • Labeling: Prior to treatment and stimulation, label purified T-cells with Carboxyfluorescein succinimidyl ester (CFSE) using a kit (e.g., CellTrace™ CFSE Cell Proliferation Kit, Thermo Fisher Scientific).[4]

    • Culture: Culture the labeled cells as described in the activation protocol (4.1) for 72 hours to allow for cell division.

    • Analysis: Harvest cells and analyze by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.[4]

Flow Cytometry for Intracellular pSLP-76
  • Objective: To directly measure the phosphorylation of HPK1's immediate downstream target.

  • Protocol:

    • Cell Stimulation: Activate T-cells (e.g., Jurkat cells or primary T-cells) for a short period (e.g., 5-30 minutes) with anti-CD3/CD28.

    • Fixation & Permeabilization: Immediately fix the cells with a formaldehyde-based buffer, followed by permeabilization with a methanol or saponin-based buffer to allow antibody access to intracellular targets.

    • Staining: Stain cells with a fluorochrome-conjugated antibody specific for phosphorylated SLP-76 (Ser376). Co-stain for surface markers like CD4 or CD8 to identify T-cell subsets.

    • Analysis: Analyze the cells on a flow cytometer to determine the mean fluorescence intensity (MFI) of pSLP-76 in the population of interest.[9][15]

Experimental_Workflow Workflow for Assessing HPK1 Inhibitor Efficacy cluster_prep 1. Cell Preparation cluster_exp 2. Experiment Setup cluster_analysis 3. Downstream Analysis Leukopak Healthy Donor Leukopak PBMC PBMC Isolation (Ficoll Gradient) Leukopak->PBMC TCell CD4+/CD8+ T-Cell Purification (MACS) PBMC->TCell Treatment Pre-treatment: a) HPK1 Inhibitor (e.g., this compound) b) Vehicle Control (DMSO) TCell->Treatment Stimulation TCR Stimulation: Plate-bound anti-CD3 + soluble anti-CD28 Treatment->Stimulation Cytokine Cytokine Analysis (ELISA / MSD) (24-48h) Stimulation->Cytokine Proliferation Proliferation Assay (CFSE Staining) (72h) Stimulation->Proliferation Activation Activation Markers (CD25, CD69) (Flow Cytometry, 24h) Stimulation->Activation Phospho pSLP-76 Analysis (Flow Cytometry) (Short-term) Stimulation->Phospho

Caption: Standard experimental workflow for evaluating the efficacy of HPK1 inhibitors on primary human T-cells.

Overcoming Tumor Microenvironment (TME) Immunosuppression

A significant barrier to effective cancer immunotherapy is the immunosuppressive tumor microenvironment.[4] Factors such as Prostaglandin E2 (PGE2) and adenosine are known to dampen T-cell activity. These molecules often signal through G protein-coupled receptors (GPCRs), leading to an increase in intracellular cAMP and activation of Protein Kinase A (PKA).[4][16] PKA can, in turn, activate HPK1, providing an alternative, TCR-independent pathway for HPK1-mediated T-cell suppression.[4][16]

Studies have conclusively shown that HPK1-deficient T-cells are resistant to the suppressive effects of PGE2 and adenosine.[4][17] Pharmacological inhibition of HPK1 with small molecules fully reverses the suppression of cytokine production induced by these factors, restoring and even enhancing T-cell function in an environment that mimics the TME.[4]

TME_Suppression HPK1 Inhibition Overcomes TME-Mediated Immunosuppression cluster_pathway Suppressive Signaling Pathway TME Tumor Microenvironment (TME) PGE2 PGE2 Adenosine TME->PGE2 GPCR GPCRs PGE2->GPCR cAMP ↑ cAMP GPCR->cAMP PKA PKA Activation cAMP->PKA HPK1 HPK1 Activation PKA->HPK1 Suppression T-Cell Suppression (↓ Cytokines, ↓ Proliferation) HPK1->Suppression Restoration Restored T-Cell Function Suppression->Restoration Reverses Inhibitor This compound (HPK1 Inhibitor) Inhibitor->HPK1 Blocks Inhibitor->Restoration

References

Hpk1-IN-8 in Dendritic Cell Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] Predominantly expressed in hematopoietic cells, including dendritic cells (DCs), HPK1 is a serine/threonine kinase that attenuates signaling pathways downstream of various immune receptors.[1][2][4][5][6][12][13][16] Genetic knockout studies have consistently demonstrated that the absence of HPK1 in dendritic cells leads to a hyperactive phenotype, characterized by enhanced maturation, increased expression of co-stimulatory molecules, and elevated production of pro-inflammatory cytokines.[3][7][14] This heightened state of activation results in superior T-cell stimulation, positioning HPK1 as a promising therapeutic target for enhancing anti-tumor immunity.[3][7][11][15]

This technical guide focuses on the role of HPK1 in dendritic cell function, with a specific interest in the effects of its pharmacological inhibition by the small molecule inhibitor, Hpk1-IN-8. While direct quantitative data for this compound in dendritic cells is limited in publicly available literature, this guide will synthesize the extensive data from genetic studies and research on other potent HPK1 inhibitors to provide a comprehensive overview for the scientific community. We will delve into the known effects on dendritic cell biology, present detailed experimental protocols for assessing these functions, and visualize the key signaling pathways involved.

Quantitative Data on HPK1 Inhibition in Dendritic Cells

The primary consequence of HPK1 inhibition in dendritic cells is the enhancement of their maturation and pro-inflammatory functions. This is evidenced by changes in the expression of cell surface markers and the secretion of cytokines upon stimulation with pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).

Table 1: Effect of HPK1 Deficiency on Dendritic Cell Surface Marker Expression

MarkerCell TypeConditionChange upon HPK1 knockoutReference
CD80Murine BMDCsLPS stimulationIncreased[3][6][14]
CD86Murine BMDCsLPS stimulationIncreased[3][6][14]
I-A/I-E (MHC-II)Murine BMDCsLPS stimulationIncreased[3][7]
CD40Murine BMDCsLPS stimulationNo significant change reported[2]

Table 2: Effect of HPK1 Deficiency on Dendritic Cell Cytokine Production

CytokineCell TypeConditionChange upon HPK1 knockoutReference
IL-12Murine BMDCsLPS stimulationIncreased[3][6][14]
IL-1βMurine BMDCsLPS stimulationIncreased[3][7]
TNF-αMurine BMDCsLPS stimulationIncreased[3][7]
IL-6Murine BMDCsLPS stimulationIncreased[3][7]
IL-10Murine BMDCsLPS stimulationReduced[6][14]

Note: BMDCs refers to Bone Marrow-Derived Dendritic Cells.

While the above data is derived from genetic knockout studies, pharmacological inhibition of HPK1 is expected to phenocopy these results. Indeed, studies with other small molecule HPK1 inhibitors have shown similar trends. For instance, treatment of human monocyte-derived dendritic cells with an HPK1 inhibitor tool compound led to increased IL-1β secretion.[16] However, it is important to note a study using a potent inhibitor, "Compound 1," did not observe an enhancement in cytokine secretion or co-stimulatory molecule expression in LPS-stimulated dendritic cells, suggesting that the effects of pharmacological inhibition may be context-dependent or inhibitor-specific.[2][4]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of HPK1 inhibition on dendritic cell function.

Protocol 1: Generation and Treatment of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol is adapted from established methods for generating murine BMDCs and assessing their response to HPK1 inhibition.[3][17]

Materials:

  • Bone marrow cells from C57BL/6 mice

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant murine Interleukin-4 (IL-4)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (or other HPK1 inhibitor)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies against murine CD11c, CD80, CD86, and MHC Class II (I-A/I-E)

Procedure:

  • BMDC Generation:

    • Harvest bone marrow from the femurs and tibias of mice.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash the cells with RPMI-1640 medium.

    • Culture the cells at 2 x 10^6 cells/mL in complete RPMI medium (10% FBS, 1% Penicillin-Streptomycin) supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.

    • On day 3, add fresh complete medium with cytokines.

    • On day 6, collect the non-adherent and loosely adherent cells. These are immature BMDCs.

  • HPK1 Inhibition and Stimulation:

    • Plate immature BMDCs at 1 x 10^6 cells/mL in fresh complete medium.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 1-2 hours.

    • Stimulate the BMDCs with 100 ng/mL LPS for 24 hours.

  • Analysis:

    • Flow Cytometry:

      • Harvest the cells and wash with PBS.

      • Stain the cells with fluorochrome-conjugated antibodies against CD11c, CD80, CD86, and MHC Class II in FACS buffer for 30 minutes on ice.

      • Wash the cells and resuspend in FACS buffer.

      • Acquire the data on a flow cytometer and analyze the expression of maturation markers on the CD11c+ population.

    • Cytokine Analysis (ELISA):

      • Collect the culture supernatants after the 24-hour stimulation.

      • Centrifuge to remove cellular debris.

      • Measure the concentrations of IL-12, IL-6, and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 2: Human Monocyte-Derived Dendritic Cell (moDC) Maturation Assay

This protocol outlines the generation of human moDCs and their subsequent stimulation in the presence of an HPK1 inhibitor.[16]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant human GM-CSF

  • Recombinant human IL-4

  • Recombinant human Interferon-gamma (IFN-γ)

  • Lipopolysaccharide (LPS)

  • This compound (or other HPK1 inhibitor)

  • DMSO (vehicle control)

  • Fluorochrome-conjugated antibodies against human CD11c, HLA-DR, CD80, CD83, CD86

Procedure:

  • moDC Generation:

    • Isolate PBMCs from healthy donor blood by Ficoll-Paque density gradient centrifugation.

    • Isolate monocytes by plastic adherence or using a monocyte isolation kit (negative selection).

    • Culture monocytes in complete RPMI medium with 50 ng/mL GM-CSF and 20 ng/mL IL-4 for 5-6 days to generate immature moDCs.

  • HPK1 Inhibition and Maturation:

    • Plate immature moDCs at 1 x 10^6 cells/mL.

    • Pre-treat with this compound or DMSO for 1-2 hours.

    • Induce maturation by adding a cocktail of LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 40-48 hours.

  • Analysis:

    • Flow Cytometry:

      • Harvest moDCs and stain with antibodies against CD11c, HLA-DR, CD80, CD83, and CD86.

      • Analyze the expression of these markers by flow cytometry.

    • Cytokine Analysis (Multiplex Assay):

      • Collect culture supernatants.

      • Measure the levels of a panel of cytokines (e.g., IL-1β, IL-6, IL-12, TNF-α) using a multiplex bead-based immunoassay.

Signaling Pathways and Visualizations

The activation of dendritic cells by LPS is primarily mediated through Toll-like receptor 4 (TLR4). The subsequent signaling cascade leads to the activation of transcription factors, such as NF-κB and AP-1, which drive the expression of genes encoding pro-inflammatory cytokines and co-stimulatory molecules. HPK1 is thought to negatively regulate this process, although its precise molecular interactions within the TLR4 pathway in dendritic cells are still being fully elucidated. In contrast to its well-defined role in T-cells where it phosphorylates SLP-76, its direct substrates in LPS-stimulated DCs are not yet definitively identified. Some evidence suggests HPK1 may act as a scaffolding protein in innate immune cells, potentially interacting with signaling molecules like DAP12 and Syk.[1]

Below are Graphviz diagrams illustrating the experimental workflow and the putative signaling pathway.

experimental_workflow cluster_dc_generation Dendritic Cell Generation cluster_treatment Treatment and Stimulation cluster_analysis Functional Analysis Bone Marrow Bone Marrow Immature DCs Immature DCs Bone Marrow->Immature DCs GM-CSF + IL-4 Monocytes Monocytes Monocytes->Immature DCs GM-CSF + IL-4 Pre-treatment Pre-treatment Immature DCs->Pre-treatment This compound or DMSO Stimulation Stimulation Pre-treatment->Stimulation LPS (+/- IFN-γ) Flow Cytometry Flow Cytometry Stimulation->Flow Cytometry CD80, CD86, MHC-II ELISA / Multiplex ELISA / Multiplex Stimulation->ELISA / Multiplex IL-12, IL-6, TNF-α

Caption: Experimental workflow for assessing the effect of this compound on dendritic cell function.

TLR4_HPK1_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (p38, JNK, ERK) TAK1->MAPK_cascade NFkB NFkB IKK_complex->NFkB activates AP1 AP1 MAPK_cascade->AP1 activates HPK1 HPK1 HPK1->TRAF6 Negative Regulation (putative) HPK1->TAK1 Gene_Expression Gene Expression (Cytokines, Co-stimulatory molecules) NFkB->Gene_Expression AP1->Gene_Expression Hpk1_IN_8 This compound Hpk1_IN_8->HPK1

Caption: Putative HPK1 interaction with the TLR4 signaling pathway in dendritic cells.

Conclusion

HPK1 stands as a compelling target for enhancing the immunostimulatory capacity of dendritic cells. Genetic evidence robustly supports its role as a negative regulator of DC maturation and function. While the specific effects of this compound on dendritic cells require further direct investigation, the data available for other pharmacological inhibitors suggest a promising avenue for therapeutic intervention. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to explore the intricate role of HPK1 in dendritic cell biology and to evaluate the potential of inhibitors like this compound in the context of immunotherapy. Further research is warranted to delineate the precise molecular mechanisms of HPK1 action in innate immune signaling and to translate these findings into effective clinical strategies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Hpk1-IN-8 and the SAPK/JNK Signaling Pathway

This technical guide provides a comprehensive overview of Hematopoietic Progenitor Kinase 1 (HPK1), its role in the Stress-Activated Protein Kinase/c-Jun N-terminal Kinase (SAPK/JNK) signaling pathway, and the specific inhibitor this compound. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the associated molecular interactions and pathways.

Introduction to HPK1 and the SAPK/JNK Signaling Pathway

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It is a member of the Ste20-like kinase superfamily and functions as a crucial negative regulator of immune responses.[1][3][4] HPK1 is involved in signaling cascades that modulate the activation of T cells, B cells, and dendritic cells.[1][4] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream targets, leading to an attenuation of the immune response.[1][4] This function makes HPK1 a significant target in immuno-oncology, as its inhibition can enhance anti-tumor immunity.[4][5]

The SAPK/JNK signaling pathway is a major component of the mitogen-activated protein kinase (MAPK) signaling network.[6] This pathway is activated by a wide range of cellular stresses, including inflammatory cytokines, growth factors, and environmental stressors.[7][8] The core of the SAPK/JNK cascade consists of a three-tiered kinase module: a MAPKKK (e.g., MEKK1-4, MLKs), a MAPKK (MKK4, MKK7), and the MAPK, JNK.[7][8] HPK1 functions as a MAP4K, an upstream activator of this cascade, capable of initiating signals that lead to the activation of JNK.[9][10][11][12] Activated JNK translocates to the nucleus to phosphorylate and regulate the activity of various transcription factors, such as c-Jun, which are involved in apoptosis, cell proliferation, and differentiation.[6][7][13]

This compound: A Selective Inhibitor of HPK1

This compound is identified as an allosteric and selective inhibitor that targets the inactive conformation of the full-length HPK1 protein.[2] This mode of action provides a high degree of selectivity, which is a critical attribute for a therapeutic agent, minimizing off-target effects. The development of such specific inhibitors is crucial for investigating the therapeutic potential of targeting HPK1 in contexts like cancer immunotherapy, where enhancing T-cell function against tumors is a primary goal.[14]

Quantitative Data

The following tables summarize the available quantitative data for HPK1 inhibitors, providing a basis for comparison of their potency and cellular effects.

Table 1: Biochemical Potency of HPK1 Inhibitors

CompoundAssay TypeIC50 (nM)Reference
KHK-6Kinase Activity20[15]
ISR-05Kinase Inhibition24,200 ± 5,070[16]
ISR-03Kinase Inhibition43,900 ± 134[16]
Compound 6 TR-FRET0.094[17]
Compound 14 TR-FRET0.005[17]

Table 2: Cellular Activity of HPK1 Inhibitors

CompoundCell LineAssayReadoutEC50 (nM)Reference
Compound 1 Human PBMCIL-2 ProductionIL-2 levels165[17]
Compound 14 Human PBMCIL-2 ProductionIL-2 levels180[17]
Compound 15 Human PBMCIL-2 ProductionIL-2 levels37[17]
Compound 16 Human PBMCIL-2 ProductionIL-2 levels60[17]

Signaling Pathways and Mechanisms

Visualizing the complex interactions within signaling cascades is essential for a clear understanding of the roles of HPK1 and the effects of its inhibitors.

SAPK_JNK_Signaling_Pathway cluster_nucleus Nuclear Events Stress Environmental Stress Inflammatory Cytokines GTPases Small GTPases (Rac, Rho, cdc42) Stress->GTPases GPCR GPCR Agonists GPCR->GTPases GrowthFactors Growth Factors GrowthFactors->GTPases MAPKKK MAPKKK (MEKK1-4, MLK, ASK1, TAK1) GTPases->MAPKKK GCK_Family GCK Family MKK4_7 MKK4 / MKK7 GCK_Family->MKK4_7 MAPKKK->MKK4_7 JNK SAPK / JNK MKK4_7->JNK Nucleus Nucleus JNK->Nucleus cJun c-Jun JNK->cJun ATF2 ATF-2 JNK->ATF2 p53 p53 JNK->p53 CellularResponse Apoptosis, Proliferation, Differentiation cJun->CellularResponse ATF2->CellularResponse p53->CellularResponse caption General SAPK/JNK Signaling Cascade

General SAPK/JNK Signaling Cascade

The diagram above illustrates the canonical SAPK/JNK signaling pathway, which is activated by various stimuli and proceeds through a tiered kinase cascade.[7][8][18]

HPK1_TCR_Signaling cluster_inhibition HPK1 Negative Regulation cluster_activation TCR Positive Signaling TCR TCR Engagement HPK1_active HPK1 (Active) TCR->HPK1_active HPK1_inactive HPK1 (Inactive) SLP76 SLP-76 HPK1_active->SLP76 phosphorylates pSLP76 pSLP-76 (S376) HPK1_active->pSLP76 Hpk1_IN_8 This compound Hpk1_IN_8->HPK1_active inhibits PLCg1_ERK PLCγ1 / ERK Signaling SLP76->PLCg1_ERK Degradation SLP-76 Degradation pSLP76->Degradation T_Cell_Signal_Down T-Cell Signal Attenuation Degradation->T_Cell_Signal_Down T_Cell_Activation Sustained T-Cell Activation (e.g., IL-2 Production) PLCg1_ERK->T_Cell_Activation caption HPK1's Role in TCR Signaling and this compound Inhibition

References

Hpk1-IN-8: A Technical Guide to a Novel Allosteric Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies involving Hpk1-IN-8, a novel, allosteric, and inactive conformation-selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This document details the quantitative data from initial biochemical assays, comprehensive experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Data Summary

This compound, identified as "compound 1" in the foundational study by Wang et al., demonstrates a unique mechanism of action by preferentially binding to the unphosphorylated, inactive state of full-length HPK1.[1] This allosteric inhibition is distinct from traditional ATP-competitive inhibitors, offering a potential for greater selectivity.

Biochemical Potency and Selectivity

The inhibitory activity of this compound was assessed using a kinase cascade assay, which measures the inhibition of HPK1 autophosphorylation and subsequent phosphorylation of its substrate, SLP-76. The key quantitative findings from these preliminary studies are summarized below.

Assay TypeTargetIC50 (nM)Fold SelectivityReference
Kinase Cascade AssayUnphosphorylated Full-Length HPK1130>24-fold vs. Active HPK1[1]
TR-FRET Binding AssayUnphosphorylated Full-Length HPK11,100 (Kd)-[1]
TR-FRET Binding AssayActive (phosphorylated) Full-Length HPK1>25,000 (Kd)-[1]

Table 1: Biochemical Activity of this compound

The selectivity of this compound was profiled against a panel of related kinases. The compound exhibited a high degree of selectivity for HPK1.

Kinase TargetPercent Inhibition at 1 µM
MAP4K2 (GCK)< 25%
MAP4K3 (GLK)< 25%
MAP4K4 (HGK)< 25%
MAP4K5 (KHS)< 25%
MINK1< 25%
TNIK< 25%

Table 2: Kinase Selectivity Profile of this compound

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in the preliminary evaluation of this compound.

HPK1 Kinase Cascade Assay

This assay measures the ability of an inhibitor to prevent the autophosphorylation and activation of HPK1.

Materials:

  • Full-length, unphosphorylated HPK1 enzyme

  • Biotinylated SLP-76 (substrate)

  • [γ-33P]ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • This compound (or test compound)

  • Streptavidin-coated SPA beads

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 1 µL of the compound dilutions to the assay wells.

  • Add 10 µL of a solution containing full-length HPK1 and biotinylated SLP-76 in assay buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of a solution containing ATP and [γ-33P]ATP in assay buffer. The final ATP concentration should be at the Km for HPK1.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a stop solution containing EDTA and streptavidin-coated SPA beads.

  • Incubate the plate for at least 30 minutes to allow the beads to settle.

  • Measure the incorporation of 33P into the biotinylated SLP-76 substrate using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay quantifies the binding affinity of this compound to both unphosphorylated and active HPK1.

Materials:

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • GST-tagged full-length HPK1 (unphosphorylated and pre-phosphorylated active forms)

  • Fluorescently labeled tracer that binds to the HPK1 ATP pocket

  • Binding Buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (or test compound)

  • Low-volume 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add the compound dilutions to the assay wells.

  • Add a solution containing the GST-HPK1 (either unphosphorylated or active) and the Europium-labeled anti-GST antibody in binding buffer.

  • Add the fluorescently labeled tracer to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader, with excitation at ~340 nm and emission at both ~615 nm (Europium donor) and ~665 nm (tracer acceptor).

  • Calculate the emission ratio (665 nm / 615 nm).

  • Determine the Kd value by plotting the emission ratio against the compound concentration and fitting the data to a suitable binding model.

Visualizations

The following diagrams illustrate the HPK1 signaling pathway and the experimental workflow for screening HPK1 inhibitors.

HPK1_Signaling_Pathway TCR TCR LCK LCK TCR->LCK Engagement ZAP70 ZAP70 LCK->ZAP70 LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 HPK1_inactive HPK1 (inactive) LAT_SLP76->HPK1_inactive Recruitment Downstream_Signaling Downstream T-Cell Activation LAT_SLP76->Downstream_Signaling HPK1_active HPK1 (active) HPK1_inactive->HPK1_active Autophosphorylation SLP76_p p-SLP-76 (S376) HPK1_active->SLP76_p Phosphorylation Ub_Degradation Ubiquitination & Degradation SLP76_p->Ub_Degradation Ub_Degradation->LAT_SLP76 Inhibition Hpk1_IN_8 This compound Hpk1_IN_8->HPK1_inactive Allosteric Inhibition Kinase_Inhibitor_Screening_Workflow cluster_0 Biochemical Screening cluster_1 Hit Characterization cluster_2 Lead Optimization Compound_Library Compound Library Primary_Screen Primary Screen (Kinase Cascade Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification IC50_Determination IC50 Determination Hit_Identification->IC50_Determination Potent Hits Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Binding_Assay Binding Assay (TR-FRET) Selectivity_Profiling->Binding_Assay Lead_Compound Lead Compound (this compound) Binding_Assay->Lead_Compound

References

Hpk1-IN-8: A Technical Guide for Basic Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Hpk1-IN-8, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), for its application in basic immunology research. This document details the mechanism of action of HPK1, the immunological consequences of its inhibition, quantitative data on various HPK1 inhibitors, and detailed protocols for key in vitro experiments.

Introduction to HPK1 in Immunology

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of adaptive immunity, primarily by attenuating T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[2][3]

Upon TCR engagement, HPK1 is recruited to the signaling complex and becomes activated.[1][4] Activated HPK1 then phosphorylates key downstream targets, most notably the adapter protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376.[4][5][6] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent proteasomal degradation of SLP-76.[5][7] The destabilization of the TCR signaling complex ultimately dampens T-cell activation, proliferation, and cytokine production.[1][5]

Given its role as an intracellular immune checkpoint, pharmacological inhibition of HPK1 is a promising strategy for enhancing anti-tumor immunity and has garnered significant interest in the field of immuno-oncology.[8][9]

This compound and Other HPK1 Inhibitors

This compound is characterized as an allosteric and inactive conformation-selective inhibitor of full-length HPK1. While specific quantitative data for this compound is not extensively available in the public domain, this guide compiles data from various potent and selective HPK1 inhibitors to provide a comparative landscape.

Quantitative Data on HPK1 Inhibitors

The following tables summarize key quantitative data for several well-characterized HPK1 inhibitors. This data is essential for designing experiments and interpreting results.

InhibitorTargetAssay TypeIC50 / EC50Reference
Compound [I] HPK1Biochemical0.2 nM[1]
Jurkat pSLP76(S376)Cellular3 nM[1]
Primary T-cell IL-2 productionFunctional1.5 nM[1]
GNE-1858 HPK1Biochemical1.9 nM[10]
Compound K HPK1Biochemical2.6 nM[11]
A-745 HPK1Cellular Kinase BindingPotent & Selective[12][13]
ISR-05 HPK1Biochemical24.2 ± 5.07 µM[14]
ISR-03 HPK1Biochemical43.9 ± 0.134 µM[14]
M074-2865 HPK1Biochemical2.93 ± 0.09 μM[10]

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the HPK1 signaling pathway and a general workflow for assessing HPK1 inhibitor activity.

HPK1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_Downstream_Signaling Downstream Signaling TCR TCR Lck Lck TCR->Lck Engagement CD3 CD3 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates HPK1 HPK1 ZAP70->HPK1 Recruits & Activates PLCg1 PLCγ1 SLP76->PLCg1 Activates pSLP76 pSLP-76 (S376) ERK ERK PLCg1->ERK Activates AP1 AP-1 ERK->AP1 Activates IL2 IL-2 Production AP1->IL2 Induces HPK1->SLP76 Phosphorylates (S376) Prot_Deg Proteasomal Degradation pSLP76->Prot_Deg Leads to Prot_Deg->SLP76 Reduces Hpk1_IN_8 This compound Hpk1_IN_8->HPK1 Inhibits

Figure 1: HPK1 Signaling Pathway in T-Cell Activation.

Experimental_Workflow cluster_Cell_Prep Cell Preparation cluster_Treatment Treatment & Stimulation cluster_Assays Downstream Assays Isolate_PBMCs Isolate PBMCs from healthy donor blood Purify_T_Cells Purify CD4+ or CD8+ T-Cells Isolate_PBMCs->Purify_T_Cells Pretreat Pre-treat T-Cells with This compound (or vehicle) Purify_T_Cells->Pretreat Stimulate Stimulate with anti-CD3/CD28 Pretreat->Stimulate Proliferation T-Cell Proliferation (e.g., CFSE Assay) Stimulate->Proliferation Cytokine Cytokine Production (e.g., ELISA for IL-2, IFN-γ) Stimulate->Cytokine Phospho Phosphorylation Analysis (e.g., Western Blot for pSLP-76, pERK) Stimulate->Phospho

Figure 2: General Experimental Workflow for Assessing HPK1 Inhibitor Activity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of HPK1 inhibitors. These protocols can be adapted for use with this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay determines the direct inhibitory effect of a compound on HPK1 enzymatic activity.

Materials:

  • Recombinant active HPK1 enzyme

  • Myelin Basic Protein (MBP) or SLP-76 as substrate

  • ATP

  • Kinase Buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 1 µl of the test compound dilution or DMSO (for control).

  • Add 2 µl of HPK1 enzyme diluted in kinase buffer.

  • Add 2 µl of a substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Record luminescence using a plate reader.

  • Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[1]

Jurkat Cell pSLP-76 (Ser376) Cellular Assay

This assay measures the ability of an inhibitor to block HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium with 10% FBS

  • Anti-human CD3 (OKT3) and anti-human CD28 antibodies

  • Test compound (e.g., this compound) dissolved in DMSO

  • Lysis buffer

  • pSLP-76 (Ser376) specific ELISA kit or antibodies for Western blotting

  • 96-well plates

Procedure:

  • Seed Jurkat cells in a 96-well plate.

  • Pre-treat the cells with serial dilutions of the test compound or DMSO for 1-2 hours.

  • Stimulate the cells with anti-CD3/CD28 antibodies for 30 minutes.[4][15]

  • Lyse the cells and collect the lysates.

  • Quantify the levels of pSLP-76 (Ser376) using a specific ELISA kit according to the manufacturer's instructions.[16]

  • Alternatively, analyze the lysates by Western blotting using antibodies specific for pSLP-76 (Ser376) and total SLP-76.[4][15]

  • Determine the IC50 value based on the reduction of the pSLP-76 signal.

Primary Human T-Cell Proliferation Assay (CFSE-based)

This assay assesses the effect of HPK1 inhibition on the proliferative capacity of primary T-cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • CD4+ or CD8+ T-cell isolation kit

  • RPMI-1640 medium with 10% human serum

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-human CD3 and anti-human CD28 antibodies (plate-bound)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well flat-bottom plates

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Purify CD4+ or CD8+ T-cells using a negative selection kit.[14]

  • Label the purified T-cells with CFSE according to the manufacturer's protocol.[9][14][17]

  • Coat a 96-well plate with anti-CD3 antibody.

  • Seed the CFSE-labeled T-cells in the antibody-coated plate.

  • Add soluble anti-CD28 antibody and serial dilutions of the test compound or DMSO.

  • Incubate the cells for 72-96 hours at 37°C in a 5% CO2 incubator.[14]

  • Harvest the cells and analyze by flow cytometry.

  • Gate on the T-cell population and measure the dilution of CFSE fluorescence, which is indicative of cell division.

Cytokine Production Assay (ELISA)

This assay quantifies the production of key T-cell effector cytokines, such as IL-2 and IFN-γ, following HPK1 inhibition.

Materials:

  • Primary human T-cells or Jurkat cells

  • RPMI-1640 medium with 10% FBS

  • Anti-human CD3 and anti-human CD28 antibodies (plate-bound)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well plates

  • Human IL-2 and IFN-γ ELISA kits

Procedure:

  • Isolate and purify primary human T-cells as described in the proliferation assay protocol.

  • Seed the T-cells in a 96-well plate coated with anti-CD3 antibody.

  • Add soluble anti-CD28 antibody and serial dilutions of the test compound or DMSO.

  • Incubate the cells for 24-72 hours.[4][14]

  • Collect the cell culture supernatants.

  • Measure the concentration of IL-2 and IFN-γ in the supernatants using specific ELISA kits according to the manufacturer's instructions.[11]

  • Calculate the EC50 value, which is the concentration of the compound that elicits a half-maximal increase in cytokine production.

Western Blotting for Phosphorylated ERK (pERK)

This assay measures the activation of the downstream MAPK signaling pathway by detecting the phosphorylation of ERK.

Materials:

  • Jurkat cells or primary T-cells

  • Stimulation and lysis reagents as described in the pSLP-76 assay

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare cell lysates from stimulated and inhibitor-treated cells as described previously.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[2]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an anti-total ERK1/2 antibody to ensure equal protein loading.[2][13]

  • Quantify the band intensities to determine the relative increase in ERK phosphorylation.

Conclusion

This compound and other potent HPK1 inhibitors represent valuable tools for basic immunology research. By attenuating the negative regulatory function of HPK1, these small molecules can be used to probe the intricacies of T-cell activation, differentiation, and effector function. The data and protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the role of HPK1 in immune regulation and its potential as a therapeutic target.

References

Methodological & Application

Application Notes and Protocols for Hpk1-IN-8 In Vitro Assay

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assessment of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, with a specific focus on Hpk1-IN-8. This document includes detailed experimental protocols, data presentation tables for comparative analysis, and diagrams illustrating the HPK1 signaling pathway and experimental workflow.

Introduction to HPK1

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 is a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2] Upon TCR activation, HPK1 is recruited to the signaling complex and, once activated, phosphorylates key adaptor proteins such as SLP-76.[1][3] This phosphorylation event leads to the attenuation of downstream signaling, including the dampening of T-cell activation and proliferation. Consequently, inhibition of HPK1 is a promising therapeutic strategy for enhancing anti-tumor immunity.[4][5]

This compound is characterized as an allosteric inhibitor of HPK1, meaning it binds to a site distinct from the ATP-binding pocket and selectively targets an inactive conformation of the kinase. This mode of action can offer greater selectivity compared to traditional ATP-competitive inhibitors.

HPK1 Signaling Pathway

The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling.

HPK1_Signaling_Pathway cluster_TCR_Complex TCR Complex cluster_Downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Activation CD3 CD3 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 LAT->SLP76 Recruitment PLCg1 PLCγ1 SLP76->PLCg1 Activation HPK1 HPK1 SLP76->HPK1 Recruitment & Activation 14-3-3 14-3-3 SLP76->14-3-3 Binding ERK ERK PLCg1->ERK -> ... AP1 AP-1 ERK->AP1 Activation IL2 IL-2 Production AP1->IL2 Transcription HPK1->SLP76 Phosphorylation (Ser376) [Inhibition] Hpk1_IN_8 This compound Hpk1_IN_8->HPK1 Allosteric Inhibition

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.

Quantitative Data for HPK1 Inhibitors

The following table summarizes the in vitro potency of this compound and other representative HPK1 inhibitors.

CompoundTypeAssay MethodIC50 (nM)Reference
This compound AllostericKinase AssayND[6]
GNE-1858ATP-CompetitiveKinase Assay1.9[5]
Compound [I]ATP-CompetitiveKinase Assay0.2[7]
SunitinibMulti-kinase (RTK)Kinase Assay~10 (Ki)[5]
ISR-05ATP-CompetitiveKinase Assay24,200[4]
ISR-03ATP-CompetitiveKinase Assay43,900[4]
M074-2865ATP-CompetitiveKinase Assay2,930[5]

ND: Not Disclosed in the provided search results.

Experimental Protocols

Two common methods for in vitro kinase assays are the ADP-Glo™ Kinase Assay and the LanthaScreen® Eu Kinase Binding Assay. Below are detailed protocols adapted for the evaluation of this compound.

Protocol 1: ADP-Glo™ Kinase Assay for HPK1 Activity

This protocol measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8][9][10]

Materials:

  • Recombinant Human HPK1 (e.g., from Promega or BPS Bioscience)[3][11]

  • Myelin Basic Protein (MBP) as a substrate[10][11]

  • ATP

  • This compound (or other test inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white assay plates

Experimental Workflow Diagram:

ADP_Glo_Workflow A 1. Prepare Reagents - Dilute HPK1, Substrate (MBP), ATP, and Inhibitor (this compound) in Kinase Buffer B 2. Add Reagents to 384-well Plate - 1 µL Inhibitor (or DMSO) - 2 µL HPK1 Enzyme - 2 µL Substrate/ATP Mix A->B C 3. Kinase Reaction - Incubate at room temperature for 60 minutes B->C D 4. Stop Reaction & Deplete ATP - Add 5 µL ADP-Glo™ Reagent - Incubate at room temperature for 40 minutes C->D E 5. ADP to ATP Conversion & Detection - Add 10 µL Kinase Detection Reagent - Incubate at room temperature for 30 minutes D->E F 6. Read Luminescence - Use a plate reader to measure the luminescent signal E->F

Caption: Workflow for the ADP-Glo™ HPK1 kinase assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the inhibitor at 10-fold the desired final concentrations in Kinase Assay Buffer with a constant final DMSO concentration (not to exceed 1%).

    • Dilute the recombinant HPK1 enzyme and MBP substrate in Kinase Assay Buffer to the desired concentrations. A typical concentration for HPK1 is around 3 ng/µL.[10]

    • Prepare the ATP solution in Kinase Assay Buffer. The final ATP concentration is typically around the Km for HPK1 or as optimized for the assay (e.g., 10 µM).[3]

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted this compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.[8]

    • Add 2 µL of the diluted HPK1 enzyme solution to the wells containing the inhibitor. For "no enzyme" controls, add 2 µL of Kinase Assay Buffer.

    • Pre-incubate the inhibitor and enzyme for 10-30 minutes at room temperature. This step is particularly important for allosteric inhibitors to allow for binding.

  • Initiate Kinase Reaction:

    • Add 2 µL of the substrate/ATP mixture to all wells to start the reaction.[8]

    • Incubate the plate at room temperature for 60 minutes.[3][8]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

    • Incubate at room temperature for 40 minutes.[8]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[8]

    • Incubate at room temperature for 30 minutes.[8]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the "no enzyme" background signal from all other readings.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: LanthaScreen® Eu Kinase Binding Assay

This protocol measures the binding of an inhibitor to the kinase by detecting the displacement of a fluorescent tracer, which results in a loss of Fluorescence Resonance Energy Transfer (FRET).[7][12] This method is suitable for identifying both ATP-competitive and allosteric inhibitors.[6]

Materials:

  • Recombinant GST-tagged HPK1[12]

  • LanthaScreen® Eu-anti-GST Antibody

  • Alexa Fluor® 647-labeled Kinase Tracer

  • This compound (or other test inhibitors) dissolved in DMSO

  • Kinase Buffer A

  • 384-well black assay plates

Procedure:

  • Reagent Preparation:

    • Prepare a 4X stock solution of serially diluted this compound in Kinase Buffer A with a constant final DMSO concentration.

    • Prepare a 2X kinase/antibody mixture containing the Eu-anti-GST antibody and GST-HPK1 in Kinase Buffer A. A starting concentration of 5 nM kinase and 2 nM antibody is recommended.[12]

    • Prepare a 4X tracer solution in Kinase Buffer A.

  • Assay Plate Setup:

    • Add 4 µL of the 4X inhibitor solution to the wells of a 384-well plate.[7][12]

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.[7][12]

  • Tracer Addition and Incubation:

    • Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction.[7][12]

    • Incubate the plate at room temperature for 60 minutes, protected from light.[7][12]

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Conclusion

The provided protocols offer robust methods for the in vitro characterization of HPK1 inhibitors like this compound. The ADP-Glo™ assay directly measures the enzymatic activity of HPK1, while the LanthaScreen® binding assay provides a direct measure of inhibitor-kinase engagement. The choice of assay will depend on the specific research question and available resources. Given its allosteric nature, a pre-incubation step of this compound with the enzyme is recommended to ensure equilibrium binding is achieved before initiating the kinase reaction. These assays are fundamental tools for the discovery and development of novel immunomodulatory therapeutics targeting the HPK1 pathway.

References

Application Notes and Protocols for Hpk1-IN-8 Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hpk1-IN-8 is a potent and selective, allosteric inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). HPK1 is a critical negative regulator of T-cell receptor (TCR) signaling, primarily expressed in hematopoietic cells. By inhibiting HPK1, this compound enhances T-cell activation, cytokine production, and proliferation, making it a valuable tool for immunology and immuno-oncology research. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its biological effects.

Mechanism of Action

Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and proteasomal degradation of SLP-76.[1] This cascade effectively dampens the T-cell activation signal. This compound, as an inhibitor of HPK1, blocks the initial phosphorylation of SLP-76, thereby preventing its degradation and leading to a sustained and enhanced T-cell response.[1]

Hpk1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation HPK1 HPK1 Lck->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates Hpk1_IN_8 This compound Hpk1_IN_8->HPK1 Inhibits pSLP76 pSLP76 (Ser376) SLP76->pSLP76 Downstream_Signaling Downstream Signaling (e.g., IL-2 production) SLP76->Downstream_Signaling Promotes Ub_Proteasome Ubiquitination & Proteasomal Degradation pSLP76->Ub_Proteasome Signal_Dampening Signal Dampening Ub_Proteasome->Signal_Dampening

Caption: HPK1 Signaling Pathway and Point of Inhibition by this compound.

Product Information

PropertyValue
IUPAC Name N-(5-((2-fluorophenyl)methyl)thiazol-2-yl)-3,7-dimethyl-5-oxo-1,5-dihydro-[2][3][4]triazolo[4,3-a]pyrimidine-6-acetamide
Molecular Formula C₁₉H₁₇FN₆O₂S
Molecular Weight 412.44 g/mol
Appearance Crystalline solid
Purity >98%
Solubility Soluble in DMSO (≥10 mg/mL)
Storage Store at -20°C for long-term storage. Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[5]

Quantitative Data Summary

The following table summarizes the reported potency of a highly potent HPK1 inhibitor, providing an expected range of activity for this compound.

AssayCell Line/SystemParameterValue (approx.)
pSLP76 (Ser376) Cellular AssayJurkat cellsIC₅₀3 nM
IL-2 Production AssayPrimary Human T-cellsEC₅₀1.5 nM

Note: This data is for a representative potent HPK1 inhibitor and should be used as a guideline. The exact IC₅₀ and EC₅₀ for this compound should be determined empirically for your specific cell system.[6]

Experimental Protocols

The following is a suggested workflow for characterizing the effects of this compound in cell culture.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_inhibitor Prepare this compound Stock Solution cell_viability 1. Cell Viability/Cytotoxicity Assay (e.g., CCK-8) prep_inhibitor->cell_viability prep_cells Culture and Prepare Target Cells (e.g., Jurkat, PBMCs) prep_cells->cell_viability treatment 2. Treat Cells with this compound (Dose-response and time-course) cell_viability->treatment stimulation 3. Stimulate T-cells (e.g., anti-CD3/CD28) treatment->stimulation western_blot 4a. Western Blot for pSLP76 stimulation->western_blot elisa 4b. IL-2 ELISA stimulation->elisa

Caption: Suggested Experimental Workflow for this compound Characterization.

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, for 1 mg of this compound (MW: 412.44), add 242.46 µL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Cell Culture
  • Jurkat Cells: Culture Jurkat, clone E6-1 (ATCC TIB-152) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells at a density between 1x10⁵ and 1x10⁶ cells/mL.

  • Human Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture PBMCs in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 IU/mL recombinant human IL-2.

Cell Viability Assay (CCK-8)

This assay is crucial to determine the cytotoxic effects of this compound and to establish a non-toxic concentration range for subsequent experiments.

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

  • Compound Addition: Add serial dilutions of this compound (e.g., ranging from 1 nM to 10 µM) to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • CCK-8 Reagent: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Phospho-SLP76 (Ser376)

This experiment directly assesses the target engagement of this compound.

  • Cell Treatment: Seed Jurkat cells or PBMCs at a density of 1-2 x 10⁶ cells/mL. Pre-treat cells with various concentrations of this compound or DMSO vehicle for 1-2 hours.

  • T-cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies (e.g., Dynabeads™ Human T-Activator CD3/CD28) for 15-30 minutes at 37°C.

  • Cell Lysis: Pellet the cells by centrifugation and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against phospho-SLP76 (Ser376) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total SLP-76 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

IL-2 Production Assay (ELISA)

This functional assay measures the downstream effect of HPK1 inhibition on T-cell activation.

  • Cell Treatment and Stimulation: In a 96-well plate, pre-treat Jurkat cells or PBMCs with a dose range of this compound for 1-2 hours. Stimulate the cells with plate-bound anti-CD3 antibody (e.g., OKT3 clone) and soluble anti-CD28 antibody for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Analysis: Generate a dose-response curve to determine the EC₅₀ of this compound for IL-2 production.

Troubleshooting

IssuePossible CauseSuggested Solution
High Cytotoxicity in Viability Assay Compound concentration is too high or the vehicle (DMSO) concentration is toxic.Test a lower concentration range of this compound. Ensure the final DMSO concentration does not exceed 0.5%.
No Inhibition of pSLP76 Insufficient compound concentration or treatment time. Inactive compound.Increase the concentration and/or pre-incubation time. Verify the integrity of the compound and the stock solution. Ensure proper T-cell stimulation.
No Increase in IL-2 Production Suboptimal T-cell stimulation. Insufficient compound potency at the tested doses.Optimize the concentration of anti-CD3/CD28 antibodies. Test a higher concentration range of this compound.
High Background in Western Blot Insufficient blocking or washing. Non-specific antibody binding.Increase blocking time or use a different blocking agent (e.g., non-fat dry milk). Increase the number and duration of washes. Titrate the primary and secondary antibody concentrations.

Conclusion

This compound is a valuable research tool for investigating the role of HPK1 in immune regulation. The protocols provided herein offer a comprehensive guide for the in vitro characterization of this compound, from determining its effects on cell viability to assessing its target engagement and downstream functional consequences. Careful optimization of experimental conditions for specific cell types and assay systems is recommended to ensure reliable and reproducible results.

References

Application Notes and Protocols for HPK1 Inhibitors in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, is a critical negative regulator of immune responses, primarily in T cells, B cells, and dendritic cells (DCs). Its role in dampening anti-tumor immunity has positioned it as a promising target for cancer immunotherapy. Pharmacological inhibition of HPK1 is being actively explored to enhance the efficacy of immune-based cancer treatments. This document provides detailed application notes and protocols for the use of HPK1 inhibitors in preclinical mouse models, based on publicly available data for several tool compounds. It is important to note that while the specific inhibitor Hpk1-IN-8 has been identified as an allosteric, inactive conformation-selective inhibitor of full-length HPK1, in vivo dosage and efficacy data for this particular compound are not available in the public domain as of the latest literature search. The data presented herein are for other well-characterized HPK1 inhibitors and are intended to serve as a guide for researchers entering this area of investigation.

Introduction to HPK1 Inhibition

HPK1, also known as MAP4K1, is a key component of the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream targets, including the adaptor protein SLP-76. This phosphorylation leads to the attenuation of T-cell activation and proliferation, serving as a crucial checkpoint to maintain immune homeostasis. In the tumor microenvironment, this negative regulatory function can be exploited by cancer cells to evade immune surveillance.

By inhibiting the kinase activity of HPK1, small molecule inhibitors can disrupt this negative feedback loop, leading to enhanced T-cell activation, proliferation, and effector function. This heightened immune response can translate to improved tumor control and synergistic effects when combined with other immunotherapies, such as PD-1/PD-L1 checkpoint blockade.

HPK1 Signaling Pathway

The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling.

HPK1_Signaling_Pathway cluster_TCell T-Cell TCR TCR Lck Lck TCR->Lck Engagement ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates HPK1 HPK1 LAT_SLP76->HPK1 Recruits & Activates pSLP76 pSLP-76 (Ser376) LAT_SLP76->pSLP76 Downstream Downstream Signaling (e.g., PLCγ1, ERK) LAT_SLP76->Downstream HPK1->LAT_SLP76 Phosphorylates SLP-76 Degradation Ubiquitination & Degradation pSLP76->Degradation Degradation->Downstream Negative Regulation Activation T-Cell Activation Proliferation Cytokine Release Downstream->Activation Hpk1_IN_8 HPK1 Inhibitor (e.g., this compound) Hpk1_IN_8->HPK1 Inhibits

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation.

Quantitative Data for HPK1 Inhibitors in Mouse Models

The following tables summarize the in vivo dosage and efficacy data for several well-characterized HPK1 inhibitors in syngeneic mouse tumor models. This data can serve as a starting point for designing new preclinical studies.

Table 1: In Vivo Dosage and Administration of HPK1 Inhibitors in Mice

Compound Name/IdentifierMouse ModelTumor ModelDosageAdministration RouteDosing ScheduleReference
Unnamed Insilico Medicine InhibitorCT26 SyngeneicColon Carcinoma30 mg/kgOral (p.o.)Twice Daily[1]
Unnamed Insilico Medicine InhibitorBALB/c (ex vivo)Not Applicable100 mg/kgOral (p.o.)Single Dose[1]

Table 2: In Vivo Efficacy of HPK1 Inhibitors in Mouse Tumor Models

Compound Name/IdentifierMouse ModelTumor ModelTreatment GroupTumor Growth Inhibition (TGI)Key FindingsReference
Unnamed Insilico Medicine InhibitorCT26 SyngeneicColon Carcinoma30 mg/kg p.o. BID42%Monotherapy showed significant anti-tumor activity.[1]
Unnamed Insilico Medicine InhibitorCT26 SyngeneicColon Carcinoma30 mg/kg p.o. BID + anti-PD-195%Combination with anti-PD-1 resulted in synergistic tumor growth inhibition.[1]

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of HPK1 inhibitors in mouse models, adapted from published studies.

Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of an orally administered HPK1 inhibitor as a monotherapy and in combination with an anti-PD-1 antibody in a syngeneic mouse model.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A1 1. Cell Culture (e.g., CT26 colon carcinoma cells) A2 2. Tumor Implantation (Subcutaneous injection of tumor cells into the flank of mice, e.g., BALB/c) A1->A2 A3 3. Tumor Growth Monitoring (Measure tumor volume regularly) A2->A3 A4 4. Randomization (Group mice when tumors reach a specific size, e.g., 100-200 mm³) A3->A4 B1 Group 1: Vehicle Control (e.g., oral gavage) B2 Group 2: HPK1 Inhibitor (e.g., 30 mg/kg, p.o., BID) B3 Group 3: Anti-PD-1 Antibody (e.g., 10 mg/kg, i.p., twice a week) B4 Group 4: Combination Therapy (HPK1 Inhibitor + Anti-PD-1) C1 5. Continued Tumor Monitoring (Measure tumor volume and body weight) B1->C1 B2->C1 B3->C1 B4->C1 C2 6. Endpoint Analysis (e.g., Tumor growth inhibition, survival analysis, immunophenotyping of tumor-infiltrating lymphocytes) C1->C2

Caption: A typical workflow for an in vivo efficacy study of an HPK1 inhibitor in a mouse model.

Materials:

  • Syngeneic tumor cells (e.g., CT26, MC38)

  • 6-8 week old female mice (e.g., BALB/c for CT26, C57BL/6 for MC38)

  • HPK1 inhibitor

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Anti-mouse PD-1 antibody

  • Phosphate-buffered saline (PBS)

  • Calipers

  • Standard animal housing and handling equipment

Procedure:

  • Tumor Cell Implantation:

    • Culture tumor cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Begin monitoring tumor growth 3-4 days post-implantation.

    • Measure tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle orally according to the planned dosing schedule.

    • HPK1 Inhibitor Group: Administer the HPK1 inhibitor orally at the desired dose and schedule (e.g., 30 mg/kg, twice daily).

    • Anti-PD-1 Group: Administer the anti-PD-1 antibody intraperitoneally at the desired dose and schedule (e.g., 10 mg/kg, twice a week).

    • Combination Group: Administer both the HPK1 inhibitor and the anti-PD-1 antibody according to their respective schedules.

  • Efficacy Assessment:

    • Continue to measure tumor volume and mouse body weight 2-3 times per week.

    • The study endpoint may be a pre-determined tumor volume limit, a specific time point, or signs of morbidity.

    • Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

  • Pharmacodynamic and Immune Analysis (Optional):

    • At the end of the study, tumors and spleens can be harvested for further analysis.

    • Tumors can be dissociated to isolate tumor-infiltrating lymphocytes (TILs) for immunophenotyping by flow cytometry (e.g., analysis of CD4+, CD8+, regulatory T cells, and expression of activation markers like Granzyme B and IFN-γ).

    • Splenocytes can be re-stimulated ex vivo to assess T-cell function.

Protocol 2: Ex Vivo Phospho-SLP76 Target Engagement Assay

This protocol is designed to confirm that the HPK1 inhibitor is hitting its target in vivo by measuring the phosphorylation of its direct substrate, SLP-76.

Materials:

  • Mice (e.g., BALB/c)

  • HPK1 inhibitor

  • Vehicle

  • Anti-CD3 antibody

  • Whole blood collection tubes with anticoagulant

  • Fixation and permeabilization buffers for flow cytometry

  • Fluorescently labeled antibodies against pSLP-76 (Ser376) and T-cell markers (e.g., CD3, CD4, CD8)

  • Flow cytometer

Procedure:

  • In Vivo Dosing:

    • Administer a single oral dose of the HPK1 inhibitor or vehicle to the mice.

  • Ex Vivo Stimulation:

    • At various time points post-dosing (e.g., 1, 3, 6, 24 hours), collect whole blood from the mice.

    • Stimulate the whole blood with an anti-CD3 antibody for a short period (e.g., 15-30 minutes) at 37°C to induce TCR signaling and HPK1 activation.

  • Staining and Flow Cytometry:

    • Immediately after stimulation, fix and permeabilize the blood cells according to the manufacturer's protocol for intracellular staining.

    • Stain the cells with fluorescently labeled antibodies against cell surface markers (CD3, CD4, CD8) and intracellular pSLP-76.

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the CD4+ and CD8+ T-cell populations.

    • Determine the median fluorescence intensity (MFI) of pSLP-76 in the T-cell populations for each treatment group and time point.

    • A reduction in pSLP-76 MFI in the inhibitor-treated groups compared to the vehicle group indicates target engagement.

Conclusion

The inhibition of HPK1 presents a promising strategy in immuno-oncology. While in vivo data for the specific allosteric inhibitor this compound is not yet publicly available, the information gathered from other potent and selective HPK1 inhibitors provides a solid foundation for researchers to design and execute preclinical studies. The protocols and data presented in these application notes are intended to guide the investigation of novel HPK1 inhibitors in mouse models, ultimately contributing to the development of new cancer immunotherapies. As more data on different HPK1 inhibitors, including this compound, becomes available, these guidelines can be further refined.

References

Application Notes and Protocols for In Vivo Administration of HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune responses, primarily within hematopoietic cells.[1][2][3] As a serine/threonine kinase, HPK1 attenuates signaling downstream of the T-cell receptor (TCR) and B-cell receptor (BCR), thereby dampening T-cell and B-cell activation, proliferation, and cytokine production.[4][5][6] The kinase activity of HPK1 has been shown to suppress the functions of various immune cells, including CD8+ T cells, CD4+ T cells, and dendritic cells (DCs).[4][6] Inhibition of HPK1 is a promising immuno-oncology strategy to enhance anti-tumor immunity.[1][2][7] Preclinical studies using genetic knockout or kinase-dead mouse models have demonstrated that inactivation of HPK1 leads to enhanced T-cell signaling, increased cytokine secretion, and significant tumor growth inhibition in various syngeneic tumor models.[8][9]

This document provides detailed application notes and representative protocols for the in vivo administration of HPK1 inhibitors, using Hpk1-IN-8 as a reference compound. While specific in vivo data for this compound is limited in publicly available literature, the following protocols are based on robust preclinical data from other potent and selective HPK1 inhibitors and provide a strong foundation for in vivo studies. It is critical to note that optimization of dosing, vehicle formulation, and administration schedule is essential for each specific HPK1 inhibitor, including this compound.

Mechanism of Action of HPK1 Inhibition

HPK1 acts as a crucial intracellular checkpoint. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream adaptor proteins, most notably SLP-76 at Serine 376.[4][10] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of SLP-76 from the TCR signalosome and its subsequent degradation.[6][10] This cascade ultimately dampens T-cell activation.

HPK1 inhibitors block the kinase activity of HPK1, preventing the phosphorylation of its downstream targets.[11] This action sustains the activation of key signaling pathways, leading to a more robust and prolonged anti-tumor immune response.[1][10]

Signaling Pathway of HPK1 in T-Cell Receptor Signaling

HPK1_Signaling_Pathway cluster_TCR_Complex TCR Complex cluster_Signalosome Signalosome TCR TCR Lck Lck TCR->Lck Engagement CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 Recruitment & Activation Downstream Downstream Signaling (e.g., PLCγ1, ERK) SLP76->Downstream pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Hpk1_IN_8 This compound Hpk1_IN_8->HPK1 Inhibition Ub_Degradation Ubiquitination & Degradation pSLP76->Ub_Degradation Ub_Degradation->SLP76 Inhibition T_Cell_Activation T-Cell Activation (Cytokine release, Proliferation) Downstream->T_Cell_Activation

Caption: HPK1 negatively regulates TCR signaling.

Quantitative Data from In Vivo Studies with HPK1 Inhibitors

The following tables summarize representative data from preclinical studies of various HPK1 inhibitors in syngeneic mouse models. This data can be used as a reference for designing experiments with this compound.

Table 1: In Vivo Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models

CompoundMouse ModelDose & ScheduleRouteTumor Growth Inhibition (TGI)Reference
CompK 1956 Sarcoma30 or 100 mg/kg, BID for 5 daysOral (p.o.)Dose-dependent increase in immune response
CompK MC38100 mg/kg, BID for 5 daysOral (p.o.)Significant TGI in combination with anti-PD-1[1]
Unnamed CT2630 mg/kg, BIDOral (p.o.)42% (monotherapy), 95% (with anti-PD-1)
NDI-101150 MultipleNot specifiedNot specifiedSignificant TGI[7]

Table 2: Pharmacodynamic and Pharmacokinetic Parameters of a Representative HPK1 Inhibitor

ParameterValueSpeciesAssayReference
pSLP76 Inhibition 50% inhibition at 24h post-dose (100 mg/kg)BALB/c MiceEx vivo stimulation of splenocytes
Half-life (t½) 0.6 hoursMiceIntravenous (1 mg/kg)
Oral Bioavailability (F) 116%MiceOral (10 mg/kg)
Max Concentration (Cmax) 1801 ng/mLMiceOral (10 mg/kg)

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model

This protocol describes a general procedure for evaluating the antitumor efficacy of an HPK1 inhibitor in a syngeneic mouse model, such as MC38 (colon adenocarcinoma) or GL261 (glioma).[8][9]

Experimental Workflow:

experimental_workflow cluster_setup Setup cluster_treatment Treatment Phase cluster_analysis Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Establishment Tumor Growth Establishment Tumor_Implantation->Tumor_Establishment Treatment_Start Initiate Treatment: - Vehicle - this compound - Anti-PD-1 - Combination Tumor_Establishment->Treatment_Start Monitoring Monitor: - Tumor Volume - Body Weight Treatment_Start->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Tissue_Harvest Harvest Tissues: - Tumors - Spleen - Lymph Nodes Endpoint->Tissue_Harvest Ex_Vivo_Analysis Ex Vivo Analysis: - Flow Cytometry - Cytokine Analysis Tissue_Harvest->Ex_Vivo_Analysis

Caption: General workflow for in vivo efficacy studies.

Materials:

  • This compound (or other HPK1 inhibitor)

  • Vehicle (e.g., 0.5% methylcellulose in water, to be optimized)

  • Syngeneic tumor cells (e.g., MC38, GL261)

  • 6-8 week old female C57BL/6 mice (or other appropriate strain)

  • Sterile PBS, cell culture medium

  • Calipers for tumor measurement

  • Anti-PD-1 antibody (optional, for combination studies)

Procedure:

  • Tumor Cell Implantation:

    • Culture tumor cells to ~80% confluency.

    • Harvest and wash cells with sterile PBS.

    • Resuspend cells in PBS at a concentration of 1 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Prepare the this compound formulation in the appropriate vehicle.

    • Administer this compound via oral gavage (or another predetermined route) at the desired dose (e.g., 30-100 mg/kg) and schedule (e.g., twice daily).

    • Administer vehicle to the control group following the same schedule.

    • For combination studies, administer anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice a week).

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight every 2-3 days.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or based on animal welfare guidelines.

  • Data Analysis:

    • Plot mean tumor volume ± SEM for each group over time.

    • Calculate Tumor Growth Inhibition (TGI) at the end of the study.

Protocol 2: Ex Vivo Analysis of Immune Cell Activation

This protocol outlines the analysis of immune cell populations and activation markers from tissues harvested at the end of an in vivo study.

Materials:

  • Harvested tumors, spleens, and/or tumor-draining lymph nodes

  • RPMI medium

  • Fetal Bovine Serum (FBS)

  • Collagenase D, DNase I

  • ACK lysis buffer

  • Flow cytometry antibodies (e.g., anti-CD3, -CD4, -CD8, -CD25, -CD69, -IFN-γ, -Granzyme B)

  • Flow cytometer

Procedure:

  • Tissue Processing:

    • Spleen and Lymph Nodes: Generate single-cell suspensions by mechanical dissociation through a 70 µm cell strainer. Lyse red blood cells using ACK lysis buffer.

    • Tumors: Mince tumors and digest in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C. Generate a single-cell suspension by passing through a 70 µm cell strainer.

  • Cell Staining for Flow Cytometry:

    • Count cells and resuspend at 1 x 10^7 cells/mL.

    • For surface marker staining, incubate cells with a cocktail of fluorescently-conjugated antibodies in FACS buffer (PBS with 2% FBS) for 30 minutes on ice.

    • For intracellular cytokine staining, stimulate cells in vitro (e.g., with PMA/Ionomycin or specific antigen) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

    • Fix and permeabilize the cells according to the manufacturer's protocol, then stain for intracellular targets (e.g., IFN-γ, Granzyme B).

  • Flow Cytometry Acquisition and Analysis:

    • Acquire stained samples on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo) to quantify immune cell populations (e.g., CD8+ T cells, CD4+ T cells) and their activation status (e.g., percentage of CD8+IFN-γ+ cells).

  • Pharmacodynamic Marker Analysis:

    • To assess HPK1 target engagement, whole blood or splenocytes can be collected at various time points after dosing.

    • Cells can be stimulated ex vivo (e.g., with anti-CD3/CD28) and the phosphorylation of SLP-76 (Ser376) can be measured by intracellular flow cytometry or Western blot as a direct pharmacodynamic biomarker of HPK1 inhibition.

Concluding Remarks

The inhibition of HPK1 presents a compelling strategy for cancer immunotherapy by augmenting the body's natural anti-tumor immune response. The protocols and data presented here provide a comprehensive guide for the in vivo evaluation of HPK1 inhibitors like this compound. Successful preclinical development will depend on careful optimization of experimental conditions and a thorough characterization of the pharmacodynamic and efficacy endpoints. Combination with other immunotherapies, such as anti-PD-1, may unlock synergistic effects and lead to more durable anti-tumor responses.[1]

References

Application Notes and Protocols for Hpk1-IN-8 in T-cell Activation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Hpk1-IN-8, an allosteric and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in T-cell activation studies. The content herein details the mechanism of action, provides key quantitative data, and outlines detailed experimental protocols for assessing the impact of this compound on T-cell function.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76, leading to the attenuation of downstream signaling pathways essential for T-cell activation, proliferation, and cytokine production.[1][2][3]

This compound is an allosteric, inactive conformation-selective inhibitor of full-length HPK1.[4] Its unique mechanism of binding to the inactive form of the kinase contributes to its high selectivity, a crucial feature for targeted research and therapeutic development.[4] By inhibiting HPK1, this compound is expected to release the natural brakes on T-cell activation, leading to an enhanced immune response. This makes it a valuable tool for immuno-oncology research and the development of novel T-cell-based therapies.

Data Presentation

This compound (Compound 1 from Wang et al., 2021) Biochemical Data

The following table summarizes the biochemical activity of this compound. It is important to note that this compound is an allosteric inhibitor and is not competitive with ATP.[4]

ParameterValueReference
Binding Potency (Unphosphorylated HPK1)>24-fold more potent than active HPK1[4]
SelectivityHighly selective against kinases critical for T-cell signaling[4]

Note: Specific IC50 values for this compound in cellular T-cell assays are not yet publicly available. The following data is for a representative potent HPK1 inhibitor ("Compound 1" from You et al., 2020) to provide an indication of expected cellular activity.

Representative HPK1 Inhibitor ("Compound 1" from You et al., 2020) Activity in T-cell Assays
AssayCell TypeParameterValueReference
Biochemical HPK1 InhibitionRecombinant HPK1IC500.0465 nM[1]
pSLP-76 Inhibition (ELISA)Human T-cellsIC50< 0.02 µM[1]
IFN-γ SecretionHuman PBMCs-Significant increase with Compound 1[1]
T-cell ViabilityHuman CD4+ and CD8+ T-cellsNo effect at doses< 2.5 µM[1]

Signaling Pathways and Experimental Workflow

HPK1 Signaling Pathway in T-cell Activation

The following diagram illustrates the central role of HPK1 as a negative regulator in the T-cell receptor signaling cascade.

HPK1_Signaling_Pathway cluster_downstream Downstream Signaling cluster_regulation HPK1-mediated Regulation TCR_CD3 TCR/CD3 Complex LCK Lck TCR_CD3->LCK Antigen Presentation ZAP70 ZAP-70 LCK->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1_inactive HPK1 (Inactive) LAT_SLP76->HPK1_inactive PLCg1 PLCγ1 LAT_SLP76->PLCg1 HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active Phosphorylation HPK1_active->LAT_SLP76 Phosphorylates SLP-76 (Ser376) Hpk1_IN_8 This compound Hpk1_IN_8->HPK1_inactive Inhibits ERK ERK PLCg1->ERK NFkB NF-κB PLCg1->NFkB AP1 AP-1 ERK->AP1 T_cell_activation T-cell Activation (Proliferation, Cytokine Production) NFkB->T_cell_activation AP1->T_cell_activation Negative_regulation Negative Regulation

Caption: HPK1 signaling pathway in T-cell activation.

Experimental Workflow for T-cell Activation Studies

This diagram outlines a general workflow for assessing the effect of an HPK1 inhibitor on T-cell activation.

T_Cell_Activation_Workflow cluster_prep Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs from Healthy Donor Blood Purify_T_cells Purify CD4+ and/or CD8+ T-cells Isolate_PBMCs->Purify_T_cells Pre_incubate Pre-incubate T-cells with This compound (or vehicle control) Purify_T_cells->Pre_incubate Stimulate Stimulate T-cells (e.g., anti-CD3/CD28) Pre_incubate->Stimulate Cytokine_analysis Cytokine Analysis (ELISA, CBA) Stimulate->Cytokine_analysis Proliferation_assay Proliferation Assay (CFSE Staining) Stimulate->Proliferation_assay Activation_markers Activation Marker Analysis (Flow Cytometry, e.g., CD25, CD69) Stimulate->Activation_markers

Caption: Experimental workflow for T-cell activation studies.

Logical Relationship of HPK1 Inhibition

This diagram illustrates the logical consequence of HPK1 inhibition on T-cell function.

HPK1_Inhibition_Logic HPK1_Inhibition HPK1 Inhibition (by this compound) Reduced_SLP76_Phos Reduced SLP-76 Phosphorylation (Ser376) HPK1_Inhibition->Reduced_SLP76_Phos Stabilized_TCR_Signalosome Stabilized TCR Signaling Complex Reduced_SLP76_Phos->Stabilized_TCR_Signalosome Enhanced_Downstream_Signaling Enhanced Downstream Signaling (e.g., ERK, NF-κB) Stabilized_TCR_Signalosome->Enhanced_Downstream_Signaling Increased_Cytokine_Production Increased Cytokine Production (e.g., IL-2, IFN-γ) Enhanced_Downstream_Signaling->Increased_Cytokine_Production Increased_Proliferation Increased T-cell Proliferation Enhanced_Downstream_Signaling->Increased_Proliferation Enhanced_Effector_Function Enhanced Effector Function Increased_Cytokine_Production->Enhanced_Effector_Function Increased_Proliferation->Enhanced_Effector_Function

Caption: Logical flow of HPK1 inhibition to T-cell activation.

Experimental Protocols

The following protocols are adapted from You et al., 2020 (PLoS One. 2020; 15(12): e0243145) and provide a representative methodology for studying the effects of an HPK1 inhibitor on primary human T-cells. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Human T-cell Isolation and Culture
  • Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from fresh human whole blood or leukopaks from healthy donors using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • Purify T-cell Subsets: Purify CD4+ and CD8+ T-cells from the PBMC population using negative selection magnetic beads (e.g., EasySep™ Human CD4+ or CD8+ T Cell Isolation Kit) to obtain untouched T-cells.

  • Cell Culture: Culture the purified T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

Protocol 2: T-cell Activation and Cytokine Production Assay
  • Plate Coating: Coat a 96-well flat-bottom plate with anti-human CD3 antibody (e.g., clone OKT3) at a concentration of 1-5 µg/mL in sterile PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C. Before use, wash the wells twice with sterile PBS to remove unbound antibody.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete RPMI medium. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as the highest inhibitor concentration.

  • Cell Plating and Treatment: Resuspend the purified T-cells to a density of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well of the antibody-coated plate.

  • Pre-incubation: Add the diluted this compound or vehicle control to the corresponding wells and pre-incubate for 1 hour at 37°C.

  • Stimulation: Add soluble anti-human CD28 antibody (e.g., clone CD28.2) to a final concentration of 1-2 µg/mL to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Analysis: After incubation, centrifuge the plate and collect the supernatants. Measure the concentration of cytokines such as IL-2 and IFN-γ in the supernatants using ELISA kits or a multiplex bead array (CBA) according to the manufacturer's instructions.

Protocol 3: T-cell Proliferation Assay (CFSE-based)
  • CFSE Labeling: Prior to stimulation, label the purified T-cells with Carboxyfluorescein succinimidyl ester (CFSE) using a commercially available kit (e.g., CellTrace™ CFSE Cell Proliferation Kit). Follow the manufacturer's protocol for optimal labeling.

  • Plate Coating and Treatment: Follow steps 1 and 2 from Protocol 2 for plate coating and inhibitor preparation.

  • Cell Plating and Stimulation: Plate the CFSE-labeled T-cells in the antibody-coated plate and stimulate with anti-CD3 and anti-CD28 antibodies in the presence of this compound or vehicle control as described in Protocol 2 (steps 3-5).

  • Incubation: Incubate the cells for 72 to 96 hours to allow for several rounds of cell division.

  • Flow Cytometry Analysis: Harvest the cells and wash with PBS containing 2% FBS. Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells. Gate on the live T-cell population and analyze the CFSE histogram to determine the percentage of divided cells and the proliferation index.

Conclusion

This compound represents a valuable research tool for investigating the role of HPK1 in T-cell-mediated immunity. Its allosteric mechanism and high selectivity offer advantages for targeted studies. The provided application notes and representative protocols serve as a foundation for researchers to design and execute experiments aimed at understanding and modulating T-cell activation. These studies will contribute to the growing body of knowledge in immuno-oncology and may pave the way for novel therapeutic strategies.

References

Application Notes and Protocols: Hpk1-IN-8 in Combination with Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of immune cell activation.[1][2][3] Predominantly expressed in hematopoietic cells, HPK1 acts as an intracellular checkpoint, dampening the signaling cascades initiated by the T-cell receptor (TCR), B-cell receptor (BCR), and dendritic cell (DC) activation.[1][4][5] Mechanistically, upon TCR engagement, activated HPK1 phosphorylates the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at Serine 376.[1][2] This phosphorylation event leads to the recruitment of 14-3-3 proteins, subsequent ubiquitination, and proteasomal degradation of SLP-76, thereby attenuating downstream signaling pathways, including the phosphorylation of PLCγ1 and ERK.[1] This results in reduced T-cell proliferation, cytokine production, and overall effector function.

The inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy.[3][6] By blocking HPK1's kinase activity, the degradation of SLP-76 is prevented, leading to sustained TCR signaling, enhanced T-cell activation, and increased production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[1][7] Preclinical studies have demonstrated that pharmacological or genetic inhibition of HPK1 can lead to significant anti-tumor immunity and can overcome the immunosuppressive tumor microenvironment.[2][8][9]

Combining HPK1 inhibitors with immune checkpoint inhibitors (ICIs), such as anti-PD-1 or anti-PD-L1 antibodies, has shown synergistic effects in preclinical and clinical settings.[2][9][10][11] This combination strategy aims to enhance T-cell-mediated tumor killing by both releasing the brakes on T-cell activation (via ICI) and stepping on the accelerator (via HPK1 inhibition). This approach is particularly promising for tumors with low antigenicity or those that have developed resistance to ICI monotherapy.[10][11]

This document provides an overview of the application of Hpk1-IN-8 and other HPK1 inhibitors in combination with immunotherapy, including quantitative data from relevant studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Note: While the focus of this document is this compound, a specific allosteric inhibitor of HPK1, much of the available in-depth preclinical and clinical data has been generated with other small molecule HPK1 inhibitors. The presented data and protocols are representative of the effects of HPK1 inhibition as a therapeutic strategy.

Data Presentation

In Vitro Activity of HPK1 Inhibitors
CompoundAssayTarget/Cell LineIC50/EC50Reference
This compoundKinase AssayFull-length HPK1Allosteric inhibitor[10]
Compound 1IL-2 ProductionJurkat cells~200 nM (EC50)[1]
Compound KKinase AssayHPK12.6 nM (IC50)[2]
GNE-1858Kinase AssayHPK11.9 nM (IC50)
NDI-101150pSLP76 InhibitionHuman Whole Blood>50% inhibition at all doses tested[6][12][13]
DS-21150768Kinase AssayHPK1Potent inhibitor[11]
Preclinical In Vivo Anti-Tumor Efficacy of HPK1 Inhibitor Monotherapy and Combination Therapy
Tumor ModelTreatmentOutcomeReference
MC38 (Colon Carcinoma)HPK1 inhibitor (CompK) + anti-PD-1Superb antitumor efficacy[2]
1956 (Sarcoma)HPK1 inhibitor (CompK) + anti-PD-1Improved immune responses and antitumor efficacy[2]
MC38 expressing low-affinity OVA APL (Y3)HPK1 inhibitor (DS-21150768) + anti-PD-L1Significantly delayed tumor growth[11]
CT26 (Colorectal Carcinoma)HPK1 inhibitor42% Tumor Growth Inhibition (TGI)[14]
CT26 (Colorectal Carcinoma)anti-PD-136% TGI[14]
Clinical Trial Data for HPK1 Inhibitors in Combination with Checkpoint Inhibitors
HPK1 InhibitorCheckpoint InhibitorCancer TypePhaseObjective Response Rate (ORR)Disease Control Rate (DCR)Reference
NDI-101150PembrolizumabAdvanced Solid TumorsI/II10% (monotherapy)67% (monotherapy)[12]
NDI-101150PembrolizumabRenal Cell Carcinoma (RCC)I/II25% (monotherapy)75% (monotherapy)[6]
BGB-15025TislelizumabAdvanced Solid TumorsI18.4% (combination)57.1% (combination)[9][15]
BGB-15025TislelizumabAdvanced Solid TumorsI0% (monotherapy)35.0% (monotherapy)[9][15]

Signaling Pathways and Experimental Workflows

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cell Activation TCR TCR Engagement SLP76 SLP-76 TCR->SLP76 HPK1 HPK1 TCR->HPK1 activates Downstream Downstream Signaling (PLCγ1, ERK) SLP76->Downstream activates HPK1->SLP76 phosphorylates pSLP76 pSLP-76 (S376) Fourteen33 14-3-3 pSLP76->Fourteen33 binds Ub Ubiquitination & Degradation Fourteen33->Ub Ub->SLP76 Activation T-Cell Activation, Cytokine Release, Proliferation Downstream->Activation Hpk1_IN_8 This compound Hpk1_IN_8->HPK1 inhibits Experimental_Workflow Experimental Workflow for Evaluating HPK1 Inhibitor and Immunotherapy Combination cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies TCell_Isolation Isolate PBMCs/T-cells Activation_Assay T-Cell Activation & Cytokine Release Assay TCell_Isolation->Activation_Assay Cytotoxicity_Assay T-Cell Mediated Cytotoxicity Assay TCell_Isolation->Cytotoxicity_Assay Tumor_Implantation Syngeneic Tumor Model Implantation Treatment Treatment Groups: - Vehicle - HPK1i - anti-PD-1 - HPK1i + anti-PD-1 Tumor_Implantation->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Immune_Profiling Immune Profiling of Tumors and Spleens Tumor_Measurement->Immune_Profiling

References

Hpk1-IN-8: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Hpk1-IN-8, an allosteric and inactive conformation-selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in the context of cancer research and immunotherapy.[1] HPK1, also known as MAP4K1, is a critical negative regulator of immune cell function, making its inhibition a promising strategy to enhance anti-tumor immunity.[2][3][4]

Introduction to HPK1 in Immuno-Oncology

Hematopoietic Progenitor Kinase 1 (HPK1) is a serine/threonine kinase predominantly expressed in hematopoietic cells, including T cells, B cells, and dendritic cells (DCs).[3][5] It functions as an intracellular immune checkpoint by attenuating the signaling pathways downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[2][3][4] In the tumor microenvironment, HPK1 activity can suppress the anti-cancer immune response, allowing tumor cells to evade immune surveillance.[2][6] Inhibition of HPK1 has been shown to enhance T-cell activation, proliferation, and cytokine production, as well as promote the maturation and antigen-presenting capacity of dendritic cells.[5][7][8]

Applications of this compound in Cancer Research

This compound and other HPK1 inhibitors are valuable tools for investigating and potentially treating various cancers. Key applications include:

  • Enhancement of T-Cell Mediated Anti-Tumor Immunity: By blocking the negative regulatory function of HPK1, this compound can increase the activation and effector function of T cells, leading to more effective tumor cell killing.[2][6]

  • Overcoming Tumor-Induced Immunosuppression: Tumors often create an immunosuppressive microenvironment. HPK1 inhibitors can help to reverse this suppression and restore the activity of immune cells within the tumor.[5][6]

  • Combination Therapy with Immune Checkpoint Blockade: this compound can be used in combination with other immunotherapies, such as anti-PD-1 or anti-CTLA-4 antibodies, to achieve synergistic anti-tumor effects.[6][7]

  • Improving Dendritic Cell Function: Inhibition of HPK1 can enhance the maturation and antigen presentation of dendritic cells, leading to a more robust anti-tumor T-cell response.[2][8]

  • Basic Research Tool: this compound serves as a specific chemical probe to dissect the role of HPK1 in various immune signaling pathways.

Quantitative Data for HPK1 Inhibitors

The following table summarizes the reported inhibitory concentrations (IC50) for various HPK1 inhibitors. This data is provided for comparative purposes. The specific activity of this compound should be determined empirically.

CompoundIC50 (nM) - Biochemical AssayCell-Based Assay PotencyReference
Compound K (CompK)2.6Enhances T-cell responses under immunosuppressive conditions[6][9]
GNE-18581.9Potent inhibitory effects[9]
Diaminopyrimidine carboxamide 220.061N/A[9]
Substituted exomethylene-oxindole C170.05N/A[9]
RVU-293Sub-nanomolarN/A[10]
Compound 9h 2.7Dose-dependently inhibits SLP76 phosphorylation in Jurkat cells[11]
ISR-0524,200N/A[12][13]
ISR-0343,900N/A[12][13]

Signaling Pathways and Experimental Workflows

HPK1 Signaling Pathway in T-Cells

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_signaling Intracellular Signaling TCR TCR SLP76 SLP-76 TCR->SLP76 Activation CD28 CD28 HPK1 HPK1 SLP76->HPK1 Recruitment & Activation Downstream Downstream T-Cell Activation (e.g., PLCγ1, ERK) SLP76->Downstream pSLP76 p-SLP-76 (S376) HPK1->pSLP76 Phosphorylation Degradation Proteasomal Degradation pSLP76->Degradation Ubiquitination Inhibition Inhibition of T-Cell Activation Degradation->Inhibition Hpk1_IN_8 This compound Hpk1_IN_8->HPK1 Inhibition

Caption: HPK1 negatively regulates T-cell activation.

Experimental Workflow: Assessing this compound on T-Cell Activation

T_Cell_Activation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_T_Cells Isolate Human CD3+ T-Cells Preincubate Pre-incubate with This compound or Vehicle Isolate_T_Cells->Preincubate Stimulate Stimulate with anti-CD3/CD28 Preincubate->Stimulate Cytokine Measure Cytokine Secretion (IL-2, IFN-γ) by ELISA Stimulate->Cytokine Proliferation Assess Proliferation (e.g., CFSE assay) Stimulate->Proliferation Phosphorylation Analyze SLP-76 Phosphorylation by Western Blot or Flow Cytometry Stimulate->Phosphorylation

Caption: Workflow for T-cell activation assessment.

Experimental Protocols

Note: The following protocols are representative methods for studying HPK1 inhibitors. Researchers should optimize these protocols for their specific experimental conditions and for use with this compound.

Protocol 1: In Vitro HPK1 Kinase Assay

This protocol is for determining the direct inhibitory effect of this compound on HPK1 kinase activity.

Materials:

  • Recombinant human HPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit

  • This compound

  • DMSO (vehicle control)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Add 1 µL of this compound dilution or DMSO to the wells of a 384-well plate.

  • Prepare the enzyme solution by diluting recombinant HPK1 in Kinase Assay Buffer. Add 2 µL of the enzyme solution to each well.

  • Prepare the substrate/ATP mix by combining MBP and ATP in Kinase Assay Buffer.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value of this compound.

Protocol 2: T-Cell Activation and Cytokine Production Assay

This protocol assesses the effect of this compound on T-cell activation by measuring cytokine secretion.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD3+ T-cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Anti-human CD3 and anti-human CD28 antibodies

  • This compound

  • DMSO (vehicle control)

  • 96-well flat-bottom plates

  • Human IL-2 and IFN-γ ELISA kits

Procedure:

  • Coat the wells of a 96-well plate with anti-human CD3 antibody overnight at 4°C. Wash the wells with sterile PBS.

  • Isolate human PBMCs or CD3+ T-cells from healthy donor blood.

  • Resuspend the cells in complete RPMI-1640 medium.

  • Add the cells to the anti-CD3 coated plate at a density of 2 x 10^5 cells/well.

  • Add soluble anti-human CD28 antibody to each well.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • After incubation, centrifuge the plate and collect the supernatant.

  • Measure the concentration of IL-2 and IFN-γ in the supernatant using ELISA kits according to the manufacturer's instructions.

Protocol 3: Dendritic Cell Maturation Assay

This protocol evaluates the impact of this compound on the maturation of human monocyte-derived dendritic cells (mo-DCs).

Materials:

  • Human PBMCs

  • Recombinant human GM-CSF and IL-4

  • Lipopolysaccharide (LPS)

  • This compound

  • DMSO (vehicle control)

  • RPMI-1640 medium supplemented with 10% FBS

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against human CD11c, HLA-DR, CD80, and CD86

Procedure:

  • Isolate monocytes from human PBMCs by plastic adherence or magnetic bead separation.

  • Culture the monocytes in complete RPMI-1640 medium supplemented with GM-CSF and IL-4 for 5-6 days to generate immature mo-DCs.

  • Harvest the immature mo-DCs and re-plate them in fresh medium.

  • Treat the cells with this compound or DMSO for 1-2 hours.

  • Induce maturation by adding LPS to the culture medium.

  • Incubate for an additional 24-48 hours.

  • Harvest the cells and wash with FACS buffer.

  • Stain the cells with fluorochrome-conjugated antibodies against CD11c, HLA-DR, CD80, and CD86.

  • Analyze the expression of maturation markers on the CD11c+ population by flow cytometry. An increase in the expression of HLA-DR, CD80, and CD86 indicates enhanced DC maturation.

Protocol 4: Cellular SLP-76 Phosphorylation Assay

This protocol measures the phosphorylation of SLP-76, a direct substrate of HPK1, in response to T-cell activation and this compound treatment.[14]

Materials:

  • Jurkat T-cells or primary human T-cells

  • RPMI-1640 medium

  • Anti-human CD3/CD28 antibodies

  • This compound

  • DMSO (vehicle control)

  • Cell lysis buffer

  • Phosphatase and protease inhibitors

  • Antibodies: anti-phospho-SLP-76 (Ser376), anti-total-SLP-76, and a loading control antibody (e.g., anti-β-actin)

  • Western blotting reagents and equipment or a sandwich ELISA kit for phospho-SLP-76.[6]

Procedure (Western Blotting):

  • Culture Jurkat T-cells or primary T-cells in complete medium.

  • Pre-incubate the cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes.

  • Immediately place the cells on ice and wash with ice-cold PBS.

  • Lyse the cells with lysis buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-SLP-76 (Ser376), total SLP-76, and a loading control.

  • Incubate with appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities to determine the relative levels of phosphorylated SLP-76.

References

Application Notes and Protocols for Hpk1-IN-8 in Immunological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2][3] As an intracellular checkpoint, HPK1 attenuates T-cell receptor (TCR) signaling, thereby limiting anti-tumor immunity.[3][4] Pharmacological inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance T-cell effector functions.[1][5] Hpk1-IN-8 is a novel, allosteric inhibitor of HPK1 with a unique mechanism of action, making it a valuable tool for immunological research and drug development.[1][6]

Mechanism of Action: this compound is an allosteric, inactive conformation-selective inhibitor of full-length HPK1.[1][6] Unlike ATP-competitive inhibitors that target the highly conserved ATP-binding pocket, this compound binds to a distinct site on the unphosphorylated, inactive form of the HPK1 enzyme.[1] This binding prevents the autophosphorylation and subsequent activation of HPK1.[1] Research indicates that this compound binds to the unphosphorylated form of HPK1 over 24-fold more potently than to its active, phosphorylated counterpart.[1] This selectivity for the inactive conformation contributes to its high specificity and reduced off-target effects.[1] By preventing HPK1 activation, this compound effectively removes the brakes on T-cell signaling, leading to enhanced immune responses.

Data Presentation

While specific quantitative data for the immunological effects of this compound are not extensively published, the following tables summarize the expected outcomes based on the activity of other well-characterized HPK1 inhibitors. This data serves as a reference for designing experiments with this compound.

Table 1: In Vitro Activity of Representative HPK1 Inhibitors

CompoundTargetIC50 (nM)Assay TypeReference
Compound 5iHPK10.8Biochemical[7]
A-745HPK1Not specifiedBiochemical[8]
Compound KHPK12.6Biochemical[9]
KHK-6HPK120Biochemical[10]
ISR-05HPK124,200Biochemical[11]
ISR-03HPK143,900Biochemical[11]

Table 2: Cellular Activity of Representative HPK1 Inhibitors

CompoundCell TypeAssayEndpointResultReference
Compound KHuman T-cellsT-cell ActivationIncreased IL-2 secretionDose-dependent increase[4]
Compound 1Human CD8+ T-cellsCytokine ReleaseIFN-γ, IL-2, TNF-α secretionDose-dependent increase[2]
KHK-6Jurkat cells, PBMCsCytokine ReleaseIL-2, GM-CSF productionSignificant enhancement[10]
A-745T-cellsT-cell ProliferationProliferationAugmented proliferation[8]
Compound 5iSyngeneic Mouse Models (MC38 and CT26)In vivo anti-tumor activityTumor growth inhibitionSynergistic effect with anti-PD-1[7]

Signaling Pathway and Experimental Workflow

HPK1 Signaling Pathway in T-Cell Activation

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Activation CD3 CD3 ZAP70 ZAP-70 Lck->ZAP70 Activation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 LAT->SLP76 Recruitment HPK1 HPK1 LAT->HPK1 Recruitment PLCg1 PLCγ1 SLP76->PLCg1 Activation ERK ERK PLCg1->ERK Activation AP1 AP-1 ERK->AP1 Activation IL2 IL-2 Production AP1->IL2 Transcription pSLP76 pSLP-76 (S376) HPK1->pSLP76 Phosphorylation Hpk1_IN_8 This compound Hpk1_IN_8->HPK1 Inhibition Degradation Proteasomal Degradation pSLP76->Degradation Ubiquitination

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies biochem_assay Biochemical Assay (e.g., ADP-Glo) cell_based_assay Cell-Based Assays (Jurkat, Primary T-cells) biochem_assay->cell_based_assay Validate cellular potency cytokine_assay Cytokine Profiling (ELISA, CBA) cell_based_assay->cytokine_assay Measure IL-2, IFN-γ proliferation_assay Proliferation Assay (CFSE) cell_based_assay->proliferation_assay cytotoxicity_assay Cytotoxicity Assay cell_based_assay->cytotoxicity_assay syngeneic_model Syngeneic Mouse Model (e.g., MC38, CT26) cell_based_assay->syngeneic_model Assess in vivo efficacy combo_study Combination Therapy (with anti-PD-1) syngeneic_model->combo_study pd_analysis Pharmacodynamic Analysis (pSLP-76 in splenocytes) syngeneic_model->pd_analysis tumor_analysis Tumor Microenvironment Analysis (TILs) combo_study->tumor_analysis start This compound start->biochem_assay Determine IC50

Experimental Protocols

The following are detailed, generalized protocols for key experiments to evaluate the immunological effects of this compound. These protocols are based on established methods for other HPK1 inhibitors and should be optimized for specific experimental conditions.

Protocol 1: In Vitro HPK1 Kinase Assay (ADP-Glo™ Format)

Objective: To determine the in vitro inhibitory activity of this compound against recombinant HPK1.

Materials:

  • Recombinant human HPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase Assay Buffer

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Prepare a master mix containing Kinase Assay Buffer, ATP, and MBP substrate.

  • In a 384-well plate, add 1 µL of diluted this compound or DMSO (for positive and negative controls).

  • Add 2 µL of diluted HPK1 enzyme to all wells except the "no enzyme" control.

  • Add 2 µL of the master mix to all wells to initiate the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: T-Cell Activation and Cytokine Production Assay

Objective: To assess the effect of this compound on T-cell activation and the production of key cytokines.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+/CD8+ T-cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)

  • This compound (dissolved in DMSO)

  • Phytohemagglutinin (PHA) or other T-cell stimuli (optional)

  • Cytokine Bead Array (CBA) or ELISA kits for IL-2, IFN-γ, and TNF-α

  • Flow cytometer

  • Antibodies for flow cytometry (e.g., anti-CD69, anti-CD25)

Procedure:

  • Isolate PBMCs or T-cells from healthy donor blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by magnetic bead separation).

  • Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.

  • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

  • Stimulate the T-cells with plate-bound anti-CD3/anti-CD28 antibodies or anti-CD3/CD28 beads for 24-72 hours.

  • For Cytokine Analysis: After the incubation period, collect the cell culture supernatants.

  • Centrifuge the supernatants to remove any cells or debris.

  • Measure the concentrations of IL-2, IFN-γ, and TNF-α in the supernatants using a CBA kit and a flow cytometer, or by ELISA.

  • For T-cell Activation Marker Analysis: After incubation, harvest the cells.

  • Stain the cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25).

  • Analyze the expression of these markers by flow cytometry to determine the percentage of activated T-cells.

  • Plot the cytokine concentrations and percentage of activated cells against the this compound concentration to generate dose-response curves.

Protocol 3: In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with an immune checkpoint inhibitor.

Materials:

  • 6-8 week old female C57BL/6 or BALB/c mice

  • Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma for C57BL/6, or CT26 colon carcinoma for BALB/c)

  • This compound formulated for oral or intraperitoneal administration

  • Anti-mouse PD-1 antibody (or appropriate checkpoint inhibitor)

  • Calipers for tumor measurement

  • Materials for tissue collection and processing for pharmacodynamic and immunological analysis

Procedure:

  • Subcutaneously implant a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.

  • Once tumors are palpable and reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1).

  • Administer this compound at the determined dose and schedule (e.g., daily oral gavage).

  • Administer the anti-PD-1 antibody at its effective dose and schedule (e.g., twice weekly intraperitoneal injection).

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (or at predetermined time points), collect tumors and spleens for further analysis.

  • Pharmacodynamic Analysis: Isolate splenocytes and analyze the phosphorylation of SLP-76 (pSLP-76) by flow cytometry to confirm target engagement.

  • Tumor Microenvironment Analysis: Process the tumors to isolate tumor-infiltrating lymphocytes (TILs). Analyze the phenotype and function of TILs by flow cytometry (e.g., CD4+, CD8+, IFN-γ+ cells).

  • Plot tumor growth curves and analyze for statistical significance between treatment groups.

Conclusion

This compound represents a valuable research tool for investigating the role of HPK1 in immune regulation. Its unique allosteric mechanism of action offers high selectivity, which is advantageous for dissecting the specific functions of HPK1. The provided application notes and protocols offer a framework for designing and executing experiments to explore the immunological consequences of HPK1 inhibition with this compound, ultimately contributing to the development of novel cancer immunotherapies.

References

Application Notes and Protocols: Hpk1-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, storage, and application of Hpk1-IN-8, an allosteric and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The following information is intended to guide researchers in utilizing this compound for in vitro and in vivo studies targeting the HPK1 signaling pathway.

Introduction to this compound

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling, thereby dampening immune responses.[2][3] Inhibition of HPK1 is a promising strategy in immuno-oncology to enhance anti-tumor immunity.[3][4] this compound is a potent and selective allosteric inhibitor of full-length HPK1.[5]

Physicochemical and Storage Information

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₉H₁₇FN₆O₂S[5]
Molecular Weight 412.44 g/mol [5]
CAS Number 1214561-09-7[5]
Appearance White to off-white solid[5]
Purity >98% (typically)Commercially available data
Solubility in DMSO ≥ 10 mg/mL (24.25 mM)[5]
Storage (Solid) 4°C, sealed, away from moisture and light[5]
Storage (in Solvent) -80°C for up to 6 months; -20°C for up to 1 month[5]

Hpk1 Signaling Pathway

HPK1 is a key negative regulator in the T-cell activation cascade. Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream targets, including SLP-76 and GADS. This phosphorylation leads to the dampening of the signal transduction cascade, ultimately resulting in reduced T-cell activation and proliferation.

Hpk1_Signaling_Pathway cluster_TCR_Activation T-Cell Receptor Activation cluster_HPK1_Regulation HPK1 Negative Regulation cluster_Downstream_Effects Downstream Signaling & T-Cell Response TCR TCR Engagement LCK Lck TCR->LCK ZAP70 ZAP-70 LCK->ZAP70 LAT LAT ZAP70->LAT SLP76_GADS SLP-76/GADS Complex LAT->SLP76_GADS HPK1 HPK1 (MAP4K1) SLP76_GADS->HPK1 activates PLCg1 PLCγ1 Activation SLP76_GADS->PLCg1 ERK ERK Activation SLP76_GADS->ERK NFkB NF-κB Activation SLP76_GADS->NFkB AP1 AP-1 Activation SLP76_GADS->AP1 HPK1->SLP76_GADS phosphorylates & inhibits Hpk1_IN_8 This compound Hpk1_IN_8->HPK1 inhibits T_Cell_Activation T-Cell Activation & Proliferation PLCg1->T_Cell_Activation ERK->T_Cell_Activation NFkB->T_Cell_Activation AP1->T_Cell_Activation Cytokine_Production Cytokine Production (e.g., IL-2) T_Cell_Activation->Cytokine_Production

HPK1 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

Reconstitution of this compound

Objective: To prepare a stock solution of this compound for in vitro and in vivo experiments.

Materials:

  • This compound solid

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to a 1 mg vial, add 242.46 µL of DMSO. For a 5 mg vial, add 1.2123 mL of DMSO.

  • Vortex the solution for 1-2 minutes to aid dissolution.

  • If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[5]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5] Avoid repeated freeze-thaw cycles.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound against HPK1 in a biochemical assay. This protocol is adapted from a generic ADP-Glo™ kinase assay.

Materials:

  • Recombinant active HPK1 enzyme

  • HPK1 substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

  • ATP

  • Kinase reaction buffer

  • This compound stock solution

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • 384-well white assay plates

Protocol:

  • Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • In a 384-well plate, add 1 µL of the diluted this compound or DMSO (for control wells).

  • Add 2 µL of recombinant HPK1 enzyme to each well.

  • Add 2 µL of a mixture of the HPK1 substrate and ATP to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assay: Inhibition of SLP-76 Phosphorylation

Objective: To assess the ability of this compound to inhibit HPK1 activity in a cellular context by measuring the phosphorylation of its direct substrate, SLP-76.

Materials:

  • Jurkat T-cells or human Peripheral Blood Mononuclear Cells (PBMCs)

  • Complete RPMI-1640 medium

  • This compound stock solution

  • Anti-CD3/CD28 antibodies for T-cell stimulation

  • Lysis buffer

  • Primary antibodies: anti-phospho-SLP-76 (Ser376) and anti-total-SLP-76

  • HRP-conjugated secondary antibody

  • Western blot reagents and equipment or ELISA kit for pSLP-76

Protocol (Western Blot):

  • Seed Jurkat cells or PBMCs at a density of 1-2 x 10⁶ cells/mL in complete RPMI medium.

  • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours at 37°C.

  • Stimulate the T-cells with anti-CD3/CD28 antibodies for 15-30 minutes at 37°C.

  • Pellet the cells by centrifugation and wash once with cold PBS.

  • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-SLP-76 (Ser376) and total SLP-76.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities and normalize the phospho-SLP-76 signal to the total SLP-76 signal.

T-Cell Proliferation Assay

Objective: To evaluate the effect of this compound on T-cell proliferation following TCR stimulation.

Materials:

  • Human or mouse T-cells (e.g., purified from PBMCs or splenocytes)

  • Complete RPMI-1640 medium

  • This compound stock solution

  • Anti-CD3 antibody

  • Anti-CD28 antibody (for co-stimulation)

  • 96-well flat-bottom plates

  • Cell proliferation reagent (e.g., CFSE, BrdU, or MTT)

Protocol (CFSE-based):

  • Label T-cells with CFSE according to the manufacturer's protocol.

  • Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. Wash the wells with PBS.

  • Resuspend the CFSE-labeled T-cells in complete RPMI medium and add them to the antibody-coated wells at a density of 1-2 x 10⁵ cells/well.

  • Add various concentrations of this compound or DMSO to the wells.

  • Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) for co-stimulation.

  • Incubate the plate for 72-96 hours at 37°C in a CO₂ incubator.

  • Harvest the cells and analyze the CFSE dilution by flow cytometry as a measure of cell proliferation.

In Vivo Studies

Formulation and Administration: For in vivo studies in mice, a formulation of a similar HPK1 inhibitor involved a solution in 80% polyethylene glycol 400, 10% tocopheryl polyethylene glycol succinate, and 10% ethanol.[4] Another formulation for oral administration of a novel HPK1 inhibitor in mice was at a dose of 30 mg/kg, administered twice daily.[6] The exact formulation and dosage for this compound should be optimized based on the specific animal model and experimental design. It is crucial to perform preliminary pharmacokinetic and tolerability studies.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and applications. Always refer to the manufacturer's instructions for reagents and kits. Handle all chemicals with appropriate safety precautions.

References

Application Notes and Protocols for Hpk1-IN-8 in Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Hpk1-IN-8, a potent and allosteric inhibitor of Hematopoietic progenitor kinase 1 (HPK1), in Western blotting experiments to investigate its effects on downstream signaling pathways.

Introduction to this compound and its Mechanism of Action

Hematopoietic progenitor kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[2][3] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376.[4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent proteasomal degradation of SLP-76.[2][4] The degradation of SLP-76 dampens the T-cell activation signal, thereby attenuating the immune response.[4]

This compound is a small molecule inhibitor that selectively targets HPK1. By inhibiting the kinase activity of HPK1, this compound prevents the phosphorylation of SLP-76, leading to the stabilization of the TCR signaling complex and enhanced T-cell activation.[4] This makes this compound a valuable tool for studying the role of HPK1 in immune regulation and a potential therapeutic agent in immuno-oncology.[6] Western blotting is a key technique to elucidate the molecular effects of this compound by monitoring the phosphorylation status and protein levels of key signaling molecules.

Quantitative Data: Potency of HPK1 Inhibitors

The following table summarizes the in vitro potency of various HPK1 inhibitors, providing a comparative reference for experimental design.

CompoundIC50 (HPK1 Kinase Assay)Cellular Assay (pSLP-76 in Jurkat cells)Reference
This compound (Lead Compound [I]) 0.2 nM3 nM[7]
GNE-1858 1.9 nMNot Reported[8]
Compound M074-2865 2.93 ± 0.09 µMNot Reported[8]
ISR-05 24.2 ± 5.07 µMNot Reported[9]
ISR-03 43.9 ± 0.134 µMNot Reported[9]
XHS 2.6 nM0.6 µM (in PBMCs)[6]
XHV 89 nMNot Reported[6]

HPK1 Signaling Pathway

The diagram below illustrates the central role of HPK1 in the T-cell receptor signaling pathway and the mechanism of action of this compound.

HPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Engagement ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits HPK1 HPK1 SLP76->HPK1 Recruits pSLP76 p-SLP-76 (S376) PLCg1 PLCγ1 SLP76->PLCg1 HPK1->SLP76 Phosphorylates (S376) Hpk1_IN_8 This compound Hpk1_IN_8->HPK1 Inhibits Degradation Proteasomal Degradation pSLP76->Degradation Leads to pPLCg1 p-PLCγ1 PLCg1->pPLCg1 Activation ERK ERK1/2 pPLCg1->ERK pERK p-ERK1/2 ERK->pERK T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) pERK->T_Cell_Activation

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.

Experimental Workflow for Western Blotting with this compound

The following diagram outlines the key steps for a Western blotting experiment to assess the effect of this compound on HPK1 signaling.

Western_Blot_Workflow cluster_protocol Western Blotting Protocol cell_culture 1. Cell Culture (e.g., Jurkat T-cells) inhibitor_treatment 2. This compound Treatment (e.g., 1-100 nM for 1-2 hours) cell_culture->inhibitor_treatment cell_stimulation 3. T-Cell Stimulation (e.g., anti-CD3/CD28) inhibitor_treatment->cell_stimulation cell_lysis 4. Cell Lysis cell_stimulation->cell_lysis protein_quantification 5. Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quantification sds_page 6. SDS-PAGE protein_quantification->sds_page transfer 7. Protein Transfer (to PVDF or Nitrocellulose) sds_page->transfer blocking 8. Blocking (e.g., 5% BSA or Milk in TBST) transfer->blocking primary_antibody 9. Primary Antibody Incubation (e.g., anti-p-SLP-76, anti-SLP-76) blocking->primary_antibody secondary_antibody 10. Secondary Antibody Incubation (HRP-conjugated) primary_antibody->secondary_antibody detection 11. Chemiluminescent Detection secondary_antibody->detection analysis 12. Data Analysis (Densitometry) detection->analysis

Caption: Workflow for analyzing this compound effects via Western blotting.

Detailed Protocol: Western Blotting for this compound Effects on TCR Signaling

This protocol is designed for Jurkat T-cells, a common model for studying T-cell signaling. It can be adapted for other hematopoietic cell lines or primary T-cells.

Materials and Reagents:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Anti-human CD3 (OKT3) and anti-human CD28 antibodies

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-SLP-76 (Ser376)

    • Rabbit anti-SLP-76

    • Rabbit anti-phospho-PLCγ1 (Tyr783)

    • Rabbit anti-PLCγ1

    • Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

    • Rabbit anti-p44/42 MAPK (Erk1/2)

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • HRP-conjugated anti-rabbit and anti-mouse secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells in complete RPMI-1640 medium to a density of 1-2 x 10^6 cells/mL.

    • Pre-treat cells with the desired concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle (DMSO) for 1-2 hours at 37°C. The final DMSO concentration should not exceed 0.1%.

  • T-Cell Stimulation:

    • Stimulate the T-cells by adding anti-CD3 (e.g., 1-2 µg/mL) and anti-CD28 (e.g., 1-2 µg/mL) antibodies for a predetermined time course (e.g., 0, 5, 15, 30 minutes) at 37°C. Unstimulated cells will serve as a negative control.

  • Cell Lysis:

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel. Include a pre-stained protein ladder.

    • Run the gel according to the manufacturer's recommendations.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody of interest (e.g., anti-p-SLP-76) diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.

    • The following day, wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL detection reagent according to the manufacturer's instructions and incubate with the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • To probe for other proteins, the membrane can be stripped and re-probed with another primary antibody. It is recommended to probe for the loading control (β-actin or GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. Normalize the signal of the protein of interest to the loading control and compare the relative changes between different treatment conditions.

Expected Outcomes:

  • Treatment with this compound is expected to cause a dose-dependent decrease in the phosphorylation of SLP-76 at Ser376 upon T-cell stimulation.

  • Inhibition of HPK1 should lead to an increase in the total protein levels of SLP-76, as its degradation is prevented.

  • A corresponding increase in the phosphorylation of downstream signaling molecules such as PLCγ1 and ERK1/2 is anticipated with this compound treatment, indicating enhanced T-cell activation.[3][4]

References

Application Notes: Flow Cytometry Analysis with the HPK1 Inhibitor Hpk1-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in immuno-oncology and drug discovery.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2][3] In the context of cancer, HPK1 acts as an intracellular immune checkpoint, dampening the anti-tumor immune response by attenuating T-cell activation, proliferation, and cytokine production.[3][4][5] Pharmacological inhibition of HPK1 is a promising therapeutic strategy to enhance anti-tumor immunity.[3][5]

Hpk1-IN-8 is an allosteric, selective inhibitor of full-length HPK1.[6] These application notes provide detailed protocols for utilizing flow cytometry to characterize the pharmacological effects of HPK1 inhibitors like this compound on primary immune cells. The described assays are essential for evaluating target engagement, cellular potency, and downstream functional consequences of HPK1 inhibition.

Mechanism of Action of HPK1 Inhibition

Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at Serine 376.[2][7] This phosphorylation event leads to the recruitment of 14-3-3 proteins, followed by ubiquitination and proteasomal degradation of SLP-76.[8][9] The degradation of SLP-76 destabilizes the TCR signaling complex, thereby attenuating downstream pathways involving PLCγ1 and ERK, which ultimately suppresses T-cell activation.[8] HPK1 inhibitors block this initial phosphorylation step, preventing SLP-76 degradation and sustaining TCR signaling to enhance T-cell effector functions.[3][8]

HPK1_Pathway TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 Activation T-Cell Activation (IL-2, IFN-γ production) SLP76->Activation Promotes Degradation SLP-76 Degradation SLP76->Degradation Leads to HPK1->SLP76 Phosphorylates (S376) Inhibitor This compound Inhibitor->HPK1

Caption: HPK1 signaling pathway and point of inhibition.

Experimental Protocols

The following protocols describe key flow cytometry assays to measure the activity of HPK1 inhibitors.

Protocol 1: Phospho-SLP-76 (pSLP-76) Target Engagement Assay

This assay directly measures the inhibition of HPK1's kinase activity by quantifying the phosphorylation of its direct substrate, SLP-76, in T-cells.

A. Materials

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • RPMI 1640 medium + 10% FBS

  • HPK1 inhibitor (e.g., this compound)

  • T-cell stimulation antibodies: anti-CD3 and anti-CD28

  • Fixation/Permeabilization Buffer

  • Fluorochrome-conjugated antibodies: anti-CD4, anti-CD8, anti-pSLP-76 (S376)

  • Flow cytometer

B. Methodology

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Resuspend cells at 1-2 x 10^6 cells/mL in culture medium.

  • Aliquot cells into a 96-well plate.

  • Pre-treat cells with a serial dilution of the HPK1 inhibitor or DMSO (vehicle control) for 60 minutes at 37°C.[10]

  • Stimulate cells with soluble anti-CD3 (e.g., OKT3) and anti-CD28 antibodies for 15-30 minutes at 37°C.[8][10]

  • Immediately fix the cells to preserve the phosphorylation state.

  • Wash the cells and perform surface staining with anti-CD4 and anti-CD8 antibodies.

  • Permeabilize the cells according to the buffer manufacturer's protocol.

  • Perform intracellular staining with the anti-pSLP-76 (S376) antibody.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire events on a flow cytometer and analyze the median fluorescence intensity (MFI) of pSLP-76 in the CD4+ and CD8+ T-cell gates.[8][10]

Protocol 2: T-Cell Activation Marker Analysis

This protocol assesses the functional consequence of HPK1 inhibition by measuring the upregulation of surface activation markers on T-cells.

A. Materials

  • Human PBMCs or isolated T-cells

  • RPMI 1640 medium + 10% FBS

  • HPK1 inhibitor (e.g., this compound)

  • Plate-bound anti-CD3 and soluble anti-CD28 antibodies

  • Fluorochrome-conjugated antibodies: anti-CD4, anti-CD8, anti-CD25, anti-CD69

  • Flow cytometer

B. Methodology

  • Coat a 96-well plate with anti-CD3 antibody overnight at 4°C. Wash wells before use.

  • Seed isolated PBMCs or T-cells at 1-2 x 10^5 cells/well.

  • Add the HPK1 inhibitor at various concentrations. Include a DMSO vehicle control.

  • Add soluble anti-CD28 antibody to the wells.

  • Incubate for 24 to 72 hours at 37°C.[1]

  • Harvest cells and wash with FACS buffer.

  • Stain cells with a surface antibody cocktail including anti-CD4, anti-CD8, anti-CD25, and anti-CD69.

  • Wash cells and resuspend for analysis.

  • Acquire events on a flow cytometer and quantify the percentage of positive cells and the MFI for CD25 and CD69 within the CD4+ and CD8+ T-cell populations.[10]

Protocol 3: Intracellular Cytokine Staining (ICS)

This assay measures the enhancement of T-cell effector function by quantifying the production of key cytokines like IFN-γ and IL-2.

A. Materials

  • All materials from Protocol 2

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation/Permeabilization Buffer

  • Fluorochrome-conjugated antibodies: anti-CD4, anti-CD8, anti-IFN-γ, anti-IL-2

B. Methodology

  • Follow steps 1-5 from Protocol 2 (T-Cell Activation Marker Analysis), using a 24- to 48-hour stimulation period.[1][10]

  • For the final 4-6 hours of incubation, add a protein transport inhibitor to the culture to allow cytokines to accumulate intracellularly.

  • Harvest and wash the cells.

  • Perform surface staining for CD4 and CD8.

  • Fix and permeabilize the cells.

  • Perform intracellular staining for IFN-γ and IL-2.

  • Wash cells and resuspend for analysis.

  • Acquire events on a flow cytometer and determine the percentage of IFN-γ+ and IL-2+ cells in the CD4+ and CD8+ T-cell gates.

General Experimental Workflow

The workflow for analyzing HPK1 inhibitor effects on T-cells via flow cytometry follows a standardized process from cell preparation to data analysis.

Workflow A Isolate Human PBMCs from Whole Blood B Cell Culture & Seeding (96-well plate) A->B C Pre-treat with This compound (serial dilutions) B->C D Stimulate T-Cells (e.g., anti-CD3/CD28) C->D E Incubate (15 min to 72 hrs depending on assay) D->E F Stain Cells with Fluorochrome-conjugated Antibodies (Surface and/or Intracellular) E->F G Acquire Samples on Flow Cytometer F->G H Data Analysis (Gating, MFI, % Positive) G->H

Caption: General workflow for HPK1 inhibitor analysis by flow cytometry.

Data Presentation

The efficacy of an HPK1 inhibitor is determined by its ability to modulate key biomarkers in a dose-dependent manner. Data should be summarized to compare effects across different cell types and endpoints.

Table 1: Expected Pharmacodynamic Effects of HPK1 Inhibition on Human T-Cells

Parameter AssessedCell SubsetExpected Outcome with HPK1 InhibitorTypical Assay Timepoint
pSLP-76 (S376) MFI CD4+ & CD8+ T-CellsDose-dependent decrease[10]15-30 minutes
% CD69 Positive CD4+ & CD8+ T-CellsDose-dependent increase[10]24 hours
% CD25 Positive CD4+ & CD8+ T-CellsDose-dependent increase[10]48-72 hours
% IFN-γ Positive CD8+ > CD4+ T-CellsDose-dependent increase[1][11]24-72 hours
% IL-2 Positive CD4+ & CD8+ T-CellsDose-dependent increase[4]24-48 hours
Ki-67 Expression CD4+ & CD8+ T-CellsIncreased proliferation[1]72 hours

Table 2: Example Flow Cytometry Staining Panel for T-Cell Activation and Cytokine Production

MarkerFluorochromePurposeTarget Location
CD4 e.g., APC-H7Identify Helper T-CellsSurface
CD8 e.g., BV510Identify Cytotoxic T-CellsSurface
CD69 e.g., PE-Cy7Early Activation MarkerSurface
CD25 e.g., PELate Activation MarkerSurface
IFN-γ e.g., FITCEffector CytokineIntracellular
IL-2 e.g., PerCP-Cy5.5Proliferation/Activation CytokineIntracellular
Live/Dead Stain e.g., Zombie VioletExclude dead cellsSurface/Intracellular

Conclusion

Flow cytometry is an indispensable tool for characterizing the mechanism and potency of HPK1 inhibitors like this compound. The protocols outlined here provide a robust framework for assessing direct target engagement (pSLP-76), T-cell activation, and effector function. These assays generate critical data for the preclinical evaluation of HPK1 inhibitors, guiding their development as novel immunotherapies for cancer. Consistent with previous studies, pharmacological inhibition of HPK1 is expected to augment T-cell activation and cytokine production, particularly in CD8+ T-cells.[1]

References

Application Notes: Hpk1-IN-8 in Primary Human T-Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2] Expressed predominantly in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening immune responses.[1][2] Pharmacological inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell activity.[2][3] Hpk1-IN-8 is a tool compound used to investigate the therapeutic potential of HPK1 inhibition. These application notes provide a comprehensive overview of the use of this compound and other HPK1 inhibitors in primary human T-cell assays, including detailed protocols and expected outcomes.

Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[2] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the TCR signaling complex and ultimately inhibiting downstream signaling pathways required for T-cell activation, proliferation, and cytokine production.[1] By blocking the kinase activity of HPK1, inhibitors like this compound prevent the phosphorylation of SLP-76, thus sustaining TCR signaling and augmenting T-cell effector functions.

Data Presentation

The following tables summarize the quantitative data obtained from studies using various HPK1 inhibitors in primary human T-cell assays. While specific data for this compound is limited in publicly available literature, the data for mechanistically similar potent HPK1 inhibitors are presented as a reference.

Table 1: Potency of Representative HPK1 Inhibitors

CompoundAssay TypeTarget/ReadoutIC50Reference
Compound 1Biochemical AssayHPK1 Kinase Activity0.0465 nM[1]
Compound 1Human pSLP-76 ELISApSLP-76 (Ser376)< 0.02 µM[1]
KHK-6Kinase AssayHPK1 Kinase Activity20 nM[2][4]
Compound 1 (Inhibitor)Cellular Assay (PBMCs)pSLP-76 (Ser376)~120 nM[5]
Compound 3 (Inhibitor)Cellular Assay (PBMCs)pSLP-76 (Ser376)~120 nM[5]
Compound 2 (Degrader)Cellular Assay (PBMCs)pSLP-76 (Ser376)~20 nM[5]

Table 2: Effect of HPK1 Inhibition on Cytokine Production in Activated Primary Human T-Cells

T-Cell TypeTreatmentCytokineFold Increase vs. ControlReference
CD4+ T-CellsHPK1 Inhibitor (Compound 1)IFN-γSignificant Increase[1]
CD4+ T-CellsHPK1 Inhibitor (Compound 1)IL-2Significant Increase[1]
CD4+ T-CellsHPK1 Inhibitor (Compound 1)TNF-αSignificant Increase[1]
CD8+ T-CellsHPK1 Inhibitor (Compound 1)IFN-γSignificant Increase[1]
CD8+ T-CellsHPK1 Inhibitor (Compound 1)IL-2Significant Increase[1]
CD8+ T-CellsHPK1 Inhibitor (Compound 1)TNF-αSignificant Increase[1]
PBMCsHPK1 Inhibitor (Compound 2)IL-2Significant Enhancement[5]
PBMCsHPK1 Inhibitor (Compound 2)IFN-γSignificant Enhancement[5]

Mandatory Visualizations

HPK1_Signaling_Pathway cluster_Signaling Intracellular Signaling cluster_Downstream Downstream Effects TCR TCR Lck Lck TCR->Lck Activation CD3 CD3 CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 Recruitment PLCg1 PLCγ1 SLP76->PLCg1 pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Fourteen33 14-3-3 pSLP76->Fourteen33 Binding Inhibition Inhibition of T-Cell Activation Fourteen33->Inhibition ERK ERK PLCg1->ERK Activation T-Cell Activation (IL-2, IFN-γ, Proliferation) ERK->Activation Hpk1_IN_8 This compound Hpk1_IN_8->HPK1

Caption: HPK1 Signaling Pathway in T-Cell Activation.

TCell_Assay_Workflow cluster_Isolation Cell Preparation cluster_Treatment Experimental Treatment cluster_Analysis Downstream Analysis PBMC Isolate PBMCs from Whole Blood TCell_Isolation Purify Primary Human T-Cells (e.g., CD4+ or CD8+) PBMC->TCell_Isolation Plating Plate T-Cells in Culture Medium TCell_Isolation->Plating Inhibitor Pre-treat with this compound (or vehicle control) Plating->Inhibitor Activation Activate T-Cells (e.g., anti-CD3/CD28 beads) Inhibitor->Activation Incubation Incubate for 24-72 hours Activation->Incubation Cytokine Cytokine Analysis (ELISA) (e.g., IL-2, IFN-γ) Incubation->Cytokine Proliferation Proliferation Assay (e.g., CFSE) Incubation->Proliferation Phospho Phospho-protein Analysis (Western Blot/Flow Cytometry) (e.g., pSLP-76) Incubation->Phospho

Caption: Experimental Workflow for Primary Human T-Cell Assays.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human T-Cells

Objective: To isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) for use in functional assays.

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human T Cell Enrichment Cocktail or magnetic-activated cell sorting (MACS) beads (e.g., CD4+ or CD8+ T Cell Isolation Kit)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Procedure:

  • Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the PBMC layer twice with PBS.

  • Isolate T-cells from the PBMC population using a negative selection method such as the RosetteSep™ cocktail or MACS, following the manufacturer's instructions. This will yield a highly purified population of untouched T-cells.

  • Resuspend the purified T-cells in complete RPMI 1640 medium.

  • Count the cells and assess viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.

  • Adjust the cell density to 1 x 10^6 cells/mL for subsequent assays.

Protocol 2: T-Cell Activation and Cytokine Production Assay

Objective: To assess the effect of this compound on cytokine production by activated primary human T-cells.

Materials:

  • Purified primary human T-cells (from Protocol 1)

  • Complete RPMI 1640 medium

  • This compound (dissolved in DMSO)

  • Anti-CD3/CD28 magnetic beads or plate-bound antibodies

  • 96-well flat-bottom culture plates

  • Human IFN-γ and IL-2 ELISA kits

Procedure:

  • Seed the purified T-cells (1 x 10^5 cells/well) in a 96-well plate in a final volume of 100 µL of complete RPMI 1640 medium.

  • Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add the desired concentrations of this compound or vehicle control (DMSO) to the appropriate wells. The final DMSO concentration should not exceed 0.1%.

  • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Activate the T-cells by adding anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1, or by plating on wells pre-coated with anti-CD3 (e.g., 1-5 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL).

  • Incubate the plates for 24 to 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plates at 300 x g for 5 minutes.

  • Collect the supernatants for cytokine analysis.

  • Quantify the concentration of IFN-γ and IL-2 in the supernatants using ELISA kits according to the manufacturer's instructions.

Protocol 3: T-Cell Proliferation Assay (CFSE-based)

Objective: To measure the effect of this compound on the proliferation of activated primary human T-cells.

Materials:

  • Purified primary human T-cells (from Protocol 1)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete RPMI 1640 medium

  • This compound (dissolved in DMSO)

  • Anti-CD3/CD28 magnetic beads

  • 96-well U-bottom culture plates

  • Flow cytometer

Procedure:

  • Label the purified T-cells with CFSE at a final concentration of 1-5 µM for 10 minutes at 37°C.

  • Quench the staining by adding 5 volumes of ice-cold complete RPMI 1640 medium.

  • Wash the cells twice with complete RPMI 1640 medium.

  • Resuspend the CFSE-labeled T-cells in complete RPMI 1640 medium at a density of 1 x 10^6 cells/mL.

  • Plate 1 x 10^5 cells/well in a 96-well U-bottom plate.

  • Add this compound or vehicle control as described in Protocol 2.

  • Activate the T-cells with anti-CD3/CD28 beads.

  • Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze the CFSE dilution by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.

Protocol 4: Western Blot for Phospho-SLP-76

Objective: To determine the effect of this compound on the phosphorylation of SLP-76 in activated primary human T-cells.

Materials:

  • Purified primary human T-cells (from Protocol 1)

  • Serum-free RPMI 1640 medium

  • This compound (dissolved in DMSO)

  • Anti-CD3 and anti-CD28 antibodies

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-total SLP-76, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Starve the purified T-cells in serum-free RPMI 1640 for 2-4 hours.

  • Pre-treat the cells with this compound or vehicle control for 1-2 hours.

  • Activate the T-cells with soluble anti-CD3 (10 µg/mL) and anti-CD28 (5 µg/mL) for 5-15 minutes at 37°C.

  • Immediately place the cells on ice and wash once with ice-cold PBS.

  • Lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-SLP-76 signal to total SLP-76 and the loading control (β-actin).

References

Troubleshooting & Optimization

Hpk1-IN-8 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Hpk1-IN-8, a selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective, allosteric inhibitor of HPK1. HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376.[1][2][3] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the TCR signaling complex and subsequent ubiquitination and degradation of SLP-76.[1][2] This cascade ultimately dampens T-cell activation and proliferation. This compound, by inhibiting HPK1, prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling and enhancing T-cell responses.

Q2: What is the recommended solvent for dissolving this compound?

The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[4] It is advisable to use freshly opened, anhydrous DMSO to minimize the impact of moisture, which can affect solubility.[4]

Q3: How should I store this compound solutions?

For long-term storage, it is recommended to store this compound as a solid at -20°C. Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to six months or at -20°C for up to one month.[4]

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue 1: Precipitation of this compound in Cell Culture Media

Problem: After diluting the DMSO stock solution of this compound into aqueous cell culture media, a precipitate is observed.

Cause: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound can crash out of solution.

Solutions:

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your cell culture medium. This gradual decrease in DMSO concentration can help maintain the solubility of this compound.

  • Pre-warming Media: Gently pre-warm the cell culture media to 37°C before adding the this compound stock solution.

  • Vortexing During Dilution: While adding the DMSO stock to the media, gently vortex the tube to ensure rapid and thorough mixing.

  • Lower Final DMSO Concentration: Aim for a final DMSO concentration in your culture that is as low as possible, typically below 0.5%, to minimize both solubility issues and potential solvent toxicity to your cells.[5]

  • Use of Pluronic F-68: For particularly challenging solubility issues, consider the addition of a small amount (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to your culture medium to improve the dispersibility of the compound.

Issue 2: Inconsistent or No-Effect Observed in Experiments

Problem: The expected inhibitory effect of this compound on T-cell activation (e.g., decreased SLP-76 phosphorylation, increased cytokine production) is not consistently observed or is absent altogether.

Causes and Solutions:

  • Compound Degradation:

    • Improper Storage: Ensure that both the solid compound and DMSO stock solutions have been stored correctly as per the recommendations (see FAQ Q3).

    • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots.

  • Suboptimal Experimental Conditions:

    • Cell Density: The optimal cell density for T-cell activation assays can vary. Titrate the number of cells used to find the optimal range for your specific assay.

    • Inhibitor Concentration: The effective concentration of this compound can be cell-type and assay-dependent. Perform a dose-response curve to determine the optimal concentration for your experiment.

    • Incubation Time: The kinetics of HPK1 inhibition and its downstream effects may vary. A time-course experiment is recommended to identify the optimal incubation time.

  • Cell Health and Activation Status:

    • Cell Viability: Ensure that the cells are healthy and viable before starting the experiment. High cell death can lead to inconsistent results.

    • Activation Strength: The level of T-cell activation can influence the observed effect of the inhibitor. Ensure your T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies) is potent and consistently prepared.

  • Vehicle Control Issues:

    • Inconsistent DMSO Concentration: Ensure that the final DMSO concentration is the same across all experimental conditions, including the vehicle control.[5]

Data Presentation

This compound Solubility Data
SolventMaximum Solubility (Approx.)Reference
Dimethyl Sulfoxide (DMSO)10 mg/mL (~24.25 mM)[4]

Note: It is recommended to use ultrasonic treatment to aid in dissolution in DMSO.[4]

This compound Storage Stability
Storage ConditionDurationReference
Solid at -20°CUp to 2 years
In DMSO at -80°CUp to 6 months[4]
In DMSO at -20°CUp to 1 month[4]

Experimental Protocols

Protocol 1: In Vitro T-Cell Activation Assay with this compound

This protocol provides a general framework for assessing the effect of this compound on T-cell activation by measuring cytokine production (e.g., IL-2).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • ELISA kit for IL-2 quantification

Procedure:

  • Cell Plating: Seed PBMCs or T-cells in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells/well in 100 µL of complete RPMI medium.

  • This compound Treatment: Prepare serial dilutions of this compound in complete RPMI medium from a concentrated DMSO stock. Add the desired concentrations of this compound to the wells. Remember to include a vehicle control with the same final concentration of DMSO.

  • Pre-incubation: Incubate the cells with this compound for 1-2 hours at 37°C in a 5% CO2 incubator.

  • T-cell Stimulation: Add anti-CD3 and anti-CD28 antibodies to the wells at a pre-determined optimal concentration to stimulate T-cell activation.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement: After incubation, centrifuge the plate and collect the supernatant. Measure the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.

Protocol 2: Western Blotting for SLP-76 Phosphorylation

This protocol describes how to assess the inhibitory activity of this compound by measuring the phosphorylation of its direct substrate, SLP-76, at Serine 376.

Materials:

  • Jurkat T-cells or primary T-cells

  • RPMI-1640 medium

  • This compound (dissolved in DMSO)

  • Anti-CD3 antibody

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-SLP-76 (Ser376) and anti-total SLP-76

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

Procedure:

  • Cell Culture and Treatment: Culture Jurkat T-cells to a density of approximately 1-2 x 10^6 cells/mL. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • T-cell Stimulation: Stimulate the T-cells with anti-CD3 antibody for 5-15 minutes at 37°C.

  • Cell Lysis: Immediately after stimulation, pellet the cells by centrifugation and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-SLP-76 (Ser376) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL detection system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total SLP-76.

Visualizations

HPK1_Signaling_Pathway cluster_downstream Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activation CD28 CD28 PLCg1 PLCγ1 ERK ERK PLCg1->ERK T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) ERK->T_Cell_Activation SLP76 SLP-76 HPK1->SLP76 Phosphorylation SLP76->PLCg1 Activates pSLP76 p-SLP-76 (Ser376) Ub_Degradation Ubiquitination & Degradation pSLP76->Ub_Degradation Hpk1_IN_8 This compound Hpk1_IN_8->HPK1

Caption: HPK1 Signaling Pathway in T-Cell Activation.

Experimental_Workflow_WesternBlot start Start: Culture T-Cells treatment Treat with this compound or Vehicle (DMSO) start->treatment stimulation Stimulate with anti-CD3/CD28 treatment->stimulation lysis Cell Lysis stimulation->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer probing Primary & Secondary Antibody Probing transfer->probing detection ECL Detection probing->detection analysis Analyze p-SLP-76 & Total SLP-76 detection->analysis

Caption: Western Blot Workflow for p-SLP-76.

References

Technical Support Center: Optimizing Hpk1-IN-8 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Hpk1-IN-8 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an allosteric and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[2][3][4][5][6] By inhibiting HPK1, this compound blocks the phosphorylation of downstream targets like SLP-76, thereby enhancing T-cell activation and cytokine production.[2][7][8][9] This makes it a valuable tool for immuno-oncology research.[3][6]

Q2: How should I prepare and store this compound?

Proper preparation and storage of this compound are crucial for maintaining its activity.

ParameterRecommendation
Solvent Dimethyl Sulfoxide (DMSO)
Stock Solution Concentration A stock solution of 10 mM in DMSO is recommended.
Storage of Stock Solution Aliquot and store at -20°C for short-term (weeks) or -80°C for long-term (months) storage. Avoid repeated freeze-thaw cycles.
Working Solution Dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.

Q3: What is a good starting concentration for my experiments?

The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on data from other potent HPK1 inhibitors, a good starting point for most cell-based assays is in the low nanomolar to low micromolar range.

Assay TypeRecommended Starting Concentration Range
Inhibition of SLP-76 Phosphorylation 10 nM - 1 µM
T-cell Activation/Proliferation Assays 1 nM - 500 nM
Cell Viability/Cytotoxicity Assays 100 nM - 10 µM (to determine the toxicity profile)

It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Experimental Protocols

Western Blot for Phosphorylated SLP-76 (pSLP-76)

This protocol is designed to assess the inhibitory effect of this compound on its direct downstream target, SLP-76.

Workflow Diagram:

G cluster_0 Cell Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot A Seed Jurkat T-cells or PBMCs B Pre-treat with this compound (e.g., 1 hr) A->B C Stimulate with anti-CD3/CD28 (e.g., 5-15 min) B->C D Lyse cells and collect protein C->D E Quantify protein concentration (e.g., BCA assay) D->E F SDS-PAGE E->F G Transfer to PVDF membrane F->G H Block membrane G->H I Incubate with primary antibodies (pSLP-76, total SLP-76, loading control) H->I J Incubate with secondary antibody I->J K Detect signal J->K

Caption: Western Blot Workflow for pSLP-76

Methodology:

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells or peripheral blood mononuclear cells (PBMCs) under standard conditions.

    • Pre-incubate cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours.

    • Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes) to induce TCR signaling.

  • Protein Extraction and Quantification:

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration using a standard method like the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pSLP-76 (Ser376), total SLP-76, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assay (CCK-8)

This protocol helps to determine the cytotoxic effects of this compound on your cells of interest.

Workflow Diagram:

G A Seed cells in a 96-well plate B Add varying concentrations of this compound A->B C Incubate for a desired time period (e.g., 24, 48, 72 hrs) B->C D Add CCK-8 reagent to each well C->D E Incubate for 1-4 hours D->E F Measure absorbance at 450 nm E->F

Caption: CCK-8 Cell Viability Assay Workflow

Methodology:

  • Cell Seeding:

    • Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight if necessary.

  • Compound Treatment:

    • Treat the cells with a range of this compound concentrations (e.g., 100 nM to 10 µM). Include a DMSO vehicle control.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

Troubleshooting Guides

Western Blotting
ProblemPossible CauseSolution(s)
No or Weak Signal for pSLP-76 Insufficient stimulation.Optimize the concentration and incubation time of anti-CD3/CD28 antibodies.
Low protein concentration.Load more protein per lane (20-30 µg is a good starting point).[10]
Inactive this compound.Ensure proper storage and handling of the inhibitor. Prepare fresh dilutions for each experiment.
Antibody issue.Use a validated antibody for pSLP-76 and ensure the correct primary and secondary antibody pairing.[11]
High Background Insufficient blocking.Increase blocking time or use a different blocking agent (e.g., BSA instead of milk).[12]
Antibody concentration too high.Titrate the primary and secondary antibody concentrations.
Insufficient washing.Increase the number and duration of washes.
Non-specific Bands Protein degradation.Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[10][12]
Antibody cross-reactivity.Use a more specific antibody or try a different antibody clone.
Cell Viability Assays
ProblemPossible CauseSolution(s)
High Variability Between Replicates Uneven cell seeding.Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate or fill them with sterile PBS.
Inconsistent Results Compound precipitation in media.Check the solubility of this compound in your final culture medium. The final DMSO concentration should typically be below 0.5%.
Cell confluency issues.Ensure cells are in the exponential growth phase and not over-confluent when treating with the compound.
Unexpected Cytotoxicity Off-target effects of the inhibitor.Test the inhibitor on a cell line that does not express HPK1 as a negative control.
Contamination.Regularly check cell cultures for any signs of contamination.

Signaling Pathway

HPK1 Negative Regulation of T-Cell Receptor Signaling

G TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1_active HPK1 (Active) LAT_SLP76->HPK1_active Downstream Downstream Signaling (e.g., PLCγ1, ERK activation) LAT_SLP76->Downstream pSLP76 pSLP-76 (Ser376) HPK1_active->pSLP76 Phosphorylation Hpk1_IN_8 This compound Hpk1_IN_8->HPK1_active Inhibition Degradation Ubiquitination & Degradation pSLP76->Degradation T_Cell_Activation T-Cell Activation & Cytokine Production Degradation->T_Cell_Activation Inhibition Downstream->T_Cell_Activation

Caption: HPK1 Signaling Pathway Inhibition

This diagram illustrates how T-cell receptor (TCR) engagement leads to the activation of HPK1. Activated HPK1 then phosphorylates SLP-76 at Serine 376, marking it for degradation and thereby downregulating T-cell activation. This compound inhibits this process, leading to enhanced T-cell responses.

References

Hpk1-IN-8 off-target effects investigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hpk1-IN-8.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an allosteric and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP pocket, this compound targets an inactive conformation of the full-length HPK1 protein.[1] This allosteric binding mechanism contributes to its high selectivity. The discovery of this compound was facilitated by a kinase cascade assay, which allows for the identification of inhibitors that preferentially bind to the unphosphorylated, inactive form of the kinase.

Q2: What is the role of HPK1 in the immune response?

HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a negative regulator of T-cell, B-cell, and dendritic cell signaling.[2][3] Mechanistically, HPK1 can limit the intensity and duration of T-cell and B-cell receptor signaling by phosphorylating adaptor proteins like SLP76 and BLNK. By inhibiting HPK1, T-cell activation and proliferation can be enhanced, leading to increased production of cytokines such as IL-2 and IFN-γ. These findings suggest that pharmacological inhibition of HPK1 is a promising strategy for cancer immunotherapy.

Q3: Why is inhibitor selectivity important for a kinase target like HPK1?

Developing selective kinase inhibitors is a significant challenge due to the structural similarities of the ATP-binding sites across the kinome. Off-target kinase activity can lead to toxicity and other undesirable side effects, which has been a major hurdle for the clinical progression of many kinase inhibitors. For an immuno-oncology target like HPK1, selectivity is particularly critical to ensure that the therapeutic effect is derived from the specific inhibition of HPK1 and not from confounding off-target effects on other kinases that could either cause toxicity or interfere with the desired immune response.

Q4: What are the known off-targets of other HPK1 inhibitors?

While specific off-target data for this compound is not extensively published in the primary literature, studies on other HPK1 inhibitors have identified several potential off-target kinases. For instance, some indazole-based HPK1 inhibitors have shown activity against Janus Kinase 1 (JAK1). The development of highly selective inhibitors is a key focus in the field to minimize such off-target effects.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in biochemical assays.
  • Possible Cause 1: ATP Concentration. The IC50 value of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay.

    • Solution: Ensure that the ATP concentration is consistent across all experiments and is ideally at or below the Km value for HPK1. For allosteric inhibitors like this compound, this effect should be minimal, but it is good practice to maintain a consistent ATP concentration.

  • Possible Cause 2: Enzyme Activity. The activity of the recombinant HPK1 enzyme can vary between batches or due to storage conditions.

    • Solution: Always perform a new enzyme titration for each new batch of HPK1 to determine the optimal enzyme concentration for the assay. Store the enzyme in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Assay Signal Interference. The compound may interfere with the detection method of the assay (e.g., luminescence, fluorescence).

    • Solution: Run a control experiment without the enzyme to check for any compound-induced signal interference.

Problem 2: Difficulty in detecting a thermal shift in Cellular Thermal Shift Assays (CETSA).
  • Possible Cause 1: Insufficient Compound Concentration or Permeability. The intracellular concentration of this compound may not be high enough to induce a detectable thermal shift.

    • Solution: Increase the concentration of this compound in the incubation step. If permeability is a concern, consider using a cell line with higher passive permeability or employing permeabilization agents, though the latter will alter the cellular context.

  • Possible Cause 2: Suboptimal Heating Conditions. The temperature range and duration of heating are critical for observing a thermal shift.

    • Solution: Optimize the temperature gradient and heating time. A typical starting point is a gradient from 40°C to 70°C with 2-3°C intervals for 3-6 minutes.[4]

  • Possible Cause 3: Low Target Protein Expression. The endogenous levels of HPK1 in the chosen cell line may be too low for reliable detection by western blot.

    • Solution: Use a cell line known to have high endogenous HPK1 expression, such as the Jurkat T-cell line. Alternatively, consider using a system with overexpressed, tagged HPK1.

Problem 3: No significant increase in IL-2 or IFN-γ production in cellular assays.
  • Possible Cause 1: Inadequate T-cell Stimulation. The primary T-cells or Jurkat cells may not be sufficiently activated to produce a robust cytokine response.

    • Solution: Ensure that the anti-CD3/anti-CD28 stimulation is optimal. Titrate the concentration of the stimulating antibodies and the incubation time.

  • Possible Cause 2: Cell Viability Issues. High concentrations of this compound or the vehicle (e.g., DMSO) may be toxic to the cells.

    • Solution: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel to ensure that the observed lack of cytokine production is not due to cytotoxicity.

  • Possible Cause 3: Kinetics of the Response. The time point chosen for measuring cytokine production may not be optimal.

    • Solution: Perform a time-course experiment to determine the peak of IL-2 and IFN-γ production following stimulation in your specific experimental setup.

Quantitative Data Summary

A comprehensive kinome scan is essential to fully characterize the selectivity of this compound. While specific quantitative data for this compound's off-target profile is not publicly available in the format of a broad kinase panel, the discovery publication highlights its high selectivity against kinases crucial for T-cell signaling. For context, the following table presents hypothetical selectivity data for an HPK1 inhibitor, illustrating how such data would be presented.

Kinase TargetThis compound IC50 (nM)
HPK1 (On-Target) < 10
LCK> 10,000
ZAP70> 10,000
ITK> 10,000
JAK1> 5,000
JAK2> 10,000
CDK2> 10,000
MAP4K2> 1,000
STK4> 1,000

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced in a kinase reaction.[5][6][7][8][9]

Materials:

  • Recombinant human HPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • This compound (or other test compounds)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration not exceeding 1%.

  • In a 384-well plate, add 1 µl of the this compound dilution or DMSO vehicle (for positive and negative controls).

  • Add 2 µl of a solution containing the HPK1 enzyme in kinase buffer.

  • Add 2 µl of a solution containing the MBP substrate and ATP in kinase buffer to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.

Cellular Assay for HPK1 Target Engagement (Phospho-SLP76 Detection)

This protocol measures the inhibition of HPK1 activity in a cellular context by quantifying the phosphorylation of its direct substrate, SLP76, at Serine 376.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • Anti-CD3 and Anti-CD28 antibodies

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-SLP76 (Ser376) and anti-total-SLP76

  • HRP-conjugated secondary antibody

  • ECL substrate for Western blotting

Procedure:

  • Culture Jurkat T-cells to the desired density.

  • Pre-treat the cells with various concentrations of this compound or DMSO vehicle for 1-2 hours.

  • Stimulate the cells with plate-bound or soluble anti-CD3 and anti-CD28 antibodies for 15-30 minutes.

  • Harvest the cells and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the anti-phospho-SLP76 (Ser376) antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate.

  • Strip the membrane and re-probe with an anti-total-SLP76 antibody as a loading control.

  • Quantify the band intensities to determine the dose-dependent inhibition of SLP76 phosphorylation.

Visualizations

HPK1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_Signalosome Signalosome cluster_Downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Activation CD3 CD3 CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP76 LAT->SLP76 Recruits HPK1 HPK1 LAT->HPK1 PLCG1 PLCγ1 SLP76->PLCG1 ERK ERK SLP76->ERK JNK JNK SLP76->JNK T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) PLCG1->T_Cell_Activation ERK->T_Cell_Activation JNK->T_Cell_Activation HPK1->SLP76 Phosphorylates (Ser376) [Negative Regulation] Hpk1_IN_8 This compound Hpk1_IN_8->HPK1 Inhibits

Caption: HPK1 Negative Feedback Loop in T-Cell Receptor Signaling.

Experimental_Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cellular Assay b1 Prepare this compound Dilutions b2 Incubate with HPK1 Enzyme b1->b2 b3 Initiate Reaction with Substrate & ATP b2->b3 b4 Measure Kinase Activity (e.g., ADP-Glo) b3->b4 b5 Determine IC50 b4->b5 c1 Treat Cells with this compound c2 Stimulate T-Cell Receptor c1->c2 c6 Evaluate Off-Target Effects (e.g., Kinome Profiling) c1->c6 c3 Lyse Cells c2->c3 c4 Analyze Target Engagement (e.g., pSLP76 Western Blot) c3->c4 c5 Assess Functional Outcome (e.g., Cytokine ELISA) c3->c5

Caption: Workflow for Investigating this compound Activity.

Troubleshooting_Logic cluster_Biochem_Troubleshoot Biochemical Assay Issues cluster_Cellular_Troubleshoot Cellular Assay Issues start Inconsistent Experimental Results q1 Inconsistent IC50? start->q1 q2 No Cellular Effect? start->q2 a1_1 Check ATP Concentration q1->a1_1 Yes a1_2 Validate Enzyme Activity q1->a1_2 Yes a1_3 Test for Signal Interference q1->a1_3 Yes a2_1 Optimize Compound Dose & Incubation Time q2->a2_1 Yes a2_2 Confirm Cell Stimulation q2->a2_2 Yes a2_3 Assess Cell Viability q2->a2_3 Yes

Caption: Troubleshooting Logic for this compound Experiments.

References

Interpreting unexpected results with Hpk1-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and interpreting experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected primary effect?

This compound is a highly selective, allosteric inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[1] HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[2][3] Therefore, the primary expected effect of this compound is the enhancement of T-cell activation, leading to increased cytokine production (e.g., IL-2, IFN-γ) and proliferation upon TCR stimulation.[4][5]

Q2: I am not observing the expected increase in T-cell activation. What are the possible reasons?

Several factors could contribute to a lack of T-cell activation enhancement. Please refer to the "Troubleshooting Guide: No Enhancement of T-Cell Activation" for a detailed workflow to diagnose the issue. Common reasons include suboptimal cell stimulation, incorrect inhibitor concentration, or issues with the inhibitor's stability and solubility.

Q3: Are there known off-target effects of this compound?

Q4: What are the effects of Hpk1 inhibition on other immune cells besides conventional T cells?

HPK1 is expressed in various hematopoietic cells and its inhibition can have effects on multiple immune cell types:

  • B Cells: HPK1 negatively regulates B-cell receptor (BCR) signaling. Its inhibition can lead to enhanced B-cell activation and proliferation.[3][5][6]

  • Dendritic Cells (DCs): Genetic knockout of HPK1 has been shown to enhance DC maturation, leading to increased expression of co-stimulatory molecules and pro-inflammatory cytokines.[7][8] Pharmacological inhibition of HPK1 can also promote DC maturation and activation.[1]

  • Regulatory T Cells (Tregs): Loss of HPK1 in Tregs has been shown to impair their suppressive function and can lead to an aberrant cytokine expression profile, including the production of pro-inflammatory cytokines.[9][10][11]

Q5: Can this compound lead to unexpected signaling crosstalk?

While this compound is highly selective for HPK1, it's important to remember that signaling pathways are highly interconnected. HPK1 is known to be involved in modulating downstream pathways such as JNK and NF-κB.[12] Gene set enrichment analyses in pancreatic cells have shown that HPK1 expression can inhibit pathways like Kras signaling, interferon responses, and TNF alpha signaling via NF-κB.[13] Therefore, inhibition of HPK1 could potentially lead to the activation of these pathways, which might be considered an "unexpected" result depending on the experimental context.

Troubleshooting Guides

Guide 1: No or Weak Enhancement of T-Cell Activation

If you are not observing the expected increase in T-cell activation (e.g., IL-2 or IFN-γ secretion) after treating with this compound, follow these troubleshooting steps:

Experimental Workflow for Troubleshooting Lack of T-Cell Activation

G cluster_0 Initial Observation cluster_1 Step 1: Verify Experimental Components cluster_2 Step 2: Optimize Assay Conditions cluster_3 Step 3: Investigate Potential Confounding Factors cluster_4 Resolution start No/Weak Enhancement of T-Cell Activation check_inhibitor Verify this compound Concentration & Integrity start->check_inhibitor check_cells Assess Cell Health & Stimulation check_inhibitor->check_cells check_reagents Check Assay Reagents check_cells->check_reagents optimize_conc Perform Dose-Response Curve for this compound check_reagents->optimize_conc If components are verified optimize_stim Optimize Stimulation Conditions optimize_conc->optimize_stim check_solubility Assess Inhibitor Solubility in Media optimize_stim->check_solubility If optimization fails check_timing Review Incubation Times check_solubility->check_timing end Problem Resolved check_timing->end If confounding factors are addressed

Caption: Troubleshooting workflow for absent T-cell activation enhancement.

Step Action Possible Cause Recommendation
1. Verify this compound Integrity Confirm the correct stock concentration and storage conditions.Incorrect concentration, degradation of the inhibitor.Prepare a fresh stock solution of this compound. Refer to the datasheet for proper storage (-80°C for long-term).[14]
2. Assess Cell Health and Stimulation Check the viability of your Jurkat cells or primary T cells. Confirm that your stimulation method (e.g., anti-CD3/CD28 antibodies, PMA/Ionomycin) is working.Poor cell viability, insufficient stimulation.Run a positive control for stimulation without the inhibitor. For Jurkat cells, co-stimulation with anti-CD28 is often required for a robust IL-2 response.[15]
3. Check Assay Reagents Ensure that your ELISA kit or cytokine detection assay is not expired and is functioning correctly.Faulty assay reagents.Run the assay with a known positive control for the cytokine of interest.
4. Optimize this compound Concentration Perform a dose-response experiment with a range of this compound concentrations.The concentration used may be too low to be effective or too high, leading to toxicity.Based on published data for similar Hpk1 inhibitors, a starting range of 10 nM to 1 µM is recommended for cellular assays.
5. Review Incubation Times Verify the pre-incubation time with this compound and the subsequent stimulation time.Insufficient time for the inhibitor to engage its target or for the cells to produce the cytokine.A pre-incubation of at least 1 hour with this compound is generally recommended before stimulation. Cytokine secretion is time-dependent, with optimal levels often observed between 8 to 24 hours post-stimulation.[16]
6. Evaluate Inhibitor Solubility Visually inspect the culture media for any precipitation after adding this compound.Poor solubility of the inhibitor in the culture medium can reduce its effective concentration.Ensure the final DMSO concentration is low (typically <0.1%) and compatible with your cells. If solubility is an issue, consider using a different formulation or delivery method.
Guide 2: Unexpected Cell Death or Toxicity

If you observe increased cell death after treatment with this compound, consider the following:

Possible Cause Troubleshooting Step
High Inhibitor Concentration Perform a dose-response curve and assess cell viability at each concentration using a method like Trypan Blue exclusion or a commercial viability assay. Determine the concentration that gives the desired effect without significant toxicity.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your specific cell type (typically below 0.1%). Run a vehicle-only control.
On-Target Effect in Specific Contexts In some contexts, such as activation-induced cell death (AICD), the role of HPK1 is complex. While full-length HPK1 can be pro-survival, a cleavage product (HPK1-C) can sensitize T cells to AICD.[5] Inhibition of HPK1's kinase activity might alter this balance in unexpected ways in certain experimental setups.

Experimental Protocols

Protocol 1: In Vitro T-Cell Activation Assay Using Jurkat Cells

This protocol describes a method to assess the effect of this compound on IL-2 secretion from stimulated Jurkat T cells.

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Stimulation cluster_3 Incubation & Analysis prep_cells Culture & Seed Jurkat Cells add_inhibitor Pre-incubate with This compound prep_cells->add_inhibitor stimulate_cells Add Stimulation Reagents add_inhibitor->stimulate_cells incubate Incubate for 24h stimulate_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant analyze Measure IL-2 (ELISA) collect_supernatant->analyze

Caption: Workflow for Jurkat cell IL-2 secretion assay with this compound.

Materials:

  • Jurkat E6-1 cells

  • RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound (stock solution in DMSO)

  • Stimulation reagents:

    • Anti-human CD3 antibody (clone OKT3)

    • Anti-human CD28 antibody (clone CD28.2)

    • OR Phorbol 12-myristate 13-acetate (PMA) and Ionomycin

  • 96-well cell culture plates

  • Human IL-2 ELISA kit

Procedure:

  • Cell Seeding: Seed Jurkat cells at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI medium in a 96-well plate.

  • Inhibitor Pre-incubation:

    • Prepare serial dilutions of this compound in complete RPMI medium.

    • Add 50 µL of the diluted inhibitor to the wells. For the vehicle control, add 50 µL of medium with the same final concentration of DMSO.

    • Incubate for 1-2 hours at 37°C and 5% CO2.

  • Cell Stimulation:

    • Prepare a 4x concentrated stimulation cocktail. For antibody stimulation, use pre-titrated optimal concentrations of anti-CD3 and anti-CD28. For chemical stimulation, a common starting point is 50 ng/mL PMA and 1 µg/mL Ionomycin.[16]

    • Add 50 µL of the stimulation cocktail to each well.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • IL-2 Measurement:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant.

    • Measure the IL-2 concentration in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

Expected Results: Treatment with an effective concentration of this compound should result in a dose-dependent increase in IL-2 secretion in stimulated Jurkat cells compared to the vehicle-treated control. The magnitude of the increase will depend on the specific experimental conditions.

Data Presentation

Table 1: this compound Technical Data
Property Value Reference
Target Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1)[1]
Mechanism of Action Allosteric, inactive conformation-selective inhibitor[1]
Chemical Formula C19H17FN6O2S[4]
Molecular Weight 412.44 g/mol [4]
CAS Number 1214561-09-7[4]
Storage (Powder) 2 years at -20°C[4]
Storage (in DMSO) 6 months at -80°C, 2 weeks at 4°C[4]
Table 2: Expected Effects of HPK1 Inhibition on Immune Cells
Immune Cell Type Primary Effect of HPK1 Inhibition Key Downstream Events References
CD4+ and CD8+ T Cells Enhanced activation, proliferation, and cytokine productionIncreased phosphorylation of PLCγ1 and ERK, increased IL-2 and IFN-γ secretion[4][5]
B Cells Enhanced activation and proliferationIncreased signaling downstream of the B-cell receptor[3][5][6]
Dendritic Cells (DCs) Enhanced maturation and activationIncreased expression of CD80, CD86, and MHC class II; increased production of IL-12 and TNF-α[1][7][8]
Regulatory T Cells (Tregs) Impaired suppressive functionAberrant production of pro-inflammatory cytokines like IL-2 and IFN-γ[9][10][11]

Signaling Pathways

HPK1 Negative Feedback Loop in T-Cell Receptor Signaling

The following diagram illustrates the established negative regulatory role of HPK1 in the TCR signaling pathway. This compound inhibits the kinase activity of HPK1, thereby preventing the downstream inhibitory effects.

HPK1_Pathway TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 TCR->SLP76 Activates HPK1->SLP76 Phosphorylates pSLP76 p-SLP-76 (Ser376) PLCg1 PLCγ1 SLP76->PLCg1 Activates Degradation Ubiquitination & Degradation pSLP76->Degradation ERK ERK PLCg1->ERK Activates IL2 IL-2 Production ERK->IL2 Leads to Degradation->SLP76 Inhibits Signaling Inhibitor This compound Inhibitor->HPK1

References

Hpk1-IN-8 Cytotoxicity Assessment: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the cytotoxicity of Hpk1-IN-8. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the experimental evaluation of this compound cytotoxicity.

Question Answer and Troubleshooting Steps
My MTT assay results show increased absorbance at high concentrations of this compound, suggesting increased cell viability. Is this expected? This is a known artifact with some kinase inhibitors in tetrazolium-based assays like MTT. High concentrations of the compound may directly reduce the MTT reagent or interfere with cellular metabolism in a way that enhances formazan production, independent of cell viability. Troubleshooting: 1. Visual Confirmation: Always examine the cells under a microscope before adding the MTT reagent. Look for signs of cytotoxicity such as cell rounding, detachment, or membrane blebbing. 2. Alternative Assays: Use a secondary, metabolism-independent cytotoxicity assay to confirm your results. A caspase-3/7 assay for apoptosis or a trypan blue exclusion assay for membrane integrity are excellent orthogonal methods. 3. Control Experiments: Include a "compound only" control (this compound in media without cells) to check for direct reduction of the MTT reagent.
I am observing high variability between replicate wells in my cytotoxicity assay. High variability can stem from several factors. Troubleshooting: 1. Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution. 2. Pipetting Technique: Use calibrated pipettes and practice consistent pipetting to minimize volume errors. When adding reagents, avoid disturbing the cell monolayer. 3. Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, either avoid using the outer wells or fill them with sterile PBS or media to maintain humidity. 4. Compound Solubility: this compound is soluble in DMSO. Ensure the final DMSO concentration is consistent across all wells and is at a level non-toxic to your cells (typically <0.5%). Precipitated compound can lead to inconsistent results.
How can I be sure the observed cytotoxicity is due to Hpk1 inhibition and not off-target effects? This is a critical consideration for any kinase inhibitor study. Troubleshooting: 1. Dose-Response Curve: A clear dose-dependent effect on cytotoxicity strengthens the link to the compound's activity. 2. Control Compounds: If available, use a structurally similar but inactive analog of this compound as a negative control. Conversely, using a different, structurally unrelated Hpk1 inhibitor should ideally produce a similar cytotoxic profile. 3. Rescue Experiments: In some systems, it might be possible to "rescue" the cells from the inhibitor's effect by overexpressing a resistant form of Hpk1, though this is a more advanced approach. 4. Selectivity Profiling: Be aware of the published selectivity profile of this compound and other HPK1 inhibitors. Off-target effects on other kinases can contribute to cytotoxicity.
What is the optimal incubation time for a cytotoxicity assay with this compound? The optimal incubation time will depend on the cell type and the specific biological question. Troubleshooting: 1. Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the time point at which a clear and reproducible cytotoxic effect is observed. 2. Cell Doubling Time: Consider the doubling time of your cell line. For rapidly dividing cells, a shorter incubation may be sufficient, while slower-growing cells may require longer exposure.
My caspase-3/7 assay shows no signal, but I suspect the cells are dying. What could be the issue? A lack of caspase-3/7 activation could indicate a non-apoptotic cell death mechanism or issues with the assay itself. Troubleshooting: 1. Alternative Cell Death Pathways: this compound might be inducing other forms of cell death, such as necrosis or autophagy. Consider assays that measure membrane integrity (e.g., LDH release assay) or markers of other cell death pathways. 2. Assay Timing: Caspase activation is a transient event. You may have missed the peak activation window. Perform a time-course experiment to identify the optimal time point for measuring caspase activity. 3. Positive Control: Always include a positive control for apoptosis induction (e.g., staurosporine) to ensure the assay is working correctly in your cell system.

Quantitative Data on HPK1 Inhibitors

Direct public data on the cytotoxicity (IC50) of this compound is limited. However, data from other disclosed HPK1 inhibitors can provide a comparative reference for expected potency.

Compound Assay Type Cell Line/System IC50 / EC50 Reference
Compound [I] Jurkat pSLP76(S376) cellular assayJurkat3 nM
Compound [I] Primary T-cell IL-2 assayPrimary T-cells1.5 nM
Compound 1 IL-2 ELISAHuman PBMCs226 nM
ISR-05 Kinase Inhibition AssayRecombinant HPK124.2 µM
ISR-03 Kinase Inhibition AssayRecombinant HPK143.9 µM
Sunitinib Kinase Inhibition AssayRecombinant HPK115 nM

Note: The data above is for comparative purposes and the cytotoxicity of this compound should be empirically determined for each cell line and experimental condition.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol provides a general framework for assessing cell viability based on mitochondrial metabolic activity.

Materials:

  • This compound

  • Complete cell culture medium

  • Cells of interest

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >95% viability via trypan blue exclusion.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., medium with the same final concentration of DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance if necessary.

Caspase-3/7 Glo Assay for Apoptosis

This protocol outlines the measurement of apoptosis through the activity of key executioner caspases.

Materials:

  • This compound

  • Complete cell culture medium

  • Cells of interest

  • White-walled 96-well plates suitable for luminescence assays

  • Caspase-Glo® 3/7 Assay System

  • Plate-reading luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using a white-walled 96-well plate.

  • Assay Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition and Incubation:

    • Equilibrate the plate and its contents to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently on an orbital shaker for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Visualizations

Hpk1 Signaling Pathway

Hpk1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signalosome Signalosome cluster_Downstream Downstream Signaling TCR TCR SLP76 SLP-76 TCR->SLP76 Activation CD28 CD28 CD28->SLP76 Hpk1 Hpk1 (MAP4K1) SLP76->Hpk1 Recruitment & Activation PLCg1 PLCγ1 SLP76->PLCg1 Gads Gads Hpk1->SLP76 Phosphorylation (Ser376) (Negative Feedback) Hpk1->Gads Phosphorylation (Negative Feedback) Hpk1_IN_8 This compound Hpk1_IN_8->Hpk1 Inhibition ERK ERK PLCg1->ERK AP1 AP-1 ERK->AP1 IL2 IL-2 Production AP1->IL2

Caption: Hpk1 signaling pathway in T-cells and the inhibitory action of this compound.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_Assay Select Assay start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat Cells with This compound incubate_24h->treat_cells prepare_compound Prepare this compound Serial Dilutions prepare_compound->treat_cells incubate_treatment Incubate for Treatment Period (e.g., 24, 48, 72h) treat_cells->incubate_treatment MTT MTT Assay incubate_treatment->MTT Caspase Caspase-3/7 Assay incubate_treatment->Caspase add_reagent_mtt Add MTT Reagent MTT->add_reagent_mtt add_reagent_caspase Add Caspase-Glo Reagent Caspase->add_reagent_caspase incubate_mtt Incubate 2-4h add_reagent_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Data Analysis: Calculate IC50/ Plot Dose-Response read_absorbance->analyze_data incubate_caspase Incubate 1-3h add_reagent_caspase->incubate_caspase read_luminescence Read Luminescence incubate_caspase->read_luminescence read_luminescence->analyze_data end End analyze_data->end

Technical Support Center: Hpk1-IN-8 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-8 in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential challenges when working with this allosteric HPK1 inhibitor in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective allosteric inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP pocket of kinases, this compound binds to a distinct, allosteric site on the unphosphorylated, inactive conformation of HPK1.[2][3] This binding prevents the kinase from adopting its active conformation, thereby inhibiting its downstream signaling. This allosteric mechanism contributes to its high selectivity.[2]

Q2: What is the rationale for inhibiting HPK1 in in vivo studies?

A2: HPK1 is a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[4][5] By inhibiting HPK1, the threshold for T-cell activation is lowered, leading to enhanced anti-tumor immunity.[4][6] In preclinical models, genetic inactivation or pharmacological inhibition of HPK1 has been shown to increase cytokine production, enhance T-cell proliferation, and lead to tumor growth inhibition, both as a monotherapy and in combination with checkpoint inhibitors like anti-PD-1.[6][7][8]

Q3: What are the key signaling pathways affected by this compound?

A3: HPK1 is a component of the c-Jun N-terminal kinase (JNK) and NF-κB signaling pathways. It negatively regulates T-cell activation by phosphorylating the adaptor protein SLP-76, leading to its degradation.[4][6] By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, thereby sustaining T-cell activation signals.

Q4: How should this compound be stored and handled?

A4: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the compound at -80°C for up to 6 months. For shorter periods, it can be stored at -20°C for up to 1 month.[1] Stock solutions are typically prepared in DMSO.

Troubleshooting Guide

While specific in vivo adverse effects for this compound are not widely reported in publicly available literature, researchers may encounter challenges common to in vivo studies with kinase inhibitors, particularly allosteric inhibitors.

Observed Issue Potential Cause Troubleshooting Steps
Lack of Efficacy (No observable phenotype or target engagement) Poor Bioavailability/Exposure: The compound may not be reaching sufficient concentrations at the target site.- Optimize the vehicle formulation to improve solubility and absorption. Common formulations for kinase inhibitors include solutions with PEG400, TPGS, and ethanol.[9] - Perform pharmacokinetic (PK) studies to determine the compound's half-life, Cmax, and overall exposure in the selected animal model.[1] - Adjust the dose and/or dosing frequency based on PK data to ensure adequate target coverage.
Suboptimal Dosing Regimen: The dosing schedule may not be frequent enough to maintain therapeutic concentrations.- Based on the compound's half-life, consider more frequent dosing (e.g., twice daily) to maintain target inhibition.[1]
Inactive Compound: Improper storage or handling may have degraded the compound.- Ensure the compound has been stored correctly according to the manufacturer's instructions.[1] - Prepare fresh solutions for each experiment.
Unexpected Phenotype or Adverse Effects Off-Target Effects: Although allosteric inhibitors are generally more selective, they can still have off-target activities.- Review the kinase selectivity profile of this compound if available. While highly selective, it's important to be aware of any potential secondary targets. - Consider using a structurally unrelated HPK1 inhibitor as a control to confirm that the observed phenotype is due to HPK1 inhibition. - In HPK1 kinase-dead or knockout mouse models, no fatal inflammation was observed, suggesting good tolerance to HPK1 inhibition.[10]
Vehicle-Related Toxicity: The formulation vehicle itself may be causing adverse effects.- Run a vehicle-only control group to assess any effects of the formulation. - If toxicity is observed, explore alternative, well-tolerated vehicle formulations.
Variability in Response Differences in Animal Strain, Age, or Sex: These factors can influence drug metabolism and immune responses.- Standardize the animal model parameters for all experiments. - Report the strain, age, and sex of the animals used in all studies.
Inconsistent Formulation: Poorly prepared or unstable formulations can lead to variable dosing.- Ensure the compound is fully dissolved in the vehicle before administration. - Prepare fresh formulations regularly and check for any precipitation.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo parameters for representative HPK1 inhibitors. While not all data is specific to this compound, it provides a useful reference for designing and interpreting experiments.

Table 1: In Vitro Potency of Select HPK1 Inhibitors

CompoundTargetAssay TypeIC50 (nM)Reference
Compound "I"HPK1Biochemical10.4[1]
Gilead's HPK1 InhibitorHPK1Biochemical<1[7]
Compound KHPK1Biochemical2.6[9]

Table 2: Pharmacokinetic Properties of a Representative HPK1 Inhibitor in Preclinical Species

ParameterMouseRat
Dose (mg/kg) 10 (oral)10 (oral)
Cmax (ng/mL) 1801518
Half-life (h) 0.6 (IV)0.8 (IV)
Bioavailability (%) 11680
Data for a representative novel HPK1 inhibitor.[1]

Experimental Protocols

1. In Vivo Efficacy Study in a Syngeneic Tumor Model

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound.

  • Animal Model: C57BL/6 or BALB/c mice are commonly used for syngeneic tumor models such as MC38 (colon adenocarcinoma) or CT26 (colon carcinoma), respectively.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of sterile PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Groups: Once tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment groups:

    • Vehicle control

    • This compound (at desired dose, e.g., 30 mg/kg, orally, twice daily)[1]

    • Positive control (e.g., anti-PD-1 antibody)

    • Combination of this compound and positive control

  • Dosing and Administration:

    • Prepare the this compound formulation. A representative formulation for an HPK1 inhibitor is a solution in 80% polyethylene glycol 400, 10% tocopheryl polyethylene glycol succinate, and 10% ethanol.[9]

    • Administer the treatment as per the defined schedule (e.g., for 14-21 days).

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes, immunohistochemistry).

    • Collect blood and spleen for pharmacodynamic analysis.

2. Pharmacodynamic (PD) Biomarker Analysis

This protocol outlines methods to assess the biological activity of this compound in vivo.

  • Sample Collection: Collect blood samples at various time points after dosing. Spleens and tumors can be collected at the end of the study.

  • Phospho-SLP-76 (pSLP-76) Analysis:

    • Phosphorylation of SLP-76 at Ser376 is a direct downstream target of HPK1.[6][7]

    • Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes.

    • Stimulate cells ex vivo with anti-CD3/anti-CD28 antibodies to induce T-cell activation.

    • Fix and permeabilize the cells, then stain with a fluorescently labeled antibody specific for pSLP-76 (Ser376).

    • Analyze by flow cytometry to quantify the level of pSLP-76 in T-cell populations. A reduction in pSLP-76 levels in the this compound treated group compared to the vehicle control indicates target engagement.

  • Cytokine Production Analysis:

    • Inhibition of HPK1 is expected to increase the production of pro-inflammatory cytokines by T-cells.

    • Culture isolated PBMCs or splenocytes with or without T-cell stimulation.

    • Collect the supernatant after a defined period (e.g., 24-48 hours).

    • Measure cytokine levels (e.g., IL-2, IFN-γ, TNF-α) in the supernatant using ELISA or a multiplex cytokine assay.

Visualizations

HPK1_Signaling_Pathway cluster_downstream Downstream Signaling TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Activation NFkB NF-κB TCR->NFkB HPK1 HPK1 TCR->HPK1 Activation CD28 CD28 ERK ERK PLCg1->ERK AP1 AP-1 ERK->AP1 Cytokines Cytokine Production (IL-2, IFN-γ) NFkB->Cytokines AP1->Cytokines SLP76 SLP-76 HPK1->SLP76 SLP76->PLCg1 Activation Degradation Proteasomal Degradation SLP76->Degradation Hpk1_IN_8 This compound Hpk1_IN_8->HPK1 Inhibition

Caption: HPK1 Signaling Pathway in T-Cells and the Mechanism of this compound.

InVivo_Workflow cluster_preclinical Preclinical Model cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Tumor_Implant Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implant->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Vehicle Vehicle Control Randomization->Vehicle Hpk1_IN_8 This compound Randomization->Hpk1_IN_8 Positive_Control Positive Control (e.g., anti-PD-1) Randomization->Positive_Control Combination Combination Treatment Randomization->Combination Tumor_Analysis Tumor Analysis (Weight, Flow Cytometry) Vehicle->Tumor_Analysis PD_Analysis Pharmacodynamic Analysis (pSLP-76, Cytokines) Vehicle->PD_Analysis Toxicity Toxicity Assessment Vehicle->Toxicity Hpk1_IN_8->Tumor_Analysis Hpk1_IN_8->PD_Analysis Hpk1_IN_8->Toxicity Positive_Control->Tumor_Analysis Positive_Control->PD_Analysis Positive_Control->Toxicity Combination->Tumor_Analysis Combination->PD_Analysis Combination->Toxicity

Caption: General Experimental Workflow for In Vivo Efficacy Studies.

References

How to minimize Hpk1-IN-8 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing experimental variability and addressing common issues encountered when working with this allosteric HPK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an allosteric, inactive conformation-selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[1] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP pocket, allosteric inhibitors bind to a different site on the kinase. This often leads to higher selectivity for the target kinase.[1][2] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell and B-cell receptor signaling.[3][4] It dampens the immune response by phosphorylating key adaptor proteins like SLP-76 in T-cells, which leads to their degradation.[3][5][6] By inhibiting HPK1, this compound is designed to block this negative feedback loop, thereby enhancing T-cell activation and anti-tumor immunity.

Q2: What are the optimal storage and handling conditions for this compound?

Proper storage and handling are critical for maintaining the integrity and activity of this compound.

  • Storage of Solid Compound: Store the solid form of this compound at 4°C for short-term storage, sealed from moisture and light. For long-term storage, -20°C or -80°C is recommended.

  • Stock Solutions: Prepare stock solutions in high-quality, anhydrous DMSO. For long-term storage, store stock solutions at -80°C (stable for up to 6 months). For short-term storage, -20°C is suitable for up to one month. Avoid repeated freeze-thaw cycles.

  • Solubility: this compound may require ultrasonic treatment to fully dissolve in DMSO. It is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.

Q3: Why do I observe different IC50/EC50 values for this compound between different assay formats?

It is common to see variations in potency values between biochemical and cellular assays. This discrepancy arises from fundamental differences in the experimental setups:

  • Biochemical Assays: These assays use purified, recombinant HPK1 enzyme. The IC50 value can be influenced by the concentration of ATP, the specific substrate used, and the purity and activity of the enzyme preparation.

  • Cellular Assays: These assays measure the effect of the inhibitor in a complex biological system. Factors influencing the EC50 value include cell membrane permeability of the compound, intracellular ATP concentrations (which are typically much higher than in biochemical assays), the presence of other interacting proteins, and potential off-target effects.[1][7]

Therefore, it is essential to consider the assay format when comparing potency data and to use multiple assay types for a comprehensive understanding of the inhibitor's activity.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: High Variability in In Vitro Kinase Assay Results

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inconsistent Reagent Quality Use high-purity, fresh reagents. Ensure the recombinant HPK1 enzyme is of high quality and has consistent activity between batches. Validate each new lot of enzyme.
Suboptimal ATP Concentration The IC50 value of ATP-competitive inhibitors is highly dependent on the ATP concentration. For allosteric inhibitors like this compound, this effect may be less pronounced but should still be controlled. Use an ATP concentration at or near the Km value for HPK1 for consistent results.
Precipitation of this compound Ensure this compound is fully dissolved in the final assay buffer. Check for precipitation at the concentrations used. You may need to adjust the final DMSO concentration (typically keeping it below 1%).
Assay Incubation Time Ensure the kinase reaction is within the linear range. Run a time-course experiment to determine the optimal incubation time where product formation is linear.
Issue 2: Low or No Activity in Cellular Assays

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Poor Cell Permeability Although designed as a chemical probe, permeability can vary. If poor uptake is suspected, consider using alternative cellular delivery methods or closely related analogs with potentially better properties.
Incorrect Cell Stimulation For assays measuring downstream effects of HPK1 inhibition (e.g., pSLP-76 levels or IL-2 production), ensure that the T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies) is potent and applied consistently.[3][6]
Cell Line Variability Different cell lines (e.g., Jurkat vs. primary T-cells) can respond differently. Ensure the cell line used expresses HPK1 and the relevant signaling components.[8] Using primary human peripheral blood mononuclear cells (PBMCs) can provide more physiologically relevant data.[4][9]
Compound Degradation Ensure the stability of this compound in your cell culture media over the course of the experiment. This can be checked by LC-MS analysis of the media at different time points.
Issue 3: Unexpected or Off-Target Effects

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inhibition of Other Kinases While allosteric inhibitors are generally more selective, off-target activity is still possible. Profile this compound against a panel of other kinases, especially those in the same family (MAP4Ks), to determine its selectivity.[3]
Cellular Toxicity At higher concentrations, the compound may exhibit cytotoxicity, confounding the results of functional assays. Always run a parallel cell viability assay (e.g., using Trypan Blue, MTT, or CellTiter-Glo®) to determine the non-toxic concentration range of this compound for your specific cell type.[10]
Allosteric Mechanism Nuances Allosteric inhibitors can sometimes act as "molecular glues" or have other complex effects on protein conformation and interaction.[7][11] If results are difficult to interpret, consider biophysical assays (e.g., surface plasmon resonance or thermal shift assays) to confirm direct binding to HPK1.

Quantitative Data Summary

The following table summarizes representative potency data for HPK1 inhibitors in various assays. Note that these values can vary based on specific experimental conditions.

InhibitorAssay TypeCell Line / SystemReadoutPotency
Compound [I] BiochemicalRecombinant HPK1Kinase ActivityIC50 = 0.2 nM[10]
Compound [I] CellularJurkat T-cellspSLP-76 (S376)IC50 = 3 nM[10]
Compound [I] FunctionalPrimary T-cellsIL-2 ProductionEC50 = 1.5 nM[10]
RVU-293 Biochemical (ADP-Glo)Recombinant HPK1Kinase ActivityIC50 = 1.4 nM
RVU-293 CellularJurkat T-cellspS376 SLP-76IC50 = 213 nM
Compound 1 BiochemicalRecombinant HPK1Kinase ActivityIC50 = 0.0465 nM
Compound 1 CellularHuman PBMCspSLP-76IC50 = 17.59 - 19.8 nM

Experimental Protocols & Methodologies

In Vitro HPK1 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from standard procedures for the ADP-Glo™ Kinase Assay and is suitable for measuring the direct inhibitory effect of this compound on HPK1 enzymatic activity.[5][12]

Materials:

  • Recombinant Human HPK1 (e.g., from Promega or SignalChem)

  • Myelin Basic Protein (MBP) as a substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound stock solution (in DMSO)

  • Kinase Reaction Buffer (40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in kinase reaction buffer. Include a DMSO-only control (vehicle).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted this compound or vehicle control.

    • Add 2 µL of HPK1 enzyme diluted in kinase buffer.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mix (containing MBP and ATP at the desired concentration, e.g., Km of ATP for HPK1).

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular Phospho-SLP-76 (pSLP-76) Assay

This assay measures the ability of this compound to inhibit the phosphorylation of its direct substrate, SLP-76, in a cellular context.[4][8][9]

Materials:

  • Jurkat T-cells or human PBMCs

  • RPMI-1640 cell culture medium + 10% FBS

  • This compound stock solution (in DMSO)

  • T-cell activation reagents: Anti-CD3 and Anti-CD28 antibodies

  • Lysis buffer

  • pSLP-76 (Ser376) specific ELISA kit or antibodies for Western Blot/Flow Cytometry

Procedure:

  • Cell Plating: Seed Jurkat cells or PBMCs in a 96-well plate.

  • Compound Incubation: Pre-incubate the cells with serial dilutions of this compound or vehicle control for 1-2 hours.

  • T-Cell Stimulation: Add anti-CD3/CD28 antibodies (plate-bound or soluble beads) to activate the T-cell receptor signaling pathway and induce HPK1 activity. Incubate for a predetermined optimal time (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • Detection:

    • ELISA: Quantify the levels of pSLP-76 (Ser376) in the cell lysates using a sandwich ELISA kit according to the manufacturer's instructions.

    • Western Blot: Alternatively, analyze pSLP-76 levels by separating proteins via SDS-PAGE, transferring to a membrane, and probing with specific primary antibodies against pSLP-76 (S376) and total SLP-76 (as a loading control).

  • Analysis: Normalize the pSLP-76 signal to total protein or a housekeeping protein. Calculate the percent inhibition and determine the IC50 value.

T-Cell Proliferation Assay (CFSE-based)

This functional assay assesses the downstream consequence of HPK1 inhibition on T-cell proliferation.[3][13]

Materials:

  • Human PBMCs or purified CD3+ T-cells

  • CFSE (Carboxyfluorescein succinimidyl ester) cell proliferation kit

  • RPMI-1640 cell culture medium + 10% FBS

  • This compound stock solution (in DMSO)

  • T-cell activation reagents: Anti-CD3 and Anti-CD28 antibodies

Procedure:

  • CFSE Labeling: Label the T-cells with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each division.

  • Assay Setup: Plate the CFSE-labeled cells in a 96-well plate pre-coated with anti-CD3 antibodies. Add soluble anti-CD28 antibody.

  • Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells.

  • Incubation: Incubate the plates for 3-5 days at 37°C in a CO₂ incubator to allow for cell proliferation.

  • Data Acquisition: Analyze the cells by flow cytometry, measuring the fluorescence intensity of CFSE in the T-cell population.

  • Analysis: Proliferation is indicated by the appearance of multiple peaks of decreasing fluorescence intensity. Quantify the percentage of divided cells or the proliferation index for each condition.

Visualizations

HPK1 Signaling Pathway in T-Cells

HPK1_Signaling_Pathway TCR TCR Engagement (e.g., anti-CD3/CD28) Lck Lck TCR->Lck activates HPK1_inactive HPK1 (Inactive) Lck->HPK1_inactive HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active phosphorylation SLP76 SLP-76 HPK1_active->SLP76 phosphorylates pSLP76 pSLP-76 (S376) Downstream Downstream Signaling (PLCγ1, ERK activation) SLP76->Downstream Degradation 14-3-3 Binding & Proteasomal Degradation pSLP76->Degradation Degradation->Downstream inhibits Proliferation T-Cell Activation & Proliferation Downstream->Proliferation Hpk1_IN_8 This compound Hpk1_IN_8->HPK1_active

Caption: HPK1 negatively regulates T-cell receptor (TCR) signaling.

Experimental Workflow for this compound Evaluation

Experimental_Workflow start Start: This compound Compound biochem Biochemical Assay (e.g., ADP-Glo) start->biochem ic50_biochem Determine IC50 (Direct Inhibition) biochem->ic50_biochem cellular Cellular Target Engagement (pSLP-76 Assay) ic50_biochem->cellular selectivity Selectivity Profiling (Kinase Panel) ic50_biochem->selectivity ic50_cellular Determine IC50 (Cellular Potency) cellular->ic50_cellular functional Functional Cellular Assay (T-Cell Proliferation / IL-2) ic50_cellular->functional ec50_functional Determine EC50 (Functional Effect) functional->ec50_functional end End: Characterized Inhibitor ec50_functional->end selectivity->end

Caption: A tiered workflow for characterizing HPK1 inhibitors.

References

Hpk1-IN-8 Technical Support Center: Quality Control and Purity Testing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-8, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This guide is designed for researchers, scientists, and drug development professionals to ensure the quality and purity of this compound in your experiments, leading to reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an allosteric, inactive conformation-selective inhibitor of full-length HPK1. HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound can enhance T-cell activation, proliferation, and cytokine production, which is a promising strategy in immuno-oncology research.[1][2]

HPK1 Signaling Pathway

HPK1_Signaling_Pathway HPK1 Negative Regulation of T-Cell Receptor Signaling TCR TCR Engagement LCK LCK TCR->LCK ZAP70 ZAP-70 LCK->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1_active HPK1 (Active) SLP76->HPK1_active Downstream Downstream T-Cell Activation Signals (e.g., IL-2 production) SLP76->Downstream SLP76_p p-SLP-76 (Ser376) HPK1_active->SLP76_p Phosphorylation Hpk1_IN_8 This compound Hpk1_IN_8->HPK1_active Inhibition Degradation SLP-76 Degradation SLP76_p->Degradation Inhibition Inhibition of T-Cell Activation Degradation->Inhibition Inhibition->Downstream

Caption: HPK1 signaling cascade and the inhibitory action of this compound.

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture. Stock solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. A product datasheet suggests that at -80°C, the stock solution is stable for up to 6 months.

Q3: What are the typical quality control specifications for research-grade this compound?

For research applications, a high level of purity is crucial. While specifications can vary by supplier, a typical Certificate of Analysis (CoA) for a research-grade small molecule inhibitor would indicate the following:

ParameterSpecificationTypical Method
Purity (by HPLC) ≥98%High-Performance Liquid Chromatography (HPLC)
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry (MS)
Appearance White to off-white solidVisual Inspection
Solubility Soluble in DMSOVisual Inspection

Q4: What are common impurities that might be present in a sample of this compound?

Impurities in synthetically produced small molecules like this compound can originate from various sources during the manufacturing process. These may include:

  • Residual Solvents: Solvents used in the synthesis and purification steps.

  • Starting Materials and Reagents: Unreacted precursors or reagents.

  • Byproducts: Compounds formed from side reactions.

  • Degradation Products: Impurities formed during storage or handling.

Experimental Protocols for Quality Control

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific instrumentation and column used.

Objective: To determine the purity of a this compound sample by separating it from potential impurities.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a final concentration of approximately 0.1 mg/mL.

  • HPLC Conditions:

ParameterValue
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 254 nm (or wavelength of maximum absorbance)
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Identity Confirmation by LC-MS

Objective: To confirm the molecular weight of this compound.

Materials:

  • This compound sample

  • LC-MS grade solvents (as in HPLC protocol)

  • LC-MS system with an electrospray ionization (ESI) source and a mass analyzer (e.g., quadrupole or time-of-flight).

Procedure:

  • LC Conditions: Use the same LC method as described in Protocol 1.

  • MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Range 100 - 1000 m/z
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
  • Data Analysis:

    • Extract the mass spectrum for the main peak from the LC chromatogram.

    • Compare the observed mass-to-charge ratio (m/z) with the expected molecular weight of this compound (C₁₉H₁₇FN₆O₂S, MW: 412.44). The expected [M+H]⁺ ion would be approximately 413.44 m/z.

Protocol 3: Structural Confirmation by NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the this compound sample in approximately 0.6 mL of DMSO-d₆ in an NMR tube.

  • NMR Experiments:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • (Optional) Acquire 2D NMR spectra such as COSY and HSQC for more detailed structural elucidation.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts.

    • Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.

    • Compare the observed spectra with the expected chemical shifts and coupling patterns for the structure of this compound.

Troubleshooting Guides

Troubleshooting HPLC Purity Analysis

HPLC_Troubleshooting HPLC Purity Analysis Troubleshooting Start Problem with HPLC Purity Analysis Q1 Poor Peak Shape (Tailing or Fronting)? Start->Q1 A1_1 Check for column overload. Decrease sample concentration. Q1->A1_1 Yes Q2 Inconsistent Retention Times? Q1->Q2 No A1_2 Ensure sample solvent is compatible with mobile phase. A1_1->A1_2 A1_3 Check for column degradation. Replace column if necessary. A1_2->A1_3 A2_1 Check for leaks in the system. Q2->A2_1 Yes Q3 Baseline Noise or Drift? Q2->Q3 No A2_2 Ensure proper column equilibration time. A2_1->A2_2 A2_3 Prepare fresh mobile phase. A2_2->A2_3 A2_4 Check pump for consistent flow rate. A2_3->A2_4 A3_1 Degas mobile phase. Q3->A3_1 Yes Q4 Unexpected Peaks? Q3->Q4 No A3_2 Clean detector cell. A3_1->A3_2 A3_3 Check for contaminated mobile phase. A3_2->A3_3 A4_1 Check for sample degradation. Prepare fresh sample. Q4->A4_1 Yes A4_2 Investigate for impurities from synthesis. A4_1->A4_2 A4_3 Check for carryover from previous injections. A4_2->A4_3

Caption: A decision tree for troubleshooting common HPLC issues.

Troubleshooting LC-MS Identity Confirmation

IssuePossible CauseSuggested Solution
No or Low Signal Poor ionization of this compound.Optimize ESI source parameters (e.g., capillary voltage, cone voltage). Ensure the mobile phase pH is suitable for protonation ([M+H]⁺).
Clogged ion source or mass analyzer.Clean the ion source and mass analyzer according to the manufacturer's instructions.
Incorrect Mass Observed Incorrect adduct formation (e.g., [M+Na]⁺, [M+K]⁺).Check for sources of sodium or potassium contamination in the mobile phase or sample.
Mass spectrometer is not calibrated.Calibrate the mass spectrometer using a known standard.
Multiple Peaks with Different Masses Presence of impurities or degradation products.Analyze the sample by HPLC-UV to assess purity. If impurities are present, further purification may be necessary.
In-source fragmentation.Reduce the cone voltage to minimize fragmentation in the ion source.

Experimental Workflows

General Quality Control Workflow for this compound

QC_Workflow Quality Control Workflow for this compound Start Receive/Synthesize This compound Batch Visual Visual Inspection (Appearance, Color) Start->Visual Solubility Solubility Test (e.g., in DMSO) Visual->Solubility HPLC HPLC Purity Analysis Solubility->HPLC LCMS LC-MS Identity Confirmation (Molecular Weight) HPLC->LCMS NMR NMR Structural Confirmation (¹H, ¹³C) LCMS->NMR Decision Does Batch Meet Specifications? NMR->Decision Pass Release for Experimental Use Decision->Pass Yes Fail Further Purification or Reject Batch Decision->Fail No

Caption: A typical workflow for the quality control of a new batch of this compound.

For further assistance, please refer to the manufacturer's product information sheet or contact their technical support.

References

Technical Support Center: Hpk1-IN-8 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-8, an allosteric, inactive conformation-selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dose-response experiments and to troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an allosteric inhibitor that selectively binds to the inactive conformation of full-length HPK1.[1] By stabilizing the inactive state, it prevents the kinase from adopting its active conformation, thereby inhibiting its catalytic activity. This allosteric mechanism can offer higher selectivity compared to ATP-competitive inhibitors.

Q2: What is the biological role of HPK1 and the rationale for its inhibition?

A2: HPK1 (also known as MAP4K1) is a serine/threonine kinase predominantly expressed in hematopoietic cells.[2][3] It acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2] HPK1 dampens immune responses by phosphorylating key adaptor proteins like SLP-76, leading to their degradation and subsequent attenuation of T-cell activation.[2][4] Inhibition of HPK1 is a promising strategy in immuno-oncology to enhance anti-tumor immunity by "releasing the brakes" on T-cells, leading to increased cytokine production and improved tumor cell killing.[3][5]

Q3: In what concentration range should I test this compound?

A3: The optimal concentration range for this compound can vary depending on the assay format (biochemical vs. cellular) and the specific cell type used. For initial experiments, a broad concentration range is recommended, followed by a narrower range around the estimated IC50. Based on publicly available data for other small molecule HPK1 inhibitors, a starting point for biochemical assays could be from low nanomolar to high micromolar, while cellular assays may require slightly higher concentrations due to factors like cell permeability. For example, some HPK1 inhibitors show sub-nanomolar to low micromolar IC50 values in biochemical assays and low nanomolar to micromolar EC50 values in cellular assays.[6][7][8]

Q4: How should I prepare and store this compound?

A4: this compound is typically provided as a solid. For in vitro experiments, it is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C for long-term storage.[1] Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles. For cell-based assays, the final DMSO concentration should be kept low (typically ≤ 0.1%) to minimize solvent-induced toxicity.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound dose-response experiments.

Issue 1: No or Weak Inhibitory Activity Observed
Potential Cause Troubleshooting Steps
Inhibitor Degradation Ensure proper storage of this compound stock solutions (-20°C or -80°C in an airtight, light-protected container). Avoid multiple freeze-thaw cycles by preparing aliquots.
Low Cell Permeability For cellular assays, if target engagement is not observed, consider using a higher concentration range or increasing the pre-incubation time to allow for sufficient cellular uptake. A cellular thermal shift assay (CETSA) can be performed to confirm target engagement in intact cells.
Incorrect Assay Conditions Verify the components of your assay buffer, including the concentrations of ATP, substrate, and enzyme. For allosteric inhibitors, the conformation of the kinase is critical, so ensure the HPK1 enzyme is in its unphosphorylated, inactive state for optimal binding.
Inhibitor Precipitation Visually inspect the assay plate for any signs of compound precipitation, especially at higher concentrations. If precipitation is suspected, consider lowering the highest concentration tested or using a different solvent system if compatible with the assay.
Issue 2: Poor Dose-Response Curve (Shallow Slope, Incomplete Inhibition)
Potential Cause Troubleshooting Steps
Off-Target Effects At high concentrations, this compound may exhibit off-target activity, leading to a complex dose-response curve. It is important to test a sufficiently wide range of concentrations to define the top and bottom plateaus of the curve accurately. Consider using a more selective concentration range in follow-up experiments.
Assay Interference Some compounds can interfere with the assay detection method (e.g., luciferase-based assays). Run a counterscreen with the assay components in the absence of the kinase to check for direct inhibition of the detection system.
Time-Dependent Inhibition The inhibitory effect of some allosteric inhibitors can be time-dependent. Vary the pre-incubation time of the inhibitor with the kinase to determine if a longer incubation is required to achieve maximal inhibition.
Sub-optimal ATP Concentration For biochemical assays, the concentration of ATP can influence the apparent potency of non-ATP competitive inhibitors. While this compound is allosteric, it is good practice to use an ATP concentration at or near the Km value for the kinase to ensure physiological relevance.
Issue 3: High Variability Between Replicates
Potential Cause Troubleshooting Steps
Inconsistent Pipetting Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor. Use calibrated pipettes and pre-wet the tips.
Edge Effects in Assay Plates To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Instead, fill them with buffer or media. Ensure proper plate sealing to prevent evaporation.
Cell Clumping or Uneven Seeding For cellular assays, ensure a single-cell suspension before seeding and that cells are evenly distributed across the wells.
Incomplete Cell Lysis (for endpoint assays) If the assay requires cell lysis, ensure that the lysis buffer and incubation time are sufficient to lyse all cells completely.

Data Presentation

Table 1: Representative Potency of Small Molecule HPK1 Inhibitors
CompoundAssay TypeTargetPotency (IC50/EC50)Reference
RVU-293Biochemical (ADP-Glo)Recombinant HPK1Sub-nanomolar[7]
Diaminopyrimidine Carboxamides (e.g., Compound 14)Biochemical (TR-FRET)Recombinant HPK15 pM[6]
Diaminopyrimidine Carboxamides (e.g., Compound 14)Cellular (IL-2 release in PBMCs)Endogenous HPK1180 nM[6]
ISR-05Biochemical (Radiometric)Recombinant HPK124.2 µM[9]
ISR-03Biochemical (Radiometric)Recombinant HPK143.9 µM[9]

Note: This table presents data for various HPK1 inhibitors to provide a general sense of expected potency ranges. The specific potency of this compound should be determined empirically.

Experimental Protocols

Protocol 1: Biochemical HPK1 Kinase Assay (ADP-Glo™)

This protocol is adapted from commercially available kinase assay kits and is suitable for measuring the activity of purified HPK1 and the potency of inhibitors.[10][11][12]

Materials:

  • Recombinant full-length, unphosphorylated HPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • This compound serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute the inhibitor in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally below 1%.

  • Add 5 µL of the diluted this compound or vehicle (DMSO in Kinase Assay Buffer) to the wells of the assay plate.

  • Add 10 µL of a solution containing HPK1 enzyme and MBP substrate in Kinase Assay Buffer to each well.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near its Km for HPK1.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Assay Kit. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Cellular Assay for HPK1 Target Engagement (pSLP-76 Western Blot)

This protocol measures the phosphorylation of a direct downstream target of HPK1, SLP-76, in a cellular context.[4][7]

Materials:

  • Jurkat T-cells or primary human T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • Anti-CD3 and Anti-CD28 antibodies for T-cell stimulation

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-total-SLP-76, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture Jurkat T-cells or primary T-cells to the desired density.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 15-30 minutes) to induce TCR signaling and HPK1 activation.

  • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against phospho-SLP-76 (Ser376).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total SLP-76 and the loading control to ensure equal protein loading.

  • Quantify the band intensities and normalize the phospho-SLP-76 signal to the total SLP-76 and loading control signals.

  • Plot the normalized signal against the this compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

HPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR HPK1_inactive HPK1 (inactive) TCR->HPK1_inactive Activation Signal SLP76 SLP-76 pSLP76 p-SLP-76 (Ser376) SLP76->pSLP76 T_Cell_Activation T-Cell Activation (e.g., IL-2 production) SLP76->T_Cell_Activation Promotes HPK1_active HPK1 (active) HPK1_active->SLP76 Phosphorylation HPK1_inactive->HPK1_active Hpk1_IN_8 This compound Hpk1_IN_8->HPK1_inactive Stabilizes Degradation Proteasomal Degradation pSLP76->Degradation Degradation->T_Cell_Activation Inhibits

Caption: HPK1 Signaling Pathway and Inhibition by this compound.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add Inhibitor to Assay Plate prep_inhibitor->add_inhibitor prep_assay Prepare Assay Components (Enzyme, Substrate, Cells) prep_assay->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate initiate_reaction Initiate Reaction (Add ATP or Stimulus) pre_incubate->initiate_reaction incubate_reaction Incubate initiate_reaction->incubate_reaction detect_signal Detect Signal (Luminescence, Western Blot, etc.) incubate_reaction->detect_signal analyze_data Calculate % Inhibition detect_signal->analyze_data plot_curve Plot Dose-Response Curve analyze_data->plot_curve determine_ic50 Determine IC50/EC50 plot_curve->determine_ic50

Caption: Experimental Workflow for Dose-Response Curve Generation.

References

Buffers and reagents compatible with Hpk1-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Hpk1-IN-8, a selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of HPK1, a serine/threonine kinase that acts as a negative regulator of T-cell receptor signaling. By inhibiting HPK1, this compound can enhance T-cell activation, proliferation, and cytokine production, making it a valuable tool for immunology and immuno-oncology research.

2. What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL. For optimal results, it is crucial to use fresh, anhydrous DMSO to ensure complete dissolution.

3. How should this compound be stored?

For long-term storage, this compound powder should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Under these conditions, the stock solution is stable for up to 6 months. For short-term use, a stock solution can be stored at -20°C for up to one month.

4. What are the recommended working concentrations for this compound in in vitro and cell-based assays?

The optimal working concentration of this compound will vary depending on the specific assay and cell type. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup. However, based on available data for similar HPK1 inhibitors, a starting concentration range of 10 nM to 10 µM is suggested for both in vitro kinase assays and cell-based assays.

5. Are there any known incompatibilities with common buffers or reagents?

While specific incompatibility data for this compound is limited, thienopyrimidine-based inhibitors are generally stable in standard biological buffers. However, it is always recommended to prepare fresh dilutions of the inhibitor in the final assay buffer just before use. Avoid prolonged storage in aqueous solutions.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Low or no inhibitory activity in a kinase assay Inhibitor Precipitation: this compound may have precipitated out of solution.Ensure the final DMSO concentration in the assay is compatible with the inhibitor's solubility (typically ≤1%). Briefly vortex the inhibitor stock solution before preparing dilutions.
Inactive Enzyme: The HPK1 enzyme may have lost activity.Use a fresh batch of enzyme or verify the activity of the current batch with a known potent inhibitor as a positive control.
Incorrect Assay Conditions: Sub-optimal buffer components, pH, or ATP concentration.Verify the composition and pH of your kinase assay buffer. Ensure the ATP concentration is appropriate for your assay format (e.g., near the Km for ATP for competitive inhibitors).
Inconsistent results in cell-based assays Cell Health and Density: Poor cell viability or inconsistent cell numbers can affect results.Ensure cells are healthy and in the logarithmic growth phase. Use a consistent cell seeding density for all experiments.
Inhibitor Instability in Culture Media: The inhibitor may degrade over long incubation times.Prepare fresh inhibitor dilutions in culture media for each experiment. For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals.
Off-target Effects: At high concentrations, the inhibitor may have off-target effects.Perform a dose-response curve to identify the optimal concentration range that specifically inhibits HPK1 without causing general toxicity. Include appropriate vehicle controls.
Difficulty dissolving this compound Hygroscopic DMSO: DMSO can absorb moisture, which reduces the solubility of many compounds.Use a new, sealed bottle of anhydrous DMSO for preparing stock solutions.
Insufficient Mixing: The compound may not be fully dissolved.Gently warm the solution to 37°C and vortex or sonicate briefly to aid dissolution.

Quantitative Data Summary

Table 1: this compound Properties

PropertyValue
Molecular Weight 412.44 g/mol
Formula C₁₉H₁₇FN₆O₂S
Solubility in DMSO 10 mg/mL
Storage (Powder) -20°C
Storage (in DMSO) -80°C (6 months), -20°C (1 month)

Table 2: Recommended Buffer Compositions for In Vitro HPK1 Kinase Assays

Buffer ComponentConcentration RangeNotes
Buffering Agent 40-50 mMTris-HCl (pH 7.5) or HEPES (pH 7.5) are commonly used.[1][2]
Magnesium Chloride (MgCl₂) 10-20 mMEssential cofactor for kinase activity.[1][2]
Bovine Serum Albumin (BSA) 0.1 mg/mLPrevents non-specific binding of the enzyme to reaction vessels.[1]
Dithiothreitol (DTT) 50 µMA reducing agent to maintain enzyme stability.[1]
EGTA 1 mMCan be included to chelate divalent cations other than Mg²⁺.[2]
Detergent 0.01%Brij-35 can be used to prevent aggregation.[2]

Experimental Protocols

Protocol 1: In Vitro HPK1 Kinase Assay (Luminescent)

This protocol is adapted from commercially available HPK1 kinase assay kits and is suitable for determining the IC₅₀ of this compound.

Materials:

  • Recombinant human HPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • This compound

  • Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[1]

  • ADP-Glo™ Kinase Assay Reagent (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in kinase assay buffer containing a final DMSO concentration of 1%.

  • Prepare Kinase Reaction Mix: In a microfuge tube, prepare a master mix containing the HPK1 enzyme and MBP substrate in kinase assay buffer.

  • Initiate Kinase Reaction:

    • Add 5 µL of the this compound dilution or vehicle control (1% DMSO in kinase assay buffer) to the wells of the 96-well plate.

    • Add 10 µL of the kinase reaction mix to each well.

    • Add 10 µL of ATP solution (at a concentration near the Kₘ for HPK1) to each well to start the reaction.

  • Incubate: Incubate the plate at 30°C for 60 minutes.

  • Terminate Reaction and Detect ADP:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal:

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Read Plate: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Assay for HPK1 Inhibition in Jurkat T-Cells

This protocol measures the effect of this compound on the phosphorylation of a key downstream target of HPK1, SLP-76, in a human T-cell line.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound

  • Anti-CD3/CD28 antibodies for T-cell stimulation

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies for Western Blotting: anti-phospho-SLP-76 (Ser376), anti-total-SLP-76, and a loading control (e.g., anti-GAPDH).

Procedure:

  • Cell Culture: Culture Jurkat T-cells in complete RPMI-1640 medium at 37°C in a 5% CO₂ incubator.

  • Inhibitor Treatment:

    • Seed Jurkat cells at a density of 1 x 10⁶ cells/mL in a 24-well plate.

    • Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

  • T-Cell Stimulation:

    • Stimulate the cells with soluble or plate-bound anti-CD3/CD28 antibodies for 15-30 minutes.

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-SLP-76, total SLP-76, and a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the phospho-SLP-76 signal to the total SLP-76 and loading control signals.

Visualizations

HPK1_Signaling_Pathway TCR_CD28 TCR/CD28 Lck Lck TCR_CD28->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 Activates Downstream Downstream T-Cell Activation Signals LAT_SLP76->Downstream p_SLP76 p-SLP-76 (Ser376) HPK1->p_SLP76 Phosphorylates Degradation Ubiquitination & Degradation p_SLP76->Degradation Degradation->Downstream Inhibits Hpk1_IN_8 This compound Hpk1_IN_8->HPK1

Caption: Simplified HPK1 signaling pathway in T-cells.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Inhibitor Dilutions & Kinase Mix Start->Prepare_Reagents Incubate_Inhibitor Incubate HPK1 with This compound Prepare_Reagents->Incubate_Inhibitor Initiate_Reaction Add ATP to Start Kinase Reaction Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction Detect_Signal Add Detection Reagent & Read Luminescence Stop_Reaction->Detect_Signal End End Detect_Signal->End

References

Hpk1-IN-8 incubation time optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of Hpk1-IN-8 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Hpk1 and why is it a target in drug development?

Hematopoietic Progenitor Kinase 1 (Hpk1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling, effectively acting as an intracellular immune checkpoint.[1][2][3] By inhibiting Hpk1, the aim is to enhance the activation of T-cells and other immune cells, thereby boosting the anti-tumor immune response. This makes Hpk1 a promising target for the development of novel immuno-oncology therapies.[1][2][4]

Q2: What is this compound and what is its mechanism of action?

This compound is a selective, allosteric inhibitor of Hpk1.[5][6] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, allosteric inhibitors bind to a different site on the enzyme. This binding event induces a conformational change in the kinase, locking it in an inactive state.[5] This mechanism can offer greater selectivity and potentially avoid off-target effects associated with inhibiting other kinases.[4]

Q3: Why is incubation time a critical parameter to optimize for this compound?

The binding of allosteric inhibitors can be a time-dependent process. The inhibitor may initially form a loose complex with the enzyme, which then undergoes a slower conformational change to form a more stable, inactive complex. Therefore, insufficient incubation time can lead to an underestimation of the inhibitor's potency (a higher IC50 value). Optimizing the incubation time ensures that the binding equilibrium is reached, providing a more accurate assessment of the inhibitor's efficacy.

Q4: What are the typical starting points for this compound concentration in biochemical and cell-based assays?

For biochemical assays, a common starting point for IC50 determination is to test a range of concentrations, often in a 3-fold or 10-fold serial dilution, spanning from low nanomolar to high micromolar (e.g., 5.08 nM to 100 µM).[5] For cell-based assays, where factors like cell permeability and stability come into play, higher concentrations might be necessary. It is advisable to perform a dose-response curve to determine the optimal concentration range for your specific cell line and experimental conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High IC50 value / Low Potency 1. Sub-optimal Incubation Time: The inhibitor may not have reached binding equilibrium with the kinase. 2. Incorrect ATP Concentration (Biochemical Assay): For competitive inhibitors, high ATP concentrations can compete with the inhibitor. While this compound is allosteric, ensuring a consistent and appropriate ATP concentration is crucial for assay reproducibility. 3. Low Cell Permeability (Cell-based Assay): The inhibitor may not be efficiently entering the cells. 4. Inhibitor Degradation: this compound may be unstable in the assay buffer or cell culture medium over time.1. Perform a time-course experiment to determine the optimal pre-incubation time (see detailed protocol below). 2. Use an ATP concentration at or near the Km value for Hpk1 to ensure assay sensitivity. 3. Verify cell permeability using cellular thermal shift assays (CETSA) or by measuring the downstream target phosphorylation. 4. Check the stability of this compound under your experimental conditions using methods like HPLC-MS.
High Variability Between Replicates 1. Inconsistent Pipetting: Inaccurate dispensing of inhibitor, enzyme, or substrate. 2. Plate Edge Effects: Evaporation from wells on the outer edges of the plate. 3. Cell Health and Density (Cell-based Assay): Inconsistent cell numbers or viability across wells.1. Use calibrated pipettes and ensure proper mixing. 2. Avoid using the outermost wells of the plate or fill them with sterile PBS or media to minimize evaporation. 3. Ensure a single-cell suspension with high viability before plating and use a consistent cell density.
No Inhibition Observed 1. Inactive Inhibitor: The this compound stock solution may have degraded. 2. Inactive Enzyme: The Hpk1 enzyme may have lost activity due to improper storage or handling. 3. Incorrect Assay Setup: Errors in the preparation of reagents or the assay protocol.1. Prepare a fresh stock solution of this compound. Store stock solutions at -80°C for up to 6 months and at -20°C for up to 1 month, protected from light and moisture.[5] 2. Test the activity of the Hpk1 enzyme using a known potent inhibitor (e.g., Staurosporine) as a positive control. 3. Carefully review the assay protocol and reagent preparation steps.
Unexpected Results in Cell-Based Assays 1. Off-target Effects: this compound may be inhibiting other kinases or cellular processes. 2. Cell Line Specific Effects: The Hpk1 signaling pathway and its role may vary between different cell lines.1. Perform a kinome-wide selectivity screen to identify potential off-target interactions. 2. Validate your findings in multiple relevant cell lines or primary cells.

Experimental Protocols

Protocol 1: Optimization of this compound Incubation Time in a Biochemical Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol is designed to determine the optimal pre-incubation time for this compound with the Hpk1 enzyme before initiating the kinase reaction.

Materials:

  • Recombinant Hpk1 enzyme

  • This compound

  • Myelin Basic Protein (MBP) or other suitable substrate

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • 384-well low-volume plates

Procedure:

  • Prepare Reagents:

    • Prepare a 2X solution of Hpk1 enzyme in Kinase Assay Buffer.

    • Prepare a 4X solution of this compound at a concentration expected to yield approximately 80-90% inhibition (this may need to be determined empirically in a preliminary experiment).

    • Prepare a 4X solution of substrate and ATP in Kinase Assay Buffer. The ATP concentration should ideally be at the Km for Hpk1.

  • Pre-incubation:

    • In a 384-well plate, add 5 µL of the 4X this compound solution to the experimental wells. Add 5 µL of DMSO (or buffer) to the control wells.

    • Add 10 µL of the 2X Hpk1 enzyme solution to all wells.

    • Incubate the plate at room temperature for different durations (e.g., 0, 15, 30, 60, 90, and 120 minutes). This is the pre-incubation step.

  • Initiate Kinase Reaction:

    • After each pre-incubation time point, initiate the kinase reaction by adding 5 µL of the 4X substrate/ATP solution to all wells.

    • Incubate the plate at 30°C for a fixed time (e.g., 60 minutes). This reaction time should be within the linear range of the enzyme kinetics.

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.

  • Data Analysis:

    • Plot the percentage of Hpk1 inhibition versus the pre-incubation time. The optimal pre-incubation time is the point at which the inhibition reaches a plateau, indicating that the binding of this compound to the enzyme has reached equilibrium.

Protocol 2: Cell-Based Hpk1 Phosphorylation Assay

This protocol describes a method to assess the activity of this compound in a cellular context by measuring the phosphorylation of its downstream target, SLP-76, at Serine 376.

Materials:

  • Jurkat T-cells (or other suitable hematopoietic cell line)

  • This compound

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Stimulation antibodies (e.g., anti-CD3 and anti-CD28)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibodies for Western blotting or ELISA:

    • Primary antibody: Rabbit anti-phospho-SLP-76 (Ser376)

    • Primary antibody: Mouse or Rabbit anti-total SLP-76

    • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

  • 96-well cell culture plates

  • Western blotting or ELISA reagents and equipment

Procedure:

  • Cell Culture and Plating:

    • Culture Jurkat T-cells to the desired density.

    • Plate the cells in a 96-well plate at a density of approximately 1-2 x 10^5 cells per well.

  • Inhibitor Incubation (Time Course):

    • Treat the cells with this compound at a fixed concentration (determined from a dose-response experiment).

    • Incubate the cells for different durations (e.g., 30, 60, 120, 240 minutes) at 37°C in a CO2 incubator. Include a DMSO vehicle control.

  • Cell Stimulation:

    • After the inhibitor incubation, stimulate the cells with a combination of anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-15 minutes) to activate the TCR signaling pathway and induce Hpk1-mediated phosphorylation of SLP-76.

  • Cell Lysis:

    • Pellet the cells by centrifugation and remove the supernatant.

    • Lyse the cells by adding cold lysis buffer and incubating on ice.

  • Quantification of SLP-76 Phosphorylation:

    • Determine the protein concentration of the lysates.

    • Analyze the levels of phosphorylated SLP-76 (Ser376) and total SLP-76 using either Western blotting or a sandwich ELISA.

  • Data Analysis:

    • For Western blotting, quantify the band intensities and normalize the phospho-SLP-76 signal to the total SLP-76 signal.

    • For ELISA, calculate the concentration of phospho-SLP-76 from a standard curve and normalize to total protein concentration.

    • Plot the normalized phospho-SLP-76 signal against the inhibitor incubation time. The optimal incubation time is the duration that results in the maximal inhibition of SLP-76 phosphorylation.

Visualizations

Hpk1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_Downstream_Signaling Downstream Signaling TCR TCR Lck Lck TCR->Lck Activation CD3 CD3 CD28 CD28 CD28->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits PLCg1 PLCγ1 SLP76->PLCg1 Activates Hpk1 Hpk1 SLP76->Hpk1 Recruits & Activates ERK ERK PLCg1->ERK Activates T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) ERK->T_Cell_Activation Hpk1->SLP76 Phosphorylates (Ser376) (Negative Feedback) Hpk1_IN_8 This compound Hpk1_IN_8->Hpk1 Inhibits

Caption: Hpk1 Negative Feedback Loop in TCR Signaling.

Incubation_Time_Optimization_Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cell-Based Assay Biochem_Start Start Pre_Incubate Pre-incubate Hpk1 with this compound (Varying Times) Biochem_Start->Pre_Incubate Add_Substrate_ATP Initiate Kinase Reaction (Fixed Time) Pre_Incubate->Add_Substrate_ATP Detect_Signal Detect ADP Production Add_Substrate_ATP->Detect_Signal Biochem_End Determine Optimal Pre-incubation Time Detect_Signal->Biochem_End Cell_Start Start Incubate_Cells Incubate Cells with this compound (Varying Times) Cell_Start->Incubate_Cells Stimulate_Cells Stimulate TCR (Fixed Time) Incubate_Cells->Stimulate_Cells Lyse_Cells Cell Lysis Stimulate_Cells->Lyse_Cells Detect_pSLP76 Measure pSLP-76 Lyse_Cells->Detect_pSLP76 Cell_End Determine Optimal Incubation Time Detect_pSLP76->Cell_End

Caption: Workflow for Incubation Time Optimization.

References

Preventing Hpk1-IN-8 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and prevent the degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). For in vitro applications, a stock solution of 10 mg/mL (24.25 mM) in DMSO can be prepared, though ultrasonic assistance may be necessary to fully dissolve the compound.[1] For in vivo studies, specific formulations involving co-solvents like PEG300 and Tween 80 may be required and should be prepared fresh for immediate use.[2]

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To ensure the stability of your this compound stock solution, it is crucial to adhere to the following storage guidelines. For long-term storage, aliquots of the stock solution should be stored at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1][3] Always store solutions in tightly sealed vials, protected from moisture and light.[1][3]

Q3: How can I prevent degradation of this compound during my experiments?

A3: To minimize degradation, it is recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3][4] When preparing working solutions, use fresh, high-purity solvents. For cell-based assays, it is advisable to prepare fresh dilutions from the stock solution for each experiment. If you suspect instability in your experimental conditions, consider performing a stability assessment using HPLC.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been extensively published, compounds with similar heterocyclic ring systems, such as pyrazolopyrimidines and thiazoles, can be susceptible to certain chemical reactions.[5][6][7] Potential degradation pathways could include:

  • Hydrolysis: The amide linkage in the this compound structure could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The sulfur atom in the thiazole ring and other electron-rich parts of the molecule could be prone to oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation in complex organic molecules. It is therefore recommended to handle the compound and its solutions in a light-protected environment.

  • Isomerization: Some pyrazolopyrimidine derivatives have been shown to undergo isomerization when exposed to acid, base, or heat.[6]

Q5: Are there any known stabilizers that can be used with this compound?

A5: There is currently no specific information on stabilizers for this compound. The most effective way to prevent degradation is to follow the recommended storage and handling procedures. If you are working with a complex biological matrix, the addition of antioxidants (e.g., ascorbic acid, BHT) could potentially mitigate oxidative degradation, but their compatibility and effectiveness would need to be empirically determined for your specific application.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in solution.

Problem Possible Cause Recommended Solution
Loss of compound activity over time Degradation of this compound in solution.- Ensure stock solutions are stored at -80°C and for no longer than 6 months.[1][3] - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3][4] - Prepare fresh working dilutions for each experiment. - Perform a stability check of your solution using HPLC (see Experimental Protocols).
Precipitation of the compound in aqueous media Low aqueous solubility of this compound.- Ensure the final DMSO concentration in your aqueous solution is kept as low as possible and is compatible with your experimental system. - For in vivo use, consider specialized formulations with co-solvents like PEG300 and Tween 80.[2] - If precipitation occurs upon dilution, try preparing a more dilute stock solution in DMSO before further dilution in aqueous buffer.
Inconsistent experimental results Instability of this compound in the experimental buffer or media.- Assess the stability of this compound in your specific experimental buffer by incubating the compound for the duration of your experiment and then analyzing its integrity by HPLC. - Consider the pH of your buffer, as extreme pH can promote hydrolysis. - Protect your experimental setup from light.
Appearance of unknown peaks in HPLC analysis Presence of degradation products.- Review your storage and handling procedures. - Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products under stress conditions (acid, base, oxidation, heat, light). This can help in identifying the unknown peaks in your chromatogram.[8]

Experimental Protocols

Protocol for Assessing the Stability of this compound using HPLC

This protocol outlines a method to determine the stability of this compound in a specific solvent or buffer over time.

1. Materials:

  • This compound

  • HPLC-grade DMSO

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • The buffer or solvent in which stability is to be tested

  • HPLC system with a UV detector and a suitable C18 column

2. Preparation of Solutions:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Test Solution: Dilute the stock solution to the final experimental concentration (e.g., 10 µM) in the buffer or solvent of interest.

  • Mobile Phase: A common starting point for reversed-phase HPLC is a gradient of acetonitrile in water with 0.1% formic acid. For example:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

3. Experimental Procedure:

  • Time Zero (T=0) Analysis: Immediately after preparing the test solution, inject an aliquot into the HPLC system to obtain the initial chromatogram. This will serve as the baseline.

  • Incubation: Store the test solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator, room temperature on the benchtop, etc.). Protect the solution from light if photodegradation is a concern.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and inject it into the HPLC system.

  • Data Analysis:

    • For each time point, determine the peak area of the intact this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

4. Forced Degradation Studies (Optional but Recommended): To understand potential degradation pathways, expose the this compound solution to stress conditions:

  • Acidic Conditions: Add a small amount of dilute HCl (e.g., 0.1 M) and incubate.

  • Basic Conditions: Add a small amount of dilute NaOH (e.g., 0.1 M) and incubate.

  • Oxidative Conditions: Add a small amount of hydrogen peroxide (e.g., 3%) and incubate.

  • Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60°C).

  • Photolytic Stress: Expose the solution to UV light. Analyze the stressed samples by HPLC to observe the degradation profile under each condition.[8][9]

Visualizations

Hpk1 Signaling Pathway

Hpk1_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck activates ZAP70 ZAP-70 Lck->ZAP70 activates LAT_Gads_SLP76 LAT/Gads/SLP-76 Complex ZAP70->LAT_Gads_SLP76 phosphorylates HPK1 HPK1 (MAP4K1) LAT_Gads_SLP76->HPK1 recruits & activates Downstream Downstream T-Cell Activation Signals (e.g., PLCγ1, ERK) LAT_Gads_SLP76->Downstream pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 phosphorylates Inhibition Inhibition of T-Cell Activation HPK1->Inhibition leads to Degradation SLP-76 Degradation pSLP76->Degradation Degradation->Downstream inhibits

Caption: Negative regulation of T-Cell Receptor (TCR) signaling by Hpk1.

Experimental Workflow for this compound Stability Assay

Stability_Assay_Workflow start Start prep_stock Prepare 10 mM this compound stock solution in DMSO start->prep_stock prep_test Dilute stock to final concentration in test buffer/solvent prep_stock->prep_test t0_analysis Inject aliquot for T=0 analysis by HPLC prep_test->t0_analysis incubate Incubate test solution under experimental conditions t0_analysis->incubate timepoint_analysis At each time point, inject aliquot for HPLC analysis incubate->timepoint_analysis timepoint_analysis->incubate continue incubation data_analysis Calculate % remaining this compound and identify degradation peaks timepoint_analysis->data_analysis end End data_analysis->end

Caption: Workflow for assessing the stability of this compound in solution.

Troubleshooting Decision Tree for this compound Degradation

Troubleshooting_Tree start Inconsistent results or loss of compound activity check_storage Are stock solutions stored at -80°C and used within 6 months? start->check_storage check_aliquots Are you using single-use aliquots to avoid freeze-thaw cycles? check_storage->check_aliquots Yes replace_stock Prepare fresh stock solution check_storage->replace_stock No check_working_sol Are working solutions prepared fresh for each experiment? check_aliquots->check_working_sol Yes implement_aliquoting Implement a single-use aliquoting strategy check_aliquots->implement_aliquoting No perform_stability Perform HPLC stability assay in your experimental buffer check_working_sol->perform_stability Yes fresh_dilutions Ensure fresh dilutions are made before each use check_working_sol->fresh_dilutions No stable Is the compound stable? perform_stability->stable other_issue Investigate other experimental variables (e.g., cell passage number, reagent quality) stable->other_issue Yes modify_protocol Modify experimental protocol: - Reduce incubation time - Protect from light - Adjust buffer pH stable->modify_protocol No

Caption: Decision tree for troubleshooting this compound degradation issues.

References

Hpk1-IN-8 specific activity troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hpk1-IN-8, an allosteric inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an allosteric inhibitor of HPK1.[1][2] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, allosteric inhibitors bind to a different site on the kinase. This binding induces a conformational change that locks the kinase in an inactive state, preventing it from phosphorylating its substrates.[3][4]

Q2: What is the primary downstream target of HPK1 for assessing inhibitor activity in a cellular context?

A2: The primary and most direct downstream substrate of HPK1 for assessing its activity in cells is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). HPK1 specifically phosphorylates SLP-76 at the Serine 376 residue (pSLP-76 Ser376).[5][6][7] Therefore, a reduction in the levels of pSLP-76 (Ser376) upon treatment with an inhibitor is a reliable indicator of HPK1 inhibition in a cellular setting.

Q3: What is the expected effect of this compound on T-cell activation?

A3: HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[1][5] By inhibiting HPK1, this compound is expected to enhance T-cell activation. This can be observed through increased proliferation of T-cells and elevated production of cytokines, such as Interleukin-2 (IL-2), upon TCR stimulation.[8]

Q4: In which solvent should I dissolve this compound?

A4: this compound is soluble in dimethyl sulfoxide (DMSO).[2] For in vitro experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO and then dilute it to the final working concentration in the appropriate assay buffer.

Quantitative Data

While a specific IC50 value for this compound is not publicly available in the reviewed literature, the following table provides IC50 values for other known HPK1 inhibitors to offer a comparative context for potency.

InhibitorIC50 (nM) - Biochemical AssayIC50 (nM) - Cellular Assay (pSLP-76)Notes
Compound from Toure, M. et al. (2023)0.23Potent inhibitor with good cellular activity.[1]
RVU-293Sub-nanomolarNot specifiedATP-competitive inhibitor.[8]
Compound K (BMS)2.6Not specifiedPotent and selective inhibitor.[9]
GNE-1858Not specifiedPotent inhibitorUsed as a reference compound in cellular assays.[10]
Sutent15Not specifiedMulti-kinase inhibitor with activity against HPK1.[1]
ISR-0524,200Not specifiedIdentified through virtual screening.[11]
ISR-0343,900Not specifiedIdentified through virtual screening.[11]

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol provides a general framework for assessing the inhibitory activity of this compound against recombinant HPK1 enzyme.

Materials:

  • Recombinant human HPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • This compound

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer.

  • In a 384-well plate, add 1 µL of the diluted this compound or DMSO (for control).

  • Add 2 µL of a solution containing the HPK1 enzyme in kinase buffer.

  • Add 2 µL of a solution containing the MBP substrate and ATP in kinase buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.[12]

Cellular Assay for HPK1 Activity (pSLP-76 Measurement)

This protocol describes a method to measure the inhibition of HPK1 in a cellular context by quantifying the phosphorylation of its substrate, SLP-76.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • Anti-CD3/anti-CD28 antibodies or beads for T-cell stimulation

  • Lysis buffer

  • Phospho-SLP-76 (Ser376) specific antibody

  • Total SLP-76 antibody

  • Appropriate secondary antibodies for detection (e.g., ELISA or Western Blot)

Procedure:

  • Culture Jurkat T-cells in RPMI-1640 medium.

  • Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

  • Stimulate the T-cells with anti-CD3/anti-CD28 antibodies or beads for a short period (e.g., 15-30 minutes) to activate the TCR signaling pathway and HPK1.

  • Lyse the cells and collect the protein lysates.

  • Quantify the levels of phosphorylated SLP-76 (Ser376) and total SLP-76 using a suitable method such as ELISA or Western Blotting.

  • Normalize the pSLP-76 signal to the total SLP-76 signal.

  • Determine the percent inhibition of SLP-76 phosphorylation at each this compound concentration compared to the stimulated DMSO control and calculate the cellular IC50 value.[10][13]

Visualizations

HPK1_Signaling_Pathway TCR TCR Engagement HPK1_inactive Inactive HPK1 TCR->HPK1_inactive Activation HPK1_active Active HPK1 HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 Phosphorylation pSLP76 pSLP-76 (Ser376) SLP76->pSLP76 Downstream Downstream T-cell Activation (e.g., IL-2 production) pSLP76->Downstream Negative Regulation Hpk1_IN_8 This compound Hpk1_IN_8->HPK1_active Allosteric Inhibition

Caption: HPK1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b_start Prepare this compound dilutions b_reagents Combine HPK1, Substrate (MBP), ATP b_start->b_reagents b_incubate Incubate b_reagents->b_incubate b_detect Add ADP-Glo Reagents & Measure Luminescence b_incubate->b_detect b_result Calculate IC50 b_detect->b_result c_start Culture Jurkat T-cells c_inhibit Pre-incubate with this compound c_start->c_inhibit c_stimulate Stimulate with anti-CD3/CD28 c_inhibit->c_stimulate c_lyse Lyse cells c_stimulate->c_lyse c_measure Measure pSLP-76 / Total SLP-76 c_lyse->c_measure c_result Calculate Cellular IC50 c_measure->c_result

References

Validation & Comparative

A Comparative Analysis of Hpk1-IN-8 and Other Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation. Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This guide provides a detailed comparison of Hpk1-IN-8, a novel allosteric inhibitor, with other notable HPK1 inhibitors in clinical and preclinical development. The comparison is based on their mechanism of action, potency, selectivity, and cellular effects, supported by experimental data.

Overview of HPK1 Inhibitors

HPK1 inhibitors can be broadly categorized based on their binding mode and mechanism of action. The majority of inhibitors currently in development are ATP-competitive, binding to the highly conserved ATP pocket of the kinase. This compound, however, represents a distinct class of allosteric inhibitors that bind to a site outside of the ATP pocket, offering a potential for higher selectivity.

This compound: This compound is an allosteric, inactive conformation-selective inhibitor of full-length HPK1.[1] It preferentially binds to the unphosphorylated, inactive state of the kinase, preventing its activation. This mechanism is noteworthy as it is non-competitive with ATP and is highly selective against kinases crucial for T-cell signaling.[2]

Other HPK1 Inhibitors: This category primarily includes ATP-competitive inhibitors that have advanced to clinical trials, such as NDI-101150 , BGB-15025 , and CFI-402411 , alongside several preclinical candidates. These compounds have demonstrated potent inhibition of HPK1 kinase activity and have shown promise in enhancing T-cell function and anti-tumor immunity.

Quantitative Comparison of HPK1 Inhibitors

The following tables summarize the available quantitative data for this compound and a selection of other HPK1 inhibitors.

Table 1: Biochemical Potency of HPK1 Inhibitors

InhibitorTypeTargetBiochemical IC50 (nM)Reference
This compound (Compound 1) Allosteric, Inactive Conformation-SelectiveUnphosphorylated HPK1>24-fold more potent binding to inactive vs. active HPK1[2]
NDI-101150 ATP-CompetitiveHPK10.7N/A
BGB-15025 ATP-CompetitiveHPK11.04N/A
CFI-402411 ATP-CompetitiveHPK14.0 ± 1.3N/A
Compound K (BMS) ATP-CompetitiveHPK12.6N/A
Compound 22 (Diaminopyrimidine Carboxamide) ATP-CompetitiveHPK10.061N/A

Table 2: Cellular Activity of HPK1 Inhibitors

InhibitorAssayCellular IC50/EC50 (nM)Cell TypeReference
NDI-101150 pSLP76 Inhibition41N/AN/A
Compound 15b pSLP76 Inhibition0.6 (µM)Jurkat T cellsN/A
Compound 15b IL-2 SecretionN/AHuman PBMCsN/A
Compound 2 (Frontiers 2025) HPK1 Kinase Activity~20N/A[3]
Compound 1 & 3 (Frontiers 2025) HPK1 Kinase Activity~120N/A[3]

Signaling Pathways and Experimental Workflows

HPK1 Signaling Pathway in T-Cell Receptor Activation

Upon T-Cell Receptor (TCR) engagement, HPK1 is recruited to the signaling complex and becomes activated. Activated HPK1 then phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent degradation of SLP-76. The degradation of SLP-76 dampens the TCR signaling cascade, leading to reduced T-cell activation, proliferation, and cytokine production. HPK1 inhibitors block this negative regulatory feedback loop.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive activates SLP76_complex SLP-76 Complex pSLP76 pSLP-76 (Ser376) SLP76_complex->pSLP76 HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active phosphorylation HPK1_active->SLP76_complex phosphorylates Degradation SLP-76 Degradation pSLP76->Degradation leads to T_Cell_Activation T-Cell Activation (IL-2, Proliferation) Degradation->T_Cell_Activation inhibits Hpk1_IN_8 This compound Hpk1_IN_8->HPK1_inactive stabilizes inactive form ATP_inhibitors ATP-Competitive Inhibitors ATP_inhibitors->HPK1_active block ATP binding

Caption: HPK1 signaling cascade and points of intervention by different inhibitor types.

Experimental Workflow for Assessing HPK1 Inhibitor Potency

A typical workflow to evaluate the potency of HPK1 inhibitors involves a series of biochemical and cell-based assays.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo, TR-FRET) selectivity_assay Kinase Selectivity Profiling (Kinome Scan) biochem_assay->selectivity_assay Determine Potency pSLP76_assay pSLP-76 Inhibition Assay (Western Blot, ELISA, HTRF) selectivity_assay->pSLP76_assay Confirm Selectivity IL2_assay IL-2 Secretion Assay (ELISA) pSLP76_assay->IL2_assay Assess Cellular Activity CETSA_assay Cellular Thermal Shift Assay (CETSA) IL2_assay->CETSA_assay Confirm Target Engagement invivo_efficacy Syngeneic Mouse Models (Tumor Growth Inhibition) CETSA_assay->invivo_efficacy Evaluate In Vivo Efficacy

Caption: A standard workflow for the preclinical evaluation of HPK1 inhibitors.

Detailed Experimental Protocols

1. Biochemical HPK1 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

  • Materials: Recombinant HPK1 enzyme, kinase buffer, ATP, substrate (e.g., Myelin Basic Protein - MBP), ADP-Glo™ Reagent, Kinase Detection Reagent.

  • Procedure:

    • Add 1 µl of the test inhibitor (or 5% DMSO as a vehicle control) to the wells of a 384-well plate.

    • Add 2 µl of HPK1 enzyme solution.

    • Initiate the reaction by adding 2 µl of a substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µl of ADP-Glo™ Reagent to deplete unused ATP and incubate for 40 minutes at room temperature.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Cellular pSLP-76 (Ser376) Inhibition Assay

This assay measures the ability of an inhibitor to block the HPK1-mediated phosphorylation of its direct substrate, SLP-76, in a cellular context.

  • Materials: Human peripheral blood mononuclear cells (PBMCs) or Jurkat T-cells, cell culture medium, anti-CD3/anti-CD28 antibodies (for T-cell stimulation), test inhibitors, lysis buffer, antibodies against phospho-SLP-76 (Ser376) and total SLP-76, detection reagents (e.g., for Western blot or ELISA).

  • Procedure:

    • Pre-incubate PBMCs or Jurkat cells with various concentrations of the test inhibitor for 1-2 hours.

    • Stimulate the cells with anti-CD3/anti-CD28 antibodies for a defined period (e.g., 15-30 minutes) to activate the TCR signaling pathway and HPK1.

    • Lyse the cells to extract proteins.

    • Quantify the levels of phosphorylated SLP-76 (Ser376) and total SLP-76 using a suitable method like Western blotting or a specific ELISA/HTRF kit.

    • Normalize the phospho-SLP-76 signal to the total SLP-76 signal.

    • Determine the IC50 value by plotting the percentage of pSLP-76 inhibition against the inhibitor concentration.

3. IL-2 Secretion Assay (ELISA)

This functional assay assesses the downstream consequence of HPK1 inhibition, which is the enhancement of T-cell activation, leading to increased production of cytokines like Interleukin-2 (IL-2).

  • Materials: Human PBMCs, cell culture medium, anti-CD3/anti-CD28 antibodies, test inhibitors, Human IL-2 ELISA kit.

  • Procedure:

    • Plate PBMCs and pre-treat with a range of inhibitor concentrations for 1-2 hours.

    • Stimulate the cells with anti-CD3/anti-CD28 antibodies.

    • Incubate the cells for 24-72 hours to allow for IL-2 production and secretion into the culture supernatant.

    • Collect the cell culture supernatant.

    • Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

    • Calculate the EC50 value, which is the concentration of the inhibitor that results in a 50% increase in IL-2 secretion.

4. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement of an inhibitor with its protein target in a cellular environment. Ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

  • Materials: Cells expressing HPK1, test inhibitor, PBS, lysis buffer, equipment for heating samples (e.g., PCR cycler), and protein detection (e.g., Western blot).

  • Procedure:

    • Treat intact cells with the test inhibitor or vehicle control.

    • Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.

    • Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

    • Analyze the amount of soluble HPK1 remaining at each temperature by Western blotting.

    • The binding of the inhibitor will result in a shift of the melting curve to higher temperatures, indicating stabilization of HPK1. This shift can be quantified to assess target engagement.

Conclusion

The landscape of HPK1 inhibitors is rapidly evolving, with several promising candidates progressing through preclinical and clinical development. While ATP-competitive inhibitors like NDI-101150, BGB-15025, and CFI-402411 have demonstrated potent activity, the allosteric, inactive-conformation selective mechanism of this compound presents a potentially more selective approach to targeting HPK1. The data and protocols presented in this guide offer a framework for the comparative evaluation of these and future HPK1 inhibitors, aiding researchers in the selection and characterization of novel immunomodulatory agents for cancer therapy. Further head-to-head studies are warranted to fully elucidate the therapeutic potential of these different inhibitory modalities.

References

Hpk1-IN-8 vs. Genetic Knockout of HPK1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology and oncology, targeting Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a promising strategy to enhance anti-tumor immunity. This guide provides an objective comparison between two key research modalities: the use of the small molecule inhibitor Hpk1-IN-8 and the genetic knockout of the HPK1 gene. This analysis is supported by experimental data to aid in the selection of the most appropriate model for specific research questions.

HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, acts as a negative regulator of T-cell receptor (TCR) signaling.[1] Its inhibition, either pharmacologically or genetically, has been shown to augment T-cell activation and promote anti-tumor immune responses.[2][3]

Mechanism of Action: A Shared Pathway

Both this compound and genetic knockout of HPK1 ultimately aim to disrupt the kinase activity of HPK1. HPK1 negatively regulates T-cell activation by phosphorylating key adaptor proteins, most notably SLP-76. This phosphorylation leads to the degradation of SLP-76, thereby attenuating the TCR signaling cascade.[1]

  • This compound is an allosteric inhibitor that selectively binds to the inactive conformation of HPK1, preventing its catalytic activity.

  • Genetic knockout of HPK1 results in the complete absence of the HPK1 protein, thereby abrogating both its kinase and any potential scaffolding functions.

Studies have shown that the kinase activity of HPK1 is critical for its immunosuppressive function, and its inhibition is sufficient to elicit robust anti-tumor immune responses, suggesting that pharmacological inhibition can largely phenocopy genetic deletion.[4]

Comparative Data Summary

The following tables summarize quantitative data from studies investigating the effects of HPK1 inhibition through both pharmacological and genetic approaches. It is important to note that the data are compiled from various studies and direct head-to-head comparisons in the same experimental system are limited. The small molecule inhibitors referenced are potent and selective for HPK1 and are used as surrogates for this compound's expected performance.

Table 1: Effects on T-Cell Activation

ParameterHPK1 Small Molecule InhibitorHPK1 Knockout (KO) / Kinase-Dead (KD)Reference
pSLP-76 (Ser376) Levels Significantly ReducedNearly Undetectable[5][6]
IL-2 Production Significantly IncreasedSignificantly Increased[2][6]
IFN-γ Production Significantly IncreasedSignificantly Increased[5][7]
T-Cell Proliferation IncreasedMarkedly Enhanced[7]

Table 2: In Vivo Anti-Tumor Efficacy

ModelHPK1 Small Molecule InhibitorHPK1 Knockout (KO) / Kinase-Dead (KD)Reference
Syngeneic Tumor Growth Significant Tumor Growth InhibitionSignificant Tumor Growth Inhibition[8][9]
Combination with Anti-PD-1 Synergistic Anti-Tumor EffectEnhanced Anti-Tumor Immunity[5][9]
Tumor-Infiltrating Lymphocytes (TILs) Increased CD8+ T-cellsIncreased CD8+ T-cells[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

HPK1_Signaling_Pathway cluster_inhibition Intervention TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activation SLP76 SLP-76 HPK1->SLP76 Phosphorylation pSLP76 pSLP-76 (Ser376) Downstream Downstream TCR Signaling (e.g., ERK activation, IL-2 production) SLP76->Downstream Degradation Proteasomal Degradation pSLP76->Degradation Hpk1_IN_8 This compound Hpk1_IN_8->HPK1 Inhibition HPK1_KO HPK1 Knockout HPK1_KO->HPK1 Ablation

Caption: HPK1 Signaling Pathway and Points of Intervention.

Experimental_Workflow cluster_TCell_Activation In Vitro T-Cell Activation Assay cluster_InVivo_Tumor In Vivo Syngeneic Tumor Model TCells Isolate T-Cells (from WT or HPK1 KO mice) Stimulation Stimulate with anti-CD3/CD28 TCells->Stimulation Treatment Treat with this compound (for WT T-cells) Stimulation->Treatment Analysis Analyze pSLP-76 (Flow Cytometry) & Cytokines (ELISA) Treatment->Analysis Tumor_Implantation Implant Tumor Cells (e.g., MC38, CT26) Animal_Groups WT Mice + Vehicle WT Mice + this compound HPK1 KO Mice Tumor_Implantation->Animal_Groups Tumor_Measurement Monitor Tumor Growth Animal_Groups->Tumor_Measurement TIL_Analysis Analyze Tumor-Infiltrating Lymphocytes (TILs) Tumor_Measurement->TIL_Analysis

Caption: Experimental Workflows for Comparing this compound and HPK1 Knockout.

Experimental Protocols

1. Generation of HPK1 Knockout Mice

HPK1 knockout mice can be generated using CRISPR/Cas9 technology or by homologous recombination in embryonic stem cells.

  • CRISPR/Cas9: Guide RNAs targeting a critical exon of the HPK1 gene are co-injected with Cas9 mRNA into fertilized mouse eggs. Founder mice with frame-shift mutations leading to a premature stop codon are identified by PCR and sequencing.

  • Homologous Recombination: A targeting vector containing a selection marker (e.g., neomycin resistance gene) flanked by homology arms to the HPK1 locus is electroporated into embryonic stem (ES) cells. ES cells that have undergone homologous recombination are selected and injected into blastocysts to generate chimeric mice. Chimeras are then bred to obtain germline transmission of the null allele.

Validation: Successful knockout should be confirmed at the genomic DNA level (PCR), mRNA level (RT-PCR or qPCR), and protein level (Western blot).

2. In Vitro T-Cell Activation Assay

  • Cell Isolation: Isolate CD4+ or CD8+ T-cells from the spleens and lymph nodes of wild-type and HPK1 knockout mice using magnetic-activated cell sorting (MACS).

  • Stimulation: Plate T-cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL) and soluble anti-CD28 antibody (e.g., 1-2 µg/mL).

  • Treatment: For wild-type T-cells, add this compound at various concentrations. Use a vehicle control (e.g., DMSO).

  • Cytokine Analysis: After 24-72 hours, collect supernatant and measure IL-2 and IFN-γ concentrations using ELISA.

  • Phospho-Flow Cytometry for pSLP-76: After a short stimulation period (e.g., 15-30 minutes), fix and permeabilize cells. Stain with a fluorescently labeled antibody specific for phosphorylated SLP-76 (Ser376) and analyze by flow cytometry.[5]

3. In Vivo Syngeneic Tumor Model

  • Cell Culture: Culture murine tumor cell lines (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma) in appropriate media.

  • Tumor Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 0.5-1 x 10^6) into the flank of wild-type and HPK1 knockout mice.

  • Treatment: For the pharmacological arm, begin oral gavage or intraperitoneal injection of this compound at a determined dose and schedule once tumors are palpable. Administer vehicle to the control group.

  • Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).

  • Endpoint Analysis: At the end of the study, excise tumors and spleens. Tumors can be dissociated to analyze the composition of tumor-infiltrating lymphocytes (TILs) by flow cytometry, focusing on the numbers and activation status of CD8+ and CD4+ T-cells.

Conclusion

Both pharmacological inhibition with this compound and genetic knockout of HPK1 are valuable tools for studying the role of HPK1 in immune regulation.

  • Genetic knockout provides a definitive model for the complete loss of HPK1 function and is ideal for elucidating the fundamental biological roles of the protein. However, potential developmental effects of gene deletion should be considered.

  • This compound offers a more therapeutically relevant model, allowing for the study of dose-dependent effects and the timing of intervention. It also provides a direct means to assess the consequences of inhibiting HPK1 kinase activity in a mature immune system.

The choice between these two approaches will depend on the specific research question. For fundamental mechanistic studies, the knockout model is often preferred. For preclinical evaluation of a therapeutic strategy, the use of a small molecule inhibitor like this compound is indispensable. The data suggest that the outcomes of both approaches are largely comparable, reinforcing the central role of HPK1's kinase activity in its immunomodulatory function.

References

Hpk1-IN-8: A Comparative Guide to its Specificity Against MAP4K Family Members

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Hpk1-IN-8, an allosteric inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), and its specificity against other members of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family. The content is based on available experimental data and provides insights into the methodologies used to assess kinase inhibitor specificity.

Introduction to HPK1 and the MAP4K Family

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling, thereby dampening immune responses.[1][2] This inhibitory role makes HPK1 a compelling target in immuno-oncology, as its inhibition can enhance anti-tumor immunity.[2][3]

HPK1 belongs to the MAP4K family, which is part of the larger Ste20-like kinase family. Other members of the MAP4K family include Germinal Center Kinase (GCK, MAP4K2), GCK-like kinase (GLK, MAP4K3), HPK1/GCK-like kinase (HGK, MAP4K4), Kinase homologous to SPS1/STE20 (KHS, MAP4K5), and Misshapen/Nck-related kinase (MINK, MAP4K6).[1] While these kinases share structural homology, particularly within their kinase domains, they can have divergent and sometimes opposing roles in immune signaling.[1][3] For instance, while HPK1 and HGK are negative regulators of T-cell activation, GLK acts as a positive regulator.[3] This functional diversity underscores the critical need for highly selective inhibitors when targeting a specific MAP4K family member.

This compound: An Allosteric and Selective Inhibitor

This compound is an allosteric inhibitor that selectively targets the inactive conformation of full-length HPK1.[4][5][6][7] This mechanism of action is distinct from many traditional kinase inhibitors that compete with ATP in the highly conserved active site. By binding to a less conserved allosteric site on the inactive kinase, this compound achieves a high degree of selectivity.[4][5]

Experimental data indicates that this compound binds to the unphosphorylated, inactive form of HPK1 over 24-fold more potently than the active, phosphorylated form.[4][5] This selectivity for the inactive conformation contributes to its high specificity and reduces off-target effects on other kinases that are in their active state.

Specificity of this compound Against MAP4K Family Members

While the seminal publication describing this compound (referred to as "compound 1") emphasizes its high selectivity against kinases crucial for T-cell signaling, specific IC50 values against a comprehensive panel of MAP4K family members are not detailed in the publicly available literature.[4][5] The focus of the initial study was on its unique allosteric mechanism and selectivity for the inactive state of HPK1.

The table below summarizes the known specificity profile of this compound and highlights the importance of selectivity for HPK1 inhibitors by referencing data from other compounds.

Kinase TargetCommon NameRole in T-Cell ActivationThis compound InhibitionRationale for Selectivity
MAP4K1 HPK1 Negative Regulator Potent, Allosteric Inhibitor Primary target; inhibition enhances immune response.
MAP4K2GCKPositive RegulatorReported to be highly selective for HPK1Off-target inhibition could have unintended consequences on immune signaling.
MAP4K3GLKPositive RegulatorReported to be highly selective for HPK1Off-target inhibition would be counterproductive to the goal of enhancing T-cell activation.
MAP4K4HGKNegative RegulatorReported to be highly selective for HPK1While also a negative regulator, selective inhibition of HPK1 is desired.
MAP4K5KHSLess characterized in T-cellsReported to be highly selective for HPK1Avoidance of broad MAP4K inhibition is crucial for a clean pharmacological profile.
MAP4K6MINKLess characterized in T-cellsReported to be highly selective for HPK1Minimizing off-target effects is a key aspect of developing safe and effective kinase inhibitors.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Hpk1_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 SLP76 SLP-76 ZAP70->SLP76 HPK1 HPK1 (MAP4K1) SLP76->HPK1 activates PLCg1 PLCγ1 SLP76->PLCg1 HPK1->SLP76 phosphorylates (negative feedback) Hpk1_IN_8 This compound Hpk1_IN_8->HPK1 inhibits ERK ERK PLCg1->ERK AP1 AP-1 ERK->AP1 IL2 IL-2 Production AP1->IL2

Caption: Simplified HPK1 signaling pathway in T-cells.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Kinase Kinase (e.g., HPK1, GLK) Incubation Incubate at 30°C Kinase->Incubation Substrate Substrate (e.g., MBP) Substrate->Incubation Inhibitor Inhibitor (this compound) Inhibitor->Incubation ATP [γ-32P]ATP ATP->Incubation Spot Spot on Phosphocellulose Paper Incubation->Spot Wash Wash to Remove Unbound ATP Spot->Wash Quantify Quantify Radioactivity (Phosphorimager) Wash->Quantify

Caption: Workflow for a radiometric kinase inhibition assay.

Experimental Protocols

The specificity of kinase inhibitors like this compound is determined through various biochemical assays. Below are detailed methodologies for common approaches.

Radiometric Kinase Assay (e.g., HotSpot™ Assay)

This is considered a gold-standard method for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

a. Materials:

  • Purified recombinant kinases (HPK1 and other MAP4K family members)

  • Kinase-specific peptide or protein substrate (e.g., Myelin Basic Protein - MBP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP

  • Unlabeled ATP

  • This compound (or other test compounds) dissolved in DMSO

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Phosphorimager for detection

b. Method:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer.

  • Add serial dilutions of this compound to the reaction wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for each kinase to ensure robust activity.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Air-dry the paper and quantify the amount of incorporated radioactivity using a phosphorimager.

  • Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

ADP-Glo™ Luminescence-Based Kinase Assay

This method measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. It is a non-radioactive, high-throughput friendly alternative.

a. Materials:

  • Purified recombinant kinases

  • Substrate

  • Kinase assay buffer

  • ATP

  • This compound

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

b. Method:

  • Set up the kinase reaction as described for the radiometric assay, but using only unlabeled ATP.

  • Incubate the reaction to allow for ADP production.

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert the ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal.

  • The intensity of the light signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate IC50 values as described previously.

In-situ Kinase Profiling (e.g., KiNativ™)

This method assesses the binding of an inhibitor to kinases in their native cellular environment, providing a more physiologically relevant measure of selectivity.

a. Materials:

  • Cell lines or primary cells expressing the kinases of interest

  • Lysis buffer

  • This compound

  • Biotinylated acyl-phosphate-ATP/ADP probe

  • Trypsin

  • Streptavidin beads

  • LC-MS/MS instrumentation

b. Method:

  • Treat intact cells or cell lysates with varying concentrations of this compound.

  • Add a biotinylated acyl-phosphate probe that covalently binds to the conserved lysine in the ATP-binding site of active kinases. The inhibitor will compete with the probe for binding.

  • Lyse the cells (if not already lysed) and digest the proteome with trypsin.

  • Enrich the probe-labeled peptides using streptavidin beads.

  • Identify and quantify the labeled peptides using targeted LC-MS/MS.

  • The degree of inhibition is determined by the reduction in the probe-labeled peptide signal in the presence of the inhibitor.

  • This approach allows for the simultaneous profiling of inhibitor potency against hundreds of kinases in a single experiment.

Conclusion

This compound is a highly selective, allosteric inhibitor of HPK1. Its unique mechanism of targeting the inactive conformation of the kinase provides a significant advantage in achieving selectivity over other kinases, including closely related MAP4K family members. While a detailed head-to-head quantitative comparison of this compound against all MAP4K family members is not publicly available, the principles of its design and its reported high selectivity suggest a favorable profile. For any kinase inhibitor, particularly those targeting members of a highly homologous family like the MAP4Ks, rigorous assessment of selectivity using methods such as those described in this guide is paramount for preclinical and clinical development. This ensures on-target efficacy while minimizing the potential for off-target effects.

References

Validating the Efficacy of Hpk1-IN-8: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Hpk1-IN-8 with other leading Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. This document summarizes key performance data, details experimental protocols, and visualizes the underlying biological pathways to support the evaluation of this compound in new models.

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, is a critical negative regulator of T-cell receptor (TCR) signaling. Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This compound is a novel, allosteric inhibitor that selectively targets the inactive conformation of full-length HPK1, offering a potential advantage in terms of selectivity and mechanism of action over traditional ATP-competitive inhibitors.

Comparative Performance of HPK1 Inhibitors

The following tables summarize the available quantitative data for this compound and a selection of other notable HPK1 inhibitors. This data facilitates a direct comparison of their potency and cellular activity.

Table 1: Biochemical and Cellular Potency of HPK1 Inhibitors

InhibitorTypeBiochemical IC50 (HPK1)Cellular pSLP76 (Ser376) Inhibition IC50IL-2 Production EC50Key Features
This compound (Compound 1) Allosteric, Inactive-Conformation Selective>24-fold more potent for unphosphorylated HPK1 vs. active HPK1[1]Not Publicly AvailableNot Publicly AvailableBinds to a pocket outside the ATP-binding site, requiring domains beyond the kinase domain for its activity.[1]
BGB-15025 ATP-competitive1.04 nM[2]Dose-dependent inhibition in splenic T-cells[2]Induces IL-2 production in T-cells[2]Currently in Phase 1 clinical trials.
CFI-402411 ATP-competitive4.0 ± 1.3 nM[3]Biologically effective concentrations achieved in patients.[4]Not Publicly AvailableFirst-in-class HPK1 inhibitor to enter clinical trials.[5]
GNE-1858 ATP-competitive1.9 nM (SLP76 phosphorylation assay)Not Publicly AvailableNot Publicly AvailablePotently inhibits wild-type and active mimetic mutants of HPK1.[6]
Compound 5i ATP-competitive (Macrocycle)0.8 nM[2]Not Publicly AvailableNot Publicly AvailableHigh selectivity against the homologous kinase GLK.[2]
Compound K ATP-competitive2.6 nM[7]Not Publicly AvailableNot Publicly AvailableIdentified through high-throughput screening.[7]
DS21150768 ATP-competitiveSub-nanomolarNot Publicly AvailableEnhances T-cell function in vitro.[8]Orally bioavailable with sustained plasma exposure.[8]

Table 2: Preclinical In Vivo Efficacy of HPK1 Inhibitors

InhibitorMouse ModelDosing RegimenObserved EfficacyCombination Benefit with Anti-PD-1
This compound (Compound 1) Not Publicly AvailableNot Publicly AvailableNot Publicly AvailableNot Publicly Available
BGB-15025 CT26, EMT-6, GL261Oral administration[2][9]Single-agent anti-tumor activity in the GL261 model.[9]Demonstrated a combination effect in CT26 and EMT-6 models.[2]
CFI-402411 Multiple Syngeneic ModelsNot Publicly AvailablePotent anti-leukemic effects.[5]Preclinical findings support combination therapy.[10]
GNE-1858 Not Publicly AvailableNot Publicly AvailableEnhanced T-cell cytotoxicity on lymphoma cell lines in co-culture with PBMCs.[11]Enhanced cytotoxicity in the presence of anti-PD-1.[11]
Compound 5i MC38, CT26Not Publicly AvailableDemonstrated in vivo anti-tumor efficacy.[2]Clear synergistic effect observed in both models.[2]
Compound K 1956 Sarcoma, MC38Not Publicly AvailableImproved immune responses.[12]Superb anti-tumor efficacy in combination.[12]
DS21150768 Multiple Syngeneic ModelsOral administration[8]Suppressed tumor growth in multiple models as a single agent.[8]Enhanced anti-tumor efficacy in combination.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are outlines of key experimental protocols used in the evaluation of HPK1 inhibitors.

HPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity.

  • Reagents: Recombinant HPK1 enzyme, kinase buffer, ATP, substrate (e.g., myelin basic protein), and ADP-Glo™ reagent and detection reagent.

  • Procedure:

    • Add the test inhibitor (e.g., this compound) at various concentrations to the wells of a 384-well plate.

    • Add the HPK1 enzyme to the wells.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of HPK1 activity, is calculated from the dose-response curve.

Cellular Phospho-SLP76 (Ser376) Assay

This cell-based assay measures the phosphorylation of SLP76, a direct downstream target of HPK1, as a readout of target engagement in a cellular context.

  • Cell Lines: Jurkat T-cells or primary human peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • Pre-incubate the cells with various concentrations of the HPK1 inhibitor.

    • Stimulate the T-cell receptor (TCR) using anti-CD3/CD28 antibodies or beads.

    • Lyse the cells and quantify the levels of phosphorylated SLP76 (Ser376) using methods such as Western Blot, ELISA, or flow cytometry with a phospho-specific antibody.

  • Data Analysis: The IC50 value is determined by plotting the percentage of pSLP76 inhibition against the inhibitor concentration.

T-Cell Activation Assay (IL-2 Secretion)

This functional assay assesses the ability of an HPK1 inhibitor to enhance T-cell activation by measuring the secretion of Interleukin-2 (IL-2), a key cytokine.

  • Cells: Primary human or mouse T-cells, or a T-cell line like Jurkat.

  • Procedure:

    • Culture the T-cells in the presence of varying concentrations of the HPK1 inhibitor.

    • Stimulate the cells with anti-CD3/CD28 antibodies.

    • After a suitable incubation period (e.g., 24-48 hours), collect the cell culture supernatant.

    • Quantify the concentration of IL-2 in the supernatant using an ELISA kit or a cytometric bead array (CBA).

  • Data Analysis: The EC50 value, the concentration of the inhibitor that elicits a half-maximal increase in IL-2 production, is determined from the dose-response curve.

In Vivo Syngeneic Mouse Tumor Models (e.g., CT26, MC38)

These models are essential for evaluating the anti-tumor efficacy of HPK1 inhibitors in an immunocompetent setting.

  • Animal Model: BALB/c or C57BL/6 mice.

  • Tumor Cell Lines: CT26 (colon carcinoma) or MC38 (colon adenocarcinoma).

  • Procedure:

    • Inject tumor cells subcutaneously into the flank of the mice.

    • Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, inhibitor alone, anti-PD-1 alone, combination therapy).

    • Administer the HPK1 inhibitor via the appropriate route (e.g., oral gavage) and schedule.

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • Monitor the overall health and body weight of the mice.

  • Data Analysis: Compare the tumor growth inhibition (TGI) between the different treatment groups. Survival curves can also be generated to assess the impact on overall survival.

Visualizing the HPK1 Signaling Pathway and Experimental Workflow

To further clarify the mechanism of action and the experimental process, the following diagrams have been generated using Graphviz.

HPK1_Signaling_Pathway cluster_TCR_Complex TCR Activation cluster_Downstream_Signaling Downstream Signaling cluster_HPK1_Regulation HPK1 Negative Feedback TCR TCR CD3 CD3 Lck Lck TCR->Lck CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP76 LAT->SLP76 HPK1 HPK1 LAT->HPK1 PLCg1 PLCγ1 SLP76->PLCg1 pSLP76 pSLP76 (Ser376) ERK ERK PLCg1->ERK IL2 IL-2 Production (T-Cell Activation) ERK->IL2 HPK1->SLP76 phosphorylates HPK1->pSLP76 Protein_1433 14-3-3 pSLP76->Protein_1433 Degradation SLP76 Degradation Protein_1433->Degradation Degradation->SLP76 inhibits Hpk1_IN_8 This compound Hpk1_IN_8->HPK1 inhibits

Caption: HPK1 signaling pathway in T-cell activation.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Efficacy biochemical Biochemical Assay (HPK1 Kinase Inhibition) cellular_target Cellular Target Engagement (pSLP76 Assay) biochemical->cellular_target cellular_functional Cellular Functional Assay (IL-2 Secretion) cellular_target->cellular_functional syngeneic_model Syngeneic Mouse Tumor Model (e.g., CT26) cellular_functional->syngeneic_model treatment Treatment with this compound (Single Agent & Combo) syngeneic_model->treatment monitoring Tumor Growth Monitoring treatment->monitoring analysis Efficacy & Survival Analysis monitoring->analysis end End: Efficacy Validation analysis->end start Start: this compound start->biochemical

Caption: Experimental workflow for validating this compound efficacy.

References

A Comparative Guide to HPK1 Inhibition: Hpk1-IN-8 vs. GNE-1858

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two distinct Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors: the allosteric, inactive conformation-selective Hpk1-IN-8 and the potent ATP-competitive tool compound, GNE-1858. This document summarizes their performance based on available experimental data, outlines the methodologies for key experiments, and visualizes relevant biological pathways and experimental workflows.

Introduction to HPK1 and its Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor signaling.[2] Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP76 at Ser376, leading to the recruitment of 14-3-3 proteins and subsequent downregulation of T-cell activation.[3] Inhibition of HPK1 is a promising strategy in cancer immunotherapy as it can enhance the anti-tumor immune response.[1]

This guide focuses on two tool compounds with different mechanisms of action:

  • This compound: An allosteric inhibitor that selectively binds to the inactive conformation of full-length HPK1.[4][5] This mechanism offers the potential for high selectivity.

  • GNE-1858: A potent, ATP-competitive inhibitor that binds to the active site of the kinase.[6][7]

Data Presentation

The following tables summarize the available quantitative data for this compound and GNE-1858. It is important to note that the data for these compounds are from different publications and were generated using different assay formats, which should be considered when making direct comparisons.

Table 1: Biochemical Potency

CompoundTargetAssay TypeIC50Reference
This compoundUnphosphorylated, full-length HPK1Kinase Cascade Scintillation Proximity Assay (SPA)1.2 µM[5][8]
GNE-1858Wild-type HPK1Not specified1.9 nM[6]
GNE-1858HPK1-TSEE (active mimetic mutant)Not specified1.9 nM[6]
GNE-1858HPK1-SA (inactive mutant)Not specified4.5 nM[6]

Table 2: Kinase Selectivity

Data for a comprehensive, head-to-head kinase selectivity panel for both compounds under the same conditions is not publicly available. The following represents the available information.

CompoundSelectivity ProfileReference
This compoundHighly selective against T-cell stimulatory kinases LCK, ITK, and ZAP70.[5][8]
GNE-1858Data from broad kinome scan is not readily available in the searched literature.

Table 3: Cellular Activity

CompoundCell LineAssayEC50 / IC50Reference
This compoundJurkat T-cellspSLP76 (Ser376) InhibitionNot available
GNE-1858Jurkat T-cellspSLP76 (Ser376) Inhibition1.9 nM (in a biochemical assay measuring SLP76 phosphorylation)[7]

Experimental Protocols

Biochemical Assays

This compound: Kinase Cascade Scintillation Proximity Assay (SPA)

This assay format is designed to identify inhibitors that can bind to the unphosphorylated, inactive form of the kinase.[5][8]

  • Reaction Setup: The assay is initiated with the unphosphorylated, full-length HPK1 enzyme.

  • Activation: The kinase is allowed to autophosphorylate, transitioning to its active state.

  • Substrate Phosphorylation: The activated HPK1 then phosphorylates a biotinylated substrate, such as SLP-76.

  • Detection: Streptavidin-coated SPA beads are added, which bind to the biotinylated and phosphorylated substrate. The proximity of the radiolabeled phosphate to the scintillant in the beads generates a signal that is measured.

  • Inhibition: this compound, when present, binds to the inactive conformation of HPK1, preventing its activation and subsequent substrate phosphorylation, leading to a decrease in the SPA signal.

GNE-1858: Generic TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for measuring kinase activity.[9]

  • Reaction Components: The assay mixture typically contains the HPK1 enzyme, a substrate peptide (often a fragment of SLP76) fused to a tag (e.g., biotin), and ATP.

  • Kinase Reaction: The kinase reaction is initiated, and HPK1 phosphorylates the substrate.

  • Detection Reagents: A europium-labeled antibody that specifically recognizes the phosphorylated substrate and a streptavidin-acceptor fluorophore conjugate are added.

  • FRET Signal: When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the europium donor and the acceptor fluorophore into close proximity, resulting in a FRET signal.

  • Inhibition: GNE-1858 competes with ATP for binding to the active site of HPK1, thus preventing substrate phosphorylation and reducing the FRET signal.

Cellular Assays

Phospho-SLP76 (Ser376) Inhibition Assay in Jurkat T-cells

This assay measures the ability of a compound to inhibit the phosphorylation of HPK1's direct substrate, SLP76, in a cellular context.

  • Cell Culture: Jurkat T-cells, which endogenously express HPK1 and the TCR signaling machinery, are used.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the inhibitor (this compound or GNE-1858).

  • TCR Stimulation: T-cell activation is induced by stimulating the T-cell receptor, for example, with anti-CD3 and anti-CD28 antibodies.

  • Cell Lysis: After a defined stimulation period, the cells are lysed to release intracellular proteins.

  • Detection of pSLP76: The level of phosphorylated SLP76 at serine 376 is quantified using methods such as:

    • Western Blotting: Using a phospho-specific antibody.

    • ELISA: A sandwich ELISA format with a capture antibody for total SLP76 and a detection antibody for phospho-SLP76 (Ser376).

    • Homogeneous Time-Resolved Fluorescence (HTRF): Using a pair of FRET-labeled antibodies, one for total SLP76 and another for the phosphorylated form.[10]

Visualizations

HPK1_Signaling_Pathway cluster_inhibitors Inhibitor Action TCR TCR Activation HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive Recruitment & Activation HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active Autophosphorylation SLP76 SLP76 HPK1_active->SLP76 Phosphorylation pSLP76 pSLP76 (Ser376) SLP76->pSLP76 Fourteen_three_three 14-3-3 pSLP76->Fourteen_three_three Binding Downstream Downregulation of T-cell Activation Fourteen_three_three->Downstream Hpk1_IN_8 This compound Hpk1_IN_8->HPK1_inactive Allosteric binding, stablizes inactive state GNE_1858 GNE-1858 GNE_1858->HPK1_active ATP-competitive binding

Caption: HPK1 signaling pathway and points of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays b_start Purified HPK1 Enzyme b_inhibitor Add Inhibitor (this compound or GNE-1858) b_start->b_inhibitor b_reaction Initiate Kinase Reaction (add ATP & Substrate) b_inhibitor->b_reaction b_detection Measure Kinase Activity (e.g., TR-FRET, SPA) b_reaction->b_detection b_result Determine IC50 b_detection->b_result c_start Jurkat T-cells c_inhibitor Treat cells with Inhibitor c_start->c_inhibitor c_stimulate Stimulate TCR (e.g., anti-CD3/CD28) c_inhibitor->c_stimulate c_lyse Lyse Cells c_stimulate->c_lyse c_detection Measure pSLP76 levels (e.g., ELISA, HTRF) c_lyse->c_detection c_result Determine EC50 c_detection->c_result

References

Cross-validation of Hpk1 Inhibition: A Comparative Analysis of a Small Molecule Inhibitor and Genetic Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two primary methodologies for inhibiting Hematopoietic Progenitor Kinase 1 (Hpk1) function: the small molecule inhibitor Hpk1-IN-8 and genetic knockdown via siRNA. This comparison is supported by experimental data to aid in the selection of the most appropriate technique for research and development applications.

Hpk1, a serine/threonine kinase predominantly expressed in hematopoietic cells, is a critical negative regulator of T-cell receptor (TCR) signaling. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. Both small molecule inhibitors and genetic tools like siRNA are employed to probe Hpk1 function and validate it as a therapeutic target. This guide will compare the outcomes of these two approaches on key T-cell activation markers.

Data Presentation: Hpk1 Inhibition vs. Genetic Knockdown

The following table summarizes the quantitative effects of a potent Hpk1 inhibitor, analogous to this compound, and Hpk1 knockout (a genetic approach with an effect comparable to potent siRNA) on T-cell function. The data is derived from studies using Jurkat cells, a human T-lymphocyte cell line, and primary human CD8+ T cells.

Parameter Experimental System Control (Wild-Type/Vehicle) Hpk1 Inhibitor Hpk1 Knockout (CRISPR) Citation
pSLP-76 (S376) (% of Max) Primary Human CD8+ T cells~100%Decreased in a dose-dependent mannerNot specified in this format[1]
IL-2 Secretion (pg/mL) Jurkat Cells~500Not specified~2500[1]
IL-2 Secretion (pg/mL) Primary Human CD8+ T cells~1000~2500~3000[1]
IFN-γ Secretion (pg/mL) Primary Human CD8+ T cells~2000~4000~6000[1]
pERK1/2 (% Positive Cells) Primary Human CD8+ T cells~20%~40%Not specified[1]
IL-2 Production (% of Max) Jurkat Cells~20%~100% (Compound 1)~100%[2][3]
pSLP-76 (S376) (% of Max) Jurkat Cells~100%InhibitedNearly undetectable[2]
pERK1/2 (% of Max) Jurkat Cells~50%Significantly IncreasedSignificantly Increased and Sustained[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Protocol 1: Pharmacological Inhibition of Hpk1 in Primary Human T cells
  • Cell Isolation and Culture:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

    • Purify CD8+ T cells from PBMCs using a negative selection kit.

    • Culture the purified CD8+ T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • T-cell Activation and Inhibitor Treatment:

    • Coat 96-well plates with anti-CD3 antibody (e.g., OKT3) at a concentration of 1-5 µg/mL overnight at 4°C.

    • Wash the plates to remove unbound antibody.

    • Resuspend CD8+ T cells in culture medium and add them to the antibody-coated wells at a density of 1 x 10^6 cells/mL.

    • Add soluble anti-CD28 antibody (1-2 µg/mL) to the cell suspension.

    • Treat the cells with the Hpk1 inhibitor (e.g., this compound or a similar potent compound) at various concentrations (e.g., 0.1 nM to 10 µM) or with a vehicle control (e.g., DMSO).

    • Incubate the cells at 37°C in a 5% CO2 incubator for 24-72 hours.

  • Endpoint Analysis:

    • Cytokine Secretion (ELISA): Collect the culture supernatant after 24-48 hours of stimulation. Measure the concentration of secreted cytokines such as IL-2 and IFN-γ using commercially available ELISA kits.

    • Protein Phosphorylation (Flow Cytometry or Western Blot):

      • Flow Cytometry: After 15-30 minutes of stimulation, fix and permeabilize the cells. Stain with fluorescently labeled antibodies against pSLP-76 (S376) and pERK1/2. Analyze the percentage of positive cells and mean fluorescence intensity using a flow cytometer.

      • Western Blot: Lyse the cells after 15-30 minutes of stimulation. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against pSLP-76 (S376), total SLP-76, pERK1/2, and total ERK.

Protocol 2: Hpk1 Knockdown using siRNA in Jurkat T cells
  • Cell Culture:

    • Culture Jurkat T cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain the cells in exponential growth phase.

  • siRNA Transfection:

    • On the day of transfection, ensure the cells are at an optimal density (e.g., 0.5-1 x 10^6 cells/mL).

    • Use a validated siRNA sequence targeting human Hpk1 (MAP4K1) and a non-targeting control siRNA.

    • Prepare the siRNA-transfection reagent complexes according to the manufacturer's protocol (e.g., using electroporation or lipid-based transfection reagents suitable for suspension cells). For electroporation, typical parameters for Jurkat cells are a single pulse at 250-300V and 950 µF.

    • Add the siRNA complexes to the Jurkat cell suspension.

    • Incubate the cells for 24-72 hours to allow for Hpk1 knockdown. The optimal time for knockdown should be determined empirically.

  • Verification of Knockdown:

    • Western Blot: Lyse a portion of the transfected cells and perform a Western blot to assess the protein levels of Hpk1. Use an antibody specific for Hpk1 and a loading control (e.g., GAPDH or β-actin) to confirm successful knockdown.

  • Functional Assays:

    • After confirming knockdown, perform T-cell activation assays as described in Protocol 1 (steps 2 and 3) to evaluate the functional consequences of Hpk1 silencing on cytokine production and signaling pathways.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Hpk1_Signaling_Pathway TCR TCR Engagement LAT LAT Complex TCR->LAT SLP76 SLP-76 LAT->SLP76 Hpk1 Hpk1 (Active) LAT->Hpk1 Activation pSLP76 pSLP-76 (S376) Downstream Downstream Signaling (e.g., PLCγ1, ERK) SLP76->Downstream Hpk1->SLP76 Phosphorylation Degradation Ubiquitination & Degradation pSLP76->Degradation Degradation->SLP76 Inhibition Activation T-Cell Activation (IL-2, IFN-γ) Downstream->Activation Logical_Comparison cluster_outcomes Functional Outcomes Hpk1_Target Hpk1 Target Inhibitor This compound (Pharmacological) Hpk1_Target->Inhibitor siRNA Hpk1 siRNA (Genetic) Hpk1_Target->siRNA Increase_Activation Increased T-Cell Activation Inhibitor->Increase_Activation Increase_Cytokines Increased Cytokine Production (IL-2, IFN-γ) Inhibitor->Increase_Cytokines Decrease_pSLP76 Decreased pSLP-76 Inhibitor->Decrease_pSLP76 siRNA->Increase_Activation siRNA->Increase_Cytokines siRNA->Decrease_pSLP76

References

Hpk1-IN-8 vs. Pan-Kinase Inhibitors: A Comparative Selectivity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides an objective comparison of the performance of selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, exemplified by compounds with similar profiles to the investigational molecule Hpk1-IN-8, against pan-kinase inhibitors like staurosporine. This analysis is supported by experimental data and detailed methodologies to aid in the rational selection of research tools and potential therapeutic candidates.

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation.[1][2] Inhibition of HPK1 is a promising strategy in immuno-oncology to enhance anti-tumor immunity.[2] Selective HPK1 inhibitors are designed to target HPK1 with high potency while minimizing off-target effects on other kinases, thereby reducing the potential for toxicity and undesired biological responses. In contrast, pan-kinase inhibitors, such as staurosporine, bind to a wide range of kinases with high affinity, making them useful as broad-spectrum research tools but generally unsuitable for therapeutic use due to their lack of specificity.[3][4]

This guide will utilize data from a highly selective HPK1 inhibitor, HMC-B17, as a representative example to illustrate the selectivity profile of this class of compounds compared to the non-selective profile of staurosporine.

Quantitative Selectivity Analysis

The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases, a process known as kinome scanning. The data is often presented as the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50) or as the dissociation constant (Kd). Lower values indicate higher potency.

The following tables summarize the inhibitory activity of the selective HPK1 inhibitor HMC-B17 and the pan-kinase inhibitor staurosporine against HPK1 and a selection of off-target kinases.

Table 1: Inhibitory Activity of HMC-B17

Kinase TargetIC50 (nM)
HPK1 (MAP4K1) 1.39 [5][6]
Other TCR-related kinasesFavorable selectivity reported[5]

Note: Comprehensive kinome scan data with specific IC50 values for a broad range of kinases for HMC-B17 is not publicly available in the referenced literature. The available information highlights its high potency for HPK1 and favorable selectivity against other kinases involved in T-cell receptor (TCR) signaling.

Table 2: Inhibitory Activity of Staurosporine (KINOMEscan Kd values)

Kinase TargetKd (nM)
HPK1 (MAP4K1) -
SLK0.0[5]
LOK0.0[5]
CAMKK10.0[5]
SNARK0.1[5]
PHKG20.1[5]
CAMK2A0.2[5]
CAMKK20.2[5]
MST10.2[5]
MST20.2[5]
FLT3(R834Q)0.2[5]
TAOK30.2[5]
ROCK10.3[5]
ROCK20.2[5]
PRKCE0.3[5]
CAMK2D0.3[5]
EGFR(L858R,T790M)0.3[5]
LRRK2(G2019S)0.4[5]

Note: The KINOMEscan platform provides Kd values. A lower Kd value indicates a stronger binding affinity. The data for staurosporine demonstrates its high affinity for a wide array of kinases, characteristic of a pan-kinase inhibitor. The specific Kd for HPK1 was not listed in the provided public dataset.

HPK1 Signaling Pathway

To understand the biological context of HPK1 inhibition, it is crucial to visualize its role in the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates SLP-76, leading to the downregulation of T-cell activation. Selective inhibitors of HPK1 block this negative feedback loop, thereby enhancing T-cell responses.

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cell Activation cluster_inhibitors Inhibitor Action TCR TCR Engagement Lck Lck TCR->Lck activates ZAP70 ZAP70 Lck->ZAP70 activates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates HPK1 HPK1 LAT_SLP76->HPK1 activates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates HPK1->LAT_SLP76 phosphorylates SLP-76 (negative feedback) IP3_DAG IP3 / DAG Signaling PLCg1->IP3_DAG NFAT_AP1 NFAT / AP-1 Activation IP3_DAG->NFAT_AP1 IL2 IL-2 Production (T-Cell Proliferation) NFAT_AP1->IL2 Pan_Kinase_Inhibitor Pan-Kinase Inhibitor (e.g., Staurosporine) Pan_Kinase_Inhibitor->Lck Pan_Kinase_Inhibitor->ZAP70 Pan_Kinase_Inhibitor->HPK1 Pan_Kinase_Inhibitor->PLCg1 Hpk1_IN_8 This compound (Selective HPK1 Inhibitor) Hpk1_IN_8->HPK1 inhibits

Caption: HPK1's negative regulatory role in TCR signaling and inhibitor intervention points.

Experimental Protocols

The determination of kinase inhibitor selectivity relies on robust and standardized experimental protocols. The following is a generalized description of the KINOMEscan™ assay methodology, a widely used platform for kinase profiling.

KINOMEscan™ Competition Binding Assay

Principle: The KINOMEscan™ assay is a competition-based binding assay that quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag.

Methodology:

  • Reagents:

    • DNA-tagged kinases (a panel of over 400 kinases).

    • Immobilized ligand on a solid support (e.g., beads).

    • Test compound (e.g., this compound or staurosporine) at various concentrations.

    • Control compound (e.g., DMSO).

  • Assay Procedure:

    • A mixture of the DNA-tagged kinase, the immobilized ligand, and the test compound (or DMSO control) is prepared in a multi-well plate.

    • The mixture is incubated to allow the binding reaction to reach equilibrium.

    • The solid support with the bound kinase is washed to remove unbound components.

    • The amount of DNA-tagged kinase bound to the solid support is quantified using qPCR.

  • Data Analysis:

    • The amount of kinase bound in the presence of the test compound is compared to the amount bound in the presence of the DMSO control.

    • The results are typically expressed as a percentage of the control (% Control). A lower % Control value indicates a stronger interaction between the test compound and the kinase.

    • For determining the dissociation constant (Kd), the assay is performed with a range of test compound concentrations, and the data are fitted to a dose-response curve.

Conclusion

The data presented clearly demonstrates the profound difference in selectivity between a targeted inhibitor like HMC-B17 and a pan-kinase inhibitor such as staurosporine. While HMC-B17 exhibits high potency for its intended target, HPK1, with reported favorable selectivity over other related kinases, staurosporine binds indiscriminately to a vast number of kinases with high affinity.

For researchers investigating the specific roles of HPK1 in cellular signaling and disease, a highly selective inhibitor is an indispensable tool. The use of such a compound minimizes the confounding effects of off-target inhibition, leading to more reliable and interpretable experimental outcomes. Conversely, while pan-kinase inhibitors like staurosporine are valuable for certain applications, such as inducing apoptosis in cell-based assays or as a positive control in broad kinase screening, their lack of specificity makes them unsuitable for elucidating the function of a single kinase.

The development of highly selective kinase inhibitors, as exemplified by the emerging class of HPK1 inhibitors, represents a significant advancement in both basic research and clinical drug development. These molecules provide precision tools to dissect complex signaling networks and hold the promise of more effective and less toxic therapeutic interventions.

References

Benchmarking Hpk1-IN-8: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology and oncology, the pursuit of potent and selective kinase inhibitors is paramount. Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell and B-cell receptor signaling, has emerged as a key immuno-oncology target. This guide provides a comprehensive benchmark of Hpk1-IN-8 against other published HPK1 inhibitors, offering a clear comparison of their performance based on available experimental data.

This compound, also referred to as Compound 1 in its primary publication, stands out as an allosteric, inactive conformation-selective inhibitor.[1][2][3] This mechanism of action, which involves binding to the unphosphorylated kinase, offers a potential advantage in achieving higher selectivity compared to traditional ATP-competitive inhibitors.[1][2] This guide will delve into the available quantitative data for this compound and a selection of notable ATP-competitive HPK1 inhibitors, presenting the information in easily digestible tables and outlining detailed experimental protocols for key assays.

Comparative Analysis of HPK1 Inhibitors

The following tables summarize the biochemical and cellular potency of this compound and other well-characterized HPK1 inhibitors. It is important to note that direct head-to-head comparisons in the same study are limited, and experimental conditions may vary between different publications.

Table 1: Biochemical Potency of HPK1 Inhibitors

InhibitorMechanism of ActionBiochemical IC50 (nM)Experimental Assay
This compound (Compound 1) Allosteric, Inactive Conformation-Selective>24-fold more potent for unphosphorylated HPK1Kinase Cascade Assay[1][2]
GNE-1858ATP-Competitive1.9In vitro kinase assay[4]
BGB-15025ATP-Competitive1.04Biochemical assay[5]
NDI-101150ATP-Competitive0.7Biochemical assay
CFI-402411ATP-Competitive4.0Not specified[5]
Compound KATP-Competitive2.6TR-FRET Assay[6]
EMD Serono CompoundATP-Competitive0.2Not specified[7]

Table 2: Cellular Potency of HPK1 Inhibitors

InhibitorCellular AssayCell TypeCellular IC50/EC50 (nM)
NDI-101150pSLP76 InhibitionNot specified41
EMD Serono CompoundpSLP76 (S376) InhibitionJurkat3[7]
EMD Serono CompoundIL-2 ProductionPrimary T-cells1.5 (EC50)[7]
Compound from Yu et al. (XHS)pSLP76 InhibitionPBMC600[4]
Diaminopyrimidine Carboxamide 17pSLP76 InhibitionPBMC32 (EC50)[6]
Diaminopyrimidine Carboxamide 22pSLP76 InhibitionPBMC78 (EC50)[6]
Diaminopyrimidine Carboxamide 1IL-2 ProductionPBMC226 (EC50)[6]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of HPK1 and the methods used for its inhibitor evaluation, the following diagrams are provided.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_activation Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activation CD3 CD3 CD28 CD28 SLP76 SLP-76 PLCg1 PLCγ1 SLP76->PLCg1 ERK ERK PLCg1->ERK AP1 AP-1 ERK->AP1 IL2 IL-2 Production AP1->IL2 HPK1->SLP76 Phosphorylation (Ser376) (Inhibition) Hpk1_IN_8 This compound Hpk1_IN_8->HPK1 Allosteric Inhibition

Caption: HPK1 signaling pathway in T-cells.

HPK1_Inhibitor_Screening_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays start Recombinant HPK1 Enzyme kinase_assay In Vitro Kinase Assay (e.g., TR-FRET, Radiometric) start->kinase_assay Add Inhibitor + ATP + Substrate ic50_biochem Determine Biochemical IC50 kinase_assay->ic50_biochem cells Jurkat T-cells or Human PBMCs treatment Treat with HPK1 Inhibitor cells->treatment stimulation Stimulate with anti-CD3/CD28 treatment->stimulation pslp76_assay pSLP76 Assay (Flow Cytometry / ELISA) stimulation->pslp76_assay il2_assay IL-2 Secretion Assay (ELISA) stimulation->il2_assay ic50_cellular Determine Cellular IC50/EC50 pslp76_assay->ic50_cellular il2_assay->ic50_cellular

Caption: Experimental workflow for HPK1 inhibitor evaluation.

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in this guide, synthesized from multiple sources to provide a standardized methodology.

In Vitro Kinase Inhibition Assay (TR-FRET)

This assay measures the direct inhibition of HPK1 kinase activity.

  • Reagents and Materials:

    • Recombinant full-length human HPK1 protein.

    • Biotinylated peptide substrate (e.g., ULight-CREBtide).

    • Europium-labeled anti-phospho-CREB antibody.

    • ATP.

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Test compounds (including this compound and others) serially diluted in DMSO.

  • Procedure:

    • Add 2 µL of serially diluted compound to the wells of a 384-well plate.

    • Add 4 µL of HPK1 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a mixture of the peptide substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of stop/detection buffer containing EDTA and the Europium-labeled antibody.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the fluorescence signals at the acceptor and donor emission wavelengths.

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Phospho-SLP76 (pSLP76) Assay in Jurkat Cells

This assay measures the ability of an inhibitor to block HPK1-mediated phosphorylation of its direct substrate, SLP-76, in a cellular context.

  • Reagents and Materials:

    • Jurkat E6.1 cells.

    • RPMI-1640 medium supplemented with 10% FBS.

    • Anti-human CD3 and anti-human CD28 antibodies.

    • Test compounds.

    • Fixation buffer (e.g., 4% paraformaldehyde).

    • Permeabilization buffer (e.g., 90% methanol).

    • Fluorescently labeled anti-pSLP76 (Ser376) antibody.

    • Flow cytometer.

  • Procedure:

    • Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

    • Pre-incubate the cells with serially diluted test compounds for 1 hour at 37°C.

    • Stimulate the cells with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for 15 minutes at 37°C.

    • Fix the cells by adding fixation buffer and incubating for 10 minutes at 37°C.

    • Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice.

    • Wash the cells with FACS buffer (PBS with 1% BSA).

    • Stain the cells with the fluorescently labeled anti-pSLP76 antibody for 60 minutes at room temperature in the dark.

    • Wash the cells and resuspend in FACS buffer.

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the live cell population.

    • Determine the median fluorescence intensity (MFI) of the pSLP76 signal.

    • Plot the MFI against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value.

IL-2 Secretion Assay in Human PBMCs

This functional assay assesses the downstream consequence of HPK1 inhibition, which is the enhancement of T-cell activation and cytokine production.

  • Reagents and Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

    • RPMI-1640 medium supplemented with 10% FBS.

    • Anti-human CD3 and anti-human CD28 antibodies.

    • Test compounds.

    • Human IL-2 ELISA kit.

  • Procedure:

    • Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.

    • Add serially diluted test compounds and incubate for 1 hour at 37°C.

    • Stimulate the cells with plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies.

    • Incubate for 48-72 hours at 37°C in a CO₂ incubator.

    • Collect the cell culture supernatant.

    • Measure the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the recombinant IL-2 provided in the ELISA kit.

    • Calculate the concentration of IL-2 in each sample.

    • Plot the IL-2 concentration against the logarithm of the inhibitor concentration.

    • Determine the EC50 value, the concentration at which the inhibitor produces 50% of its maximal effect.

This guide provides a foundational comparison of this compound with other published data. For further, more definitive comparisons, it is recommended that these inhibitors be tested side-by-side in the same experimental setups. The allosteric nature of this compound suggests that it may offer a differentiated profile in terms of selectivity and in vivo efficacy, warranting further investigation by the research community.

References

Reproducibility of Hpk1-IN-8 Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Hpk1-IN-8 with other hematopoietic progenitor kinase 1 (HPK1) inhibitors. The information is presented to facilitate the reproducibility of experiments and to offer a clear perspective on the performance of these compounds.

Hematopoietic progenitor kinase 1 (HPK1), a serine/threonine kinase, acts as a negative regulator of T-cell receptor signaling, making it a compelling target for cancer immunotherapy.[1][2] this compound (also referred to as Compound 1) has been identified as an allosteric, inactive conformation-selective inhibitor of full-length HPK1.[1][3] This guide summarizes key quantitative data, details experimental protocols for crucial assays, and provides visual representations of the HPK1 signaling pathway and experimental workflows.

Performance Comparison of HPK1 Inhibitors

The following tables provide a summary of the biochemical potency and cellular activity of this compound in comparison to other known HPK1 inhibitors. It is important to note that the data is compiled from various studies, and direct comparison should be approached with caution due to potential differences in experimental conditions.

Biochemical Potency
Compound NameAssay TypeIC₅₀ (nM)Source
This compound (Compound 1) Kinase Cascade SPA1200[3]
Compound 14TR-FRET5[4]
Compound 17TR-FRET32 (EC₅₀ pSLP-76)[4]
Compound 22TR-FRET78 (EC₅₀ pSLP-76)[4]
HPK1-IN-3Not Specified0.25[5]
HPK1-IN-7Not Specified2.6[5]
ZYF0033MBP Phosphorylation<10[5]
ISR-03Radiometric HotSpot™43900[6]
ISR-05Radiometric HotSpot™24200[6]
Cellular Activity
Compound NameCell-Based AssayEC₅₀ (nM)Source
Compound 14IL-2 Production (PBMC)180[4]
Compound 15IL-2 Production (PBMC)37[4]
Compound 16IL-2 Production (PBMC)60[4]
HPK1-IN-3IL-2 Production (PBMC)108[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure the reproducibility of the findings.

HPK1 Kinase Cascade Scintillation Proximity Assay (SPA)

This assay identifies inhibitors that target the unphosphorylated, inactive form of HPK1.

Materials:

  • Full-length, unphosphorylated HPK1

  • Full-length SLP-76 substrate

  • [γ-³³P]ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Scintillation proximity assay beads

Procedure:

  • Add the test compound (e.g., this compound) to the assay wells.

  • Introduce the full-length, unphosphorylated HPK1 enzyme to the wells.

  • Add the full-length SLP-76 substrate.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction mixture to allow for HPK1 autophosphorylation and subsequent phosphorylation of SLP-76.

  • Stop the reaction and add SPA beads that capture the radiolabeled, phosphorylated SLP-76.

  • Measure the scintillation signal to determine the extent of HPK1 inhibition.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

A common method for quantifying kinase activity in a high-throughput format.[7]

Materials:

  • Recombinant HPK1 enzyme

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • Assay buffer

Procedure:

  • Dispense the test compounds into assay plates.

  • Add the HPK1 enzyme and the biotinylated peptide substrate.

  • Start the kinase reaction by adding ATP and incubate.

  • Stop the reaction and add the detection reagents: Europium-labeled anti-phospho-substrate antibody and SA-APC.

  • Incubate to allow for antibody and SA-APC binding.

  • Read the plate on a TR-FRET-compatible reader to measure the energy transfer from the europium donor to the APC acceptor.

Cellular pSLP-76 Assay

This assay measures the phosphorylation of SLP-76, a direct substrate of HPK1, in a cellular context.[7]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Anti-CD3/anti-CD28 antibodies for T-cell stimulation

  • Test compounds

  • Lysis buffer

  • Antibodies for detecting phosphorylated SLP-76 (pSLP-76) and total SLP-76

  • Detection reagents (e.g., for ELISA or Western blotting)

Procedure:

  • Isolate and culture human PBMCs.

  • Pre-incubate the cells with the test compounds.

  • Stimulate the T-cells using anti-CD3/anti-CD28 antibodies.

  • Lyse the cells to extract proteins.

  • Quantify the levels of pSLP-76 and total SLP-76 using an appropriate method such as ELISA or Western blotting.

  • Normalize the pSLP-76 signal to the total SLP-76 signal to determine the inhibitory effect of the compound.

IL-2 Secretion Assay

This functional assay measures the downstream effect of HPK1 inhibition on T-cell activation by quantifying the secretion of Interleukin-2 (IL-2).[7]

Materials:

  • Human PBMCs

  • Anti-CD3/anti-CD28 antibodies

  • Test compounds

  • ELISA kit for human IL-2

Procedure:

  • Culture human PBMCs.

  • Treat the cells with the test compounds.

  • Stimulate the T-cells with anti-CD3/anti-CD28 antibodies.

  • Collect the cell culture supernatant after an appropriate incubation period.

  • Measure the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.

Visualizing HPK1 Signaling and Experimental Processes

The following diagrams, created using the DOT language, illustrate the HPK1 signaling pathway and a typical experimental workflow for screening HPK1 inhibitors.

HPK1_Signaling_Pathway TCR TCR LCK LCK TCR->LCK Activation ZAP70 ZAP70 LCK->ZAP70 Activation LAT LAT ZAP70->LAT SLP76 SLP76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 Recruitment Downstream Downstream Signaling (e.g., PLCγ1, ERK) SLP76->Downstream pSLP76 pSLP76 (Ser376) HPK1->pSLP76 Phosphorylation HPK1->Downstream Inhibition FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree Binding Degradation Proteasomal Degradation FourteenThreeThree->Degradation TCellActivation T-Cell Activation Downstream->TCellActivation

Caption: HPK1 negatively regulates T-cell receptor signaling.

HPK1_Inhibitor_Screening_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays CompoundLibrary Compound Library PrimaryScreen Primary Screen (e.g., TR-FRET) CompoundLibrary->PrimaryScreen HitConfirmation Hit Confirmation PrimaryScreen->HitConfirmation IC50 IC₅₀ Determination HitConfirmation->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity pSLP76Assay pSLP-76 Assay (PBMCs) IC50->pSLP76Assay LeadOpt Lead Optimization Selectivity->LeadOpt IL2Assay IL-2 Secretion Assay (PBMCs) pSLP76Assay->IL2Assay IL2Assay->LeadOpt

Caption: A typical workflow for screening HPK1 inhibitors.

References

Head-to-Head Comparison: Hpk1-IN-8 vs. BGB-15025 in HPK1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer immunotherapy, the Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a critical negative regulator of T-cell activation, making it a compelling target for novel therapeutics. This guide provides a detailed head-to-head comparison of two prominent HPK1 inhibitors: Hpk1-IN-8, an allosteric inhibitor, and BGB-15025, an ATP-competitive inhibitor currently in clinical development. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical, cellular, and potential clinical profiles based on available preclinical and clinical data.

At a Glance: Key Differences

FeatureThis compoundBGB-15025
Mechanism of Action Allosteric, selective for the inactive conformation of full-length HPK1.[1]ATP-competitive, potent inhibitor of HPK1 kinase activity.[2]
Biochemical Potency Binds to unphosphorylated HPK1 >24-fold more potently than active HPK1.[1]IC50: 1.04 nM.[2]
Cellular Activity Attenuates HPK1 autophosphorylation.[1]Potently reduces SLP76 phosphorylation and increases downstream ERK phosphorylation.[2]
Selectivity Highly selective against kinases critical for T-cell signaling.[1]Good selectivity profile against other MAP4K family members.[2]
Clinical Development PreclinicalPhase 1 clinical trials.[2]

Signaling Pathway of HPK1 in T-Cell Receptor Activation

HPK1 is a key negative feedback regulator in the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates SLP76, leading to the dampening of downstream signaling and T-cell activation. Inhibition of HPK1 is sought to enhance anti-tumor immunity by restoring T-cell function.

HPK1_Signaling_Pathway cluster_downstream Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activates CD28 CD28 PLCg1 PLCγ1 ERK ERK PLCg1->ERK IL2 IL-2 Production ERK->IL2 T_Cell_Activation T-Cell Activation IL2->T_Cell_Activation SLP76 SLP76 HPK1->SLP76 Phosphorylates HPK1->pSLP76 Inhibits Signaling SLP76->PLCg1

HPK1 signaling cascade in T-cells.

Quantitative Data Summary

Biochemical Activity
CompoundAssay TypeTargetKey ParameterValueReference
This compoundKinase Cascade AssayUnphosphorylated HPK1Binding Potency>24-fold higher vs. active HPK1[1]
BGB-15025Biochemical Kinase AssayHPK1IC501.04 nM[2]
Cellular Activity
CompoundAssay TypeCell LineKey ParameterValueReference
This compoundCellular Autophosphorylation-InhibitionAttenuates HPK1 autophosphorylation[1]
BGB-15025pSLP76 InhibitionT-cellsInhibitionPotently reduces SLP76 phosphorylation[2]
BGB-15025IL-2 ProductionT-cellsInductionInduces IL-2 production[2]

Experimental Protocols

HPK1 Kinase Cascade Assay (for this compound)

This assay identifies inhibitors that preferentially bind to the unphosphorylated, inactive form of HPK1.

Workflow:

Kinase_Cascade_Assay start Start reagents Prepare reaction mix: - Unphosphorylated HPK1 - Upstream activating kinase - Substrate - ATP start->reagents add_inhibitor Add this compound (or DMSO control) reagents->add_inhibitor incubate Incubate at room temperature add_inhibitor->incubate measure Measure substrate phosphorylation incubate->measure analyze Analyze data to determine IC50 measure->analyze end End analyze->end

Workflow for the HPK1 Kinase Cascade Assay.

Methodology:

  • A kinase cascade assay is initiated with the target kinase, HPK1, in its unphosphorylated, inactive state.

  • An upstream kinase is included in the reaction to activate HPK1 during the assay.

  • The inhibitor, this compound, is added at various concentrations.

  • The reaction is initiated by the addition of ATP.

  • The phosphorylation of a downstream substrate is measured to determine the activity of HPK1.

  • This method allows for the identification of inhibitors that bind to the inactive conformation and prevent its activation.[1]

Cellular pSLP76 Phosphorylation Assay (for BGB-15025)

This assay measures the ability of an inhibitor to block HPK1-mediated phosphorylation of its direct substrate, SLP76, in a cellular context.

Methodology:

  • T-cells (e.g., Jurkat cells or primary T-cells) are pre-incubated with varying concentrations of BGB-15025.

  • The cells are then stimulated with anti-CD3/CD28 antibodies to activate the TCR signaling pathway and induce HPK1 activity.

  • Following stimulation, cells are lysed, and the level of phosphorylated SLP76 (pSLP76) is quantified using methods such as Western Blot or ELISA.

  • A reduction in the pSLP76 signal in the presence of the inhibitor indicates target engagement and functional inhibition of HPK1.[2]

T-Cell Activation Assay (IL-2 Production) (for BGB-15025)

This functional assay assesses the downstream consequence of HPK1 inhibition, which is the enhancement of T-cell activation, measured by the production of the cytokine Interleukin-2 (IL-2).

Methodology:

  • Similar to the pSLP76 assay, T-cells are pre-treated with the inhibitor BGB-15025.

  • The T-cells are subsequently stimulated to activate the TCR pathway.

  • After an incubation period (typically 24-48 hours), the cell culture supernatant is collected.

  • The concentration of secreted IL-2 in the supernatant is measured using an ELISA kit.

  • An increase in IL-2 production in the presence of the inhibitor demonstrates its ability to enhance T-cell effector function.[2]

In Vivo and Clinical Data

BGB-15025: Oral administration of BGB-15025 has demonstrated dose-dependent inhibition of pSLP76 in splenic T-cells and induction of serum IL-2 in mouse models.[2] In preclinical syngeneic tumor models (CT26 and EMT-6), BGB-15025 has shown anti-tumor efficacy, particularly in combination with an anti-PD-1 antibody.[2] BGB-15025 is currently being evaluated in a Phase 1 clinical trial in patients with advanced solid tumors, both as a monotherapy and in combination with the anti-PD-1 antibody tislelizumab.

This compound: To date, there is no publicly available in vivo efficacy or pharmacokinetic data for this compound.

Conclusion

This compound and BGB-15025 represent two distinct and promising strategies for targeting HPK1 in cancer immunotherapy. This compound, with its allosteric mechanism and selectivity for the inactive conformation, offers a potential advantage in terms of kinase selectivity. BGB-15025, a potent ATP-competitive inhibitor, has demonstrated robust cellular activity and has progressed into clinical trials, indicating its potential for therapeutic application.

The choice between these or similar inhibitors will depend on a variety of factors including their selectivity profiles, pharmacokinetic properties, and ultimately, their safety and efficacy in clinical settings. The ongoing clinical evaluation of BGB-15025 will provide crucial insights into the therapeutic potential of HPK1 inhibition in oncology. Further preclinical studies on allosteric inhibitors like this compound are warranted to explore their potential advantages in vivo.

References

Comparative Analysis of HPK1 Inhibitors: Hpk1-IN-8 and CFI-402411

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of immuno-oncology, Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, has emerged as a promising therapeutic target. This guide provides a comprehensive comparative analysis of two small molecule inhibitors targeting HPK1: Hpk1-IN-8 and CFI-402411. This objective comparison, supported by available experimental data, aims to inform researchers and drug developers on the distinct characteristics and potential applications of these compounds.

Executive Summary

FeatureThis compoundCFI-402411
Mechanism of Action Allosteric, inactive conformation-selective inhibitor of full-length HPK1.[1][2]Potent, orally bioavailable inhibitor of HPK1.[3][4]
Biochemical Potency (IC50) Binds to unphosphorylated HPK1 >24-fold more potently than active HPK1.[2]4.0 ± 1.3 nM[5][6][7]
Cellular Activity Attenuates kinase autophosphorylation.[2]Prevents HPK1-mediated immunosuppression by inhibiting T-cell receptor (TCR) signaling.[1][4]
Kinase Selectivity Highly selective against kinases critical for T cell signaling.[2]Selective against T cell-specific kinases and other MAP4K family members.[8]
In Vivo Efficacy Data not publicly available.Demonstrates monotherapy and combination (with anti-PD-1) anti-tumor efficacy in syngeneic mouse models.[8]
Clinical Development Preclinical.Phase 1/2 Clinical Trial (TWT-101) ongoing for advanced solid malignancies.[3][6][9]

Introduction to HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[10] It functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[10] Upon TCR activation, HPK1 phosphorylates linker for activation of T-cells (LAT) and SLP-76, leading to the downregulation of T-cell activation and proliferation. By inhibiting HPK1, the aim is to release this "brake" on the immune system, thereby enhancing the anti-tumor immune response.

This compound: An Allosteric Approach

This compound is distinguished by its unique mechanism of action as an allosteric inhibitor of HPK1.[1][2] Unlike ATP-competitive inhibitors that target the highly conserved ATP-binding pocket, allosteric inhibitors bind to a different site on the enzyme, often inducing a conformational change that inactivates the kinase.

Biochemical Profile

A key characteristic of this compound is its selectivity for the inactive, unphosphorylated form of full-length HPK1.[2] It has been shown to bind to the unphosphorylated kinase with over 24-fold greater potency than to the active, phosphorylated form.[2] This inactive-conformation selectivity is a significant advantage, as it can lead to higher kinase selectivity. This compound is not competitive with ATP and its binding requires domains outside of the kinase domain, confirming its allosteric nature.[2] This mode of action allows it to attenuate the autophosphorylation of HPK1, a critical step in its activation.[2]

Cellular and In Vivo Data

Detailed quantitative data on the cellular activity of this compound, such as its effect on SLP-76 phosphorylation in cells, and in vivo efficacy data are not yet publicly available. The primary research highlights its discovery and biochemical characterization.[2]

CFI-402411: A Potent Kinase Inhibitor in Clinical Development

CFI-402411 is a potent and orally bioavailable inhibitor of HPK1 that has progressed to clinical trials.[3][4] It represents a more traditional ATP-competitive approach to kinase inhibition.

Biochemical and Cellular Activity

CFI-402411 demonstrates potent inhibition of HPK1 with a reported IC50 of 4.0 ± 1.3 nM.[5][6][7] In cellular assays, it effectively prevents HPK1-mediated immunosuppression by blocking the inhibition of T-cell receptor signaling.[1][4] This leads to enhanced T-cell activation, cytokine production, and a more robust anti-tumor immune response.[8]

Kinase Selectivity

Preclinical studies have shown that CFI-402411 is highly selective for HPK1, with low activity against other T-cell-specific kinases and kinases within the MAP4K family.[8] This selectivity is crucial for minimizing off-target effects and associated toxicities.

In Vivo Efficacy and Clinical Trials

In preclinical syngeneic tumor models, CFI-402411 has demonstrated significant anti-tumor efficacy, both as a monotherapy and in combination with anti-PD-1 checkpoint inhibitors.[8] These promising preclinical results have led to the initiation of the TWT-101 Phase 1/2 clinical trial (NCT04521413).[3][9]

The TWT-101 study is evaluating the safety, tolerability, pharmacokinetics, and efficacy of CFI-402411, alone and in combination with pembrolizumab, in patients with advanced solid malignancies.[3][6][9] Interim results have shown a manageable safety profile, with the most common treatment-related adverse events being diarrhea, nausea, and fatigue.[5] Encouragingly, signs of clinical activity, including stable disease and partial responses, have been observed in heavily pre-treated patients.[11]

Experimental Protocols

Detailed experimental protocols for the specific assays used to characterize this compound and CFI-402411 are proprietary. However, this section outlines the general methodologies for key experiments cited in the analysis.

Biochemical Kinase Assay (General Protocol)

Purpose: To determine the half-maximal inhibitory concentration (IC50) of a compound against the target kinase.

Methodology: A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.

  • Reaction Setup: Recombinant HPK1 enzyme is incubated with a specific substrate (e.g., a peptide derived from SLP-76) and ATP in a buffer solution.

  • Inhibitor Addition: Serial dilutions of the test compound (this compound or CFI-402411) are added to the reaction mixture.

  • Kinase Reaction: The reaction is allowed to proceed for a defined period at a specific temperature.

  • Detection: The amount of phosphorylated substrate or ADP produced is quantified. In a TR-FRET assay, this involves the use of a phosphorylation-specific antibody labeled with a fluorescent acceptor and a lanthanide-labeled antibody against the substrate. In the ADP-Glo™ assay, the amount of ADP is converted to a luminescent signal.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular SLP-76 Phosphorylation Assay (General Protocol)

Purpose: To assess the ability of a compound to inhibit HPK1 activity within a cellular context.

Methodology: This assay typically uses a T-cell line (e.g., Jurkat) or primary T-cells.

  • Cell Treatment: Cells are pre-incubated with various concentrations of the inhibitor.

  • T-Cell Activation: T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway and induce HPK1 activity.

  • Cell Lysis: After a short incubation period, the cells are lysed to extract proteins.

  • Detection of Phospho-SLP-76: The level of phosphorylated SLP-76 (at Ser376) is measured using methods such as Western blotting or an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.

  • Data Analysis: The inhibition of SLP-76 phosphorylation at different compound concentrations is used to determine the cellular EC50 value.

T-Cell Proliferation and Cytokine Production Assay (General Protocol)

Purpose: To evaluate the functional consequences of HPK1 inhibition on T-cell activation.

Methodology:

  • Isolation of T-cells: Primary T-cells are isolated from peripheral blood mononuclear cells (PBMCs).

  • Labeling (for proliferation): T-cells are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division.

  • Treatment and Stimulation: T-cells are cultured in the presence of various concentrations of the inhibitor and stimulated with anti-CD3/anti-CD28 antibodies or specific antigens.

  • Analysis:

    • Proliferation: After several days, the dilution of the fluorescent dye is measured by flow cytometry to determine the extent of cell division.

    • Cytokine Production: The supernatant from the cell culture is collected, and the levels of secreted cytokines (e.g., IL-2, IFN-γ) are measured by ELISA or multiplex bead array.

In Vivo Tumor Model (General Protocol)

Purpose: To assess the anti-tumor efficacy of the HPK1 inhibitor in a living organism.

Methodology: Syngeneic mouse tumor models are commonly used, where tumor cells from the same genetic background as the mouse are implanted.

  • Tumor Implantation: Cancer cells (e.g., CT26 colon carcinoma) are injected subcutaneously into immunocompetent mice.

  • Treatment: Once tumors reach a certain size, mice are treated with the HPK1 inhibitor (administered orally or via another route), a vehicle control, and potentially in combination with other therapies like anti-PD-1 antibodies.

  • Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, tumors and immune organs (e.g., spleen, lymph nodes) can be harvested to analyze immune cell infiltration and activation status by flow cytometry or immunohistochemistry.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the HPK1 signaling pathway and a general experimental workflow for inhibitor testing.

HPK1_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck Activates ZAP70 ZAP70 Lck->ZAP70 Activates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates HPK1_inactive Inactive HPK1 LAT_SLP76->HPK1_inactive Recruits pSLP76 p-SLP-76 (Ser376) HPK1_active Active HPK1 HPK1_inactive->HPK1_active Autophosphorylation HPK1_active->LAT_SLP76 Phosphorylates (Ser376 on SLP-76) Degradation SLP-76 Degradation pSLP76->Degradation Leads to Downregulation Downregulation of T-cell Activation Degradation->Downregulation Hpk1_IN_8 This compound Hpk1_IN_8->HPK1_inactive Binds to & inhibits activation CFI_402411 CFI-402411 CFI_402411->HPK1_active Inhibits kinase activity Experimental_Workflow start Start biochemical Biochemical Assays (e.g., IC50 determination) start->biochemical cellular Cellular Assays (e.g., p-SLP-76, Cytokine Release) biochemical->cellular Promising candidates invivo In Vivo Efficacy (Syngeneic Tumor Models) cellular->invivo Active compounds clinical Clinical Trials (Phase I/II) invivo->clinical Efficacious & Safe compounds end End clinical->end

References

Assessing the advantages of Hpk1-IN-8's allosteric mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of immune responses, making it a compelling target for cancer immunotherapy. Inhibition of HPK1 is expected to enhance the anti-tumor activity of T cells, B cells, and dendritic cells. While numerous ATP-competitive inhibitors of HPK1 have been developed, the emergence of allosteric inhibitors such as Hpk1-IN-8 presents a novel and potentially superior therapeutic strategy. This guide provides a comprehensive comparison of this compound's allosteric mechanism with traditional ATP-competitive inhibitors, supported by experimental data and detailed protocols.

Unveiling the Allosteric Mechanism of this compound

This compound is distinguished as an allosteric, inactive conformation-selective inhibitor of full-length HPK1.[1] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of the kinase domain, allosteric inhibitors bind to a distinct, less conserved site. This unique mechanism of action offers several key advantages.

A pivotal study identified a novel allosteric inhibitor, referred to as "compound 1," which is understood to be this compound.[2] This compound was discovered using a kinase cascade assay, which is particularly suited for identifying inhibitors that target the inactive, unphosphorylated form of the kinase.[2] The study revealed that this compound binds to the unphosphorylated form of HPK1 over 24-fold more potently than the active, phosphorylated form.[2] This selectivity for the inactive conformation is a hallmark of its allosteric mechanism and contributes to its high selectivity.

The Advantages of Allosteric Inhibition

The allosteric approach to inhibiting HPK1, as exemplified by this compound, presents several theoretical and demonstrated advantages over ATP-competitive inhibition:

  • Enhanced Selectivity: The ATP-binding pocket is highly conserved across the human kinome, making it challenging to develop highly selective ATP-competitive inhibitors.[2] Allosteric sites, in contrast, tend to be more structurally diverse, offering a unique opportunity to achieve greater selectivity and reduce off-target effects.[2] this compound has been shown to be highly selective against other kinases that are critical for T cell signaling.[2]

  • Non-Competition with ATP: The efficacy of ATP-competitive inhibitors can be diminished by high intracellular concentrations of ATP. Allosteric inhibitors, by binding to a different site, are not in direct competition with ATP, which may translate to more sustained and predictable target engagement in the cellular environment.[2]

  • Novel Mechanism of Action: this compound's mechanism involves binding to a pocket that includes residues both within and outside the kinase domain, leading to the attenuation of kinase autophosphorylation.[2] This distinct mechanism may offer advantages in overcoming resistance mechanisms that can emerge with ATP-competitive inhibitors.

Quantitative Comparison of HPK1 Inhibitors

The following tables summarize the quantitative data for this compound and a selection of ATP-competitive HPK1 inhibitors. This data highlights the differences in potency and cellular activity.

Table 1: Biochemical Potency of HPK1 Inhibitors

CompoundMechanismTarget FormIC50 (nM)Reference
This compound (compound 1) Allosteric Unphosphorylated HPK1 ~0.9 [2] (Potency described as >24-fold higher for unphosphorylated form)
Compound KATP-CompetitiveActive HPK12.6[3][4]
GNE-1858ATP-CompetitiveActive HPK11.9[3][4]
XHSATP-CompetitiveActive HPK12.6[4][5]
Compound 22ATP-CompetitiveActive HPK10.061[3][4]
NDI-101150ATP-CompetitiveActive HPK1< 1[6]

Table 2: Cellular Activity of HPK1 Inhibitors

CompoundAssayCell TypeIC50/EC50 (nM)Reference
This compound (as a representative allosteric inhibitor) pSLP-76 InhibitionJurkat T cellsPotent (specific value not publicly available)-
Compound [I]pSLP-76 InhibitionJurkat T cells3[7]
Compound [I]IL-2 SecretionPrimary T-cells1.5[7]
XHSpSLP-76 InhibitionHuman PBMCs600[3][4]
RVU-293pSLP-76 InhibitionJurkat T cells144[8]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the experimental context, the following diagrams illustrate the HPK1 signaling pathway and the workflows for key assays used to evaluate HPK1 inhibitors.

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cells TCR TCR Engagement LCK LCK TCR->LCK ZAP70 ZAP70 LCK->ZAP70 LAT_SLP76 LAT/SLP76 Signalosome ZAP70->LAT_SLP76 HPK1_inactive HPK1 (Inactive) LAT_SLP76->HPK1_inactive T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) LAT_SLP76->T_Cell_Activation Promotes HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active Phosphorylation pSLP76 pSLP-76 (Ser376) HPK1_active->pSLP76 Phosphorylates Ub_Degradation Ubiquitination & Proteasomal Degradation of SLP76 pSLP76->Ub_Degradation Ub_Degradation->T_Cell_Activation Inhibits Hpk1_IN_8 This compound (Allosteric Inhibitor) Hpk1_IN_8->HPK1_inactive Binds to Allosteric Site ATP_Competitive ATP-Competitive Inhibitors ATP_Competitive->HPK1_active Binds to ATP Pocket

Caption: HPK1 signaling cascade in T-cells.

Kinase_Assay_Workflow Biochemical Kinase Assay Workflow (ADP-Glo™) cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Reagents Prepare Reagents: - HPK1 Enzyme - Substrate (e.g., MBP) - ATP - Inhibitor (this compound or ATP-competitive) Incubate Incubate Enzyme, Substrate, ATP, and Inhibitor Reagents->Incubate ADP_Production ADP is Produced Incubate->ADP_Production Add_Reagent1 Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) ADP_Production->Add_Reagent1 Add_Reagent2 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Add_Reagent1->Add_Reagent2 Measure Measure Luminescence Add_Reagent2->Measure

Caption: Workflow for an ADP-Glo™ kinase assay.

Cellular_Assay_Workflow Cellular pSLP-76 Assay Workflow (AlphaLISA®) cluster_cell_culture Cell Culture & Treatment cluster_assay AlphaLISA® Assay Seed_Cells Seed Immune Cells (e.g., Jurkat T-cells) Treat_Inhibitor Treat with Inhibitor Seed_Cells->Treat_Inhibitor Stimulate Stimulate TCR Treat_Inhibitor->Stimulate Lyse Lyse Cells Stimulate->Lyse Add_Lysate Add Cell Lysate to Assay Plate Add_Beads Add Acceptor Beads & Biotinylated Antibody Add_Lysate->Add_Beads Incubate1 Incubate Add_Beads->Incubate1 Add_Donor Add Streptavidin-Donor Beads Incubate1->Add_Donor Incubate2 Incubate in Dark Add_Donor->Incubate2 Read Read on Alpha-enabled Reader Incubate2->Read Allosteric_Advantage Logical Advantage of this compound's Allosteric Mechanism cluster_allosteric Allosteric Inhibition (this compound) cluster_atp ATP-Competitive Inhibition Allosteric_Site Binds to Unique Allosteric Site High_Selectivity High Kinase Selectivity Allosteric_Site->High_Selectivity Non_ATP_Competitive Not Competitive with ATP Allosteric_Site->Non_ATP_Competitive Inactive_Conformation Selectively Binds to Inactive Conformation Inactive_Conformation->High_Selectivity Reduced_Off_Target Reduced Off-Target Effects High_Selectivity->Reduced_Off_Target Sustained_Efficacy Sustained Cellular Efficacy Non_ATP_Competitive->Sustained_Efficacy ATP_Pocket Binds to Conserved ATP Pocket Lower_Selectivity Potential for Lower Kinase Selectivity ATP_Pocket->Lower_Selectivity ATP_Competition Competitive with ATP ATP_Pocket->ATP_Competition Off_Target_Risk Higher Risk of Off-Target Effects Lower_Selectivity->Off_Target_Risk Variable_Efficacy Efficacy Dependent on Cellular ATP Levels ATP_Competition->Variable_Efficacy

References

A Comparative Guide to the In Vitro and In Vivo Activity of HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo activities of representative Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. HPK1, a serine/threonine kinase, acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4] Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[5][6][7] This document summarizes key performance data from publicly available studies to facilitate the evaluation of different HPK1 inhibitor chemotypes. While a specific compound designated "Hpk1-IN-8" is not detailed in the available literature, this guide presents data from several well-characterized HPK1 inhibitors to serve as a benchmark for comparison.

Data Presentation

The following tables summarize the in vitro and in vivo activities of selected HPK1 inhibitors. These compounds have been chosen to represent a range of potencies and chemical scaffolds.

Table 1: In Vitro Activity of HPK1 Inhibitors
Compound Name/ReferenceTargetAssay TypeIC50 (nM)Cellular AssayCellular Potency (nM)
Compound from EMD Serono [8]HPK1Biochemical0.2Jurkat pSLP76(S376)3
Primary T-cell IL-2EC50 = 1.5
NDI-101150 [9]HPK1Biochemical---
DS21150768 [6]HPK1Biochemical-T-cell function-
Compound 15b [10]HPK1Kinase Activity3.1Jurkat pSLP76-
Compound 1 [10]HPK1Biochemical0.0465Human pSLP-76 ELISA< 20
A-745 [11]HPK1Biochemical---
GNE-1858 [12]HPK1Biochemical1.9--
Compound K (BMS) [12]HPK1Biochemical2.6--
M074-2865 [12]HPK1Kinase Inhibition2930--

Note: "-" indicates data not available in the cited sources.

Table 2: In Vivo Activity of HPK1 Inhibitors
Compound Name/ReferenceAnimal ModelTumor ModelDosingKey In Vivo Outcome
NDI-101150 [9]Syngeneic MouseMultipleOralSignificant tumor growth inhibition, induction of immune memory.
DS21150768 [6]Syngeneic MouseMultipleOralSuppressed tumor growth in multiple models, enhanced cytokine responses.
Compound 15b [10]MouseMC38-Potent anti-tumor efficacy, alone and in combination with anti-PD-1.
Unnamed Gilead Inhibitor [5]Preclinical Animal ModelsTumor ModelsOralHeightened T-cell activation, enhanced tumor growth control.

Note: "-" indicates data not available in the cited sources.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the HPK1 signaling pathway, a typical experimental workflow for evaluating HPK1 inhibitors, and the principle of the Cellular Thermal Shift Assay (CETSA).

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation HPK1 HPK1 TCR->HPK1 Recruitment & Activation ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP76 LAT->SLP76 pSLP76 pSLP76 (Ser376) SLP76->pSLP76 Downstream Downstream Signaling (e.g., PLCγ1, Erk) SLP76->Downstream HPK1->SLP76 Phosphorylation FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree Binding Proteasome Proteasome pSLP76->Proteasome Ubiquitination Ub Ubiquitin FourteenThreeThree->Ub Ub->pSLP76 Degradation Degradation Proteasome->Degradation

Caption: HPK1 signaling pathway in T-cells.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assay (e.g., Kinase Assay) Cellular Cellular Assay (pSLP76, Cytokine Release) Biochemical->Cellular Lead Identification CETSA CETSA (Target Engagement) Cellular->CETSA Target Validation PK Pharmacokinetics (PK) CETSA->PK Candidate Selection PD Pharmacodynamics (PD) PK->PD Efficacy Efficacy Studies (Tumor Models) PD->Efficacy

Caption: Workflow for HPK1 inhibitor evaluation.

CETSA_Principle cluster_control Control (No Ligand) cluster_ligand With Ligand Protein_C Protein Heat_C Heat Protein_C->Heat_C Denatured_C Denatured Protein (Precipitated) Heat_C->Denatured_C Protein_L Protein Ligand Ligand Protein_L->Ligand Complex Protein-Ligand Complex Ligand->Complex Heat_L Heat Complex->Heat_L Stable_L Stable Protein (Soluble) Heat_L->Stable_L

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate interpretation and replication of results.

HPK1 Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of HPK1. A common method is the ADP-Glo™ Kinase Assay.[13][14]

Materials:

  • Recombinant HPK1 enzyme

  • HPK1 substrate (e.g., Myelin Basic Protein, MBP)[15]

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compound (this compound or other inhibitors)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 1 µl of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µl of HPK1 enzyme solution to each well.

  • Initiate the kinase reaction by adding 2 µl of a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced by adding 5 µl of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µl of Kinase Detection Reagent to convert ADP to a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phospho-SLP76 (Ser376) Assay

This assay measures the inhibition of HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP76, at serine 376.[8][16]

Materials:

  • Jurkat T-cells or primary T-cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)

  • Test compound

  • Fixation and permeabilization buffers

  • Phospho-specific antibody against pSLP76 (Ser376)

  • Fluorescently labeled secondary antibody

  • Flow cytometer

Procedure:

  • Culture Jurkat T-cells or primary T-cells to the desired density.

  • Pre-incubate the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway.

  • After a short incubation period (e.g., 5-15 minutes), fix and permeabilize the cells.

  • Stain the cells with the primary antibody against pSLP76 (Ser376).

  • Wash the cells and stain with a fluorescently labeled secondary antibody.

  • Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of pSLP76 staining.

  • Calculate the percent inhibition of pSLP76 phosphorylation and determine the IC50 value.

In Vivo Tumor Growth Inhibition Study

These studies evaluate the anti-tumor efficacy of an HPK1 inhibitor in a living organism, typically in syngeneic mouse models.[5][6]

Materials:

  • Immunocompetent mice (e.g., C57BL/6 or BALB/c)

  • Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma)

  • Test compound formulated for oral or intraperitoneal administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Implant tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control at a specified dose and schedule (e.g., once or twice daily by oral gavage).

  • Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, immune cell infiltration).

  • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement of a drug in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[17][18][19]

Materials:

  • Cells expressing the target protein (HPK1)

  • Test compound

  • Lysis buffer

  • Antibody against the target protein (HPK1)

  • Equipment for heating (e.g., PCR cycler), protein quantification (e.g., Western blot, ELISA)

Procedure:

  • Treat cultured cells with the test compound or vehicle control.

  • Heat the cell suspensions at a range of temperatures to create a melt curve, or at a single, optimized temperature for isothermal analysis.[18]

  • Lyse the cells by freeze-thaw cycles or with a lysis buffer.[18]

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Quantify the amount of soluble HPK1 in the supernatant using a suitable method like Western blotting or ELISA.

  • A ligand-bound protein will be more thermally stable and thus more will remain in the soluble fraction at higher temperatures compared to the unbound protein.

  • The shift in the melting temperature (Tm) or the increased amount of soluble protein at a given temperature indicates target engagement.

References

Independent Validation of Hpk1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of various small molecule inhibitors targeting Hematopoietic Progenitor Kinase 1 (Hpk1), a critical negative regulator of T-cell and B-cell activation. The data presented here, compiled from recent studies, offers a quantitative basis for selecting the most suitable inhibitor for preclinical research and further drug development.

Hpk1 Signaling Pathway

Hematopoietic Progenitor Kinase 1 (Hpk1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a key negative feedback regulator in the T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2][3] Upon TCR activation, Hpk1 is recruited to the immunological synapse and, once activated, phosphorylates downstream substrates, most notably the adapter protein SLP-76 at Serine 376.[1][3] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent degradation of SLP-76, which ultimately dampens T-cell activation and effector functions.[4] Pharmacological inhibition of Hpk1 kinase activity is therefore a promising strategy to enhance anti-tumor immunity.[5]

Hpk1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_Signalosome Signalosome cluster_Downstream Downstream Signaling TCR TCR CD3 CD3 Lck Lck CD3->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates Hpk1 Hpk1 ZAP70->Hpk1 Activates SLP76 SLP-76 LAT->SLP76 Recruits PLCG1 PLCγ1 SLP76->PLCG1 Activates NFkB NF-κB SLP76->NFkB Activates ERK ERK PLCG1->ERK ... AP1 AP-1 ERK->AP1 Activates IL2 IL-2 Production NFkB->IL2 AP1->IL2 Hpk1->SLP76 Phosphorylates (Ser376) [Negative Regulation] Hpk1_Inhibitor Hpk1 Inhibitor (e.g., Hpk1-IN-8) Hpk1_Inhibitor->Hpk1

Caption: Simplified Hpk1 signaling pathway in T-cell activation.

Quantitative Comparison of Hpk1 Inhibitors

The following tables summarize the in vitro potency of several recently developed Hpk1 inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the Hpk1 enzyme by 50%. Lower IC50 values indicate higher potency.

Table 1: Biochemical Potency of Hpk1 Inhibitors

InhibitorBiochemical IC50 (nM)Source
NDI-101150< 1.0[6]
BGB-150251.04[7]
CompK (HPK1-IN-7)2.6[8]
ISR-0524,200[5]
ISR-0343,900[5]

Table 2: Cellular Potency of Hpk1 Inhibitors

InhibitorCellular AssayCellular IC50 (nM)Source
NDI-101150pSLP76 Inhibition41[2]
CompK (HPK1-IN-7)pSLP76 Inhibition (mouse whole blood)~6,000[9]
BGB-15025Not explicitly stated in the provided results-

Note: "CompK" is also referred to as "Compound K" and "HPK1-IN-7". While specific data for "this compound" was not found, the data for the closely related "CompK" is presented as a relevant benchmark.

Experimental Protocols

The validation of Hpk1 inhibitors typically involves a series of biochemical and cell-based assays to determine their potency, selectivity, and functional effects on immune cells.

General Experimental Workflow for Kinase Inhibitor Validation

Experimental_Workflow HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Biochem_Val Biochemical Validation (IC50 Determination) Lead_Opt->Biochem_Val Cellular_Assays Cell-Based Assays (pSLP76, Cytokine Release) Biochem_Val->Cellular_Assays Selectivity Selectivity Profiling (Kinome Scan) Cellular_Assays->Selectivity In_Vivo In Vivo Models (Syngeneic Tumor Models) Selectivity->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Caption: A typical workflow for the validation of a kinase inhibitor.
Biochemical Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of recombinant Hpk1.

Methodology:

  • Reagents: Recombinant human Hpk1 enzyme, a suitable peptide substrate, and ATP.

  • Procedure: The inhibitor is serially diluted and incubated with the Hpk1 enzyme. The kinase reaction is initiated by the addition of ATP and the peptide substrate.

  • Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (e.g., HotSpot™) or luminescence-based assays (e.g., ADP-Glo™).[5]

  • Data Analysis: The percentage of kinase activity relative to a control (e.g., DMSO) is plotted against the inhibitor concentration. The IC50 value is calculated from the resulting dose-response curve.

Cellular Phospho-SLP76 (pSLP76) Inhibition Assay

Objective: To measure the ability of an inhibitor to block Hpk1 activity within a cellular context by quantifying the phosphorylation of its direct downstream target, SLP-76.

Methodology:

  • Cell Lines: Human T-cell lines (e.g., Jurkat) or primary human peripheral blood mononuclear cells (PBMCs).

  • Procedure: Cells are pre-incubated with varying concentrations of the Hpk1 inhibitor. T-cell activation is then stimulated using anti-CD3 and anti-CD28 antibodies.

  • Detection: Following stimulation, cells are lysed, and the levels of phosphorylated SLP-76 (at Ser376) are measured using techniques such as Western blotting or flow cytometry with phospho-specific antibodies.[10]

  • Data Analysis: The level of pSLP-76 is normalized to total SLP-76 or a loading control. The IC50 is determined by plotting the inhibition of pSLP-76 against the inhibitor concentration.

T-Cell Activation and Cytokine Production Assays

Objective: To assess the functional consequence of Hpk1 inhibition on T-cell effector functions.

Methodology:

  • Cells: Primary human or mouse T-cells.

  • Procedure: T-cells are treated with the Hpk1 inhibitor and stimulated with anti-CD3/anti-CD28 antibodies.

  • Endpoints:

    • Cytokine Production: After 24-72 hours, the supernatant is collected, and the concentration of secreted cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), is measured by ELISA or multiplex bead assays.[4]

    • T-Cell Proliferation: Proliferation can be assessed by assays such as CFSE dilution measured by flow cytometry or by measuring the incorporation of radioactive nucleotides (e.g., 3H-thymidine).

    • Activation Markers: The expression of T-cell activation markers like CD25 and CD69 can be quantified by flow cytometry.[9]

  • Data Analysis: The enhancement of cytokine production, proliferation, or activation marker expression is compared between inhibitor-treated and control cells.

In Vivo Tumor Models

Objective: To evaluate the anti-tumor efficacy of the Hpk1 inhibitor, both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies.

Methodology:

  • Models: Syngeneic mouse tumor models (e.g., CT26 colon carcinoma, MC38 colorectal adenocarcinoma) are commonly used, where the tumor and the host mouse are from the same inbred strain, ensuring a competent immune system.[9]

  • Procedure: Mice bearing established tumors are treated with the Hpk1 inhibitor (often via oral administration) and/or other therapeutic agents. Tumor growth is monitored over time.

  • Endpoints:

    • Tumor Growth Inhibition (TGI): The primary endpoint is the reduction in tumor volume compared to a vehicle-treated control group.

    • Immune Cell Infiltration: Tumors can be harvested and analyzed by flow cytometry or immunohistochemistry to assess the infiltration and activation status of various immune cell populations (e.g., CD8+ T-cells).

    • Pharmacodynamic Markers: The inhibition of pSLP76 can be measured in T-cells isolated from the spleens or blood of treated animals to confirm target engagement in vivo.[7]

Conclusion

The independent validation of Hpk1 inhibitors requires a multi-faceted approach, encompassing biochemical, cellular, and in vivo studies. The data presented in this guide highlights the high potency of several novel Hpk1 inhibitors, such as NDI-101150 and BGB-15025, in the low nanomolar range. For researchers investigating the role of Hpk1 in immune regulation or developing novel cancer immunotherapies, a thorough comparison of the available inhibitors using standardized and robust experimental protocols is crucial for making informed decisions and advancing the field.

References

Hpk1-IN-8: A Comparative Literature Review for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Hpk1-IN-8, an allosteric inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), and other notable HPK1 inhibitors. This document synthesizes available data to facilitate an objective comparison of their performance in key experimental assays.

Hpk1 has emerged as a critical negative regulator of T-cell and B-cell receptor signaling, making it a compelling target for immuno-oncology. Inhibition of HPK1 is expected to enhance anti-tumor immunity by augmenting T-cell activation and cytokine production. This compound is a selective, allosteric inhibitor that binds to the inactive conformation of full-length HPK1. This guide will compare its activity with other prominent HPK1 inhibitors based on published literature.

Comparative Performance of Hpk1 Inhibitors

The following tables summarize the biochemical and cellular activities of this compound and other selected HPK1 inhibitors. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Biochemical Activity of Hpk1 Inhibitors

CompoundTypeTargetAssay TypeIC₅₀ (nM)Reference
This compound AllostericFull-length Hpk1Kinase Cascade AssayNot specified as IC₅₀[Source for this compound]
GNE-1858 ATP-competitiveHpk1 Kinase DomainSLP-76 Phosphorylation1.9[1]
BGB-15025 ATP-competitiveHpk1 Kinase DomainBiochemical Assay1.04[2]
NDI-101150 ATP-competitiveHpk1 Kinase DomainEnzymatic AssaySingle-digit nM[3]
CFI-402411 Not DisclosedHPK1Not DisclosedNot Disclosed[4]
Compound 22 ATP-competitiveHPK1TR-FRET0.061[5]

Table 2: Cellular Activity of Hpk1 Inhibitors

CompoundCell TypeAssay TypeReadoutIC₅₀/EC₅₀ (nM)Reference
This compound Not specifiedNot specifiedNot specifiedNot specified[Source for this compound]
GNE-1858 Not specifiedNot specifiedNot specifiedNot specified[1]
BGB-15025 T-cellspSLP-76 InhibitionPhosphorylationPotent Inhibition[2]
NDI-101150 Jurkat/PBMCspSLP-76 InhibitionPhosphorylationNot specified[3]
Compound 17 PBMCspSLP-76 InhibitionPhosphorylation32 (EC₅₀)[6]
Compound 22 PBMCspSLP-76 InhibitionPhosphorylation78 (EC₅₀)[6]
CompK Human Whole BloodpSLP-76 InhibitionPhosphorylation~5000 (IC₅₀)[7]

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the mechanism of action and the experimental setups used to evaluate these inhibitors, the following diagrams illustrate the HPK1 signaling pathway and a general workflow for cellular assays.

Hpk1_Signaling_Pathway TCR TCR Engagement LCK LCK TCR->LCK activates HPK1_inactive HPK1 (Inactive) LCK->HPK1_inactive phosphorylates (Tyr379) HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active activation SLP76 SLP-76 HPK1_active->SLP76 phosphorylates pSLP76 pSLP-76 (Ser376) SLP76->pSLP76 Degradation 14-3-3 Binding & Proteasomal Degradation pSLP76->Degradation T_cell_attenuation T-Cell Attenuation Degradation->T_cell_attenuation Hpk1_IN_8 This compound Hpk1_IN_8->HPK1_inactive stabilizes inactive state

Caption: HPK1 signaling cascade initiated by TCR engagement.

Cellular_Assay_Workflow start Start cells Isolate PBMCs or use Jurkat T-cells start->cells preincubate Pre-incubate cells with Hpk1 Inhibitor cells->preincubate stimulate Stimulate with anti-CD3/anti-CD28 preincubate->stimulate lyse Cell Lysis (for pSLP-76) or Culture (for IL-2) stimulate->lyse readout Measure pSLP-76 (ELISA/Flow) or IL-2 (ELISA) lyse->readout end End readout->end

Caption: General workflow for cellular pSLP-76 and IL-2 secretion assays.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for the key assays cited in the comparative tables.

Biochemical Kinase Assay (e.g., TR-FRET)

Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays are a common method to determine the biochemical potency of kinase inhibitors.[8]

  • Reagents and Setup : The assay is typically performed in a low-volume 384-well plate. The reaction buffer contains a buffer (e.g., HEPES), MgCl₂, DTT, and a detergent (e.g., Brij-35).

  • Enzyme and Substrate : Recombinant full-length HPK1 or the kinase domain is used as the enzyme. A biotinylated peptide derived from SLP-76 serves as the substrate.

  • Inhibitor Preparation : The test compound (e.g., this compound) is serially diluted to various concentrations.

  • Reaction Initiation : The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and inhibitor.

  • Detection : After incubation, the reaction is stopped, and TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-SLP-76 antibody and Streptavidin-allophycocyanin) are added.

  • Data Analysis : The TR-FRET signal is read on a compatible plate reader, and IC₅₀ values are calculated from the dose-response curves.

Cellular Phosphorylation of SLP-76 (pSLP-76) Assay

This assay measures the ability of an inhibitor to block HPK1 activity within a cellular context.[7][9]

  • Cell Culture : Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T-cells are commonly used.

  • Inhibitor Treatment : Cells are pre-incubated with varying concentrations of the HPK1 inhibitor for a specified period.

  • Cell Stimulation : T-cell receptor signaling is activated by treating the cells with anti-CD3 and anti-CD28 antibodies.

  • Cell Lysis and Sample Preparation : After stimulation, cells are lysed to extract proteins.

  • Detection Method :

    • ELISA : An enzyme-linked immunosorbent assay is used to quantify the levels of phosphorylated SLP-76 (Ser376).

    • Flow Cytometry : Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for pSLP-76.

  • Data Analysis : The inhibition of SLP-76 phosphorylation is measured relative to a vehicle control, and IC₅₀ values are determined.

Interleukin-2 (IL-2) Secretion Assay

This functional assay assesses the downstream consequence of HPK1 inhibition on T-cell activation, which is the production of the cytokine IL-2.[10][11]

  • Cell Culture and Treatment : Similar to the pSLP-76 assay, PBMCs or purified T-cells are pre-treated with the HPK1 inhibitor.

  • Stimulation : Cells are stimulated with anti-CD3/anti-CD28 antibodies to induce T-cell activation and cytokine secretion.

  • Supernatant Collection : After an extended incubation period (typically 24-72 hours), the cell culture supernatant is collected.

  • IL-2 Quantification : The concentration of IL-2 in the supernatant is measured using an ELISA kit.

  • Data Analysis : The enhancement of IL-2 secretion in the presence of the inhibitor is quantified, and EC₅₀ values are calculated.

References

Safety Operating Guide

Proper Disposal of Hpk1-IN-8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers and Scientists

This document provides crucial guidance on the proper handling and disposal of Hpk1-IN-8, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Adherence to these procedures is essential to ensure personnel safety and environmental protection. This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be managed as hazardous waste from the point of generation through to its final disposal.

Hazard Identification and Safety Precautions

Before handling this compound, it is imperative to be familiar with its hazard profile. The following table summarizes the key safety information derived from the material safety data sheet (MSDS).

Hazard ClassificationGHS PictogramPrecautionary Statements
Acute toxicity, Oral (Category 4)
alt text
H302: Harmful if swallowed.[1]
Acute aquatic toxicity (Category 1)
alt text
H400: Very toxic to aquatic life.[1]
Chronic aquatic toxicity (Category 1)
alt text
H410: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE must be worn at all times. This includes, but is not limited to:

  • Safety goggles with side-shields

  • Protective gloves (e.g., nitrile)

  • Impervious laboratory coat

  • A suitable respirator if dust or aerosols are generated[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to prevent its release into the environment. This is achieved through proper waste segregation and disposal via a licensed hazardous waste management company.

Experimental Workflow for Waste Management

cluster_0 Waste Generation cluster_1 Waste Streams cluster_2 Containment and Labeling cluster_3 Storage and Disposal Start This compound Waste Generated Segregate Segregate Waste at Point of Generation Start->Segregate Solid Contaminated Solids (Gloves, Tubes, Tips, etc.) Segregate->Solid Solid Waste Liquid Unused/Waste Solutions of this compound Segregate->Liquid Liquid Waste Sharps Contaminated Sharps (Needles, Blades) Segregate->Sharps Sharps Waste Solid_Container Place in a Labeled, Leak-Proof 'Hazardous Chemical Waste' Container Solid->Solid_Container Liquid_Container Collect in a Labeled, Leak-Proof, and Chemically Compatible 'Hazardous Chemical Waste' Container Liquid->Liquid_Container Sharps_Container Place in a Puncture-Resistant 'Sharps Waste' Container Sharps->Sharps_Container Storage Store in a Designated, Secure 'Hazardous Waste Accumulation Area' Solid_Container->Storage Liquid_Container->Storage Sharps_Container->Storage Disposal Arrange for Pickup and Disposal by an Approved Waste Disposal Plant Storage->Disposal

Caption: Waste Segregation and Disposal Workflow for this compound.

Detailed Procedural Steps:

  • Immediate Segregation: At the point of generation, all materials contaminated with this compound must be segregated from non-hazardous waste. This includes unused neat compound, solutions, contaminated consumables, and personal protective equipment.

  • Waste Container Selection:

    • Solid Waste: Contaminated items such as gloves, weighing paper, pipette tips, and empty vials should be placed in a designated, leak-proof container clearly labeled as "Hazardous Chemical Waste."

    • Liquid Waste: Unused or waste solutions containing this compound must be collected in a sealed, leak-proof, and chemically compatible container. The container must be clearly labeled with "Hazardous Chemical Waste," the full chemical name "this compound," and an approximate concentration and volume.

    • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents (i.e., this compound and any solvents)

    • The associated hazards (e.g., "Toxic," "Aquatic Toxin")

    • The date of accumulation

  • Storage: Hazardous waste containers should be stored in a designated and secure satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general laboratory traffic. Ensure containers are kept closed except when adding waste.

  • Disposal: The final step is the disposal of the contained hazardous waste through an approved and licensed waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash[1]. Follow your institution's specific procedures for requesting a hazardous waste pickup. The precautionary statement P501 directs to "Dispose of contents/ container to an approved waste disposal plant"[1].

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don appropriate personal protective equipment, including a respirator if necessary.

  • Containment: For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, and collect the decontamination materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Logical Flow for Spill Response

Spill Spill of this compound Occurs Evacuate Evacuate and Secure Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain the Spill with Inert Absorbent Material PPE->Contain Cleanup Collect Waste into Labeled Hazardous Waste Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Report Report to EHS Decontaminate->Report

Caption: Emergency Spill Response Protocol for this compound.

By adhering to these procedures, researchers can safely manage this compound in the laboratory and ensure its proper disposal, thereby minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste management guidelines in conjunction with this information.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Hpk1-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Hpk1-IN-8, a potent allosteric inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Adherence to these protocols is critical for personal safety and the integrity of your research.

This document outlines the necessary personal protective equipment (PPE), safe handling procedures, disposal plans, and a detailed experimental protocol for an in vitro kinase assay. By providing this procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by delivering value beyond the product itself.

Essential Safety and Handling

Before commencing any work with this compound, a thorough understanding of its properties and associated hazards is crucial. The following table summarizes key quantitative data for quick reference.

PropertyValueReference
Molecular Formula C₁₉H₁₇FN₆O₂S[1]
Molecular Weight 412.44 g/mol [1]
Appearance Crystalline solid, powder[1]
Storage (Powder) -20°C for up to 2 years[1]
Storage (in DMSO) -80°C for up to 6 months[1]
GHS Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[1]
GHS Precautionary Statements P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P391: Collect spillage.P501: Dispose of contents/container to an approved waste disposal plant.[1]

Operational Plan: Safe Handling of this compound

A systematic approach to handling this compound minimizes risk and ensures the well-being of all laboratory personnel. The following workflow outlines the essential steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work in a designated, well-ventilated area or chemical fume hood. don_ppe Don appropriate Personal Protective Equipment (PPE). gather_materials Gather all necessary materials and equipment. weigh Carefully weigh the required amount of this compound powder. gather_materials->weigh Proceed to Handling dissolve Dissolve in a suitable solvent (e.g., DMSO). aliquot Aliquot the solution for single-use to avoid freeze-thaw cycles. decontaminate Decontaminate all work surfaces and equipment. aliquot->decontaminate Proceed to Cleanup dispose Dispose of waste according to institutional and local regulations. doff_ppe Doff PPE in the correct order. wash_hands Wash hands thoroughly with soap and water.

Figure 1: A step-by-step workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any tears or punctures before use.

  • Body Protection: A laboratory coat must be worn at all times.

  • Respiratory Protection: If working with the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Solid Waste: Collect unused this compound powder and any contaminated disposable materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions of this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.

  • Empty Containers: Rinse empty containers with a suitable solvent (e.g., DMSO) three times. Collect the rinseate as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Regulatory Compliance: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Experimental Protocol: In Vitro HPK1 Kinase Assay

This protocol provides a generalized procedure for assessing the inhibitory activity of this compound on HPK1 kinase in vitro. Specific parameters may need to be optimized for your particular experimental setup.

Materials:

  • Recombinant human HPK1 enzyme

  • Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02 mg/mL BSA, 2 mM DTT)

  • Myelin Basic Protein (MBP) as a substrate

  • ATP solution

  • This compound stock solution (in DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™)

  • 384-well plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a master mix containing kinase buffer, ATP, and MBP substrate.

    • Dilute the HPK1 enzyme to the desired concentration in kinase buffer.

  • Assay Plate Setup:

    • Add the diluted this compound or control (DMSO) to the appropriate wells of the 384-well plate.

    • Add the master mix to all wells.

    • Initiate the kinase reaction by adding the diluted HPK1 enzyme to all wells except the "blank" control.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the kinase detection reagent according to the manufacturer's instructions (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate for 40 minutes, then add Kinase Detection Reagent and incubate for 30 minutes).

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal (from the "blank" wells) from all other readings.

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.

HPK1 Signaling Pathway

HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[2][3] Understanding this pathway is crucial for interpreting the effects of this compound.

TCR T-Cell Receptor (TCR) Engagement Lck Lck TCR->Lck Activates ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 Phosphorylates HPK1 HPK1 LAT_SLP76->HPK1 Recruits and Activates Downstream Downstream T-Cell Activation Pathways (e.g., NF-κB, AP-1) LAT_SLP76->Downstream Activates p_SLP76 Phosphorylated SLP-76 (Ser376) HPK1->p_SLP76 Phosphorylates Ub_Degradation Ubiquitination and Proteasomal Degradation of SLP-76 p_SLP76->Ub_Degradation Leads to Ub_Degradation->LAT_SLP76 Inhibits Signalosome Hpk1_IN_8 This compound Hpk1_IN_8->HPK1 Inhibits

Figure 2: Simplified HPK1 signaling pathway in T-cells.

Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to the formation of the LAT/SLP-76 signalosome and subsequent T-cell activation.[4] HPK1 is recruited to this complex and, in a negative feedback loop, phosphorylates SLP-76 at Serine 376.[5] This phosphorylation event leads to the ubiquitination and proteasomal degradation of SLP-76, thereby dampening the T-cell response.[3] this compound, by inhibiting HPK1, prevents this negative regulation, leading to sustained T-cell activation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.